molecular formula Re2O7<br>O7Re2 B075600 Rhenium(VII) oxide CAS No. 1314-68-7

Rhenium(VII) oxide

Cat. No.: B075600
CAS No.: 1314-68-7
M. Wt: 484.41 g/mol
InChI Key: NBGOSNNAAHDRLK-UHFFFAOYSA-N
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Description

Rhenium(VII) Oxide (Re2O7) is a highly valuable inorganic compound renowned for its exceptional catalytic properties and role in advanced materials synthesis. This yellow, hygroscopic solid is a potent catalyst and a key precursor in the synthesis of organorhenium complexes and other rhenium-containing compounds. Its primary research value lies in catalysis, where it serves as a highly active and selective catalyst for a wide range of organic transformations, including the metathesis and oxidation of olefins, and is a critical component in high-octane, lead-free petroleum reforming catalysts. Furthermore, Re2O7 is instrumental in materials science for the chemical vapor deposition (CVD) of rhenium metal and rhenium dioxide (ReO2) thin films, which are explored for their metallic conductivity and specialized electronic applications. The mechanism of action in its catalytic role often involves its strong Lewis acidity and its ability to undergo reversible redox cycles between the +7 and lower oxidation states, facilitating oxygen transfer and other key reaction steps. As a highly pure and well-characterized starting material, this reagent is essential for researchers developing next-generation catalytic systems, synthesizing novel coordination compounds, and engineering functional materials with tailored properties.

Properties

IUPAC Name

trioxo(trioxorheniooxy)rhenium
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InChI

InChI=1S/7O.2Re
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InChI Key

NBGOSNNAAHDRLK-UHFFFAOYSA-N
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Canonical SMILES

O=[Re](=O)(=O)O[Re](=O)(=O)=O
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Molecular Formula

Re2O7, O7Re2
Record name Rhenium(VII) oxide
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DSSTOX Substance ID

DTXSID00894901
Record name Dirhenium heptaoxide
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Molecular Weight

484.41 g/mol
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Physical Description

Canary yellow solid; Highly deliquescent; [Merck Index] Yellow or greenish-yellow powder; [MSDSonline]
Record name Rhenium heptoxide
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CAS No.

1314-68-7
Record name Rhenium heptoxide
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Record name Rhenium oxide (Re2O7)
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Record name Dirhenium heptaoxide
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Record name Dirhenium heptaoxide
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Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Rhenium(VII) Oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the crystal structure of Rhenium(VII) oxide (Re₂O₇), intended for researchers, scientists, and professionals in drug development and materials science. The document details the crystallographic parameters, experimental methodologies for its characterization, and the logical workflow from synthesis to structural analysis.

Introduction

This compound, or dirhenium heptoxide, is a crucial precursor for various rhenium-based catalysts and materials.[1] Its solid-state structure is complex, exhibiting a polymeric arrangement of rhenium-oxygen polyhedra. Understanding the precise crystal structure is fundamental for elucidating its chemical properties and reactivity. This guide summarizes the key findings from crystallographic studies on Re₂O₇.

Crystal Structure and Polymorphism

The crystal structure of solid this compound has been a subject of detailed investigation, with single-crystal X-ray diffraction being the primary technique for its elucidation. The structure is characterized by a polymeric network of alternating corner-sharing ReO₄ tetrahedra and ReO₆ octahedra.[1][2] This arrangement indicates that rhenium atoms in the +7 oxidation state adopt two different coordination geometries within the same crystal lattice.

There appears to be a discrepancy in the reported crystallographic data, with different space groups and lattice parameters cited in various studies. This may suggest the existence of polymorphs or could be due to different experimental conditions. The two most commonly reported crystal systems are both orthorhombic, but with different space group symmetries.

Quantitative Crystallographic Data

The crystallographic data for the two reported orthorhombic structures of this compound are summarized in the tables below for clear comparison.

Table 1: Crystallographic Data for Re₂O₇ (Space Group: P2₁2₁2₁)[3]

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)12.508
b (Å)15.196
c (Å)5.448
α (°)90
β (°)90
γ (°)90
Unit Cell Volume (ų)1035.5

Table 2: Crystallographic Data for Re₂O₇ (Space Group: Cmcm)

ParameterValue
Crystal SystemOrthorhombic
Space GroupCmcm
a (Å)5.24
b (Å)18.37
c (Å)5.41
α (°)90
β (°)90
γ (°)90
Unit Cell Volume (ų)520.44

Experimental Protocols

The determination of the crystal structure of Re₂O₇ involves two critical experimental stages: the synthesis of high-quality single crystals and the analysis of these crystals by X-ray diffraction.

Objective: To synthesize single crystals of this compound.

Materials:

  • Rhenium metal powder (99.99% purity)

  • Oxygen gas (high purity)

  • Quartz tube furnace

  • Temperature controller

Generalized Protocol:

  • Preparation: A small quantity of high-purity rhenium metal powder is placed in a quartz boat.

  • Furnace Setup: The quartz boat is placed inside a quartz tube, which is then positioned within a tube furnace.

  • Oxidation: A controlled flow of high-purity oxygen gas is passed through the quartz tube.

  • Heating Profile: The furnace is heated to a temperature range of 500-700 °C.[1] The precise temperature and heating rate are critical for controlling the crystal growth.

  • Crystal Growth: this compound is volatile at these temperatures and will sublime. Single crystals can be grown in a cooler region of the tube via vapor deposition. This process may involve a temperature gradient along the tube to promote the growth of larger, well-defined crystals.

  • Cooling and Collection: After a suitable growth period, the furnace is slowly cooled to room temperature. The resulting yellowish single crystals of Re₂O₇ are then carefully collected from the cooler end of the quartz tube.

The following is a generalized protocol for the determination of the crystal structure of Re₂O₇ using single-crystal X-ray diffraction.

Objective: To determine the crystal structure, including unit cell parameters, space group, and atomic coordinates, of a this compound single crystal.

Instrumentation:

  • Single-crystal X-ray diffractometer (e.g., equipped with a CCD or CMOS detector)

  • X-ray source (e.g., Mo Kα or Cu Kα radiation)

  • Goniometer

  • Cryostream (for low-temperature data collection, if necessary)

  • Computer with crystallographic software (e.g., SHELX, Olex2)[4]

Generalized Protocol:

  • Crystal Mounting: A suitable single crystal of Re₂O₇ is selected under a microscope and mounted on a goniometer head using a cryoloop or a glass fiber.

  • Data Collection:

    • The mounted crystal is placed on the diffractometer.

    • A preliminary data set (unit cell determination) is collected to determine the crystal system and initial lattice parameters.

    • A full sphere of diffraction data is collected by rotating the crystal through a series of angles (e.g., using ω and φ scans). The exposure time per frame and the detector distance are optimized to obtain good quality diffraction spots with minimal background noise.

  • Data Reduction and Processing:

    • The raw diffraction images are processed to integrate the intensities of the diffraction spots.

    • Corrections are applied for various factors, including Lorentz polarization, absorption, and crystal decay.

  • Structure Solution and Refinement:

    • The processed data (in the form of an HKL file) is used to solve the crystal structure. This is typically done using direct methods or Patterson methods to find the positions of the heavy rhenium atoms.

    • The positions of the lighter oxygen atoms are then located from the difference Fourier map.

    • The structural model is refined using a least-squares method, where the atomic coordinates, anisotropic displacement parameters, and other relevant parameters are adjusted to minimize the difference between the observed and calculated structure factors. The quality of the refinement is assessed by monitoring the R-factor.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the crystal structure analysis of this compound.

experimental_workflow cluster_synthesis Crystal Synthesis cluster_xrd Single-Crystal X-ray Diffraction cluster_analysis Structural Analysis Re_metal Rhenium Metal Oxidation Oxidation in O₂ at 500-700°C Re_metal->Oxidation Vapor_Deposition Vapor Deposition Oxidation->Vapor_Deposition Single_Crystals Re₂O₇ Single Crystals Vapor_Deposition->Single_Crystals Data_Collection Data Collection Single_Crystals->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least Squares) Structure_Solution->Structure_Refinement Crystallographic_Data Crystallographic Data (Unit Cell, Space Group) Structure_Refinement->Crystallographic_Data Atomic_Coordinates Atomic Coordinates Structure_Refinement->Atomic_Coordinates Bond_Lengths_Angles Bond Lengths & Angles Atomic_Coordinates->Bond_Lengths_Angles Packing_Diagram Crystal Packing Diagram Atomic_Coordinates->Packing_Diagram

Experimental Workflow for this compound Crystal Structure Analysis.

logical_relationship cluster_structure Crystal Structure cluster_properties Resulting Properties Re2O7_Solid Solid Re₂O₇ Polymeric_Network Polymeric Network Re2O7_Solid->Polymeric_Network ReO4_Tetrahedra ReO₄ Tetrahedra Polymeric_Network->ReO4_Tetrahedra consists of ReO6_Octahedra ReO₆ Octahedra Polymeric_Network->ReO6_Octahedra consists of Chemical_Reactivity Chemical Reactivity Polymeric_Network->Chemical_Reactivity Catalytic_Activity Catalytic Activity Polymeric_Network->Catalytic_Activity ReO4_Tetrahedra->ReO6_Octahedra alternating with

Logical Relationship of the Crystal Structure of Solid this compound.

References

Physical and chemical properties of Dirhenium heptoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dirhenium heptoxide (Re₂O₇), also known as rhenium (VII) oxide, is a pivotal compound in rhenium chemistry. It serves as the primary precursor for the synthesis of a wide array of organorhenium complexes and is a crucial component in various catalytic processes. This yellow, crystalline solid is the anhydride (B1165640) of perrhenic acid (HReO₄) and is notable for its volatility and high reactivity. Understanding the nuanced physical and chemical properties of dirhenium heptoxide is paramount for its effective application in research and development, particularly in the fields of catalysis and materials science. This technical guide provides an in-depth overview of the core physical and chemical characteristics of dirhenium heptoxide, detailed experimental protocols for its characterization, and visualizations of key chemical processes.

Physical Properties of Dirhenium Heptoxide

Dirhenium heptoxide is a canary-yellow crystalline solid that is highly deliquescent, readily absorbing moisture from the atmosphere.[1][2] Its physical characteristics are summarized in the table below.

PropertyValueReferences
Molecular Formula Re₂O₇[3]
Molecular Weight 484.41 g/mol [3]
Appearance Canary-yellow crystalline solid[1][2]
Melting Point 297-300.3 °C[4][5]
Boiling Point 360-360.3 °C (sublimes)[4][5]
Density 6.103 g/cm³
Solubility Freely soluble in water, alcohol, ether, ethyl acetate, dioxane, and pyridine.[1]

Chemical Properties and Reactivity of Dirhenium Heptoxide

Dirhenium heptoxide is a reactive compound, primarily characterized by its hygroscopic nature and its role as a precursor in various chemical transformations.

PropertyDescriptionReferences
Hygroscopicity Highly deliquescent; readily absorbs atmospheric water.[1][2]
Reaction with Water Reacts with water to form the strong perrhenic acid (HReO₄).[1]
Thermal Stability Begins to sublime at 250 °C and can be distilled without decomposition at its boiling point.[1][5]
Reactivity with H₂S Reacts readily with hydrogen sulfide (B99878) at room temperature to form black rhenium sulfide.[6]
Catalytic Activity Acts as a catalyst or catalyst precursor in various organic reactions, including olefin metathesis, epoxidations, and dehydrations.[7][8]

Key Chemical Processes and Signaling Pathways

Synthesis of Dirhenium Heptoxide

The most common laboratory-scale synthesis of dirhenium heptoxide involves the oxidation of rhenium metal powder in a stream of dry oxygen at elevated temperatures.

Synthesis_of_Dirhenium_Heptoxide Re_metal Rhenium Metal (Re) Heating Heating (400-700 °C) Re_metal->Heating Oxygen Oxygen (O2) Oxygen->Heating Re2O7 Dirhenium Heptoxide (Re2O7) Heating->Re2O7 Oxidation

Caption: Synthesis of Dirhenium Heptoxide from Rhenium Metal.

Hydrolysis to Perrhenic Acid

Dirhenium heptoxide readily reacts with water in a hydrolysis reaction to form perrhenic acid, a strong acid.

Hydrolysis_of_Dirhenium_Heptoxide Re2O7 Dirhenium Heptoxide (Re2O7) Reaction Hydrolysis Re2O7->Reaction Water Water (H2O) Water->Reaction HReO4 Perrhenic Acid (2 HReO4) Reaction->HReO4

Caption: Hydrolysis of Dirhenium Heptoxide.

Structural Transition: Solid to Gas Phase

In the solid state, dirhenium heptoxide possesses a complex polymeric structure with alternating tetrahedral and octahedral rhenium centers.[4] Upon heating, it sublimes to form a molecular gas-phase species consisting of two corner-sharing ReO₄ tetrahedra.[4][9]

Structural_Transition_of_Re2O7 Solid_Re2O7 Solid Re2O7 (Polymeric: alternating ReO4 tetrahedra and ReO6 octahedra) Heating Heating / Sublimation Solid_Re2O7->Heating Gas_Re2O7 Gaseous Re2O7 (Molecular: two corner- sharing ReO4 tetrahedra) Heating->Gas_Re2O7

Caption: Structural Transition of Dirhenium Heptoxide.

Reaction with Hydrogen Sulfide

Dirhenium heptoxide reacts with hydrogen sulfide to produce rhenium heptasulfide and water.

Reaction_with_H2S Re2O7 Dirhenium Heptoxide (Re2O7) Reaction Reaction Re2O7->Reaction H2S Hydrogen Sulfide (7 H2S) H2S->Reaction Re2S7 Rhenium Heptasulfide (Re2S7) Reaction->Re2S7 Water Water (7 H2O) Reaction->Water

Caption: Reaction of Dirhenium Heptoxide with Hydrogen Sulfide.

Olefin Metathesis Catalysis

Dirhenium heptoxide, often supported on alumina (B75360) (Al₂O₃), is a precursor for active olefin metathesis catalysts. The catalytic cycle, known as the Chauvin mechanism, involves the formation of a metal carbene intermediate that reacts with an olefin.

Olefin_Metathesis_Cycle cluster_0 Catalytic Cycle Metal_Carbene [Re]=CR'R'' (Metal Carbene) Metallocyclobutane1 Metallocyclobutane Intermediate 1 Metal_Carbene->Metallocyclobutane1 + Olefin 1 Olefin1 R1CH=CHR2 (Olefin 1) Olefin1->Metallocyclobutane1 Metal_Carbene2 [Re]=CHR1 Metallocyclobutane1->Metal_Carbene2 Retro [2+2] Product1 R'R''C=CHR2 (Product 1) Metallocyclobutane1->Product1 Metallocyclobutane2 Metallocyclobutane Intermediate 2 Metal_Carbene2->Metallocyclobutane2 + Olefin 2 Olefin2 R3CH=CHR4 (Olefin 2) Olefin2->Metallocyclobutane2 Metallocyclobutane2->Metal_Carbene Retro [2+2] (Regenerates catalyst) Product2 R3CH=CHR1 (Product 2) Metallocyclobutane2->Product2 Re2O7 Re2O7/Al2O3 (Catalyst Precursor) Activation Activation Re2O7->Activation Activation->Metal_Carbene Forms active site

References

Synthesis of High-Purity Rhenium(VII) Oxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of high-purity Rhenium(VII) oxide (Re₂O₇), a critical precursor in catalysis and advanced materials science. This document details the most effective synthesis methodologies, providing in-depth experimental protocols and quantitative data to support researchers in obtaining this compound with the desired purity.

Introduction

This compound, a yellow crystalline solid, is the most stable oxide of rhenium and serves as a key starting material for the synthesis of various rhenium compounds, including organometallic catalysts used in olefin metathesis, hydrogenation, and oxidation reactions.[1][2] Its high catalytic activity and unique chemical properties make the synthesis of high-purity Re₂O₇ a crucial process for numerous applications in research and industry. This guide focuses on the most established methods for its preparation, emphasizing experimental reproducibility and the attainment of high-purity final products.

Synthesis Methodologies

The synthesis of high-purity this compound can be achieved through several methods. The most common and reliable approaches are the direct oxidation of rhenium metal and the thermal disproportionation of rhenium trioxide. A third method involving the reaction of ammonium (B1175870) perrhenate (B82622) with sulfuric acid is also reported.

Direct Oxidation of Rhenium Metal

The direct oxidation of metallic rhenium is the most widely employed method for the synthesis of this compound. This process involves the heating of rhenium metal in a controlled oxygen atmosphere, leading to the formation of volatile Re₂O₇, which is subsequently collected by sublimation.

Experimental Protocol:

  • Apparatus Setup: A tube furnace equipped with a quartz tube is utilized. An alumina (B75360) boat is placed in the center of the quartz tube. The outlet of the tube is connected to a cold trap or a cooled collection flask to condense the sublimed Re₂O₇.

  • Starting Material: High-purity rhenium metal powder or foil is placed in the alumina boat.

  • Oxidation Process: A steady flow of dry oxygen gas is passed through the quartz tube. The furnace is heated to a temperature in the range of 500-700 °C.[3] The rhenium metal reacts with oxygen to form gaseous this compound.

  • Collection: The volatile Re₂O₇ sublimes and is carried by the oxygen flow to the cooler end of the tube or into the cold trap, where it deposits as yellow crystals.

  • Purification: The collected Re₂O₇ can be further purified by vacuum sublimation to remove any less volatile impurities.

Workflow for Direct Oxidation of Rhenium Metal:

cluster_synthesis Synthesis cluster_collection Collection cluster_purification Purification Re_metal Rhenium Metal in Alumina Boat Tube_Furnace Tube Furnace (500-700 °C) Re_metal->Tube_Furnace Volatile_Re2O7 Volatile Re₂O₇ Tube_Furnace->Volatile_Re2O7 O2_flow Flowing Dry Oxygen O2_flow->Tube_Furnace Cold_Trap Cold Trap/Cooled Surface Volatile_Re2O7->Cold_Trap Crude_Re2O7 Crude Re₂O₇ Crystals Cold_Trap->Crude_Re2O7 Vacuum_Sublimation Vacuum Sublimation Crude_Re2O7->Vacuum_Sublimation High_Purity_Re2O7 High-Purity Re₂O₇ Vacuum_Sublimation->High_Purity_Re2O7

Direct Oxidation and Purification Workflow
Thermal Disproportionation of Rhenium Trioxide

An alternative route to this compound involves the thermal disproportionation of Rhenium trioxide (ReO₃). When heated in a vacuum, ReO₃ decomposes to form solid Rhenium dioxide (ReO₂) and volatile this compound.

Experimental Protocol:

  • Apparatus Setup: A quartz tube sealed under vacuum is used. The tube is placed in a two-zone tube furnace, allowing for a temperature gradient.

  • Starting Material: Freshly prepared, bright magenta Rhenium trioxide powder is placed at one end of the sealed quartz tube.

  • Disproportionation: The end of the tube containing the ReO₃ is heated to 425 °C.[4] At this temperature, the ReO₃ disproportionates.

  • Separation and Collection: The volatile Re₂O₇ sublimes and deposits at the cooler end of the tube, which is kept at a lower temperature. The non-volatile, black ReO₂ powder remains in the hotter zone.

  • Recovery: The quartz tube is carefully opened in a glovebox to prevent moisture exposure to the hygroscopic Re₂O₇, and the yellow crystals of high-purity this compound are collected.

Reaction Pathway for Thermal Disproportionation:

ReO3 3 ReO₃ (s) Heat Heat (425 °C, Vacuum) ReO3->Heat ReO2 ReO₂ (s) Heat->ReO2 Re2O7 Re₂O₇ (g) Heat->Re2O7 Sublimation Sublimation/Deposition Re2O7->Sublimation Pure_Re2O7 High-Purity Re₂O₇ (s) Sublimation->Pure_Re2O7

Thermal Disproportionation of ReO₃
Synthesis from Ammonium Perrhenate

While less detailed in the literature, a method for preparing perrhenic acid, the hydrated form of Re₂O₇, involves the reaction of ammonium perrhenate with concentrated sulfuric acid. The subsequent dehydration of perrhenic acid can yield this compound.

Conceptual Protocol:

  • Reaction: Ammonium perrhenate (NH₄ReO₄) is carefully reacted with concentrated sulfuric acid. This reaction should be conducted in a fume hood with appropriate safety precautions due to the corrosive nature of sulfuric acid and the potential for off-gassing.

  • Formation of Perrhenic Acid: The reaction is expected to produce perrhenic acid (HReO₄).

  • Dehydration: The resulting perrhenic acid is then dehydrated under controlled conditions, likely involving gentle heating under vacuum, to yield this compound. Further research is required to establish a detailed and safe experimental protocol for this method.

Quantitative Data

Achieving high purity is paramount for the applications of this compound in sensitive catalytic systems. The choice of synthesis method and subsequent purification steps significantly impacts the final purity.

Synthesis MethodPrecursorTypical YieldReported PurityKey Impurities
Direct OxidationRhenium MetalHigh (typically >90%)>99.9%Lower rhenium oxides, metallic impurities from precursor
Thermal DisproportionationRhenium TrioxideModerate to High>99.9%Unreacted ReO₃, ReO₂
From Ammonium PerrhenateAmmonium PerrhenateVariableDependent on purificationResidual ammonium salts, sulfur compounds

Note: The yields and purities are dependent on the specific experimental conditions and the purity of the starting materials. The data presented is based on typical outcomes reported in the literature.

Purity Analysis

To ensure the quality of the synthesized this compound, rigorous characterization is essential. The following techniques are commonly employed to determine the purity and verify the chemical identity of the compound.

  • X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique is used to confirm the +7 oxidation state of rhenium in Re₂O₇ and to detect surface impurities.[5]

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): ICP-MS is a highly sensitive technique for determining the concentration of trace metallic impurities in the final product, providing a quantitative measure of purity.[6][7][8][9]

  • X-ray Diffraction (XRD): XRD is used to confirm the crystalline structure of the synthesized this compound and to identify any crystalline impurities.

  • Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques provide information about the molecular structure and bonding within the Re₂O₇ molecule.

Safety Considerations

This compound is a hygroscopic and corrosive material. It should be handled in a dry atmosphere, such as in a glovebox, to prevent the formation of corrosive perrhenic acid upon contact with moisture.[10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this chemical. All synthesis procedures should be carried out in a well-ventilated fume hood.

Conclusion

The synthesis of high-purity this compound is achievable through well-established methods, primarily the direct oxidation of rhenium metal followed by sublimation. The choice of method will depend on the available starting materials and equipment. Careful control of experimental parameters and rigorous purification are critical to obtaining Re₂O₇ with the high purity required for its demanding applications in catalysis and materials science. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to successfully synthesize this important compound.

References

An In-depth Technical Guide to the Thermal Decomposition of Rhenium(VII) Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhenium(VII) oxide (Re₂O₇), a pivotal precursor in rhenium chemistry, exhibits distinct thermal behaviors that are critical for its application in catalysis, materials science, and organic synthesis.[1][2] Understanding the thermodynamics, kinetics, and products of its thermal decomposition is essential for manipulating rhenium-based materials and catalysts effectively. This document provides a comprehensive technical overview of the thermal decomposition of Re₂O₇, consolidating key quantitative data, outlining experimental methodologies for its study, and illustrating the core processes involved.

Physicochemical Properties of this compound

This compound, also known as rhenium heptoxide, is a yellow crystalline solid.[1][3] It is the anhydride (B1165640) of perrhenic acid (HReO₄) and serves as the primary raw material for virtually all rhenium compounds.[1][2] Solid Re₂O₇ possesses a complex polymeric structure consisting of alternating octahedral and tetrahedral rhenium centers.[1][4] Upon heating, this polymer cracks to form molecular Re₂O₇ (O₃Re–O–ReO₃) before further transformation.[1][4]

Table 1: Key Physicochemical Properties of this compound

PropertyValueReferences
Chemical Formula Re₂O₇[1]
Molar Mass 484.41 g/mol [5]
Appearance Yellow crystalline powder[1][3]
Density 6.103 g/cm³ (solid)[1]
Melting Point 300 - 301.5 °C[5][6]
Sublimation Point 360 °C[1][5][7]

The Thermal Decomposition Process

The thermal decomposition of a substance, or thermolysis, is a chemical breakdown induced by heat.[8] For this compound, this process involves the breaking of chemical bonds, leading to the formation of lower rhenium oxides and gaseous oxygen. This reaction is generally endothermic, as it requires heat input to proceed.[8]

Governing Reaction and Products

When heated to a sufficiently high temperature, this compound decomposes primarily into Rhenium(IV) oxide (rhenium dioxide, ReO₂) and oxygen gas.[1] The stoichiometry of this reaction is well-established.

Table 2: Summary of Thermal Decomposition Data for Bulk Re₂O₇

ParameterDescriptionReferences
Decomposition Temp. ~600 °C[5]
Primary Products Rhenium(IV) oxide (ReO₂), Oxygen (O₂)[1]
Reaction Equation 2Re₂O₇(s) → 4ReO₂(s) + 3O₂(g)[1]

It is important to note that the thermal behavior can vary significantly from the bulk material. For instance, sub-nanometer-thick films of Re₂O₇ on a metallic rhenium surface have been observed to sublime at a much lower temperature of approximately 150 °C.[9]

Decomposition Pathway

The decomposition follows a direct pathway where the higher oxidation state of Re(+7) is reduced to Re(+4) with the concurrent release of molecular oxygen.

DecompositionPathway cluster_heat Heat (≥ 600 °C) Re2O7 This compound (Re₂O₇) Products Decomposition Products Re2O7->Products ReO2 Rhenium(IV) Oxide (ReO₂) Products->ReO2 O2 Oxygen (O₂) Products->O2

Figure 1. Thermal decomposition pathway of this compound.

Experimental Protocols for Decomposition Analysis

The study of the thermal decomposition of Re₂O₇ involves a multi-technique approach to determine the decomposition temperature, reaction kinetics, and product identity.

Thermogravimetric Analysis Coupled with Mass Spectrometry (TGA-MS)

This is the primary technique for determining decomposition temperatures and identifying gaseous products.

  • Objective : To measure the mass loss of a Re₂O₇ sample as a function of temperature and identify the evolved gases.

  • Methodology :

    • A high-purity sample of Re₂O₇ (typically 5-10 mg) is placed into an inert crucible (e.g., alumina (B75360) or platinum).

    • The crucible is loaded into a thermogravimetric analyzer (TGA).

    • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere of an inert gas (e.g., nitrogen or argon).

    • The mass of the sample is recorded continuously as the temperature increases. A sharp decrease in mass indicates decomposition.

    • The gas evolved from the TGA furnace is simultaneously introduced into a mass spectrometer (MS) to identify its composition (e.g., detecting the m/z signal for O₂).

Product Characterization via X-ray Diffraction (XRD)

XRD is used to identify the crystalline structure of the solid decomposition product.

  • Objective : To confirm the identity of the solid residue after thermal decomposition.

  • Methodology :

    • A sample of Re₂O₇ is heated to a temperature above its decomposition point (~600-650 °C) in a tube furnace under an inert atmosphere.

    • After cooling to room temperature, the solid residue is collected.

    • The powdered residue is mounted on an XRD sample holder.

    • An X-ray diffraction pattern is collected by scanning a range of 2θ angles.

    • The resulting diffractogram is compared with standard diffraction patterns from databases (e.g., JCPDS) to confirm the presence of ReO₂.[6]

Surface Analysis with X-ray Photoelectron Spectroscopy (XPS)

XPS is employed to determine the oxidation states of rhenium in the sample before and after decomposition.

  • Objective : To analyze the elemental composition and chemical (oxidation) states of rhenium on the surface of the material.

  • Methodology :

    • Samples of the original Re₂O₇ and the decomposed residue are placed in an ultra-high vacuum (UHV) chamber of an XPS instrument.

    • The sample surface is irradiated with a monochromatic X-ray beam.

    • The kinetic energies of the emitted photoelectrons are measured by an electron energy analyzer.

    • High-resolution spectra of the Re 4f region are acquired. The binding energies of the Re 4f peaks are characteristic of the rhenium oxidation state (e.g., Re⁷⁺ in Re₂O₇ and Re⁴⁺ in ReO₂).[9][10]

General Experimental Workflow

The logical flow for a comprehensive thermal analysis of Re₂O₇ is depicted below.

ExperimentalWorkflow start Start: High-Purity Re₂O₇ Sample tga_dsc Thermal Analysis (TGA/DSC) start->tga_dsc for temp. profile furnace Bulk Decomposition (Tube Furnace) start->furnace for bulk product gas_analysis Evolved Gas Analysis (MS) tga_dsc->gas_analysis residue_collection Collect Solid Residue furnace->residue_collection end End: Characterized Decomposition Profile gas_analysis->end xrd Structural ID (XRD) residue_collection->xrd xps Oxidation State ID (XPS) residue_collection->xps xrd->end xps->end

Figure 2. Experimental workflow for analyzing Re₂O₇ thermal decomposition.

Conclusion

The thermal decomposition of this compound is a fundamental process with significant implications for the synthesis of rhenium-based materials. The primary decomposition reaction, occurring at approximately 600 °C, yields solid Rhenium(IV) oxide and oxygen gas. The characterization of this process relies on a suite of analytical techniques, including TGA-MS for thermal and gaseous product analysis, and XRD and XPS for solid product identification and chemical state verification. A thorough understanding of this decomposition pathway and the experimental methods used to study it is crucial for professionals engaged in catalyst design, advanced materials development, and specialized chemical synthesis.

References

An In-depth Technical Guide to Rhenium Oxidation States and Their Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhenium (Re), a group 7 transition metal, exhibits a remarkable range of accessible oxidation states, from -3 to +7, making its chemistry exceptionally rich and versatile.[1][2] This property is central to its diverse applications, including in catalysis, high-temperature superalloys, and, increasingly, in the development of radiopharmaceuticals and therapeutic drugs.[3][4] For researchers, scientists, and professionals in drug development, a thorough understanding of the stability and interconversion of these oxidation states is paramount for designing and synthesizing novel rhenium-based compounds with desired functionalities. This guide provides a comprehensive overview of rhenium's key oxidation states, their relative stabilities, and the experimental methodologies used for their characterization.

The Spectrum of Rhenium Oxidation States

Rhenium is known to form compounds in all formal oxidation states from -1 to +7.[1][2] The most commonly encountered and stable oxidation states in aqueous media and coordination complexes are +1, +3, +4, +5, and +7.[1][2] The higher oxidation states, particularly +7 and +4, are characteristic of its inorganic compounds, while the +1 and +5 states are of significant interest in organometallic and medicinal chemistry.

Thermodynamic Stability of Rhenium Compounds

The stability of different rhenium oxidation states can be quantified through thermodynamic data such as standard reduction potentials (E°) and Gibbs free energy of formation (ΔGf°). These values provide a fundamental basis for predicting the spontaneity of redox reactions and the predominant species under specific conditions.

Standard Reduction Potentials

The standard reduction potential is a measure of the tendency of a chemical species to be reduced. A more positive E° indicates a greater tendency for reduction. The following table summarizes key standard reduction potentials for various rhenium couples in acidic and basic solutions.

Half-ReactionE° (V) vs. SHEConditions
ReO₄⁻ + 2H⁺ + e⁻ ⇌ ReO₃(s) + H₂O+0.768Acidic Solution
ReO₄⁻ + 4H⁺ + 3e⁻ ⇌ ReO₂(s) + 2H₂O+0.51Acidic Solution
ReO₄⁻ + 8H⁺ + 7e⁻ ⇌ Re(s) + 4H₂O+0.34Acidic Solution
ReO₂(s) + 4H⁺ + 4e⁻ ⇌ Re(s) + 2H₂O+0.251Acidic Solution
Re³⁺ + 3e⁻ ⇌ Re(s)+0.300Acidic Solution
ReO₄⁻ + 2H₂O + 3e⁻ ⇌ ReO₂(s) + 4OH⁻-0.594Basic Solution
Re₂O₇(s) + 3H₂O + 6e⁻ ⇌ 2ReO₂(s) + 6OH⁻-0.436Basic Solution
Gibbs Free Energy of Formation

The standard Gibbs free energy of formation represents the free energy change when one mole of a compound is formed from its constituent elements in their standard states. A more negative ΔGf° indicates a more thermodynamically stable compound.

CompoundOxidation StateFormulaΔGf° (kJ/mol)State
Rhenium Metal0Re0Solid
Rhenium Dioxide+4ReO₂-404.6Solid
Rhenium Trioxide+6ReO₃-543.9Solid
Rhenium Heptoxide+7Re₂O₇-1108.8Solid
Perrhenate (B82622) Ion+7ReO₄⁻-890.8Aqueous

Stability in Aqueous Solution: The Pourbaix Diagram

The stability of different rhenium species as a function of both pH and electrochemical potential is visually represented by a Pourbaix diagram.[4] This diagram is an invaluable tool for predicting which oxidation state and chemical form of rhenium will be dominant under a given set of aqueous conditions.

Below is a simplified representation of the key stability regions for the Rhenium-water system at 298 K and 1 bar, with a total rhenium concentration of 10⁻⁶ M.[4]

Pourbaix_Diagram Simplified Pourbaix Diagram for Rhenium Re Re (0) ReO2 ReO2 (+4) Re->ReO2 Re + 2H2O -> ReO2 + 4H+ + 4e- ReO3 ReO3 (+6) ReO2->ReO3 ReO2 + H2O -> ReO3 + 2H+ + 2e- ReO4_minus ReO4- (+7) ReO2->ReO4_minus ReO2 + 2H2O -> ReO4- + 4H+ + 3e- ReO3->ReO4_minus ReO3 + H2O -> ReO4- + 2H+ + e-

Caption: Simplified Pourbaix diagram illustrating the stability of major rhenium species.

Key Oxidation States in Drug Development

In the realm of medicinal chemistry and drug development, the +1 and +5 oxidation states of rhenium are particularly significant.

  • Rhenium(I): The fac-[Re(CO)₃]⁺ core is a robust and kinetically inert moiety that serves as a versatile building block for creating targeted therapeutic and diagnostic agents.[3] The three carbonyl ligands provide a stable facial arrangement, while the remaining three coordination sites can be occupied by a variety of chelating ligands to tune the complex's properties.

  • Rhenium(V): Rhenium(V) oxo (Re=O³⁺) and nitrido (Re≡N²⁺) cores are important in the development of radiopharmaceuticals, particularly with the radioisotopes ¹⁸⁶Re and ¹⁸⁸Re.[4] The high stability of these cores allows for the chelation of various ligands to create agents for targeted radionuclide therapy.

Experimental Protocols

Synthesis of a Precursor for Rhenium(I) Tricarbonyl Complexes: fac-[Re(CO)₃(H₂O)₃]⁺

This aqueous precursor is highly valuable for the synthesis of a wide range of fac-[Re(CO)₃]⁺ complexes due to the lability of the coordinated water molecules.

Methodology:

  • Starting Material: Rhenium pentacarbonyl bromide, [Re(CO)₅Br].

  • Reaction: Reflux [Re(CO)₅Br] in deionized water for 24 hours. The bromide ligands are displaced by water molecules.

  • Isolation: Concentrate the resulting solution under reduced pressure to yield [Re(CO)₃(H₂O)₃]Br as a light green microcrystalline powder.

  • Characterization: The product can be characterized by infrared (IR) spectroscopy, which will show the characteristic carbonyl stretching frequencies for the fac-[Re(CO)₃]⁺ core. Further reaction with a known ligand, such as acetonitrile, can yield a crystalline product, [Re(CO)₃(CH₃CN)₂Br], suitable for X-ray crystallography to confirm the facial geometry.

Synthesis of a Rhenium(V)-Oxo Complex

This protocol outlines a general method for the synthesis of a Rhenium(V)-oxo complex, often used as a non-radioactive model for ¹⁸⁶/¹⁸⁸Re radiopharmaceuticals.

Methodology:

  • Starting Material: Tetrabutylammonium perrhenate, [N(C₄H₉)₄][ReO₄].

  • Reduction and Oxo-group Formation: The perrhenate is reduced in the presence of a reducing agent (e.g., stannous chloride, SnCl₂) and a ligand that can stabilize the Re=O³⁺ core. The reaction is typically carried out in an acidic alcoholic solution.

  • Ligand Exchange: A chelating ligand (e.g., a Schiff base or a dithiocarbamate) is added to the solution, which coordinates to the rhenium center, displacing more labile ligands.

  • Purification: The resulting complex is purified by column chromatography or recrystallization.

  • Characterization: The product is characterized by IR spectroscopy (to identify the Re=O stretch), NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure.

Characterization of Rhenium Oxidation States

Cyclic voltammetry is an electrochemical technique used to probe the redox behavior of a compound. It provides information on the potentials at which a species is oxidized or reduced and can indicate the stability of the resulting oxidation states.

Experimental Workflow:

CV_Workflow cluster_prep Sample Preparation cluster_cell Electrochemical Cell Setup cluster_measurement Measurement cluster_analysis Data Analysis dissolve Dissolve Re complex in electrolyte solution purge Purge with inert gas (Ar or N2) dissolve->purge electrodes Insert working, reference, and counter electrodes purge->electrodes connect Connect to potentiostat electrodes->connect parameters Set potential window and scan rate connect->parameters scan Perform potential sweep parameters->scan voltammogram Record current vs. potential (voltammogram) scan->voltammogram analysis Determine peak potentials (Epa, Epc) and currents voltammogram->analysis

Caption: Workflow for characterizing a rhenium complex using cyclic voltammetry.

XANES is a powerful technique for determining the oxidation state and coordination environment of a metal in a compound. The energy of the absorption edge is sensitive to the oxidation state of the absorbing atom.

Logical Relationship for Oxidation State Determination:

XANES_Logic oxidation_state Higher Oxidation State electron_density Lower Electron Density on Re oxidation_state->electron_density leads to core_electron_binding Higher Core Electron Binding Energy electron_density->core_electron_binding results in absorption_edge Shift to Higher Energy in XANES Spectrum core_electron_binding->absorption_edge causes

Caption: The relationship between oxidation state and XANES spectral features.

Conclusion

The diverse and accessible oxidation states of rhenium are fundamental to its wide-ranging applications, from industrial catalysis to the frontiers of medicine. For researchers and professionals in drug development, a deep understanding of the thermodynamic stability and reactivity of these oxidation states is crucial for the rational design of novel rhenium-based compounds. The experimental techniques outlined in this guide provide the necessary tools for the synthesis and characterization of these complexes, paving the way for future innovations in this exciting field of chemistry.

References

In-Depth Technical Guide: The Hygroscopic Nature of Rhenium(VII) Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core hygroscopic characteristics of Rhenium(VII) oxide (Re₂O₇). The information is intended to support research, development, and handling of this compound in environments where moisture sensitivity is a critical consideration.

Introduction to this compound

This compound, also known as rhenium heptoxide, is a yellow crystalline solid with the chemical formula Re₂O₇.[1][2][3] It is a key precursor in the synthesis of various organorhenium complexes and finds application as a catalyst in several organic reactions.[4] A defining characteristic of this compound is its pronounced hygroscopic and deliquescent nature, readily reacting with atmospheric water vapor.[2][5] This reactivity leads to the formation of perrhenic acid (HReO₄), a strong acid.[1] Understanding and controlling the interaction of Re₂O₇ with water is paramount for its effective use and for maintaining sample integrity.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound and its hydration product, perrhenic acid, is presented below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
Chemical FormulaRe₂O₇[1][3]
Molar Mass484.41 g/mol [3]
AppearanceYellow to pale green crystalline powder[3]
Melting Point220 °C (decomposes)[3]
Boiling Point360 °C (sublimes)[3]
Density6.103 g/cm³ at 25 °C[3]
SolubilitySoluble in water, ethanol, diethyl ether, dioxane, pyridine[3]
HygroscopicityStrongly hygroscopic and deliquescent[2][5][6]

Table 2: Physical and Chemical Properties of Perrhenic Acid

PropertyValueReferences
Chemical FormulaHReO₄[1]
Molar Mass251.21 g/mol [3]
AppearanceExists in solution[3]
SolubilitySoluble in water[1]

Hygroscopic Nature and Reactivity with Water

This compound is classified as a strongly hygroscopic and deliquescent material.[2][6] This means it not only absorbs moisture from the atmosphere but will continue to do so until it dissolves in the absorbed water, forming a liquid solution of perrhenic acid. The chemical transformation is described by the following reaction:

Re₂O₇ (s) + H₂O (l) → 2HReO₄ (aq)

This reaction is a critical consideration for the handling and storage of this compound, as exposure to ambient humidity will lead to the degradation of the solid material.

Quantitative Hygroscopicity Data

Table 3: Quantitative Hygroscopicity Data for this compound

ParameterValueReferences
Water Vapor Sorption IsothermData not available in reviewed literature-
Rate of Water UptakeData not available in reviewed literature-
Enthalpy of Solution (ΔHsoln)Data not available in reviewed literature-
Gibbs Free Energy of Hydration (ΔGhyd)Data not available in reviewed literature-

The standard molar enthalpy of formation for solid Re₂O₇ is reported as -1272 kJ/mol.[7] While this value is crucial for thermodynamic calculations, it does not directly quantify the energy change upon dissolution in water.

Experimental Protocols for Characterization of Hygroscopicity

To quantitatively assess the hygroscopic nature of this compound, standardized experimental techniques such as Dynamic Vapor Sorption (DVS) and Thermogravimetric Analysis (TGA) are recommended.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the mass change of a sample as a function of relative humidity (RH) at a constant temperature. This allows for the determination of water sorption and desorption isotherms.

Protocol for DVS Analysis of this compound:

  • Sample Preparation: Due to the highly hygroscopic nature of Re₂O₇, sample loading should be performed in a controlled low-humidity environment (e.g., a glove box with a desiccant or under a dry nitrogen purge).

  • Instrumentation: Utilize a DVS instrument with a sensitive microbalance.

  • Sample Loading: Place approximately 5-10 mg of this compound powder onto the DVS sample pan.

  • Drying/Initial Equilibration: Start the experiment by drying the sample in the DVS instrument at a controlled temperature (e.g., 25 °C) under a stream of dry nitrogen (0% RH) until a stable mass is achieved. This establishes the dry mass of the sample.

  • Sorption Phase: Increase the relative humidity in a stepwise manner (e.g., in increments of 10% RH from 0% to 90% RH). At each step, allow the sample mass to equilibrate. The equilibrium criterion is typically a mass change of less than 0.002% over a 10-minute period.

  • Desorption Phase: After reaching the maximum RH, decrease the humidity in a similar stepwise manner back to 0% RH to measure the desorption isotherm.

  • Data Analysis: Plot the percentage change in mass against the relative humidity to generate the sorption and desorption isotherms.

Thermogravimetric Analysis (TGA) with Controlled Humidity

TGA can be used to determine the water content of a sample and to study its thermal stability in the presence of moisture.

Protocol for TGA Analysis of this compound:

  • Sample Preparation: As with DVS, handle and load the this compound sample in a dry environment to prevent premature hydration.

  • Instrumentation: Use a TGA instrument equipped with a humidity generator.

  • Sample Loading: Place a small, accurately weighed sample (5-10 mg) of Re₂O₇ into the TGA crucible.

  • Isothermal Humidity Exposure:

    • Heat the sample to a desired isothermal temperature (e.g., 25 °C) under a dry nitrogen atmosphere.

    • Introduce a controlled relative humidity (e.g., 50% RH) and monitor the mass change over time to determine the rate of water uptake.

  • Temperature Ramp under Controlled Humidity:

    • Equilibrate the sample at a specific RH at a low temperature.

    • Initiate a temperature ramp (e.g., 10 °C/min) while maintaining the controlled humidity to observe any thermally induced interactions with water.

  • Data Analysis: The TGA curve will show the mass change as a function of time or temperature, providing information on the amount of water absorbed and the stability of the hydrated species.

Visualizations

Reaction Pathway of this compound Hydration

G Reaction of this compound with Water Re2O7 This compound (s) (Re₂O₇) HReO4 Perrhenic Acid (aq) (2HReO₄) Re2O7->HReO4 + H₂O H2O Water (l) (H₂O) H2O->HReO4

Caption: Hydration of this compound to form perrhenic acid.

Experimental Workflow for Hygroscopicity Assessment

G Workflow for Hygroscopicity Analysis of Re₂O₇ cluster_prep Sample Preparation cluster_dvs Dynamic Vapor Sorption (DVS) cluster_tga Thermogravimetric Analysis (TGA) cluster_analysis Data Analysis & Interpretation prep Handle Re₂O₇ in low-humidity environment dvs_load Load sample into DVS prep->dvs_load tga_load Load sample into TGA prep->tga_load dvs_run Run sorption/desorption cycle (0-90% RH) dvs_load->dvs_run dvs_data Generate sorption isotherm dvs_run->dvs_data analysis Quantify hygroscopicity and determine stability dvs_data->analysis tga_run Isothermal humidity exposure or temperature ramp tga_load->tga_run tga_data Determine water uptake rate tga_run->tga_data tga_data->analysis

Caption: Experimental workflow for hygroscopicity characterization.

Handling and Storage Recommendations

Given its extreme sensitivity to moisture, this compound must be handled and stored under controlled atmospheric conditions.[8] It is recommended to store the compound in a tightly sealed container, preferably under an inert atmosphere such as argon or dry nitrogen.[8] Storage areas should be cool and dry. All handling of the material outside of a sealed container should be performed in a glove box or a dry room to prevent degradation.

Conclusion

This compound is a highly hygroscopic material that readily reacts with water to form perrhenic acid. This property is a critical factor in its handling, storage, and application. While qualitative descriptions of its moisture sensitivity are well-established, there is a notable lack of specific quantitative data in the public domain. The experimental protocols detailed in this guide provide a framework for obtaining this crucial information, which would be of significant value to researchers and professionals working with this compound. Proper adherence to stringent handling and storage procedures is essential to maintain the integrity and reactivity of this compound.

References

Unraveling the Architecture of Gaseous Rhenium Heptoxide (Re₂O₇): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure of gaseous Rhenium Heptoxide (Re₂O₇), a pivotal compound in catalysis and inorganic chemistry. By compiling data from key experimental studies, this document offers a definitive overview of its geometric parameters and the methodologies used for their determination.

Molecular Geometry of Gaseous Re₂O₇

The molecular structure of rhenium heptoxide in the gas phase has been a subject of scientific inquiry, with early studies suggesting a quasi-linear arrangement of the Re-O-Re bridge. However, more recent and definitive gas-phase electron diffraction (GED) studies have established a bent, C₂ symmetric structure.[1] This structure consists of two corner-sharing ReO₄ tetrahedra linked by a bridging oxygen atom.

The debate over the linearity of the Re-O-Re bond has been settled by a gas-phase electron diffraction study conducted at 230 °C, which conclusively demonstrated a bent structure with a Re-O-Re angle of 143.6°.[1] This finding is supported by vibrational spectroscopy data, which is also consistent with a non-linear M-O-M bridge.[1]

Quantitative Structural Parameters

The geometric parameters of gaseous Re₂O₇, as determined by gas-phase electron diffraction, are summarized in the table below. These values represent the key bond lengths and angles that define the molecule's three-dimensional structure.

ParameterValue (Å or °)Uncertainty
Bond Lengths
Re=O (terminal)1.705± 0.004
Re-O (bridging)1.804± 0.009
Bond Angles
∠ O=Re=O (terminal)109.8± 0.8
∠ O=Re-O (terminal-bridging)109.1± 0.6
∠ Re-O-Re (bridging)143.6± 1.5

Table 1: Molecular structure parameters for gaseous Re₂O₇ determined by gas-phase electron diffraction.

Experimental Determination of the Molecular Structure

The determination of the molecular structure of gaseous Re₂O₇ has been accomplished through the synergistic application of gas-phase electron diffraction and vibrational spectroscopy.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the precise geometric structure of molecules in the vapor state, free from intermolecular interactions present in the solid or liquid phases.

  • Sample Preparation and Introduction: A sample of solid Re₂O₇ is placed in a resistively heated nozzle system. The sample is then heated to a temperature sufficient to generate a stable vapor pressure (e.g., 230 °C). This vapor is then introduced into a high-vacuum diffraction chamber as a molecular jet.

  • Electron Beam Generation and Interaction: A high-energy beam of electrons (typically 40-60 keV) is generated from an electron gun and directed to intersect the molecular jet at a right angle.

  • Scattering and Detection: The electrons are scattered by the electrostatic potential of the molecules. The resulting diffraction pattern, consisting of concentric rings of varying intensity, is recorded on a detector, such as a photographic plate or a CCD camera.

  • Data Analysis: The radially averaged intensity of the diffraction pattern is measured and converted into a molecular scattering function. This function is then analyzed using a least-squares fitting procedure to a theoretical model of the molecule's structure. By refining the bond lengths, bond angles, and vibrational amplitudes, a precise molecular geometry is determined.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides complementary information about the molecular structure and symmetry. The infrared and Raman spectra of gaseous Re₂O₇ are consistent with a bent Re-O-Re bridge.

  • Sample Preparation: A sample of Re₂O₇ is placed in a heated gas cell equipped with windows transparent to the specific radiation (e.g., KBr or CsI for infrared; quartz for Raman). The cell is heated to sublimate the Re₂O₇ and generate a sufficient vapor pressure for spectral acquisition.

  • Infrared Spectroscopy:

    • A beam of infrared radiation is passed through the gas cell.

    • The absorption of radiation at specific frequencies, corresponding to the vibrational modes of the molecule, is measured using an FTIR spectrometer.

  • Raman Spectroscopy:

    • A high-intensity monochromatic laser beam is directed into the gas cell.

    • The inelastically scattered light (Raman scattering) is collected at a 90° angle to the incident beam.

    • The scattered light is passed through a monochromator and detected. The frequency shifts of the scattered light relative to the incident laser frequency correspond to the vibrational modes of the molecule.

  • Spectral Interpretation: The number and frequencies of the observed infrared and Raman bands are compared with the predictions of group theory for different possible molecular symmetries. For Re₂O₇, the observed spectra are consistent with a C₂ᵥ or C₂ symmetry, both of which have a bent Re-O-Re bridge, and inconsistent with a linear D₂d structure.

Visualizing the Experimental Workflow

The following diagram illustrates the generalized workflow for the determination of the molecular structure of gaseous Re₂O₇ using gas-phase electron diffraction.

G cluster_prep Sample Preparation cluster_ged Gas-Phase Electron Diffraction cluster_analysis Data Analysis Prep Solid Re₂O₇ Sample Heat Heating to 230°C in Nozzle Prep->Heat Vapor Generation of Gaseous Re₂O₇ Heat->Vapor Scatter Scattering by Molecular Jet Vapor->Scatter EBeam Electron Beam Generation EBeam->Scatter Detect Diffraction Pattern Detection Scatter->Detect Intensity Intensity Profile Extraction Detect->Intensity Fit Least-Squares Fitting to Structural Model Intensity->Fit Structure Determination of Bond Lengths & Angles Fit->Structure

Workflow for Gas-Phase Electron Diffraction of Re₂O₇.

References

An In-depth Technical Guide to the Formation of Perrhenic Acid from Rhenium Heptoxide and Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reaction between rhenium heptoxide (Re₂O₇) and water to produce perrhenic acid (HReO₄). This process is fundamental to the synthesis of various rhenium-containing compounds, including catalysts and potential radiopharmaceuticals. This document details the properties of the reactant and product, outlines a standard laboratory protocol, presents available quantitative data, and illustrates key aspects of the reaction through diagrams.

Introduction

Rhenium heptoxide is the anhydride (B1165640) of perrhenic acid.[1] Its reaction with water is a rapid hydrolysis process that yields aqueous perrhenic acid.[1] For most laboratory purposes, aqueous solutions of rhenium(VII) oxide are considered equivalent to perrhenic acid.[2] The resulting strong acid is a crucial precursor for the synthesis of various organic and inorganic rhenium compounds, catalysts for the petroleum industry, and complexes used in medical research.[2][3]

Physicochemical Properties of Reactant and Product

The physical and chemical properties of rhenium heptoxide and perrhenic acid are summarized below. This data is essential for handling, safety, and experimental design.

Table 1: Physicochemical Properties of Rhenium Heptoxide (Re₂O₇)

PropertyValueCitation(s)
Molar Mass 484.41 g/mol [4][5]
Appearance Yellow crystalline solid[1]
Density 6.103 g/cm³ (solid)[1][5]
Melting Point ~300 °C (573 K)[4]
Boiling Point 360 °C (633 K), sublimes[1][5]
Crystal Structure Polymeric, with alternating tetrahedral and octahedral Re centers[1]
Solubility in Water Readily hydrolyzes to form perrhenic acid[1][5]
Sensitivity Hygroscopic / Moisture Sensitive[4][5]

Table 2: Physicochemical Properties of Perrhenic Acid (HReO₄)

PropertyValueCitation(s)
Molar Mass 251.21 g/mol [3]
Appearance Colorless to yellow liquid (in aqueous solution); Pale yellow solid (hydrated form)[2]
Formula (Solid Hydrate) Re₂O₇(H₂O)₂ or HReO₄·H₂O[2]
Density (75-80% soln.) ~2.16 g/mL at 25 °C[3]
Acidity (pKa) -1.25 (Strong Acid)[2]
Hazards Corrosive, causes severe skin burns and eye damage[2]

Reaction Details and Structural Transformation

The reaction of solid rhenium heptoxide with water is a direct hydrolysis:

Re₂O₇ (s) + H₂O (l) → 2 HReO₄ (aq)

Solid Re₂O₇ exists as a complex polymer of alternating, corner-sharing ReO₄ tetrahedra and ReO₆ octahedra.[1] Upon contact with water, this polymeric structure breaks down. The dissolution process results in the formation of hydrated tetrahedral perrhenate (B82622) ions (ReO₄⁻) and hydronium ions (H₃O⁺) in solution.

G Structural Transformation of Re₂O₇ during Hydrolysis cluster_solid Solid State cluster_aqueous Aqueous Solution Re2O7_solid Polymeric Re₂O₇ (Alternating ReO₆ octahedra and ReO₄ tetrahedra) HReO4_aq Hydrated Perrhenate Ions (Tetrahedral ReO₄⁻) Re2O7_solid->HReO4_aq + H₂O (Hydrolysis) H3O Hydronium Ions (H₃O⁺)

Caption: Structural change from polymeric solid to aqueous ions.

Quantitative Reaction Data

Quantitative thermodynamic data for the dissolution reaction is not extensively reported in readily accessible literature, likely due to the rapid and highly exothermic nature of the process. However, data for the reactant is available.

Table 3: Standard Thermodynamic Properties (at 298.15 K)

CompoundΔfH° (kJ/mol)S° (J/mol·K)Citation(s)
Re₂O₇ (s) -1272207.2[4]
HReO₄ (aq) Not AvailableNot Available
ΔH°_solution Not Available

The lack of a standard enthalpy of formation for the aqueous perrhenate ion (ReO₄⁻) prevents the calculation of the standard enthalpy of solution from formation data.

Spectroscopic methods can be used to monitor the reaction and characterize the resulting perrhenic acid solution.

Table 4: Key Spectroscopic Features

MethodFeatureWavelength / WavenumberNotesCitation(s)
UV-Vis Absorption maximum for Perrhenate (ReO₄⁻)λ_max = 230 nmCharacteristic of the perrhenate ion in aqueous solution.
Raman Symmetric Re-O stretch in Perrhenate (ReO₄⁻)~980 cm⁻¹Indicates the formation of the tetrahedral ReO₄⁻ anion from Re₂O₇.

Specific kinetic parameters, such as the rate constant or activation energy for the dissolution of rhenium heptoxide in water, are not well-documented. The reaction is observed to be extremely rapid upon contact with moisture, suggesting that the rate may be diffusion-controlled rather than kinetically limited under most conditions.

Experimental Protocol

The following is a generalized laboratory procedure for the safe preparation of an aqueous perrhenic acid solution from rhenium heptoxide.

Safety Precautions:

  • Rhenium heptoxide is moisture-sensitive. Handle under an inert atmosphere (e.g., in a glovebox) if anhydrous conditions are required for subsequent steps.

  • The reaction is exothermic. Use an ice bath to control the temperature.

  • Perrhenic acid is a strong, corrosive acid. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • All operations should be conducted within a certified chemical fume hood.

Materials:

  • Rhenium heptoxide (Re₂O₇)

  • Deionized, distilled water

  • Glass beaker or flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Place a clean, dry beaker or flask containing a magnetic stir bar on a magnetic stirrer plate, situated within an ice bath.

  • Carefully weigh the desired amount of rhenium heptoxide and add it to the beaker.

  • While stirring gently, slowly add a stoichiometric or desired amount of deionized water to the solid Re₂O₇. The addition should be done portion-wise or drop-wise to manage the heat generated.

  • Continue stirring in the ice bath until all the solid has completely dissolved, resulting in a clear, colorless to pale yellow solution.

  • Once the dissolution is complete, the solution can be removed from the ice bath and allowed to warm to room temperature.

  • The concentration of the resulting perrhenic acid solution can be determined by titration or other appropriate analytical methods.

G start Start: Weigh Re₂O₇ step1 Place Re₂O₇ in beaker with stir bar in ice bath start->step1 step2 Slowly add deionized H₂O while stirring step1->step2 step3 Observe dissolution and manage exotherm step2->step3 step4 Continue stirring until solution is clear step3->step4 end End: Aqueous HReO₄ solution step4->end

References

In-Depth Technical Guide to the Safe Handling and Use of Rhenium(VII) Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety protocols, handling procedures, and essential data for Rhenium(VII) oxide (Re₂O₇). The information herein is intended to ensure the safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a yellow crystalline solid and is the anhydride (B1165640) of perrhenic acid.[1] It is a key precursor in the synthesis of various rhenium compounds and catalysts.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueSource(s)
Chemical Formula Re₂O₇[1]
Molar Mass 484.41 g/mol [1]
Appearance Yellow crystalline powder[3]
Melting Point 297 °C (567 °F)[3]
Boiling Point 360 °C (sublimes)[1]
Density 6.103 g/cm³[3]
Solubility in Water Very soluble, hydrolyzes to form perrhenic acid (HReO₄)[1][3]
Hygroscopicity Highly hygroscopic[4][5]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance and requires careful handling to mitigate risks.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1B/2H314: Causes severe skin burns and eye damage. / Causes skin irritation.
Serious Eye Damage/Eye Irritation1/2H318: Causes serious eye damage. / Causes serious eye irritation.
Specific target organ toxicity – single exposure3May cause respiratory irritation.

Source:[4]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to prevent exposure.

Protection TypeRecommended EquipmentStandard(s)
Eye/Face Protection Chemical safety goggles or a face shield.OSHA 29 CFR 1910.133 or EN 166
Skin Protection Chemically resistant gloves (e.g., Nitrile rubber, 0.11 mm minimum thickness), lab coat, and full-body protection as necessary.EN 374
Respiratory Protection NIOSH-approved dust, mist, or vapor respirator if ventilation is inadequate or for spill cleanup.NIOSH/MSHA approved

Source:[3][4][6]

Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.

  • Handling:

    • Work in a well-ventilated area, preferably in a chemical fume hood.[3][7]

    • Avoid dust formation and accumulation.[4][7]

    • Wash hands thoroughly after handling and before breaks.[3][4]

    • Do not eat, drink, or smoke in the work area.[3]

  • Storage:

    • Store in a tightly sealed container in a dry, cool, and well-ventilated place.[3][4]

    • Keep under an inert atmosphere, such as nitrogen or argon, due to its hygroscopic nature.[3][4]

    • Store away from incompatible materials, including halogens, reducing agents, and finely powdered metals.[4]

Emergency Procedures

In the event of an emergency, follow these first-aid and spill response measures.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][7]
Accidental Release Measures
  • Personal Precautions:

    • Wear appropriate PPE, including respiratory protection.[7]

    • Evacuate personnel from the spill area.[7]

    • Ensure adequate ventilation.[7]

  • Containment and Cleanup:

    • Avoid generating dust.[7]

    • Sweep or shovel the spilled material into a suitable, closed container for disposal.[4][7]

    • Do not let the product enter drains.[7]

Experimental Protocols

The following are generalized protocols for the synthesis and a common catalytic application of this compound. Researchers should consult specific literature for detailed procedures tailored to their experimental needs.

Synthesis of this compound

This compound is typically synthesized by the direct oxidation of rhenium metal in the presence of air or oxygen at elevated temperatures.[1][2]

Materials and Equipment:

  • Rhenium metal powder or foil

  • Tube furnace with temperature control

  • Quartz tube

  • Oxygen or air supply with flow control

  • Cold trap or condenser

Procedure:

  • Place the rhenium metal in a quartz boat and insert it into the quartz tube of the furnace.

  • Purge the system with a flow of oxygen or dry air.

  • Heat the furnace to a temperature between 500-700 °C.[1]

  • This compound will sublime and can be collected on a cold finger or in a cooler part of the apparatus downstream.

  • After the reaction is complete, cool the system to room temperature under the oxygen/air flow.

  • Carefully collect the crystalline this compound product.

Catalytic Olefin Metathesis (Illustrative Example)

This compound, often supported on alumina (B75360) (Al₂O₃), is a widely used catalyst for olefin metathesis.[8][9]

Materials and Equipment:

  • This compound on alumina catalyst

  • Glass reactor with a stirrer and temperature control

  • Inert atmosphere (e.g., nitrogen or argon)

  • Olefin substrate (e.g., 1-octene)

  • Solvent (e.g., anhydrous toluene)

  • Standard laboratory glassware for workup and analysis (e.g., GC, NMR)

Procedure:

  • Activate the Re₂O₇/Al₂O₃ catalyst by heating it under a flow of dry air or oxygen, followed by purging with an inert gas.

  • Set up the reaction vessel under an inert atmosphere.

  • Add the anhydrous solvent and the olefin substrate to the reactor.

  • Introduce the activated catalyst to the reaction mixture.

  • Stir the reaction at the desired temperature and monitor its progress by taking aliquots for analysis.

  • Upon completion, quench the reaction, filter off the catalyst, and purify the product using appropriate methods (e.g., distillation, chromatography).

Waste Disposal

All waste containing this compound or its byproducts must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.[10]

  • Liquid Waste: Collect in a compatible, sealed container. Do not mix with incompatible wastes.[10][11]

  • Empty Containers: The first rinse of an empty container must be collected and disposed of as hazardous waste. After thorough rinsing, the container can be disposed of as regular trash with the label defaced.[10]

  • All disposal must be in accordance with local, state, and federal regulations.[3]

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships for the safe handling and use of this compound.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_PostHandling Post-Handling cluster_StorageDisposal Storage & Disposal Assess_Risks Assess Risks & Review SDS Don_PPE Don Appropriate PPE Work_in_Hood Work in Fume Hood Don_PPE->Work_in_Hood Proceed Avoid_Dust Avoid Dust Generation Work_in_Hood->Avoid_Dust During Operation Transfer_Carefully Transfer Re₂O₇ Carefully Avoid_Dust->Transfer_Carefully During Operation Clean_Area Clean Work Area Transfer_Carefully->Clean_Area After Use Store_Properly Store in Sealed Container under Inert Gas Transfer_Carefully->Store_Properly Unused Material Doff_PPE Doff PPE Correctly Clean_Area->Doff_PPE Proceed Dispose_Waste Dispose of Waste as Hazardous Material Clean_Area->Dispose_Waste Contaminated Materials Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Proceed

Caption: General workflow for safely handling this compound in a laboratory setting.

Emergency_Response_Flowchart Assess_Safety Assess Situation for Immediate Danger Evacuate Evacuate Area if Necessary Assess_Safety->Evacuate Danger Present Alert_Personnel Alert Supervisor and Safety Officer Assess_Safety->Alert_Personnel Safe to Proceed Evacuate->Alert_Personnel First_Aid Administer First Aid (as per SDS) Alert_Personnel->First_Aid If Personal Exposure Control_Spill Control Small Spill (if safe to do so) Alert_Personnel->Control_Spill If Spill Seek_Medical Seek Professional Medical Attention First_Aid->Seek_Medical Report Complete Incident Report Seek_Medical->Report Cleanup_Spill Clean Up Spill Following Protocol Control_Spill->Cleanup_Spill Dispose_Waste Dispose of Contaminated Waste Properly Cleanup_Spill->Dispose_Waste Dispose_Waste->Report

Caption: Logical flow for emergency response to a this compound incident.

References

A Comprehensive Technical Guide to the Discovery and History of Rhenium Oxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhenium, a rare and refractory metal, possesses a rich chemistry, particularly in its formation of a variety of oxides with diverse properties and applications. This technical guide provides an in-depth exploration of the discovery and history of Rhenium and its oxides, tailored for professionals in research, science, and drug development. The following sections detail the historical context of Rhenium's discovery, the synthesis and characterization of its various oxides, quantitative data on their properties, and detailed experimental protocols for their preparation.

The Discovery of Rhenium: A Historical Perspective

The story of Rhenium's discovery is a fascinating account of scientific prediction and persistent investigation. Its existence was first anticipated by Dmitri Mendeleev in 1871, who, based on his periodic table, predicted an element he termed "dvi-manganese" to be located below manganese.[1] However, it would be over half a century before this prediction was realized.

In 1908, Japanese chemist Masataka Ogawa believed he had discovered element 43 (now known as technetium) and named it "nipponium."[2] Later analysis of his work suggests he had likely isolated Rhenium, element 75, but misidentified it.[2]

The definitive discovery of Rhenium occurred in 1925 by the German chemists Walter Noddack, Ida Tacke (later Noddack), and Otto Berg.[1][3] Through systematic analysis of platinum ores and minerals like columbite, gadolinite, and molybdenite, they detected the elusive element using X-ray spectroscopy.[1][4] They named the element Rhenium in honor of the Rhine River (Latin: Rhenus), a prominent river in Germany.[3][5] The team successfully isolated one gram of Rhenium in 1928 by processing an arduous 660 kilograms of molybdenite ore.[1][6] This breakthrough laid the foundation for the exploration of Rhenium's unique properties and the synthesis of its various compounds, including its oxides.

The Rhenium Oxides: A Family of Diverse Compounds

Rhenium forms a series of well-characterized oxides, with the most common and stable being Rhenium(VII) oxide (Re2O7), Rhenium(VI) oxide (ReO3), and Rhenium(IV) oxide (ReO2).[1] Less common oxides such as Dirhenium pentoxide (Re2O5) and Dirhenium trioxide (Re2O3) have also been reported.[1][7] The interconversion between these oxides through oxidation and reduction is a key aspect of Rhenium chemistry.

This compound (Re2O7)

This compound, also known as dirhenium heptoxide, is a volatile, yellow crystalline solid.[6] It is the most stable oxide of Rhenium and serves as the primary starting material for the synthesis of most other Rhenium compounds.[1][6]

Historical Note: The formation of volatile Rhenium oxides during the roasting of molybdenite ores was a key observation in the early extraction and purification of Rhenium.[2] Walter Hieber, in the 1940s, utilized Re2O7 as a starting material for the synthesis of dirhenium decacarbonyl, a significant advancement in organometallic chemistry.[8]

Rhenium(VI) Oxide (ReO3)

Rhenium(VI) oxide, or Rhenium trioxide, is a striking red solid with a metallic luster.[5] It is unique among the Group 7 trioxides for its stability.[5] ReO3 exhibits unusually high electrical conductivity, comparable to some metals, which is attributed to its crystal structure.[9]

Historical Note: The cubic perovskite-like structure of ReO3 was one of the first Rhenium oxide structures to be extensively studied, serving as a model for other similar compounds.

Rhenium(IV) Oxide (ReO2)

Rhenium(IV) oxide, or Rhenium dioxide, is a gray-to-black crystalline solid.[7] It is known to exist in several polymorphic forms, including orthorhombic, monoclinic, and tetragonal structures.[7]

Less Common Rhenium Oxides: Re2O5 and Re2O3

Dirhenium pentoxide (Re2O5) and Dirhenium trioxide (Re2O3) are less stable and not as well-characterized as the other oxides. Re2O5 has been synthesized by the electrolytic reduction of perrhenate (B82622) in sulfuric acid, though it is prone to decomposition.[7] Re2O3 is known to react with water to form Rhenium(IV) oxide hydrate.[7]

Quantitative Data of Rhenium Oxides

The following tables summarize key quantitative data for the primary Rhenium oxides.

Table 1: Physical Properties of Rhenium Oxides

Rhenium OxideFormulaMolar Mass ( g/mol )AppearanceDensity (g/cm³)Melting Point (°C)Boiling Point (°C)
This compoundRe2O7484.40Yellow crystalline powder6.103360Sublimes
Rhenium(VI) OxideReO3234.21Deep red crystals6.92400 (decomposes)750
Rhenium(IV) OxideReO2218.21Gray orthorhombic crystals11.41000 (decomposes)N/A

Data compiled from various sources.[5][6]

Table 2: Crystallographic Data of Rhenium Oxides

Rhenium OxideCrystal SystemSpace GroupLattice Parameters (Å)
This compoundOrthorhombicP212121a = 12.5, b = 15.2, c = 5.4
Rhenium(VI) OxideCubicPm-3ma = 3.748
Rhenium(IV) Oxide (orthorhombic)OrthorhombicPbcna = 4.809, b = 5.643, c = 4.601
Rhenium(IV) Oxide (monoclinic)MonoclinicP21/ca = 4.881, b = 5.603, c = 5.662, β = 120.9°

Data compiled from various sources.[5][9]

Table 3: Thermodynamic Properties of Rhenium Oxides (at 298.15 K)

Rhenium OxideΔfH° (kJ/mol)ΔfG° (kJ/mol)S° (J/K·mol)
ReO2(s)-429.7-377.047.82
ReO3(s)-588.7-509.669.25
Re2O7(s)-1238.5-1039.7184.1

Data compiled from U.S. Bureau of Mines reports and other thermodynamic data sources.[1][2][4]

Experimental Protocols

The following are detailed methodologies for the synthesis of the key Rhenium oxides.

Synthesis of this compound (Re2O7)

Principle: Direct oxidation of metallic Rhenium in the presence of oxygen at elevated temperatures.[6]

Materials:

  • Rhenium metal powder (99.9% purity)

  • Oxygen gas (high purity)

  • Quartz tube furnace

  • Cold finger condenser

Procedure:

  • Place a known quantity of Rhenium metal powder in a quartz boat.

  • Position the quartz boat in the center of a quartz tube furnace.

  • Insert a cold finger condenser at the outlet of the furnace tube.

  • Purge the system with a slow stream of high-purity oxygen gas.

  • Heat the furnace to 500-700 °C while maintaining a continuous flow of oxygen.

  • The volatile this compound will form and sublime, collecting on the cold finger condenser as a yellow crystalline solid.

  • After the reaction is complete, cool the furnace to room temperature under the oxygen flow.

  • Carefully remove the cold finger and scrape off the collected Re2O7 in a dry environment, as it is hygroscopic.

Synthesis of Rhenium(VI) Oxide (ReO3)

Principle: Reduction of this compound with a suitable reducing agent, such as carbon monoxide or dioxane.[5]

Materials:

  • This compound (Re2O7)

  • Carbon monoxide (CO) gas (high purity) or Dioxane

  • Tube furnace

  • Schlenk line apparatus

Procedure (using Carbon Monoxide):

  • Place a sample of Re2O7 in a quartz boat inside a tube furnace.

  • Evacuate the furnace tube and backfill with inert gas (e.g., Argon) using a Schlenk line.

  • Introduce a controlled flow of carbon monoxide gas.

  • Heat the furnace to 200 °C.

  • The reaction is complete when the yellow Re2O7 has been converted to a red solid. The reaction is: Re2O7 + CO → 2 ReO3 + CO2.[5]

  • Cool the furnace to room temperature under an inert atmosphere.

  • The resulting red solid is Rhenium(VI) oxide.

Procedure (using Dioxane):

  • In a fume hood, dissolve Re2O7 in dioxane.

  • Gently heat the solution. The reduction of Re2O7 will occur, precipitating red ReO3.

  • Filter the red precipitate and wash with a small amount of dioxane, followed by a non-polar solvent like hexane.

  • Dry the product under vacuum.

Synthesis of Rhenium(IV) Oxide (ReO2)

Principle: Comproportionation reaction between this compound and Rhenium metal.[7]

Materials:

  • This compound (Re2O7)

  • Rhenium metal powder

  • Quartz tube (sealed under vacuum)

  • High-temperature furnace

Procedure:

  • In a glovebox or under an inert atmosphere, thoroughly mix stoichiometric amounts of Re2O7 and Rhenium metal powder according to the reaction: 2 Re2O7 + 3 Re → 7 ReO2.[7]

  • Place the mixture in a quartz tube.

  • Evacuate the tube to a high vacuum and seal it.

  • Heat the sealed tube in a furnace at 600-650 °C for several hours to ensure complete reaction.

  • Cool the furnace slowly to room temperature.

  • The resulting gray-black crystalline solid is Rhenium(IV) oxide.

Visualizations of Rhenium Oxide Chemistry

The following diagrams, generated using the DOT language, illustrate key relationships and workflows in the study of Rhenium oxides.

Interconversion of Rhenium Oxides

This diagram illustrates the reaction pathways for the formation of different Rhenium oxides through oxidation and reduction processes.

Rhenium_Oxide_Interconversion Re Re Re2O3 Re2O3 Re->Re2O3 Controlled Oxidation ReO2 ReO2 Re->ReO2 Oxidation ReO2->Re Reduction ReO3 ReO3 ReO2->ReO3 Oxidation Re2O5 Re2O5 Re2O5->ReO2 Decomposition ReO3->ReO2 Disproportionation (heat) Re2O7 Re2O7 ReO3->Re2O7 Oxidation Re2O7->ReO2 Reduction (heat) Re2O7->Re2O5 Electrolytic Reduction Re2O7->ReO3 Reduction (e.g., with CO)

Caption: Interconversion pathways of Rhenium oxides.

Experimental Workflow for Rhenium Oxide Characterization

This diagram outlines a typical experimental workflow for the characterization of a newly synthesized Rhenium oxide powder.

Rhenium_Oxide_Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Interpretation synthesis Synthesized Rhenium Oxide Powder xrd X-ray Diffraction (XRD) (Phase Identification, Crystal Structure) synthesis->xrd sem Scanning Electron Microscopy (SEM) (Morphology, Particle Size) synthesis->sem xps X-ray Photoelectron Spectroscopy (XPS) (Oxidation State, Surface Composition) synthesis->xps raman Raman Spectroscopy (Vibrational Modes) synthesis->raman analysis Structure-Property Correlation xrd->analysis sem->analysis xps->analysis raman->analysis

Caption: Workflow for Rhenium oxide characterization.

Conclusion

The discovery of Rhenium and the subsequent exploration of its oxides have unveiled a fascinating area of inorganic chemistry. From the initial predictions of Mendeleev to the meticulous work of Noddack, Tacke, and Berg, the history of Rhenium is a testament to the progression of scientific inquiry. The diverse range of Rhenium oxides, each with unique structural, electronic, and chemical properties, continues to be an active area of research. This guide provides a foundational understanding for scientists and researchers, enabling further innovation in fields ranging from catalysis to materials science and beyond.

References

Technical Guide: Electronic Configuration of Rhenium in Dirhenium Heptoxide (Re₂O₇)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed analysis of the electronic configuration of the transition metal Rhenium (Re) within the compound Dirhenium Heptoxide (Re₂O₇). A systematic, step-by-step methodology is presented for the determination of the oxidation state and the resultant electron configuration of the Rhenium ion. This guide serves as a foundational reference for researchers in chemistry, materials science, and pharmacology where Rhenium compounds are of interest.

Introduction

Dirhenium heptoxide (Re₂O₇) is a pivotal compound, serving as the primary precursor for the synthesis of nearly all other Rhenium compounds.[1] Understanding the fundamental electronic structure of Rhenium in this oxide is critical for predicting its chemical behavior, reactivity, and potential applications in catalysis and materials science. Rhenium is a third-row transition metal known for its ability to exist in a wide range of oxidation states, from -3 to +7.[1] In Re₂O₇, Rhenium exhibits its highest common oxidation state.[1][2] This guide elucidates the process of determining its specific electronic arrangement.

Methodology for Determination of Electronic Configuration

The determination of the electronic configuration of an element within a compound is a theoretical procedure based on established principles of chemistry. The protocol involves three primary phases: calculating the element's oxidation state, defining the ground-state electron configuration of the neutral atom, and adjusting the configuration to reflect the ionic state.

Experimental Protocol: Oxidation State Calculation

The oxidation state of Rhenium in Re₂O₇ is determined by applying the principle of charge neutrality. The following steps outline the standardized protocol:

  • Assign Known Oxidation States: Oxygen is assigned its typical oxidation state of -2, based on its high electronegativity.

  • Calculate Total Anionic Charge: The total negative charge from the seven oxygen atoms is calculated: 7 atoms × (-2/atom) = -14.

  • Apply Charge Neutrality Principle: The overall charge of the Re₂O₇ molecule is zero. Therefore, the total positive charge from the two Rhenium atoms must balance the total negative charge.

    • 2 * (Oxidation State of Re) + (-14) = 0

  • Solve for the Oxidation State of Rhenium:

    • 2 * (Oxidation State of Re) = +14

    • Oxidation State of Re = +7

This calculation confirms that Rhenium exists in the +7 oxidation state in Dirhenium Heptoxide.[1][2][3] This Re(VII) state is one of the most stable and common for rhenium.[1][3]

Protocol: Ground-State and Ionic Configuration
  • Determine Neutral Atom Configuration: The ground-state electronic configuration of a neutral Rhenium atom (Atomic Number: 75) is established using the Aufbau principle.[4] The configuration is [Xe] 4f¹⁴ 5d⁵ 6s².[4][5][6][7]

  • Determine Ionic Configuration: To achieve the +7 oxidation state, a neutral Rhenium atom must lose seven valence electrons. Electrons are removed from the outermost shells first.

    • Remove the two electrons from the 6s orbital.

    • Remove the five electrons from the 5d orbital.

    • Total electrons removed: 2 (from 6s) + 5 (from 5d) = 7.

  • Final Configuration: After the removal of the seven valence electrons, the resulting electronic configuration for the Re⁷⁺ ion is that of its preceding noble gas core, augmented by the filled 4f subshell.

Data Presentation

The electronic properties of neutral Rhenium and its ion in Re₂O₇ are summarized below for direct comparison.

SpeciesOxidation StateFull Electronic ConfigurationAbbreviated Configuration
Neutral Rhenium (Re) 01s²2s²2p⁶3s²3p⁶4s²3d¹⁰4p⁶5s²4d¹⁰5p⁶6s²4f¹⁴5d⁵[Xe] 4f¹⁴ 5d⁵ 6s² [5][6][7]
Rhenium in Re₂O₇ (Re⁷⁺) +71s²2s²2p⁶3s²3p⁶4s²3d¹⁰4p⁶5s²4d¹⁰5p⁶4f¹⁴[Xe] 4f¹⁴

The Re(VII) ion has a d⁰ configuration.[1]

Visualization of Determination Workflow

The logical process for determining the electronic configuration of Rhenium in Re₂O₇ is illustrated in the following diagram.

G Start Identify Compound: Re₂O₇ Step1 Determine Oxidation State of Re (Principle of Charge Neutrality) Start->Step1 Result1 Result: Re is in +7 Oxidation State Step1->Result1 Step3 Remove 7 Electrons from Outermost Shells (6s, then 5d) Result1->Step3 Step2 Write Ground-State Electron Configuration of Neutral Re (Z=75) Result2 Configuration: [Xe] 4f¹⁴ 5d⁵ 6s² Step2->Result2 Result2->Step3 Final Final Configuration of Re⁷⁺: [Xe] 4f¹⁴ Step3->Final

Caption: Workflow for determining the Re(VII) electronic configuration.

Conclusion

The electronic configuration of Rhenium in Dirhenium Heptoxide (Re₂O₇) is determined to be [Xe] 4f¹⁴ . This is a result of the Rhenium atom achieving a stable +7 oxidation state by losing all seven of its valence electrons from the 6s and 5d orbitals. This d⁰ configuration is fundamental to the chemistry of perrhenates and the broader applications of Rhenium in materials science and catalysis.

References

The Solubility of Rhenium(VII) Oxide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhenium(VII) oxide (Re₂O₇), also known as rhenium heptoxide, is a versatile and highly reactive compound with significant applications in catalysis and organic synthesis. Its efficacy in these roles is often dictated by its interaction with and solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound in a range of organic solvents, details the nature of its dissolution, and furnishes experimental protocols for solubility determination.

Qualitative Solubility of this compound in Organic Solvents

This compound exhibits a range of solubilities in organic solvents, largely dependent on the solvent's polarity and its ability to coordinate with the rhenium center. The dissolution is often not a simple physical process but can involve chemical reactions to form solvent adducts.[1] The qualitative solubility in various common organic solvents is summarized in the table below.

Solvent ClassSolventQualitative SolubilityReference
Alcohols EthanolVery Soluble[2][3]
MethanolSoluble[4]
Ethers Diethyl EtherSoluble[2][3]
Tetrahydrofuran (B95107) (THF)Soluble (forms adducts)[1][5]
1,4-DioxaneSoluble (forms adducts)[1][2][3][5]
Ketones AcetoneSoluble[4]
Amines PyridineSoluble (forms adducts)[2][3][5]
Halogenated Hydrocarbons Carbon TetrachlorideSparingly Soluble[4]

The Nature of Dissolution: Adduct Formation and Reactivity

The dissolution of this compound in many organic solvents is more accurately described as a chemical reaction leading to the formation of coordination complexes or "adducts." This is particularly true for donor solvents like ethers and pyridines.[1]

For instance, in tetrahydrofuran (THF) and 1,4-dioxane, Re₂O₇ dissolves to form stable adducts.[1][5] These adducts are often the catalytically active species in various organic transformations. The interaction can be represented as a Lewis acid-base reaction, where the organic solvent acts as a Lewis base, donating a pair of electrons to the electrophilic rhenium center.

The formation of these adducts can be a complex process and is a key area of research in understanding the catalytic mechanisms of rhenium compounds.

Experimental Protocol for Determining Solubility

The following is a general procedure for determining the solubility of this compound in an organic solvent. Due to the hazardous nature of Re₂O₇, all work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.

Materials:

  • This compound

  • Anhydrous organic solvent of interest

  • Analytical balance

  • Thermostatically controlled shaker or magnetic stirrer with heating capabilities

  • Centrifuge

  • Syringe filters (chemically compatible with the solvent)

  • Volumetric flasks and pipettes

  • Spectrophotometer or other suitable analytical instrument for concentration determination

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the anhydrous organic solvent in a sealed container.

    • Place the container in a thermostatically controlled shaker or on a heated magnetic stirrer.

    • Allow the mixture to equilibrate for a set period (e.g., 24-48 hours) at a constant temperature. The equilibration time should be determined experimentally to ensure saturation is reached.

  • Separation of Undissolved Solid:

    • After equilibration, allow the solution to stand undisturbed for a period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette. To ensure no solid particles are transferred, it is recommended to use a syringe filter.

    • Alternatively, the mixture can be centrifuged to facilitate the separation of the solid phase.

  • Determination of Concentration:

    • Dilute the collected supernatant to a known volume with the same organic solvent.

    • Determine the concentration of rhenium in the diluted solution using a suitable analytical technique. Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) are highly sensitive methods for metal ion quantification.

    • If the solvent and any potential adducts have a distinct chromophore, UV-Vis spectrophotometry can be used after creating a proper calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in desired units, such as grams of Re₂O₇ per 100 grams of solvent or moles of Re₂O₇ per liter of solvent.

Safety Precautions:

  • This compound is corrosive and can cause severe skin burns and eye damage.[6]

  • It is hygroscopic and will react with moisture in the air. Handle in a dry atmosphere (e.g., in a glove box or under an inert gas).

  • Consult the Safety Data Sheet (SDS) for this compound before handling.[6][7]

Visualizing the Dissolution and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Dissolution_Process Re2O7 This compound (Solid) Dissolution Dissolution & Reaction Re2O7->Dissolution Solvent Organic Solvent (e.g., THF, Dioxane) Solvent->Dissolution Adduct Solvent Adduct (e.g., Re₂O₇·2THF) Dissolution->Adduct Experimental_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis cluster_calc Calculation A Mix excess Re₂O₇ with solvent B Equilibrate at constant temperature A->B C Settle/Centrifuge B->C D Filter supernatant C->D E Dilute sample D->E F Determine Re concentration (e.g., ICP-OES) E->F G Calculate solubility F->G

References

A Comprehensive Technical Guide to the Synthesis of Rhenium(VII) Oxide: Precursors and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary precursors and experimental methodologies for the synthesis of Rhenium(VII) oxide (Re₂O₇). This compound is a critical starting material for the production of various rhenium compounds and catalysts utilized in numerous applications, including organic synthesis and drug development. This document details the most common synthetic routes, providing quantitative data, step-by-step experimental protocols, and visual representations of the chemical pathways.

Overview of Precursors for this compound Synthesis

The synthesis of this compound can be achieved from a variety of starting materials, each with its own advantages and specific reaction conditions. The most significant precursors include:

  • Rhenium Metal (Re): The direct oxidation of elemental rhenium is a straightforward method for producing high-purity Re₂O₇.

  • Ammonium (B1175870) Perrhenate (B82622) (NH₄ReO₄): As the most common commercial form of rhenium, ammonium perrhenate serves as a convenient and widely used precursor.[1]

  • Perrhenic Acid (HReO₄): This precursor is typically handled as an aqueous solution and is key in syntheses where dissolution in water is a necessary step.[2]

  • Lower Rhenium Oxides (e.g., ReO₃, ReO₂): Rhenium oxides in lower oxidation states can be oxidized or can disproportionate to yield this compound.

  • Rhenium Sulfides (e.g., ReS₂, Re₂S₇): Similar to the metal and lower oxides, rhenium sulfides can be converted to Re₂O₇ through oxidation at elevated temperatures.[3]

  • Metal Perrhenates (e.g., AgReO₄, Ni(ReO₄)₂, Co(ReO₄)₂): These salts are primarily used in the preparation of supported Re₂O₇ catalysts, which are important in various industrial applications.

The choice of precursor often depends on the desired purity of the final product, the scale of the synthesis, and the available laboratory equipment.

Quantitative Data for this compound Synthesis

The following tables summarize the key quantitative parameters for the synthesis of this compound from its primary precursors.

Table 1: Synthesis of Re₂O₇ from Rhenium Metal

ParameterValueReference
Precursor Rhenium Metal (powder or foil)[3]
Oxidizing Agent Air or Oxygen[3]
Temperature 500–700 °C[3]
Reaction Time Not specified
Yield Not specified
Product Form Yellow crystalline solid[3]

Table 2: Synthesis of Re₂O₇ from Ammonium Perrhenate

ParameterValueReference
Precursor Ammonium Perrhenate (NH₄ReO₄)[1]
Method Thermal Decomposition[1]
Decomposition Temperature ~365 °C[1]
Products Re₂O₇, NH₃, H₂O[1]
Yield Not specified
Notes Volatile Re₂O₇ can be collected via sublimation.[4]

Table 3: Synthesis of Re₂O₇ from Lower Rhenium Oxides

ParameterValueReference
Precursor Rhenium Trioxide (ReO₃)
Method Disproportionation
Temperature > 400 °C (under vacuum)
Products Re₂O₇ and ReO₂
Yield Not specified
Notes The volatile Re₂O₇ can be separated from ReO₂ by sublimation.

Table 4: Synthesis of Supported Re₂O₇ from Metal Perrhenates

ParameterValueReference
Precursors Perrhenic acid, Ammonium Perrhenate, various metal perrhenates
Support Alumina (Al₂O₃)
Method Wet Impregnation followed by Calcination
Drying Temperature ≤ 110 °C
Calcination Temperature 550 °C
Rhenium Loading Typically 1-30 wt%

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound from its key precursors.

Synthesis from Rhenium Metal by Direct Oxidation

This method relies on the high-temperature oxidation of elemental rhenium.

Protocol:

  • Place a known quantity of high-purity rhenium metal powder or foil in a quartz or ceramic combustion boat.

  • Position the boat in a tube furnace equipped with a gas inlet and outlet.

  • Establish a steady flow of dry air or oxygen through the furnace tube.

  • Gradually heat the furnace to a temperature between 500 °C and 700 °C.[3]

  • Maintain this temperature to allow for the complete oxidation of the rhenium metal. The volatile Re₂O₇ will sublime and can be collected in a cooler region of the apparatus.

  • After the reaction is complete, cool the furnace to room temperature under the continued flow of the oxidizing gas.

  • Carefully collect the yellow crystalline this compound from the cooler parts of the tube.

Synthesis from Ammonium Perrhenate by Thermal Decomposition

This protocol describes the formation of Re₂O₇ through the thermal decomposition of ammonium perrhenate.

Protocol:

  • Place a known amount of dry ammonium perrhenate in a flask or tube made of heat-resistant glass.

  • Connect the reaction vessel to a sublimation apparatus, which includes a condenser to collect the product.

  • Heat the ammonium perrhenate to approximately 365 °C.[1] The salt will decompose, releasing ammonia, water vapor, and volatile this compound.[1]

  • The Re₂O₇ will sublime and deposit as yellow crystals on the cold surface of the condenser.

  • Continue the process until the decomposition is complete.

  • Allow the apparatus to cool to room temperature before carefully scraping the crystalline Re₂O₇ from the condenser.

Synthesis from Perrhenic Acid by Dehydration

This method involves the removal of water from an aqueous solution of perrhenic acid.

Protocol:

  • Prepare an aqueous solution of perrhenic acid. This can be obtained by dissolving existing Re₂O₇ in water.[2]

  • Carefully evaporate the water from the solution. This can be done by gentle heating under reduced pressure.

  • As the water is removed, solid perrhenic acid (Re₂O₇·2H₂O) will form.[2]

  • Further heating is required to drive off the water of hydration to yield anhydrous this compound. The precise temperature and pressure conditions for this step should be carefully controlled to prevent decomposition of the product.

Synthesis from Rhenium Trioxide by Disproportionation

This method utilizes the thermal disproportionation of Rhenium(VI) oxide to produce this compound.

Protocol:

  • Place a sample of pure Rhenium Trioxide (ReO₃) in a quartz tube that is sealed at one end.

  • Evacuate the tube to create a vacuum and then seal the other end.

  • Place the sealed tube in a tube furnace, ensuring a temperature gradient can be established along the length of the tube.

  • Heat the end of the tube containing the ReO₃ to a temperature above 400 °C.

  • The ReO₃ will disproportionate into solid Rhenium Dioxide (ReO₂) and gaseous this compound (Re₂O₇).

  • The volatile Re₂O₇ will sublime and crystallize in the cooler part of the sealed tube.

  • After the reaction is complete, allow the tube to cool to room temperature.

  • The tube can then be carefully opened to recover the yellow crystals of Re₂O₇, physically separated from the non-volatile ReO₂ residue.

Visualization of Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthesis methods described above.

Synthesis_from_Rhenium_Metal Re Rhenium Metal (Re) Process Oxidation Re->Process O2 Oxygen (O2) / Air O2->Process Re2O7 This compound (Re2O7) Process->Re2O7 500-700 °C

Diagram 1: Synthesis of Re₂O₇ from Rhenium Metal.

Synthesis_from_Ammonium_Perrhenate NH4ReO4 Ammonium Perrhenate (NH4ReO4) Process Thermal Decomposition NH4ReO4->Process ~365 °C Re2O7 This compound (Re2O7) Process->Re2O7 Sublimation Byproducts Ammonia (NH3) + Water (H2O) Process->Byproducts

Diagram 2: Synthesis of Re₂O₇ from Ammonium Perrhenate.

Synthesis_from_Perrhenic_Acid HReO4_aq Aqueous Perrhenic Acid (HReO4) Evaporation Evaporation HReO4_aq->Evaporation HReO4_solid Solid Perrhenic Acid (Re2O7·2H2O) Evaporation->HReO4_solid Dehydration Dehydration HReO4_solid->Dehydration Heat Re2O7 This compound (Re2O7) Dehydration->Re2O7

Diagram 3: Synthesis of Re₂O₇ from Perrhenic Acid.

Synthesis_from_Rhenium_Trioxide ReO3 Rhenium Trioxide (ReO3) Process Disproportionation ReO3->Process > 400 °C, vacuum Re2O7 This compound (Re2O7) Process->Re2O7 Sublimation ReO2 Rhenium Dioxide (ReO2) Process->ReO2

Diagram 4: Synthesis of Re₂O₇ from Rhenium Trioxide.

References

An In-depth Technical Guide on the Thermodynamic Data for Rhenium(VII) Oxide Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data associated with the formation of Rhenium(VII) oxide (Re₂O₇). The document is structured to offer readily accessible quantitative data, detailed experimental methodologies, and visual representations of key processes, catering to the needs of researchers and professionals in scientific fields.

Data Presentation: Thermodynamic Properties of this compound Formation

The formation of this compound from its constituent elements in their standard states can be represented by the following reaction:

2Re(s) + ⁷/₂O₂(g) → Re₂O₇(s)

The key thermodynamic parameters for this reaction—standard enthalpy of formation (ΔHᵤ°), standard Gibbs free energy of formation (ΔGᵤ°), and standard molar entropy (S°_ₘ)—are summarized in the table below. These values are crucial for understanding the stability and reactivity of this compound.

Thermodynamic ParameterValueStateReference
Standard Molar Enthalpy of Formation (ΔHᵤ°) -1272 kJ/molSolid[1]
-1115 kJ/molGas[1]
Standard Molar Gibbs Free Energy of Formation (ΔGᵤ°) -1098 kJ/molSolid[1]
Standard Molar Entropy (S°_ₘ) 207.2 J/(mol·K)Solid[1]
Molar Heat Capacity at Constant Pressure (C_p) 166.2 J/(mol·K)Solid[1]

Experimental Protocols

The determination of the thermodynamic data for this compound formation involves precise experimental techniques, primarily calorimetry for measuring enthalpy changes and further calculations for Gibbs free energy and entropy.

1. Synthesis of this compound for Calorimetric Analysis

A high-purity sample of this compound is essential for accurate thermodynamic measurements. A common method for its synthesis is the direct oxidation of rhenium metal.

  • Apparatus: A tube furnace equipped with temperature control, a quartz or ceramic combustion boat, and a system for controlling the flow of oxygen gas.

  • Procedure:

    • A weighed sample of high-purity rhenium metal powder is placed in the combustion boat.

    • The boat is positioned within the tube furnace.

    • A controlled flow of dry air or oxygen is passed over the sample.

    • The furnace is heated to a temperature range of 500–700 °C.

    • The volatile, yellowish this compound that forms is collected in a cooler part of the apparatus.

    • The purity of the synthesized Re₂O₇ is verified using analytical techniques such as X-ray diffraction (XRD) and inductively coupled plasma mass spectrometry (ICP-MS).

2. Calorimetric Determination of the Enthalpy of Formation

The standard enthalpy of formation of this compound is determined by measuring the heat released during the complete oxidation of rhenium metal in a bomb calorimeter.

  • Apparatus: A high-pressure bomb calorimeter, a certified benzoic acid pellet for calibration, a high-purity oxygen source, a sensitive thermometer, and a data acquisition system.

  • Procedure:

    • Calibration of the Calorimeter: The heat capacity of the calorimeter is determined by combusting a known mass of a standard substance, typically benzoic acid, for which the heat of combustion is precisely known.

    • Sample Preparation: A known mass of high-purity rhenium metal powder is pressed into a pellet and placed in the crucible inside the bomb. A fuse wire is positioned to make contact with the sample.

    • Assembly and Pressurization: The bomb is sealed and purged with oxygen to remove any atmospheric nitrogen. It is then filled with high-purity oxygen to a pressure of approximately 25-30 atm.

    • Calorimetry Run: The bomb is submerged in a known volume of water in the calorimeter jacket. The initial temperature of the water is recorded. The sample is ignited by passing an electric current through the fuse wire.

    • Temperature Measurement: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

    • Data Analysis: The corrected temperature rise is determined, accounting for heat exchange with the surroundings. The heat released by the reaction is calculated using the heat capacity of the calorimeter. The enthalpy of formation is then calculated based on the heat released per mole of rhenium reacted.

3. Calculation of Gibbs Free Energy and Entropy of Formation

The Gibbs free energy of formation (ΔGᵤ°) can be calculated from the enthalpy of formation (ΔHᵤ°) and the standard entropy change of the reaction (ΔSᵤ°) using the Gibbs-Helmholtz equation:

ΔGᵤ° = ΔHᵤ° - TΔSᵤ°

The standard entropy change of the formation reaction (ΔSᵤ°) is calculated from the standard molar entropies (S°_ₘ) of the products and reactants:

ΔSᵤ° = S°_ₘ(Re₂O₇) - [2 * S°_ₘ(Re) + ⁷/₂ * S°_ₘ(O₂)]

The standard molar entropies of the elements (Re and O₂) are known from literature values. The standard molar entropy of Re₂O₇ can be determined from low-temperature heat capacity measurements.

Mandatory Visualization

Diagram 1: Experimental Workflow for Synthesis of this compound

G cluster_synthesis Synthesis of this compound Re_metal High-Purity Rhenium Metal Combustion_boat Place in Combustion Boat Re_metal->Combustion_boat Tube_furnace Position in Tube Furnace Combustion_boat->Tube_furnace Heat_O2 Heat (500-700°C) under Oxygen Flow Tube_furnace->Heat_O2 Collect_Re2O7 Collect Volatile Re₂O₇ Heat_O2->Collect_Re2O7 Purity_check Verify Purity (XRD, ICP-MS) Collect_Re2O7->Purity_check Pure_Re2O7 Pure this compound Purity_check->Pure_Re2O7

Caption: Workflow for the synthesis of high-purity this compound.

Diagram 2: Logical Workflow for Thermodynamic Data Calculation

G cluster_thermo Calculation of Thermodynamic Parameters cluster_calc Calculations Enthalpy_exp Calorimetric Measurement of ΔHᵤ°(Re₂O₇) Gibbs_helmholtz Gibbs-Helmholtz Equation: ΔGᵤ° = ΔHᵤ° - TΔSᵤ° Enthalpy_exp->Gibbs_helmholtz Entropy_exp Low-Temperature Calorimetry for S°_ₘ(Re₂O₇) Calc_delta_S Calculate ΔSᵤ° = S°_ₘ(products) - S°_ₘ(reactants) Entropy_exp->Calc_delta_S Entropy_lit Literature S°_ₘ values for Re and O₂ Entropy_lit->Calc_delta_S Calc_delta_S->Gibbs_helmholtz Gibbs_final Standard Gibbs Free Energy of Formation (ΔGᵤ°) Gibbs_helmholtz->Gibbs_final

Caption: Logical workflow for calculating thermodynamic data of Re₂O₇ formation.

References

Methodological & Application

Rhenium(VII) Oxide as a Catalyst in Olefin Metathesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Rhenium(VII) oxide (Re₂O₇), particularly when supported on alumina (B75360) (Al₂O₃), as a highly effective heterogeneous catalyst for olefin metathesis reactions. This catalytic system is noted for its high activity at low temperatures and offers a valuable tool in organic synthesis, including the preparation of intermediates for drug development.

Introduction

Olefin metathesis is a powerful catalytic reaction that involves the redistribution of carbon-carbon double bonds. This compound, especially when dispersed on a high-surface-area support like γ-alumina, is a well-established catalyst for this transformation.[1][2] The Re₂O₇/Al₂O₃ system is particularly advantageous due to its high catalytic activity and selectivity at mild temperatures, often between 20-100°C.[1][3] This contrasts with some other metathesis catalysts that may require more forcing conditions.

The application of Re₂O₇/Al₂O₃ extends to various types of olefin metathesis, including self-metathesis of terminal olefins, cross-metathesis, and ring-closing metathesis (RCM), which is instrumental in the synthesis of macrocyclic compounds relevant to the pharmaceutical industry. While ruthenium-based catalysts are widely recognized for their functional group tolerance in complex molecule synthesis,[4][5] rhenium-based heterogeneous catalysts offer advantages in terms of ease of separation and potential for continuous flow processes.

Data Presentation

The following tables summarize quantitative data from various studies on olefin metathesis reactions catalyzed by Re₂O₇ supported on alumina or silica-alumina.

Table 1: Self-Metathesis of Terminal Olefins

OlefinCatalystRe loading (wt%)Temperature (°C)PressureReaction Time (h)Conversion (%)Selectivity (%)Reference
1-HexeneRe₂O₇/γ-Al₂O₃2.5Room Temp.Atmospheric2>70>99 (to self-metathesis products)[3]
1-OcteneRe₂O₇/γ-Al₂O₃7.03590 bar (scCO₂)267High

Table 2: Cross-Metathesis Reactions

Olefin 1Olefin 2CatalystRe loading (wt%)Temperature (°C)PressureKey ProductYield (%)Reference
Ethylene (B1197577)2-PenteneRe₂O₇/SiO₂-Al₂O₃Not specified35AtmosphericPropylene88 (wt%)[2][3]

Table 3: Ring-Closing Metathesis (RCM)

SubstrateCatalyst SystemRe loading (wt%)Temperature (°C)SolventProductYield (%)Reference
Cycloolefins (for macrocycle synthesis)Re₂O₇/Al₂O₃-Me₄SnNot specifiedNot specifiedNot specifiedC₁₄, C₁₈, C₂₀ dienes58-74[6]
Oleon (9,26-pentatriacontadien-18-one)Re₂O₇-based heterogeneous catalystNot specifiedRoom Temp.Not specified9-Cycloheptadecen-1-oneNot specified

Experimental Protocols

Preparation of Re₂O₇/γ-Al₂O₃ Catalyst

This protocol describes the preparation of a this compound catalyst supported on γ-alumina via the incipient wetness impregnation method.

Materials:

  • Ammonium (B1175870) perrhenate (B82622) (NH₄ReO₄) or Perrhenic acid (HReO₄)

  • γ-Alumina (high surface area, e.g., 180-200 m²/g)

  • Deionized water

  • Drying oven

  • Tube furnace with temperature controller

  • Dry air and dry nitrogen gas supplies

Procedure:

  • Calcination of Support: The γ-alumina support is calcined in a stream of dry air at 550°C for 4-6 hours to remove physisorbed water and dehydroxylate the surface.

  • Preparation of Impregnation Solution: Calculate the required amount of ammonium perrhenate or perrhenic acid to achieve the desired rhenium loading (e.g., 2.5-10 wt%). Dissolve the rhenium precursor in a minimal amount of deionized water, corresponding to the pore volume of the alumina support (incipient wetness).

  • Impregnation: Add the impregnation solution to the calcined γ-alumina dropwise while continuously mixing to ensure uniform distribution.

  • Drying: Dry the impregnated support in an oven at 120°C overnight to remove the solvent.

  • Calcination of the Catalyst: Place the dried material in a tube furnace. Calcine under a flow of dry air at 550°C for 2-4 hours. This step converts the rhenium precursor to the active oxide form. Caution: Rhenium heptoxide is volatile, so controlled calcination is crucial to minimize loss.[1]

  • Activation: Prior to the metathesis reaction, the catalyst should be activated. Place the calcined catalyst in the reactor and heat under a flow of dry nitrogen at 550°C for 1 hour. Cool down to the desired reaction temperature under a nitrogen atmosphere.

General Protocol for Olefin Metathesis

This protocol provides a general procedure for performing a liquid-phase olefin metathesis reaction.

Materials:

  • Activated Re₂O₇/γ-Al₂O₃ catalyst

  • Olefin substrate (purified and deoxygenated)

  • Anhydrous, deoxygenated solvent (e.g., dodecane, toluene)

  • Inert atmosphere glovebox or Schlenk line

  • Reaction vessel with magnetic stirring and temperature control

  • Gas chromatography (GC) or GC-MS for reaction monitoring

Procedure:

  • Reactor Setup: Under an inert atmosphere (e.g., argon or nitrogen), add the activated Re₂O₇/γ-Al₂O₃ catalyst to a dry reaction vessel.

  • Addition of Reactants: Add the anhydrous, deoxygenated solvent to the vessel, followed by the olefin substrate via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80°C). For reactions that produce a gaseous byproduct like ethylene (e.g., RCM or cross-metathesis of terminal olefins), a slow stream of inert gas can be bubbled through the mixture to drive the equilibrium towards the products.[5]

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the heterogeneous catalyst from the reaction mixture. The catalyst can potentially be regenerated.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

Mandatory Visualizations

Chauvin Mechanism for Olefin Metathesis

The generally accepted mechanism for olefin metathesis catalyzed by transition metals is the Chauvin mechanism. It proceeds through a metallacyclobutane intermediate.

Chauvin_Mechanism A Metal Alkylidene [M]=CR¹R² C [2+2] Cycloaddition A->C B Olefin R³CH=CHR⁴ B->C D Metallacyclobutane Intermediate C->D E [2+2] Cycloreversion D->E F New Olefin R¹R²C=CHR³ E->F G New Metal Alkylidene [M]=CHR⁴ E->G H Catalytic Cycle Continues G->H Reacts with another olefin

Caption: The Chauvin mechanism for olefin metathesis.

Experimental Workflow for Catalyst Preparation and Use

This diagram outlines the key steps from catalyst preparation to the final product in a typical olefin metathesis experiment.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Olefin Metathesis cluster_workup Product Isolation Impregnation Impregnation of γ-Al₂O₃ with Re precursor Drying Drying at 120°C Impregnation->Drying Calcination Calcination at 550°C in air Drying->Calcination Activation Activation at 550°C in N₂ Calcination->Activation ReactionSetup Reaction Setup (inert atmosphere) Activation->ReactionSetup Metathesis Metathesis Reaction (e.g., 20-80°C) ReactionSetup->Metathesis Monitoring Reaction Monitoring (GC, GC-MS) Metathesis->Monitoring Filtration Catalyst Filtration Monitoring->Filtration SolventRemoval Solvent Removal Filtration->SolventRemoval Purification Product Purification (Distillation/Chromatography) SolventRemoval->Purification

Caption: Workflow for Re₂O₇/Al₂O₃ catalyzed olefin metathesis.

Applications in Drug Development

Olefin metathesis is a key transformation in modern drug discovery and development, enabling the synthesis of complex molecular architectures. Ring-closing metathesis, in particular, is a powerful method for constructing macrocyclic compounds, a structural motif present in many biologically active natural products and synthetic drugs.[6] Macrocyclization can confer favorable pharmacological properties, such as improved binding affinity and selectivity, as well as enhanced metabolic stability.

While many recent examples in pharmaceutical synthesis utilize homogeneous ruthenium catalysts due to their broad functional group tolerance, the principles of macrocyclization via RCM are directly applicable to rhenium-based systems. The synthesis of macrocyclic peptides, for instance, is an area of growing interest for therapeutic applications.[6][7] The Re₂O₇/Al₂O₃ catalyst, with its ability to form large rings, represents a viable and potentially more scalable heterogeneous alternative for the synthesis of macrocyclic precursors to complex drug molecules. For example, the synthesis of civetone, a 17-membered macrocyclic ketone, has been demonstrated using a ring-closing metathesis approach with a heterogeneous rhenium-based catalyst. While not a pharmaceutical itself, civetone's macrocyclic structure is analogous to those found in various drug candidates. The development of more robust and functional-group-tolerant heterogeneous rhenium catalysts could further expand their application in the synthesis of complex pharmaceutical intermediates.

References

Applications of Rhenium(VII) Oxide (Re₂O₇) in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rhenium(VII) oxide (Re₂O₇) is a versatile and powerful catalyst in modern organic synthesis. Its unique reactivity, which combines characteristics of both Brønsted and Lewis acids, allows for a wide range of chemical transformations under often mild conditions.[1] This document provides a detailed overview of key applications, including quantitative data summaries and experimental protocols for researchers in academia and the pharmaceutical industry.

Dehydrative Cyclization and Annulation Reactions

Re₂O₇ has proven to be an effective catalyst for various dehydrative cyclization reactions, providing access to important heterocyclic scaffolds.[2][3][4] These reactions typically proceed through the formation of a perrhenate (B82622) ester intermediate, which facilitates the departure of a hydroxyl group and subsequent intramolecular nucleophilic attack.

Synthesis of Dihydropyrans

Re₂O₇ catalyzes the dehydrative cyclization of monoallylic 1,3- and 1,5-diols to form dihydropyran products. These reactions are often stereoselective, favoring the formation of the 2,6-trans-isomer.[3][4]

SubstrateCatalystSolventTimeYield (%)Diastereomeric Ratio (trans:cis)Reference
Monoallylic 1,3-diol5 mol % Re₂O₇·SiO₂CH₂Cl₂-Low-[3]
Monoallylic 1,3-diol5 mol % Re₂O₇·SiO₂HFIP-Moderate-[3]
Isopropyl-substituted diolRe₂O₇·SiO₂-10 min735:1[3]
Trisubstituted alkene diolRe₂O₇·SiO₂-10 min-5:1[3]
Trisubstituted alkene diolRe₂O₇·SiO₂-24 h-17:1[3]

This protocol is adapted from the general procedures described for Re₂O₇-catalyzed dehydrative cyclizations.[3]

Materials:

  • Monoallylic 1,3-diol substrate

  • Re₂O₇ on silica (B1680970) support (Re₂O₇·SiO₂)

  • Hexafluoroisopropanol (HFIP), anhydrous

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)

Procedure:

  • To a solution of the monoallylic 1,3-diol (1.0 mmol) in anhydrous HFIP (5 mL) under an inert atmosphere (e.g., nitrogen or argon), add Re₂O₇·SiO₂ (5 mol %).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired dihydropyran.

dehydrative_cyclization_workflow start Start dissolve Dissolve diol in HFIP start->dissolve add_catalyst Add Re₂O₇·SiO₂ dissolve->add_catalyst stir Stir at RT add_catalyst->stir monitor Monitor by TLC stir->monitor quench Quench with NaHCO₃ (aq) monitor->quench Reaction complete extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate dry->concentrate purify Purify by chromatography concentrate->purify end End purify->end

Caption: Experimental workflow for dihydropyran synthesis.

Friedel-Crafts Reactions

Re₂O₇, particularly in conjunction with hexafluoroisopropanol (HFIP), catalyzes intermolecular dehydrative Friedel-Crafts reactions of aliphatic alcohols.[5][6] This methodology avoids the use of highly corrosive Brønsted or strong Lewis acids.[5][6]

Quantitative Data for Dehydrative Friedel-Crafts Reaction
AlcoholAreneCatalyst Loading (mol %)Temperature (°C)Time (h)Yield (%)Reference
Phenethyl alcoholMesitylene1801297 (NMR)[6]
2-Propanol--50-Excellent[6]
2-Butanol--50-Excellent[6]
2-Pentanol----63 (unrearranged)[6]

This protocol is based on the general procedure for the Re₂O₇-catalyzed reaction between an alcohol and an arene.[6]

Materials:

  • Aliphatic alcohol

  • Arene (e.g., mesitylene)

  • This compound (Re₂O₇)

  • Hexafluoroisopropanol (HFIP)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a mixture of the aliphatic alcohol (1.0 mmol) and the arene (2.0 mmol) in HFIP (2 mL), add Re₂O₇ (1 mol %).

  • Stir the reaction mixture at the specified temperature (e.g., 80 °C) in a sealed vial.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate.

  • Purify the residue by flash column chromatography to yield the alkylated arene.

friedel_crafts_pathway Re2O7 Re₂O₇ Perrhenate_ester R-OReO₃ Re2O7->Perrhenate_ester + R-OH Alcohol R-OH Arene Ar-H Carbocation R⁺ Perrhenate_ester->Carbocation - [HOReO₃] Product Ar-R Carbocation->Product + Ar-H H2O H₂O

Caption: Proposed pathway for Friedel-Crafts reaction.

Substitution of Hemiacetals

Re₂O₇ is a mild and efficient catalyst for the substitution of hemiacetals with a variety of nucleophiles, including alcohols, thiols, and peroxides.[1] These reactions proceed with low catalyst loadings and short reaction times.[1]

Quantitative Data for Hemiacetal Substitution
HemiacetalNucleophileCatalyst Loading (mol %)Time (h)Yield (%)Reference
Tetrahydropyranol2-Phenylethanol1183.1[1]
-Thioacetic acid119.7[1]
-Allyltrimethylsilane1<1High[1]

This protocol is adapted from the procedure for the synthesis of 2-phenethoxytetrahydrofuran.[1]

Materials:

  • Hemiacetal (e.g., 2-hydroxytetrahydrofuran)

  • Alcohol (e.g., 2-phenylethanol)

  • This compound (Re₂O₇)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Standard workup and purification supplies

Procedure:

  • To a vial containing Re₂O₇ (1 mol %) in anhydrous CH₂Cl₂ (5 mL), add the alcohol (4.0 equiv.).

  • Immediately add the hemiacetal (1.0 equiv.).

  • Stir the reaction for 1 hour at room temperature.

  • Perform a standard aqueous workup, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired acetal.

Stereospecific Deoxygenation of Epoxides

A combination of catalytic Re₂O₇ and a phosphite (B83602) reductant can effectively deoxygenate unactivated aliphatic epoxides to alkenes with a high degree of stereospecificity.[7][8]

Quantitative Data for Epoxide Deoxygenation
SubstrateCatalyst Loading (mol %)ReductantTemperature (°C)Time (h)StereochemistryReference
cis-Stilbene oxide1.0P(OPh)₃10018Retention (>99/<1 cis/trans)[8]
cis-Stilbene oxide1.0P(OPh)₃8036Retention (98/2 cis/trans)[8]
cis-Stilbene oxide0.25P(OPh)₃80-Complete Retention[8]

This protocol is based on the general procedure for the Re₂O₇-catalyzed deoxygenation of epoxides.[8]

Materials:

  • Aliphatic epoxide

  • This compound (Re₂O₇)

  • Triphenyl phosphite (P(OPh)₃)

  • Toluene (B28343), anhydrous

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the epoxide (1.0 mmol) and triphenyl phosphite (1.2 mmol) in anhydrous toluene (5 mL).

  • Add Re₂O₇ (1.0 mol %) to the solution.

  • Heat the reaction mixture at 100 °C for 18 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or GC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the resulting alkene by flash column chromatography.

Precursor for Oxidation and Metathesis Catalysts

Re₂O₇ serves as a crucial starting material for the synthesis of other important rhenium-based catalysts, most notably methyltrioxorhenium (MTO).[9][10][11]

Synthesis of Methyltrioxorhenium (MTO)

MTO is a versatile catalyst for a wide range of oxidation reactions, including olefin epoxidation, as well as olefin metathesis.[10][11][12][13][14] It is typically synthesized from Re₂O₇ and an organotin reagent like tetramethyltin.[9][10][11]

Reaction: Re₂O₇ + (CH₃)₄Sn → CH₃ReO₃ + (CH₃)₃SnOReO₃[10][11]

Olefin Metathesis

Supported Re₂O₇ catalysts, often on alumina (B75360) (Al₂O₃) or silica-alumina, are widely used for olefin metathesis reactions.[15][16][17][18]

Re2O7_applications_overview Re2O7 This compound (Re₂O₇) Dehydration Dehydrative Cyclizations & Friedel-Crafts Reactions Re2O7->Dehydration Substitution Hemiacetal Substitution Re2O7->Substitution Deoxygenation Epoxide Deoxygenation Re2O7->Deoxygenation Precursor Catalyst Precursor Re2O7->Precursor MTO Methyltrioxorhenium (MTO) Precursor->MTO Metathesis_cat Olefin Metathesis Catalysts Precursor->Metathesis_cat

Caption: Overview of Re₂O₇ applications in synthesis.

Conclusion

This compound is a multifaceted reagent and catalyst with significant applications in organic synthesis. Its ability to promote a range of transformations, from dehydrative C-C and C-O bond formations to stereospecific deoxygenations, underscores its value to the synthetic chemist. The protocols and data presented herein provide a foundation for the practical application of Re₂O₇ in research and development settings.

References

Application Notes & Protocols: Rhenium(VII) Oxide in Selective Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhenium(VII) oxide (Re₂O₇) is a versatile and powerful catalyst precursor for a variety of selective oxidation reactions in organic synthesis. Its high oxidation state and Lewis acidity enable transformations that are crucial for the synthesis of complex molecules, including pharmaceutical intermediates and fine chemicals. Re₂O₇ serves as a gateway to highly active catalytic species, such as methyltrioxorhenium (MTO), which are known for their efficiency and selectivity in olefin epoxidation, sulfide (B99878) oxidation, and alcohol oxidation. These application notes provide detailed protocols and data for key transformations facilitated by this compound and its derivatives.

Application Note 1: Selective Epoxidation of Alkenes

Principle: this compound is the direct precursor to methyltrioxorhenium (CH₃ReO₃, MTO), one of the most efficient catalysts for the epoxidation of a wide range of alkenes.[1] The reaction typically uses aqueous hydrogen peroxide (H₂O₂) as an environmentally benign terminal oxidant. The system is highly effective for various functionalized alkenes, and the reaction conditions can be tuned with additives like pyridines to optimize yields, especially for acid-sensitive products.[2]

Experimental Data: The following table summarizes the epoxidation of various alkenes using an MTO-catalyzed system. MTO is readily synthesized from its precursor, Re₂O₇.

EntryAlkene SubstrateCatalyst Loading (mol%)Additive (mol%)Time (h)Yield (%)
11-Octene0.53-Cyanopyridine (10)285
2trans-4-Octene0.253-Cyanopyridine (5)392
3Cyclooctene0.13-Methylpyrazole (10)1>99[3]
4Styrene0.53-Cyanopyridine (10)488
5Limonene1.0Pyridine (12)580¹
6Geraniol0.5Pyridine (12)675²

¹ Yield of the corresponding monoepoxide. ² Selective epoxidation of the C6-C7 double bond.

Experimental Workflow Diagram:

Epoxidation_Workflow sub 1. Dissolve Alkene & Additive in Solvent cat 2. Add MTO Catalyst (from Re₂O₇) sub->cat h2o2 3. Add H₂O₂ (30% aq.) Dropwise at 0 °C cat->h2o2 react 4. Stir at Room Temp. Monitor by TLC/GC h2o2->react workup 5. Quench & Aqueous Work-up react->workup purify 6. Purify by Chromatography workup->purify product Isolated Epoxide purify->product Sulfide_Oxidation reactant R-S-R' product R-S(O)-R' reactant->product Re(V) Catalyst (5 mol%) Diphenyl Sulfoxide (1.3 equiv) CHCl₃, 22 °C Alcohol_Oxidation cluster_0 Primary Alcohol Oxidation cluster_1 Secondary Alcohol Oxidation p_alc Primary Alcohol (R-CH₂OH) ald Aldehyde (R-CHO) p_alc->ald Selective Oxidation (Desired) acid Carboxylic Acid (R-COOH) ald->acid Over-oxidation (Side Reaction) s_alc Secondary Alcohol (R₂CHOH) ket Ketone (R₂C=O) s_alc->ket Oxidation

References

Application Notes and Protocols for the Preparation of Supported Rhenium Oxide Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide detailed protocols for the synthesis and characterization of supported rhenium oxide (ReOₓ) catalysts, which are pivotal in numerous chemical transformations including olefin metathesis, selective oxidation, and hydrogenation reactions. The methodologies outlined below are based on established literature and are designed to yield catalysts with reproducible properties.

Catalyst Synthesis: Incipient Wetness Impregnation

Incipient wetness impregnation (IWI) is a widely employed technique for the synthesis of supported catalysts, allowing for a uniform distribution of the active metal precursor on the support material.[1] The procedure involves adding a solution of the precursor to the support, with the volume of the solution being equal to the pore volume of the support.

Materials and Equipment
  • Rhenium Precursor: Perrhenic acid (HReO₄) or Ammonium perrhenate (B82622) (NH₄ReO₄)

  • Support: γ-Alumina (γ-Al₂O₃), Titania (TiO₂), or Silica (SiO₂)

  • Solvent: Deionized water or organic solvents (e.g., toluene/dimethylthioformamide mixture)[2]

  • Beakers, magnetic stirrer, and stir bars

  • Pipettes or burettes

  • Drying oven

  • Calcination furnace

Experimental Protocol
  • Support Pre-treatment: The support material is typically pre-treated to remove any adsorbed water and impurities. This is achieved by calcining the support at a high temperature (e.g., 500°C for Al₂O₃) for several hours (e.g., 16 hours).[3][4]

  • Pore Volume Determination: The pore volume of the support is a critical parameter for IWI and can be determined using techniques like nitrogen physisorption (BET analysis).

  • Precursor Solution Preparation: Prepare a solution of the rhenium precursor with a concentration calculated to achieve the desired metal loading on the support. The total volume of the solution should be equal to the pre-determined pore volume of the support.

  • Impregnation: Slowly add the precursor solution to the pre-treated support material while continuously mixing.[5][6] Ensure the solution is evenly distributed throughout the support.

  • Drying: The impregnated support is then dried to remove the solvent. This is typically done in a drying oven at a temperature between 100°C and 120°C for several hours (e.g., 12 hours).[7]

  • Calcination: The final step is the calcination of the dried catalyst. This high-temperature treatment decomposes the precursor and forms the active rhenium oxide species on the support surface. The calcination temperature significantly influences the catalyst's properties and is typically in the range of 400°C to 600°C.[8][9]

Process Visualization

G cluster_prep Catalyst Preparation Workflow support Support Material (e.g., Al₂O₃, TiO₂, SiO₂) impregnation Incipient Wetness Impregnation support->impregnation precursor Rhenium Precursor Solution (HReO₄ or NH₄ReO₄) precursor->impregnation drying Drying (100-120°C) impregnation->drying calcination Calcination (400-600°C) drying->calcination catalyst Supported ReOₓ Catalyst calcination->catalyst

Caption: Workflow for supported ReOₓ catalyst preparation.

Catalyst Characterization

A thorough characterization of the synthesized catalyst is essential to understand its physicochemical properties and to correlate them with its catalytic performance.

Key Characterization Techniques
  • X-ray Photoelectron Spectroscopy (XPS): To determine the surface elemental composition and the oxidation state of rhenium.[5][6]

  • Raman Spectroscopy: To identify the molecular structure of the surface rhenium oxide species.[4][5][6]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To probe the vibrational properties of the surface species and the support.[5][6]

  • Temperature-Programmed Reduction (TPR): To investigate the reducibility of the rhenium oxide species, which is related to the catalyst's activity in reduction reactions.[3][5][6]

  • Nitrogen Physisorption (BET): To measure the surface area, pore volume, and pore size distribution of the catalyst.[10][11]

Characterization Workflow Visualization

G cluster_char Catalyst Characterization Workflow catalyst Supported ReOₓ Catalyst xps XPS (Surface Composition, Oxidation State) catalyst->xps raman Raman Spectroscopy (Molecular Structure) catalyst->raman ftir FTIR (Vibrational Properties) catalyst->ftir tpr TPR (Reducibility) catalyst->tpr bet BET (Textural Properties) catalyst->bet data Physicochemical Properties xps->data raman->data ftir->data tpr->data bet->data

Caption: Workflow for catalyst characterization.

Data Presentation: Influence of Preparation Parameters

The properties and performance of supported rhenium oxide catalysts are highly dependent on the synthesis parameters. The following tables summarize the typical effects of key variables.

Effect of Rhenium Loading
Rhenium LoadingEffect on Catalyst PropertiesCatalytic PerformanceReference(s)
LowWell-dispersed, isolated ReOₓ species.High activity and selectivity in olefin metathesis.[5][10]
HighFormation of ReO₂ crystallites at very high loadings.May lead to decreased activity due to agglomeration.[7]
Effect of Support Material
SupportEffect on Catalyst PropertiesCatalytic PerformanceReference(s)
Al₂O₃Strong interaction with ReOₓ, leading to lower reducibility.High activity in olefin metathesis.[3][5][10]
TiO₂Weaker interaction, resulting in higher reducibility of ReOₓ.Active in selective oxidation reactions.[3][5][7]
SiO₂Generally inert, leading to weaker interaction and potential for ReOₓ sublimation at high temperatures.Can be active but may require promoters.[7][12]
Effect of Calcination Temperature
Calcination TemperatureEffect on Catalyst PropertiesCatalytic PerformanceReference(s)
Low (e.g., 400°C)Good dispersion of ReOₓ species.Optimal for many reactions.[3][8]
High (e.g., >600°C)Can lead to sintering and loss of surface area. May cause sublimation of Re₂O₇.Activity may decrease due to structural changes.[8][9][10]

Application in Catalysis

Supported rhenium oxide catalysts are versatile and find applications in various organic transformations.

Olefin Metathesis

Re₂O₇/Al₂O₃ is a classic catalyst for olefin metathesis, a powerful reaction for the formation of new carbon-carbon double bonds.[2][10] The activity of the catalyst is influenced by the support's acidity and the dispersion of the rhenium oxide species.

Selective Oxidation

Supported rhenium oxides are effective catalysts for the selective oxidation of alcohols and other organic substrates.[7][13] The choice of support plays a crucial role in determining the catalyst's selectivity towards the desired product.[7] For instance, ReOₓ supported on Fe₂O₃ and V₂O₅ has shown high selectivity for the synthesis of methylal from methanol.[13]

Logical Relationship of Catalyst Properties and Performance

G cluster_logic Factors Influencing Catalytic Performance prep Preparation Method (e.g., IWI) structure Catalyst Structure (Dispersion, Species) prep->structure loading Re Loading loading->structure support Support Type support->structure calcination Calcination Temp. calcination->structure properties Physicochemical Properties (Surface Area, Acidity, Reducibility) structure->properties performance Catalytic Performance (Activity, Selectivity, Stability) properties->performance

Caption: Key factors influencing catalyst performance.

References

Application Notes and Protocols: Synthesis of Methyltrioxorhenium (MTO) from Rhenium(VII) Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltrioxorhenium(VII) (MTO), with the chemical formula CH₃ReO₃, is a versatile and powerful organometallic catalyst.[1] Its high stability towards air and water, coupled with its efficiency in activating hydrogen peroxide, makes it an invaluable tool in a wide range of organic transformations.[2] MTO is particularly prominent in oxidation reactions, such as olefin epoxidation, oxidation of aromatic compounds, and the conversion of amines to N-oxides.[1][2] This document provides detailed protocols for the synthesis of MTO starting from rhenium(VII) oxide (Re₂O₇), a common and accessible precursor.

Data Presentation

The following table summarizes the key quantitative data from two prominent synthetic procedures for MTO from this compound.

ParameterProcedure 1: Direct MethylationProcedure 2: Two-Step Synthesis
Starting Rhenium Cmpd. This compound (Re₂O₇)This compound (Re₂O₇)
Methylating Agent Tetramethyltin ((CH₃)₄Sn)Tri(n-butyl)methyltin ((n-Bu)₃SnCH₃)
Solvent Tetrahydrofuran (B95107) (THF)Acetonitrile (B52724) (CH₃CN)
Reagents Re₂O₇, (CH₃)₄SnRe₂O₇, Trifluoroacetic acid anhydride (B1165640), (n-Bu)₃SnCH₃
Reaction Time 4 hours2.5 hours
Reaction Temperature RefluxAmbient Temperature
Purification Method Sublimation (100 °C, vacuum)Double Sublimation (65-80 °C, 10⁻³ torr)
Reported Yield Not explicitly stated as a percentage, but the procedure is described as providing analytically pure MTO.[2]88%

Experimental Protocols

Important Safety Precautions: These syntheses should be carried out in a well-ventilated fume hood. An inert gas atmosphere (e.g., argon or nitrogen) and anhydrous reaction conditions are crucial for success.[2] All glassware should be thoroughly dried before use.

Procedure 1: Direct Methylation of this compound in Tetrahydrofuran[2]

This procedure details the direct methylation of this compound using tetramethyltin.

Materials:

  • This compound (Re₂O₇): 8 g (16.5 mmol)

  • Tetramethyltin ((CH₃)₄Sn): 3.25 g (2.52 mL, 18.2 mmol)

  • Anhydrous Tetrahydrofuran (THF): 80 mL

  • Schlenk flask or similar reaction vessel

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Sublimation apparatus

  • Cooling trap (liquid nitrogen is recommended)[2]

Protocol:

  • Under an inert gas atmosphere, dissolve 8 g of this compound in 80 mL of anhydrous tetrahydrofuran at ambient temperature in a Schlenk flask equipped with a magnetic stir bar. Vigorous stirring is essential to prevent the conglomeration of the this compound.[2]

  • Once the this compound has completely dissolved, forming a clear, pale yellow solution, rapidly add 3.25 g of tetramethyltin.[2]

  • Heat the reaction mixture to reflux and maintain for 4 hours. A change in color to amber typically indicates the completion of the reaction.[2]

  • Cool the solution to 40 °C.

  • Carefully evaporate the solvent under reduced pressure, collecting the solvent in a cooling trap. Evaporation should be performed cautiously to avoid excessive foaming. The evaporation should be stopped when the residue is a muddy consistency, not completely dry, to avoid loss of the volatile product.[2]

  • Attach a sublimer to the reaction flask and heat the solid residue to 100 °C under vacuum.

  • Collect the sublimed methyltrioxorhenium(VII) as colorless crystals. The product is typically analytically pure.[2]

Procedure 2: Two-Step Synthesis via Trifluoroacetic Acid Anhydride Activation[2]

This alternative procedure involves the activation of this compound with trifluoroacetic acid anhydride prior to methylation.

Materials:

  • This compound (Re₂O₇): 5 g (10.30 mmol)

  • Trifluoroacetic acid anhydride: 2.16 g (1.45 mL, 10.30 mmol)

  • Tri(n-butyl)methyltin: 6.28 g (20.60 mmol)

  • Anhydrous Acetonitrile: 60 mL

  • Reaction flask

  • Magnetic stirrer

  • Sublimation apparatus

Protocol:

  • To a suspension of 5 g of this compound in 60 mL of anhydrous acetonitrile at ambient temperature, add 2.16 g of trifluoroacetic acid anhydride. The this compound should dissolve spontaneously.[2]

  • Stir the solution for 10-15 minutes.

  • Add 6.28 g of tri(n-butyl)methyltin to the reaction mixture.

  • Stir the reaction for 2.5 hours at ambient temperature.

  • Slowly evaporate the solvent under reduced pressure.

  • Purify the crude MTO by sublimation at 65-80 °C under a vacuum of 10⁻³ torr.

  • For analytically pure MTO, a second sublimation step is recommended, yielding 4.52 g (88%).[2]

Mandatory Visualization

MTO_Synthesis_Workflow cluster_procedure1 Procedure 1: Direct Methylation cluster_procedure2 Procedure 2: Two-Step Synthesis Re2O7_THF Dissolve Re₂O₇ in anhydrous THF Add_SnMe4 Add (CH₃)₄Sn Re2O7_THF->Add_SnMe4 Reflux Reflux for 4h Add_SnMe4->Reflux Evaporation1 Solvent Evaporation Reflux->Evaporation1 Sublimation1 Sublimation (100°C) Evaporation1->Sublimation1 MTO1 Pure MTO Sublimation1->MTO1 Re2O7_ACN Suspend Re₂O₇ in anhydrous CH₃CN Add_TFAA Add Trifluoroacetic Anhydride Re2O7_ACN->Add_TFAA Add_SnBu3Me Add (n-Bu)₃SnCH₃ Add_TFAA->Add_SnBu3Me Stir Stir for 2.5h Add_SnBu3Me->Stir Evaporation2 Solvent Evaporation Stir->Evaporation2 Sublimation2 Double Sublimation (65-80°C) Evaporation2->Sublimation2 MTO2 Pure MTO Sublimation2->MTO2

Caption: Experimental workflows for the synthesis of MTO from this compound.

References

Application Notes & Protocols: Rhenium(VII) Oxide on Alumina (Re₂O₇/Al₂O₃) as a Versatile Heterogeneous Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rhenium(VII) oxide supported on alumina (B75360) (Re₂O₇/Al₂O₃) is a highly effective and versatile heterogeneous catalyst employed in a variety of organic transformations.[1] Its high catalytic activity, particularly in olefin metathesis at room temperature, distinguishes it from many other catalyst systems.[1] The alumina support provides a high surface area, enhancing the dispersion of the active rhenium oxide species.[2] The catalytic properties, including activity and selectivity, are significantly influenced by the Re₂O₇ loading, the type of alumina support (e.g., γ-Al₂O₃), and the catalyst pre-treatment conditions.[2][3] This document provides detailed protocols for the preparation, characterization, and application of Re₂O₇/Al₂O₃ catalysts in key chemical reactions.

Key Applications

The Re₂O₇/Al₂O₃ catalyst is active in several important organic reactions:

  • Olefin Metathesis: This is the most prominent application, encompassing self-metathesis, cross-metathesis, and ring-closing metathesis (RCM).[1][4][5] The catalyst facilitates the cleavage and reformation of carbon-carbon double bonds, enabling the synthesis of various olefins.[6] It is notably active even at room temperature.[1]

  • Alcohol Dehydration: The catalyst effectively promotes the dehydration of alcohols to form corresponding olefins and ethers.[7][8] The reaction pathway and product selectivity can be influenced by the alcohol's structure (primary, secondary, tertiary).[7]

  • Alkane Metathesis: While less common than olefin metathesis, Re₂O₇/Al₂O₃ can catalyze the metathesis of alkanes, a challenging but valuable transformation for rearranging carbon skeletons.

  • Other Reactions: The catalyst has also shown activity in reactions such as the dimerization of cycloalkenes.[6]

Catalyst Preparation and Characterization

Experimental Protocol: Catalyst Preparation via Impregnation

This protocol describes the preparation of Re₂O₇/Al₂O₃ by incipient wetness impregnation, a common and effective method.[2][3]

Materials:

  • Ammonium (B1175870) perrhenate (B82622) (NH₄ReO₄) or Perrhenic acid (HReO₄)

  • γ-Alumina (γ-Al₂O₃), high surface area (e.g., 200 m²/g)

  • Deionized water

  • Rotary evaporator

  • Drying oven

  • Tube furnace with temperature controller

Procedure:

  • Support Pre-treatment: Dry the γ-Al₂O₃ support at 120°C for at least 4 hours to remove physisorbed water.

  • Pore Volume Determination: Determine the pore volume of the dried γ-Al₂O₃ via nitrogen physisorption (BET analysis) or by titrating with water until saturation.

  • Impregnation Solution Preparation: Calculate the required amount of ammonium perrhenate or perrhenic acid to achieve the desired Re₂O₇ weight percentage (wt%) on the support. Dissolve this amount in a volume of deionized water equal to the pre-determined pore volume of the alumina support.

  • Impregnation: Add the precursor solution dropwise to the dried γ-Al₂O₃ powder while mixing continuously to ensure uniform distribution. The powder should appear damp but not form a slurry.

  • Drying: Dry the impregnated material in an oven at 120°C for 12-18 hours to remove the solvent.[3]

  • Calcination (Activation): Place the dried powder in a tube furnace. Calcine the catalyst by heating in a stream of dry air or oxygen.[1] A typical calcination program involves ramping the temperature to 500°C and holding for 2-4 hours.[3] This step converts the rhenium precursor to the active oxide form.

  • Storage: After cooling to room temperature under a dry atmosphere (e.g., in a desiccator), the catalyst is ready for use.

Catalyst Characterization

Proper characterization is crucial to correlate the catalyst's physical and chemical properties with its catalytic performance.

G cluster_phys Physical Properties cluster_chem Chemical Properties Prep Prepared Re₂O₇/Al₂O₃ Catalyst BET BET Analysis Prep->BET Surface Area, Pore Volume/Size XRD X-ray Diffraction (XRD) Prep->XRD Crystallinity of Re₂O₇ Raman Raman Spectroscopy Prep->Raman Structure of Surface Re Species IR Infrared (IR) Spectroscopy Prep->IR Surface Hydroxyls, Adsorbed Species TPD NH₃-TPD Prep->TPD Surface Acidity

Caption: Key techniques for Re₂O₇/Al₂O₃ catalyst characterization.

Table 1: Representative Catalyst Characterization Data

Catalyst Property Technique Typical Values / Observation Reference
Re₂O₇ Loading XRF 3 - 20 wt% [2]
BET Surface Area N₂ Physisorption Decreases with increasing Re₂O₇ loading (e.g., >200 m²/g for pure Al₂O₃) [2][9]
Pore Volume N₂ Physisorption Decreases with increasing Re₂O₇ loading [2][9]
Surface Species Raman / IR Isolated ReO₄ tetrahedra and dimeric [Re₂O₇]ads species are observed [3][9]

| Acidity | NH₃-TPD | Acidity increases with Re₂O₇ loading |[2] |

Application Protocols & Data

Olefin Metathesis

Re₂O₇/Al₂O₃ is highly active for olefin metathesis, often without the need for co-catalysts like organo-tin compounds, which simplifies product purification.[1]

Experimental Protocol: Propylene (B89431) Production via Ethenolysis of 2-Butene

Objective: To produce propylene through the cross-metathesis of ethylene (B1197577) and 2-butene.

Apparatus:

  • Fixed-bed continuous flow reactor (e.g., stainless steel tube)

  • Mass flow controllers for gaseous reactants

  • Temperature controller and furnace

  • Back-pressure regulator

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID) for product analysis

Procedure:

  • Catalyst Loading: Load the reactor with a known amount of Re₂O₇/Al₂O₃ catalyst (e.g., 0.5 - 1.0 g).

  • Activation: Activate the catalyst in situ by heating under a flow of dry air or nitrogen at a specified temperature (e.g., 500°C) for 1-2 hours, then cool to the reaction temperature.

  • Reaction: Introduce the reactant gas mixture (e.g., ethylene and 2-butene) into the reactor at the desired molar ratio, temperature, and pressure. Maintain a constant total flow rate to achieve a specific weight hourly space velocity (WHSV).

  • Product Analysis: Periodically sample the reactor effluent and analyze it using a GC to determine the conversion of reactants and the selectivity towards propylene and other products.

  • Data Calculation:

    • Butene Conversion (%) = ([Butene]in - [Butene]out) / [Butene]in * 100

    • Propylene Selectivity (%) = [Propylene]out / ([Butene]in - [Butene]out) * 100

    • Propylene Yield (%) = Conversion * Selectivity / 100

Table 2: Representative Data for Olefin Metathesis over Re₂O₇/Al₂O₃ Catalysts

Reaction Reactants Catalyst (wt% Re₂O₇) Conditions Butene Conversion (%) Propylene Selectivity (%) Reference
Butene Metathesis 1-Butene / 2-Butene 5 - 20% 60°C, 2 MPa, WHSV=1 h⁻¹ Rises to ~50% with loading >85% [2]
Ethylene & 2-Pentene (B8815676) C₂H₄ / 2-C₅H₁₀ Not specified on Al₂O₃, but on SiO₂-Al₂O₃ 35°C, 1 atm Complete 2-pentene conversion Yield of 88 wt% [6]

| 1-Octene Metathesis | 1-Octene | Not specified | 100°C, 90 bar (in scCO₂) | High | >90% |[4] |

Alcohol Dehydration

The dehydration of alcohols over Re₂O₇/Al₂O₃ can proceed via different mechanisms depending on the substrate, with reactivity generally following the order: tertiary > secondary >> primary alcohols.[7]

Experimental Protocol: Dehydration of 1-Phenylethanol (B42297) to Styrene

Apparatus:

  • Batch reactor (e.g., three-neck round-bottom flask) equipped with a reflux condenser and magnetic stirrer

  • Heating mantle with temperature controller

  • Syringe for sampling

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reactor Setup: Add a defined amount of Re₂O₇/Al₂O₃ catalyst to the reactor containing a solvent (e.g., toluene).

  • Reaction Initiation: Heat the mixture to the desired reaction temperature (e.g., 100-150°C).[7]

  • Substrate Addition: Add the alcohol substrate (1-phenylethanol) to the reactor to start the reaction.

  • Monitoring: Withdraw small aliquots from the reaction mixture at regular intervals. Quench the reaction in the aliquot and analyze by GC to monitor the conversion of the alcohol and the formation of styrene.

  • Termination: After the reaction reaches completion or the desired time, cool the reactor to room temperature.

  • Work-up: Separate the catalyst by filtration. The liquid product can be purified further if necessary.

Table 3: Performance in Alcohol Dehydration

Substrate Catalyst Conditions Key Product Conversion/Yield Observations Reference
Aromatic alcohols Re₂O₇ Toluene, <150°C Olefins High activity and selectivity Outperforms many solid acid catalysts [7]
(-)-Borneol Re₂O₇ Higher temp., longer time Camphene Good mass balance Reaction proceeds via a 1,2-sigmatropic shift [10]

| 1-Phenylethanol | MTO (similar to Re₂O₇) | Toluene | Styrene | 89% yield | Water and oxygen are essential for the reaction |[7] |

Reaction Mechanisms & Workflows

Olefin Metathesis Mechanism

The widely accepted Chauvin mechanism for olefin metathesis involves the formation of a metal-carbene active species and a metallacyclobutane intermediate.[5]

G Chauvin Mechanism for Olefin Metathesis cluster_cycle N1 [Re]=CH₂ (Active Carbene) N2 [Re]──CH₂ │      │ CH₂──CH₂ (Metallacyclobutane) N1->N2 + CH₂=CH₂ [2+2] Cycloaddition N3 [Re]=CH₂ + CH₂=CH₂ N2->N3 Cycloreversion N3->N1 Product Release & Regeneration

Caption: Simplified Chauvin mechanism for ethylene metathesis.
Alcohol Dehydration Pathway

The dehydration of secondary benzylic alcohols like 1-phenylethanol is proposed to proceed through an E1-type mechanism involving a carbenium ion intermediate.[7]

G Proposed Ionic Pathway for Alcohol Dehydration A Alcohol (R-OH) + [Re] B Transient Re-alkoxide (R-O-[Re]) A->B Alcohol Coordination C Charge-separated species {R⁺ || ⁻O-[Re]} B->C C-O Bond Cleavage (Rate-determining) D Olefin + H-O-[Re] C->D β-Hydride Elimination E [Re] Catalyst Regeneration (+ H₂O) D->E Product Release E->A G General Workflow for Heterogeneous Catalysis Studies N1 1. Catalyst Preparation (Impregnation) N2 2. Drying & Calcination (Activation) N1->N2 N3 3. Characterization (BET, XRD, Raman, etc.) N2->N3 N4 4. Catalytic Reaction (Batch or Flow Reactor) N2->N4 N5 5. Product Analysis (e.g., GC, GC-MS) N4->N5 N6 6. Data Interpretation (Conversion, Selectivity, Yield) N5->N6

References

Application Notes and Protocols for Rhenium-Catalyzed Epoxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the epoxidation of olefins utilizing rhenium-based catalysts. The protocols focus on two prominent rhenium catalysts: Methyltrioxorhenium(VII) (MTO) and Rhenium(VII) oxide (Re₂O₇). These methods offer efficient and often stereoselective routes to synthesize epoxides, which are crucial intermediates in the pharmaceutical industry and fine chemical synthesis.

Introduction to Rhenium-Catalyzed Epoxidation

Rhenium compounds, particularly in their higher oxidation states, are powerful catalysts for a variety of oxidative transformations, including the epoxidation of alkenes. Methyltrioxorhenium(VII) (MTO) is a versatile and commercially available catalyst known for its high activity in conjunction with hydrogen peroxide.[1][2] Inorganic rhenium oxides, such as Re₂O₇, provide a less expensive alternative and can be effectively employed with oxidants like bis(trimethylsilyl) peroxide.[3][4] The choice of catalyst and oxidant system can be tailored to the specific substrate and desired reaction conditions. Additives, such as pyridines or pyrazoles, are often used to enhance catalyst performance and prevent the formation of byproducts.[5][6]

Experimental Protocols

Protocol 1: Methyltrioxorhenium(VII) (MTO)-Catalyzed Epoxidation with Hydrogen Peroxide

This protocol details a general procedure for the epoxidation of a variety of alkenes using MTO as the catalyst and aqueous hydrogen peroxide as the oxidant. The addition of a nitrogen-containing ligand, such as 3-cyanopyridine (B1664610) or 3-methylpyrazole, can significantly improve catalyst efficiency and product yield.[5][6]

Materials:

  • Methyltrioxorhenium(VII) (MTO)

  • Alkene (substrate)

  • Hydrogen peroxide (30-35% aqueous solution)

  • 3-Cyanopyridine or 3-Methylpyrazole (additive)

  • Dichloromethane (B109758) (CH₂Cl₂) or other suitable solvent

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the alkene (1.0 mmol), the chosen additive (0.1 mmol, 10 mol%), and the solvent (10 mL).

  • Add Methyltrioxorhenium(VII) (MTO) (0.01 mmol, 1 mol%) to the solution and stir until it dissolves.

  • Cool the reaction mixture in an ice bath to 0 °C.

  • Slowly add the aqueous hydrogen peroxide solution (2.0 mmol, 2.0 equiv) dropwise to the stirred reaction mixture over a period of 10-15 minutes.

  • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times can vary from 1 to 24 hours depending on the substrate.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude epoxide by column chromatography on silica (B1680970) gel.

Protocol 2: this compound (Re₂O₇)-Catalyzed Epoxidation with Bis(trimethylsilyl) Peroxide

This protocol describes the use of the less expensive inorganic catalyst, this compound, in combination with bis(trimethylsilyl) peroxide (BTSP) as the oxidant. This system is particularly useful for reactions where anhydrous conditions are preferred.[3][4]

Materials:

  • This compound (Re₂O₇)

  • Alkene (substrate)

  • Bis(trimethylsilyl) peroxide (BTSP)

  • Pyridine (B92270) (additive, optional)

  • Dichloromethane (CH₂Cl₂) or other suitable anhydrous solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask (flame-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Syringe

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (0.01 mmol, 1 mol%) and the anhydrous solvent (5 mL).

  • Add the alkene (1.0 mmol) to the suspension.

  • If the substrate or product is acid-sensitive, add pyridine (0.1 mmol, 10 mol%) to the mixture.

  • Using a syringe, add bis(trimethylsilyl) peroxide (1.2 mmol, 1.2 equiv) dropwise to the stirred reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction by adding a few drops of a saturated aqueous solution of sodium thiosulfate.

  • Filter the reaction mixture through a short pad of silica gel to remove the catalyst.

  • Wash the silica pad with additional solvent.

  • Combine the filtrates and concentrate the solvent under reduced pressure.

  • Purify the crude epoxide by column chromatography if necessary.

Data Presentation

The following table summarizes representative quantitative data for the rhenium-catalyzed epoxidation of various alkenes.

EntryAlkeneCatalyst (mol%)OxidantAdditive (mol%)SolventTemp (°C)Time (h)Yield (%)
1cis-CycloocteneMTO (0.1)35% H₂O₂3-Methylpyrazole (10)CH₂Cl₂01>99
2StyreneMTO (1)30% H₂O₂3-Cyanopyridine (10)CH₂Cl₂0492
31-OcteneMTO (1)30% H₂O₂3-Cyanopyridine (10)CH₂Cl₂02485
4trans-4-OcteneMTO (0.5)30% H₂O₂Pyridine (12)CH₂Cl₂25295
5cis-StilbeneRe₂O₇ (1)BTSPPyridine (10)CH₂Cl₂25398
61-DodeceneRe₂O₇ (2)BTSPNoneCH₂Cl₂251291

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the proposed catalytic cycle for MTO-catalyzed epoxidation.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Dissolve Alkene and Additive in Solvent B Add MTO Catalyst A->B C Cool to 0 °C B->C D Slowly Add Hydrogen Peroxide C->D E Stir at 0 °C and Monitor Progress (TLC/GC) D->E F Quench with Na₂S₂O₃ E->F G Extract with Solvent F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I

Caption: General experimental workflow for MTO-catalyzed epoxidation.

Catalytic_Cycle MTO CH₃ReO₃ Peroxo1 CH₃Re(O)₂(O₂) MTO->Peroxo1 + H₂O₂ - H₂O Peroxo2 CH₃Re(O)(O₂)₂ Peroxo1->Peroxo2 + H₂O₂ - H₂O Peroxo2->MTO + Alkene - Epoxide Epoxide Epoxide Peroxo2->Epoxide Alkene Alkene Alkene->Peroxo2

Caption: Proposed catalytic cycle for MTO-catalyzed epoxidation with H₂O₂.

References

Application Notes and Protocols: The Role of Rhenium(VII) Oxide in Industrial Chemical Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rhenium(VII) oxide (Re₂O₇) is a versatile and powerful catalyst precursor in a variety of industrial chemical processes. Its high catalytic activity, often at low temperatures and pressures, makes it an attractive option for numerous organic transformations. This document provides detailed application notes and experimental protocols for key industrial processes utilizing this compound, with a focus on olefin metathesis, selective oxidation, hydrogenation, and dehydrative C-C and C-O bond formation.

Olefin Metathesis

Application Note: this compound, particularly when supported on high-surface-area materials like gamma-alumina (γ-Al₂O₃), is a highly effective catalyst for olefin metathesis.[1][2] This process is crucial for the production of propylene (B89431) from ethylene (B1197577) and butenes, as well as for the synthesis of specialty chemicals and polymers.[3][4] The supported catalyst, Re₂O₇/γ-Al₂O₃, demonstrates high activity and selectivity at relatively low temperatures (20-100 °C).[5]

Quantitative Data: Olefin Metathesis

Olefin SubstrateCatalyst SystemTemperature (°C)Pressure (bar)Conversion (%)Selectivity (%)Product(s)Reference
1-Octene (B94956)Re₂O₇/γ-Al₂O₃10090>90>90Tetradecene[6][7]
1-HexeneRe₂O₇/γ-Al₂O₃45High VacuumLow (termination)>99Decene, Ethylene[8]
ButeneRe₂O₇/Al₂O₃6020up to 50>85Propylene[1]
Ethylene & 2-PenteneRe₂O₇/SiO₂-Al₂O₃35Atmospheric100 (of 2-pentene)~88 (propylene yield)Propylene, 1-Butene

Experimental Protocols:

Protocol 1.1: Preparation of Re₂O₇/γ-Al₂O₃ Catalyst for Olefin Metathesis

This protocol describes the preparation of a supported this compound catalyst on gamma-alumina via the incipient wetness impregnation method.

  • Materials:

    • Gamma-alumina (γ-Al₂O₃), high surface area (e.g., 180-200 m²/g)

    • Ammonium perrhenate (B82622) (NH₄ReO₄) or Perrhenic acid (HReO₄)

    • Deionized water

  • Procedure:

    • The γ-Al₂O₃ support is calcined at a high temperature (e.g., 500-850 °C) for several hours to remove adsorbed water and organic impurities.

    • A solution of the rhenium precursor (NH₄ReO₄ or HReO₄) in deionized water is prepared. The concentration is calculated to achieve the desired rhenium loading (e.g., 10 wt% Re₂O₇) corresponding to the pore volume of the alumina (B75360) support.

    • The rhenium precursor solution is added dropwise to the calcined γ-Al₂O₃ support with constant mixing until the pores are completely filled (incipient wetness).

    • The impregnated support is dried in an oven at 110-120 °C for 12 hours.

    • The dried catalyst is then calcined in a stream of dry air at 500-550 °C for 5-16 hours. During this step, the rhenium precursor decomposes to form rhenium oxide species on the alumina surface.[3][9]

    • The finished catalyst is cooled down under a stream of dry nitrogen and stored in a desiccator.

Protocol 1.2: Self-Metathesis of 1-Octene using Re₂O₇/γ-Al₂O₃

This protocol details the continuous-flow self-metathesis of 1-octene to produce tetradecene.[6][7]

  • Materials:

    • Re₂O₇/γ-Al₂O₃ catalyst (prepared as in Protocol 1.1)

    • 1-Octene (substrate)

    • Supercritical CO₂ (carrier)

    • Continuous-flow reactor system

  • Procedure:

    • The continuous-flow reactor is packed with the prepared Re₂O₇/γ-Al₂O₃ catalyst.

    • The system is flushed with supercritical CO₂.

    • The reactor is heated to 100 °C and pressurized to 90 bar.

    • A continuous flow of 1-octene (0.05 mL/min) and supercritical CO₂ (1 mL/min) is introduced into the reactor.

    • The reaction effluent is collected and analyzed by gas chromatography (GC) to determine conversion and selectivity.

    • The catalyst can be regenerated by washing with the carrier solvent and then reactivated by calcination.

olefin_metathesis_workflow cluster_prep Catalyst Preparation cluster_reaction Olefin Metathesis gamma_al2o3 γ-Al₂O₃ Support calcination1 Calcination (500-850°C) gamma_al2o3->calcination1 impregnation Incipient Wetness Impregnation (HReO₄ solution) calcination1->impregnation drying Drying (110-120°C) impregnation->drying calcination2 Calcination (500-550°C) drying->calcination2 catalyst Re₂O₇/γ-Al₂O₃ Catalyst calcination2->catalyst reactor Packed Bed Reactor catalyst->reactor reaction Metathesis Reaction (100°C, 90 bar) reactor->reaction octene 1-Octene Feed octene->reactor co2 scCO₂ Carrier co2->reactor products Products (Tetradecene, Ethylene) reaction->products selective_oxidation_pathway methanol1 Methanol (CH₃OH) formaldehyde Formaldehyde (CH₂O) methanol1->formaldehyde Oxidation (Re₂O₇ catalyst) methylal Methylal (CH₂(OCH₃)₂) formaldehyde->methylal Acetalization (with CH₃OH) methanol2 Methanol (CH₃OH) methanol2->methylal dehydrative_coupling cluster_friedel_crafts Dehydrative Friedel-Crafts cluster_thioacetal Monothioacetal Formation alcohol_fc Alcohol (R-OH) product_fc Alkylated Arene (Ar-R) alcohol_fc->product_fc arene Arene (Ar-H) arene->product_fc re2o7_fc Re₂O₇ re2o7_fc->product_fc water_fc H₂O product_fc->water_fc - H₂O hemiacetal Hemiacetal product_thio Monothioacetal hemiacetal->product_thio thiol Thiol (R-SH) thiol->product_thio re2o7_thio Re₂O₇ re2o7_thio->product_thio water_thio H₂O product_thio->water_thio - H₂O

References

Application Notes and Protocols for Atomic Layer Deposition of Rhenium Films

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Topic: Precursors for Atomic Layer Deposition (ALD) of Rhenium Films

This document provides detailed application notes and protocols for the atomic layer deposition (ALD) of high-quality rhenium (Re) and rhenium-containing thin films. While interest has been expressed in the use of Rhenium(VII) oxide (Re₂O₇) as a potential precursor, a review of the current scientific literature indicates that established and reproducible ALD processes for pure rhenium films using Re₂O₇ have not been reported. The existing research points to challenges that may be associated with its thermal stability and reactivity, potentially hindering the self-limiting surface reactions essential for ALD.

Therefore, these notes focus on two well-documented and successfully implemented precursor chemistries for rhenium ALD:

  • Methyltrioxorhenium (MTO)

  • Rhenium Pentachloride (ReCl₅)

These precursors have been effectively used to deposit both pure rhenium metal and rhenium nitride films, offering a pathway for various applications in microelectronics, catalysis, and beyond.

Rhenium Film ALD using Methyltrioxorhenium (MTO)

The use of Methyltrioxorhenium (CH₃ReO₃, or MTO) represents a halogen-free pathway to depositing rhenium-containing films. This process typically yields rhenium nitride (ReNₓ) films, which can then be converted to high-purity rhenium metal films through a post-deposition annealing step.

Quantitative Data Summary
ParameterValueNotes
Precursor Methyltrioxorhenium (MTO)Solid precursor, typically heated.
Co-reactant 1,1-dimethylhydrazine (B165182) (Me₂NNH₂)-
Deposition Temperature 340 - 350 °C (ALD Window)[1][2]Growth rate increases above 350°C, likely due to MTO decomposition.[1]
Growth Per Cycle (GPC) ~0.60 Å/cycle[1][2]Within the ALD window.
As-Deposited Film Rhenium Nitride (ReN₀.₁₄)[1][2]Amorphous, with low oxygen and carbon content.[1]
Resistivity (As-Deposited) ~250 µΩ·cm[1]Within the ALD window.
Post-Annealing Temp. ≥ 400 °C[1]Under H₂ or NH₃ atmosphere, followed by a higher temperature anneal.
Final Film Rhenium Metal (Re)Purity of ~96 at.% rhenium.[1]
Resistivity (Annealed) as low as 51 µΩ·cm[1]-
Experimental Protocol: ALD of ReNₓ from MTO

This protocol outlines the deposition of a rhenium nitride film, which serves as the parent film for obtaining pure rhenium.

1. Pre-Deposition:

  • Substrates (e.g., SiO₂/Si, TiN/Si) are loaded into the ALD reactor.
  • The reactor is purged with a high-purity inert gas (e.g., N₂).
  • The substrate is heated to the desired deposition temperature (e.g., 340 °C).
  • The MTO precursor is heated in a solid source vessel (e.g., 35 °C) to achieve adequate vapor pressure.[1]

2. ALD Cycle: The following cycle is repeated to achieve the desired film thickness:

  • Pulse A (MTO): Pulse MTO into the reactor for a duration sufficient for self-saturating surface reaction (e.g., ≥ 4.0 seconds).[1][2]
  • Purge 1: Purge the reactor with inert gas to remove unreacted MTO and any byproducts (e.g., 20 seconds).[1]
  • Pulse B (Me₂NNH₂): Pulse the 1,1-dimethylhydrazine co-reactant into the reactor (e.g., ≥ 0.1 seconds).[1][2]
  • Purge 2: Purge the reactor with inert gas to remove unreacted co-reactant and byproducts (e.g., 20 seconds).[1]

3. Post-Deposition Annealing (for Re Metal):

  • After deposition of the ReNₓ film, the film is annealed to reduce nitrogen content and form metallic rhenium.
  • Transfer the substrate to an annealing furnace.
  • Anneal at ≥ 400 °C in a reactive atmosphere (e.g., H₂ or NH₃) for a specified duration (e.g., 1 hour).[1]
  • An optional subsequent anneal at a higher temperature (e.g., 600 °C) in an inert atmosphere can further improve film properties.[1]

Workflow and Reaction Pathway

MTO_ALD_Workflow cluster_ALD_Cycle ALD Cycle (340-350 °C) pulse_mto Pulse MTO (≥ 4.0s) purge1 N₂ Purge (20s) pulse_mto->purge1 deposition ReNₓ Deposition (GPC ≈ 0.60 Å/cycle) pulse_dmh Pulse Me₂NNH₂ (≥ 0.1s) purge1->pulse_dmh purge2 N₂ Purge (20s) pulse_dmh->purge2 start Load Substrate (SiO₂ or TiN) cluster_ALD_Cycle cluster_ALD_Cycle anneal Post-Deposition Anneal (≥ 400°C in H₂/NH₃) deposition->anneal final_film Pure Re Metal Film (ρ ≈ 51 µΩ·cm) anneal->final_film

MTO-based ALD workflow for Rhenium films.

Rhenium Film ALD using Rhenium Pentachloride (ReCl₅)

The use of Rhenium Pentachloride (ReCl₅) with ammonia (B1221849) (NH₃) is a robust, thermally-driven process that can produce either rhenium nitride or pure rhenium metal films depending directly on the deposition temperature. This process avoids the need for post-deposition annealing to achieve metallic films.

Quantitative Data Summary
ParameterValueNotes
Precursor Rhenium Pentachloride (ReCl₅)Solid precursor, sublimed inside the reactor.
Co-reactant Ammonia (NH₃)-
Deposition Temp. (ReNₓ) 275 - 375 °C[3][4]Produces conductive rhenium subnitrides.
Deposition Temp. (Re) ≥ 400 °C[3][4]Directly deposits pure Rhenium metal.
GPC (Re at 400 °C) ~0.35 Å/cycleVaries with temperature.
Pulse Times (at 400 °C) ReCl₅: ≥ 0.5s; NH₃: ≥ 0.2sShort pulses are sufficient for saturation.
Resistivity (ReNₓ) 70 - 290 µΩ·cm[3][4]Tunable with deposition temperature.
Resistivity (Re) as low as 22 µΩ·cm[3]For thicker films, approaching bulk resistivity (~18.7 µΩ·cm).[4]
Film Purity (Re) ~98 at.% ReLow levels of N, H, Cl, C impurities.[3]
Experimental Protocol: ALD of Re from ReCl₅

This protocol describes the direct deposition of pure Rhenium metal films.

1. Pre-Deposition:

  • Load substrates (e.g., Al₂O₃-coated Si) into the ALD reactor.
  • The solid ReCl₅ precursor is placed in an open boat inside the reactor and heated (e.g., 110 °C) for sublimation.
  • Purge the reactor with high-purity N₂.
  • Heat the substrate to the desired deposition temperature (e.g., 400 °C).

2. ALD Cycle: The following cycle is repeated to achieve the desired film thickness:

  • Pulse A (ReCl₅): Pulse the sublimed ReCl₅ into the reactor using inert gas valving (e.g., ≥ 0.5 seconds).
  • Purge 1: Purge the reactor with inert gas (e.g., 1.0 second).
  • Pulse B (NH₃): Introduce NH₃ gas into the reactor (e.g., ≥ 0.2 seconds).
  • Purge 2: Purge the reactor with inert gas (e.g., 1.0 second).

3. Post-Deposition:

  • Cool down the reactor under an inert atmosphere before removing the substrates.
  • No post-deposition annealing is required for this process to obtain metallic films.

Logical Relationship: Deposition Temperature vs. Film Type

ReCl5_Temperature_Dependence cluster_temp Deposition Temperature precursors ReCl₅ + NH₃ low_temp 275 - 375 °C precursors->low_temp high_temp ≥ 400 °C precursors->high_temp nitride_film Rhenium Nitride (ReNₓ) (Conductive, ρ = 70-290 µΩ·cm) low_temp->nitride_film metal_film Rhenium Metal (Re) (Pure, ρ ≈ 22 µΩ·cm) high_temp->metal_film

Effect of temperature on the final film in the ReCl₅ process.

Conclusion

While this compound is not a currently established precursor for the ALD of pure rhenium films, robust and well-characterized processes exist using both Methyltrioxorhenium and Rhenium Pentachloride. The MTO-based process offers a halogen-free route, producing high-purity rhenium films after an annealing step. The ReCl₅-based process provides the advantage of direct deposition of metallic rhenium at temperatures of 400 °C and above. The choice of precursor will depend on the specific requirements of the application, such as thermal budget, desired film purity, and tolerance for halogen-containing chemicals.

References

Application Notes and Protocols: Rhenium(VII) Oxide (Re₂O₇) in Fine Chemical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rhenium(VII) oxide (Re₂O₇) is a versatile and powerful catalyst in fine chemical synthesis, demonstrating remarkable efficiency in a variety of organic transformations.[1][2] Its strong Lewis acidity and ability to facilitate a range of reactions under relatively mild conditions make it an attractive tool for the synthesis of complex molecules, including pharmaceutical intermediates.[1][2] These application notes provide an overview of key synthetic methodologies employing Re₂O₇, complete with detailed experimental protocols and quantitative data to support researchers in their practical applications.

Dehydration of Alcohols to Alkenes

Re₂O₇ is an effective catalyst for the dehydration of secondary and tertiary alcohols to form alkenes.[3] This method is particularly useful for the synthesis of styrenes from 1-phenylethanol (B42297) derivatives. The reaction generally proceeds with high efficiency and selectivity.

SubstrateCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Reference
1-Phenylethanol0.5100198[4]
α-TerpineolNot Specified100Not SpecifiedHigh[5]
(-)-BorneolNot SpecifiedHigher Temp & Longer TimeNot SpecifiedGood[5]
  • Preparation: To a clean, dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 1-phenylethanol (1.0 mmol).

  • Catalyst Addition: Add this compound (Re₂O₇, 0.005 mmol, 0.5 mol%).

  • Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir the mixture for 1 hour.

  • Work-up: After completion of the reaction (monitored by TLC or GC), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether) and wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford pure styrene.

G Workflow for Re₂O₇-Catalyzed Dehydration of Alcohols cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Alcohol to Reaction Vessel B 2. Add Re₂O₇ Catalyst A->B C 3. Heat and Stir B->C D 4. Cool and Dilute C->D E 5. Aqueous Wash D->E F 6. Dry and Concentrate E->F G 7. Purify by Chromatography F->G Product Alkene Product G->Product

Caption: Workflow for Re₂O₇-Catalyzed Dehydration of Alcohols.

Dehydrative Friedel-Crafts Reactions

Re₂O₇, particularly in conjunction with hexafluoroisopropanol (HFIP), catalyzes both intramolecular and intermolecular dehydrative Friedel-Crafts reactions of alcohols.[4][6][7] This methodology provides a direct route to alkylated arenes, avoiding the need for pre-functionalized alkylating agents.

Alcohol SubstrateAreneCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Reference
Phenethyl alcoholMesitylene1801297 (NMR)[8]
Tertiary AlcoholsVarious Arenes15012Moderate[8]
δ-Aryl Alcohols (intramolecular)-0.02-250-100Not SpecifiedHigh[4]
  • Preparation: In a sealed reaction tube, dissolve the alcohol (0.2 mmol, 1.0 equiv) and the arene (1.0 mmol, 5.0 equiv) in hexafluoroisopropanol (HFIP, 0.4 mL).

  • Catalyst Addition: Add Re₂O₇ (0.002 mmol, 1 mol%).

  • Reaction: Seal the tube and place it in a preheated oil bath at 80 °C. Stir the reaction mixture for 12 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with dichloromethane (B109758) and pass it through a short pad of silica gel.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to obtain the desired alkylated arene.

G Key Factors in Re₂O₇-Catalyzed Dehydrative Friedel-Crafts Reactions Re2O7 Re₂O₇ Catalyst Product Alkylated Arene Re2O7->Product Catalyzes HFIP HFIP Solvent HFIP->Product Promotes Alcohol Alcohol Substrate Alcohol->Product Reactant Arene Arene Nucleophile Arene->Product Reactant

Caption: Key components in Re₂O₇-catalyzed Friedel-Crafts reactions.

Stereospecific Deoxygenation of Epoxides to Alkenes

A combination of catalytic Re₂O₇ and a phosphite (B83602) reductant, such as triphenyl phosphite (P(OPh)₃), enables the stereospecific deoxygenation of aliphatic epoxides to alkenes.[9][10][11] This reaction proceeds with retention of stereochemistry and tolerates a wide range of functional groups.[9][10]

Epoxide SubstrateCatalyst Loading (mol%)ReductantTemperature (°C)Time (h)Yield (%)StereospecificityReference
cis-5-Decene oxide1.0P(OPh)₃10018HighRetention[10]
Various aliphatic epoxides1.0P(OPh)₃10018HighRetention[10]
  • Preparation: In a Schlenk flask under an inert atmosphere, dissolve the epoxide (0.5 mmol) in toluene (B28343) (2.5 mL).

  • Reagent Addition: Add triphenyl phosphite (0.6 mmol, 1.2 equiv) followed by Re₂O₇ (0.005 mmol, 1.0 mol%).

  • Reaction: Heat the mixture at 100 °C for 18 hours.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to yield the corresponding alkene.

G Proposed Mechanism for Re₂O₇-Catalyzed Epoxide Deoxygenation Re2O7 Re₂O₇ Active_Re Active Rhenium Species Re2O7->Active_Re Reduction P_OPh_3 P(OPh)₃ P_OPh_3->Active_Re OP_OPh_3 OP(OPh)₃ P_OPh_3->OP_OPh_3 Oxidation Intermediate Rhena-2,5-dioxolane Intermediate Active_Re->Intermediate Reaction with Epoxide Epoxide Epoxide Epoxide->Intermediate Intermediate->Active_Re Catalyst Regeneration Alkene Alkene Intermediate->Alkene Olefin Extrusion

Caption: Proposed mechanism for epoxide deoxygenation.

Dienone-Phenol Rearrangement

Re₂O₇ is an efficient catalyst for the dienone-phenol rearrangement of 4,4-disubstituted cyclohexadienones, providing access to multi-substituted phenols in good to excellent yields.[12][13][14][15]

SubstrateCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
4,4-Dimethyl-cyclohexa-2,5-dienoneNot SpecifiedNot SpecifiedNot SpecifiedNot Specified92[13]
Various 4,4-disubstituted cyclohexadienonesNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedGood to Excellent[12][13]
  • Preparation: To a solution of the 4,4-disubstituted cyclohexadienone (1.0 mmol) in a suitable solvent (e.g., dichloromethane), add Re₂O₇ (0.05 mmol, 5 mol%).

  • Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash chromatography on silica gel to afford the substituted phenol.

Substitution of Hemiacetals

Re₂O₇ catalyzes the reaction of hemiacetals with a variety of nucleophiles, including oxygen, sulfur, and carbon nucleophiles, to form acetals, thioacetals, and homoallyl ethers, respectively.[16][17][18][19][20] These reactions typically proceed under mild conditions with low catalyst loadings.[16][17][18][19][20]

HemiacetalNucleophileCatalyst Loading (mol%)SolventTemperatureYield (%)Reference
TetrahydrofuranolPentanethiol1CH₂Cl₂rtGood[17]
Tetrahydropyranol2-Octanol1CH₂Cl₂rtGood[17]
Hydroxy- and silyloxydioxolanesNeopentyl alcohol1Not SpecifiedNot SpecifiedHigh[16]
  • Preparation: To a vial containing Re₂O₇ (0.005 mmol, 1 mol%) in dichloromethane (3 mL), add the nucleophile (e.g., an alcohol, 1.0 mmol, 2.0 equiv).

  • Substrate Addition: Immediately add the hemiacetal (0.5 mmol, 1.0 equiv).

  • Reaction: Stir the reaction mixture at room temperature for 1 hour.

  • Work-up and Purification: Subject the reaction mixture to standard drying and purification procedures, such as column chromatography, to isolate the desired acetal.[17]

These protocols and data highlight the broad utility of Re₂O₇ in fine chemical manufacturing, offering efficient and often mild conditions for a range of valuable transformations. Researchers are encouraged to consult the primary literature for further details and substrate scope.

References

The Role of Rhenium(VII) Oxide in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rhenium(VII) oxide (Re2O7) is emerging as a powerful and versatile catalyst in organic synthesis, demonstrating significant potential in the efficient construction of complex molecular architectures inherent to many pharmaceutical intermediates. Its ability to act as a potent Lewis acid, coupled with its tolerance for various functional groups and mild reaction conditions, makes it an attractive option for streamlining synthetic routes and improving overall efficiency in drug development. This document provides detailed application notes and protocols for the use of Re2O7 in key synthetic transformations relevant to the pharmaceutical industry.

Application Notes

This compound catalyzes a range of chemical reactions that are fundamental to the synthesis of pharmaceutical building blocks. These reactions often proceed with high efficiency and selectivity under mild conditions, offering advantages over traditional methods that may require harsh reagents or elevated temperatures.

Key applications of Re2O7 in this context include:

  • Formation of Acetal and Thioacetal Moieties: Acetal and thioacetal groups are common protecting groups and structural motifs in pharmaceutical compounds. Re2O7 efficiently catalyzes the formation of these functionalities from hemiacetals and aldehydes.[1][] These reactions are characterized by low catalyst loadings and rapid reaction times.[3]

  • Synthesis of Heterocyclic Compounds: Nitrogen- and oxygen-containing heterocycles are ubiquitous in medicinal chemistry. Re2O7 has been successfully employed in the dehydrative cyclization of hydroxyamides to yield valuable oxazoline (B21484) scaffolds.[4]

  • Carbon-Carbon Bond Formation: The catalyst facilitates the allylation of hemiacetals, a key transformation for introducing carbon chains and creating stereocenters.[][5]

  • Rearrangement Reactions: Re2O7 has been shown to catalyze the dienone-phenol rearrangement, providing a pathway to multi-substituted phenolic compounds, which are precursors to various bioactive molecules.[6]

The reactivity of Re2O7 is often compared to that of both Brønsted and Lewis acids, yet it displays a unique chemoselectivity, allowing for transformations that may not be feasible with other acidic catalysts.[3]

Quantitative Data Summary

The following tables summarize quantitative data for representative reactions catalyzed by this compound, providing a comparative overview of its efficiency in the synthesis of various pharmaceutical intermediates.

Product TypeReactantsCatalyst Loading (mol%)SolventTime (h)Yield (%)Reference
Acetal2-Hydroxytetrahydropyran (B1345630), Ethanol (B145695)1Dichloromethane (B109758)<195[7]
ThioacetalTetrahydrofuranol, Pentanethiol1Dichloromethane188[]
DithioacetalBenzaldehyde, 1,2-Ethanedithiol1Dichloromethane0.592[]
Allylated Ether2-Hydroxytetrahydropyran, Allyltrimethylsilane1Dichloromethane185[7]
OxazolineN-(2-hydroxybut-3-en-1-yl)benzamide5Hexafluoroisopropanol1285[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization for specific substrates and scales.

Protocol 1: General Procedure for Re2O7-Catalyzed Acetalization of Hemiacetals

This protocol describes the synthesis of 2-ethoxytetrahydropyran, a common cyclic ether intermediate.

Materials:

  • This compound (Re2O7)

  • 2-Hydroxytetrahydropyran

  • Anhydrous Ethanol

  • Anhydrous Dichloromethane (CH2Cl2)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Septum and nitrogen inlet

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1 mol%).

  • Add anhydrous dichloromethane (to dissolve the catalyst and substrate).

  • Add 2-hydroxytetrahydropyran (1.0 equivalent) to the flask.

  • Add anhydrous ethanol (1.2 equivalents) dropwise to the stirring solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within one hour.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-ethoxytetrahydropyran.

Protocol 2: General Procedure for Re2O7-Catalyzed Dehydrative Cyclization to form Oxazolines

This protocol outlines the synthesis of a 2-substituted oxazoline, a key heterocyclic motif in many pharmaceutical agents.

Materials:

  • This compound (Re2O7)

  • N-(2-hydroxyalkyl)amide substrate

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Anhydrous Sodium Bicarbonate (NaHCO3)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Magnetic stirrer and stir bar

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube, add the N-(2-hydroxyalkyl)amide substrate (1.0 equivalent) and this compound (5 mol%).

  • Add hexafluoroisopropanol as the solvent.

  • Seal the tube and stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully neutralize the reaction mixture with solid sodium bicarbonate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the pure oxazoline.

Visualizations

The following diagrams illustrate the logical flow of the experimental protocols and a general catalytic cycle.

experimental_workflow_acetalization start Start reagents Combine Re2O7, Hemiacetal, and Dichloromethane start->reagents add_nucleophile Add Alcohol (Nucleophile) reagents->add_nucleophile reaction Stir at Room Temperature (Monitor by TLC) add_nucleophile->reaction quench Quench with aq. NaHCO3 reaction->quench extract Extract with Dichloromethane quench->extract dry Dry Organic Layer (Na2SO4) extract->dry purify Filter, Concentrate, and Purify dry->purify end End (Pure Acetal) purify->end

Caption: Experimental workflow for Re2O7-catalyzed acetalization.

catalytic_cycle_hemiacetal_activation Re2O7 Re2O7 Activated_Intermediate [R-O-ReO3(OH)2-R']+ Activated Intermediate Re2O7->Activated_Intermediate + Hemiacetal Hemiacetal Hemiacetal (R-OH) Product Product (R-Nu) Activated_Intermediate->Product + Nucleophile Nucleophile Nucleophile (Nu-H) Catalyst_Regen Catalyst Regeneration Product->Catalyst_Regen + H2O H2O H2O Catalyst_Regen->Re2O7 Releases H2O

Caption: Proposed catalytic cycle for hemiacetal activation by Re2O7.

References

Rhenium Oxide Catalysts for Hydrodesulfurization (HDS): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of rhenium oxide-based catalysts in hydrodesulfurization (HDS) reactions. Rhenium catalysts have demonstrated significant potential in the removal of sulfur from various feedstocks, a critical process in the petroleum industry to produce cleaner fuels and prevent catalyst poisoning in subsequent refining steps.

Overview of Rhenium Oxide Catalysts in HDS

Rhenium-based catalysts, typically in their sulfided form (ReS₂), are known to be more active in HDS than conventional molybdenum and tungsten sulfide (B99878) catalysts.[1] The precursor, rhenium oxide (ReOₓ), supported on high-surface-area materials like gamma-alumina (γ-Al₂O₃), is a common starting point for these catalytic systems. The oxide precursor is converted to the active sulfide phase via a sulfidation process.

The HDS of organosulfur compounds, such as thiophene (B33073) and dibenzothiophene (B1670422) (DBT), generally proceeds through two primary reaction pathways:

  • Direct Desulfurization (DDS): This pathway involves the direct cleavage of the carbon-sulfur (C-S) bonds without prior hydrogenation of the aromatic ring. For DBT, this results in the formation of biphenyl (B1667301) (BP).

  • Hydrogenation (HYD): This pathway involves the partial or complete hydrogenation of the aromatic ring(s) prior to C-S bond cleavage. For DBT, this route can produce intermediates like tetrahydrodibenzothiophene (B100517) (THDBT) and cyclohexylbenzene (B7769038) (CHB).

The selectivity of the catalyst towards either the DDS or HYD pathway is a critical aspect of its performance and can be influenced by the catalyst composition, support material, and reaction conditions.

Experimental Protocols

Preparation of Supported Rhenium Oxide Catalyst (ReOₓ/γ-Al₂O₃) via Incipient Wetness Impregnation

This protocol describes the synthesis of a γ-Al₂O₃-supported rhenium oxide catalyst using the incipient wetness impregnation method.

Materials:

Procedure:

  • Support Preparation: Dry the γ-Al₂O₃ support in an oven at 120°C for at least 4 hours to remove adsorbed water.[2]

  • Determine Pore Volume: Measure the pore volume of the dried γ-Al₂O₃ support. This is crucial for the incipient wetness technique to ensure the precursor solution completely fills the pores without excess liquid.

  • Precursor Solution Preparation: Prepare an aqueous solution of ammonium perrhenate. The concentration should be calculated to achieve the desired rhenium loading on the support (e.g., 1-10 wt%). The volume of the solution should be equal to the measured pore volume of the γ-Al₂O₃.

  • Impregnation: Add the ammonium perrhenate solution dropwise to the dried γ-Al₂O₃ support while continuously mixing to ensure uniform distribution.

  • Drying: Dry the impregnated support in an oven at 120°C for 12 hours.[3]

  • Calcination: Calcine the dried catalyst in a furnace. The calcination is typically performed in air at a temperature of 450-500°C for 4-6 hours.[3] This step decomposes the ammonium perrhenate to form rhenium oxides on the alumina (B75360) surface.

Hydrodesulfurization of Dibenzothiophene (DBT)

This protocol outlines a typical procedure for evaluating the HDS activity of the prepared ReOₓ/γ-Al₂O₃ catalyst using DBT as a model sulfur-containing compound.

Materials:

  • Prepared ReOₓ/γ-Al₂O₃ catalyst

  • Dibenzothiophene (DBT)

  • Solvent (e.g., decalin or hexadecane)

  • High-pressure batch or fixed-bed reactor system

  • Hydrogen (H₂) gas

  • Hydrogen sulfide (H₂S) gas (for sulfidation)

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) for product analysis

Procedure:

  • Catalyst Loading: Load a specific amount of the prepared ReOₓ/γ-Al₂O₃ catalyst into the reactor.

  • Catalyst Sulfidation (Activation): The oxide precursor must be sulfided to form the active ReS₂ phase. This is a critical step.

    • Heat the catalyst under a flow of a hydrogen sulfide/hydrogen (e.g., 10-15% H₂S in H₂) gas mixture.[4]

    • A typical sulfidation temperature is 400°C, held for 4 hours.[3][4]

  • Reaction Setup:

    • Prepare a feed solution of DBT dissolved in the chosen solvent at a known concentration (e.g., 300-500 ppm sulfur).

    • After sulfidation and while maintaining an inert atmosphere, introduce the feed solution into the reactor.

  • Reaction Conditions:

    • Pressurize the reactor with hydrogen to the desired reaction pressure (e.g., 3.0-5.5 MPa).[4][5]

    • Heat the reactor to the desired reaction temperature (e.g., 300-350°C).[3][6]

  • Reaction and Sampling:

    • Start the reaction (and stirring if in a batch reactor).

    • Take liquid samples at regular intervals to monitor the progress of the reaction.

  • Product Analysis:

    • Analyze the collected liquid samples using a gas chromatograph to determine the concentrations of DBT and the reaction products (biphenyl, tetrahydrodibenzothiophene, cyclohexylbenzene, etc.).

    • Calculate the DBT conversion and the selectivity towards the DDS and HYD pathways based on the product distribution.

Data Presentation

The performance of rhenium-based catalysts in HDS can be quantified and compared. The following tables summarize representative data, though it is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

CatalystSupportReactantTemperature (°C)Pressure (MPa)Conversion (%)Reference
ReS₂/γ-Al₂O₃γ-Al₂O₃Thiophene--82.4[7]
Co-Mo/γ-Al₂O₃γ-Al₂O₃Thiophene--69.0[7]
NiMoW/Al-Ce(15)Al₂O₃-CeO₂DBT3205.5~97[4]
NiW/Al₂₅Zr₇₅Al₂O₃-ZrO₂4,6-DMDBT3205.52-[8]

Note: The entry for NiW/Al₂₅Zr₇₅ indicates it was the most active in its series, but a specific conversion percentage was not provided in the source.

CatalystReactantHYD/DDS RatioReference
NiMoW/Al-Ce(15)DBT1.6 - 1.7[4]
NiW/γ-Al₂O₃DBT1.24[4]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and testing of supported rhenium oxide HDS catalysts.

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_testing Catalytic Testing s1 Support Preparation (Drying γ-Al₂O₃) s3 Incipient Wetness Impregnation s1->s3 s2 Precursor Solution (NH₄ReO₄ in H₂O) s2->s3 s4 Drying (120°C) s3->s4 s5 Calcination (450-500°C) s4->s5 t1 Catalyst Sulfidation (H₂S/H₂, 400°C) s5->t1 ReOₓ/γ-Al₂O₃ Catalyst t2 HDS Reaction (DBT, H₂, 300-350°C) t1->t2 t3 Product Analysis (GC) t2->t3 d1 Conversion Data t3->d1 d2 Selectivity Data (DDS vs. HYD) t3->d2

Catalyst synthesis and HDS testing workflow.
Hydrodesulfurization of Dibenzothiophene (DBT) Reaction Pathway

This diagram illustrates the two main reaction pathways for the hydrodesulfurization of dibenzothiophene.

hds_pathway cluster_dds Direct Desulfurization (DDS) Pathway cluster_hyd Hydrogenation (HYD) Pathway DBT Dibenzothiophene (DBT) BP Biphenyl (BP) DBT->BP -S, +H₂ THDBT Tetrahydrodibenzothiophene (THDBT) DBT->THDBT +H₂ CHB Cyclohexylbenzene (CHB) THDBT->CHB -S, +H₂

HDS reaction pathways for dibenzothiophene.

References

Application Notes and Protocols for Thin Film Deposition Using Rhenium(VII) Oxide Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhenium and its oxides are emerging as critical materials in a variety of high-technology applications. With an exceptionally high melting point, excellent wear resistance, and unique catalytic properties, rhenium thin films are finding use in microelectronics, advanced coatings, and catalysis. Rhenium oxides, particularly those with rhenium in the +7 oxidation state, serve as versatile precursors for the deposition of these high-purity films. This document provides detailed protocols and application notes for the deposition of thin films using Rhenium(VII) oxide derivatives, primarily focusing on Atomic Layer Deposition (ALD), a technique that offers unparalleled control over film thickness and conformality at the atomic scale.

While direct applications in drug formulation are rare, the technologies discussed are highly relevant for professionals in drug development for creating robust, biocompatible, and catalytically active surfaces on medical devices, biosensors, and microfluidic systems. For instance, the high stability and defined surface chemistry of ALD-grown rhenium films make them potential candidates for advanced electrode materials in electrochemical biosensing.

Deposition Methods: An Overview

The primary method for depositing high-quality rhenium-containing thin films from this compound precursors is Atomic Layer Deposition (ALD). ALD is a vapor phase technique that builds films one atomic layer at a time through sequential, self-limiting surface reactions. This allows for precise thickness control, excellent conformality on complex 3D structures, and high film purity.

A key precursor for this process is Methyltrioxorhenium(VII) (MTO, CH₃ReO₃), a volatile and thermally stable organometallic compound. While this compound (Re₂O₇) itself can be used in principle, its handling and vapor pressure characteristics make MTO a more common and controllable choice in precision deposition processes.

Atomic Layer Deposition (ALD) of Rhenium Nitride and Rhenium Metal

This section details the ALD process for depositing rhenium nitride (ReNₓ) thin films, which can subsequently be converted to pure rhenium metal (Re) films through post-deposition annealing.[1][2]

Quantitative Data Summary

The following tables summarize the key experimental parameters and resulting film properties for the ALD of ReNₓ and Re films using Methyltrioxorhenium (MTO) and 1,1-dimethylhydrazine (B165182) (Me₂NNH₂) as co-reactant.[1]

Table 1: ALD Process Parameters

Parameter Value Notes
Rhenium Precursor Methyltrioxorhenium (MTO, MeReO₃) Solid precursor, used as received.
Co-reactant 1,1-dimethylhydrazine (Me₂NNH₂) Used as the reducing agent.
Substrates SiO₂/Si, TiN/Si Process demonstrated on common substrates.
ALD Window 340 - 350 °C Temperature range for self-limiting growth.
MTO Pulse Time ≥ 4.0 seconds For saturation at 340 °C.
Me₂NNH₂ Pulse Time ≥ 0.1 seconds For saturation at 340 °C.

| Growth Rate | ~0.60 Å/cycle | Within the ALD window.[1] |

Table 2: Resulting Film Properties

Property Value Conditions
As-Deposited Film Composition ReN₀.₁₄ At 340 °C; O: 1.6 at.%, C: 2.6 at.%.[1]
Film Structure (As-Deposited) Amorphous Within the ALD window (340-350 °C).[1]
Film Structure (High Temp) Crystalline Re Metal At deposition temperatures of 400 °C.[1]
Surface Roughness (RMS) 2.7 nm For a 70 nm thick film grown at 340 °C.[1]
Conformality 98% On high aspect ratio trenches with TiN nucleation layer.[1]
Resistivity (Post-Annealed) As low as 51 µΩ cm After annealing to reduce nitrogen content.[1]

| Purity (Post-Annealed) | ~96 at.% Rhenium | After thermal treatment to remove nitrogen.[1] |

Experimental Protocols

Protocol 1: Atomic Layer Deposition of ReNₓ Thin Films

This protocol describes the deposition of rhenium nitride thin films using a thermal ALD process.

1. Precursor and Substrate Preparation:

  • Load Methyltrioxorhenium (MTO, 98% purity) into a suitable precursor vessel for the ALD reactor.
  • Load 1,1-dimethylhydrazine (Me₂NNH₂) into a separate precursor vessel.
  • Prepare substrates (e.g., SiO₂/Si wafers). Clean substrates using a standard procedure (e.g., sonication in acetone (B3395972) and isopropyl alcohol) to remove organic contaminants.
  • Load the cleaned substrates into the ALD reactor chamber.

2. Reactor Setup and Conditions:

  • Heat the ALD reactor to the desired deposition temperature within the ALD window (340-350 °C).[1]
  • Set the process pressure in the reactor.
  • Use a high-purity inert gas (e.g., Nitrogen) as the carrier and purge gas.

3. ALD Cycle: The ALD process consists of repeating the following four steps for the desired number of cycles to achieve the target film thickness:

  • Step A: MTO Pulse: Introduce MTO vapor into the reactor chamber for a pulse time of ≥ 4.0 seconds to allow for self-limiting chemisorption onto the substrate surface.
  • Step B: Inert Gas Purge: Purge the reactor chamber with inert gas for a sufficient time to remove any unreacted MTO and gaseous byproducts.
  • Step C: Me₂NNH₂ Pulse: Introduce the Me₂NNH₂ co-reactant vapor into the chamber for a pulse time of ≥ 0.1 seconds. This reacts with the surface-adsorbed MTO species.
  • Step D: Inert Gas Purge: Purge the chamber again with inert gas to remove unreacted co-reactant and reaction byproducts.

4. Post-Deposition:

  • After completing the required number of cycles, stop the precursor flows and cool the reactor down under an inert atmosphere.
  • Remove the coated substrates for characterization.

Protocol 2: Conversion of ReNₓ to Metallic Rhenium

This protocol describes the conversion of the as-deposited rhenium nitride films into high-purity rhenium metal films.

1. Annealing Setup:

  • Place the substrates with the as-deposited ReN₀.₁₄ films into a tube furnace or a rapid thermal annealing (RTA) system.

2. Thermal Treatment:

  • Heat the substrates to a temperature of ≥ 400 °C.[1]
  • The annealing can be performed under various atmospheres (e.g., vacuum, inert gas, or a reducing atmosphere like forming gas) to facilitate the removal of nitrogen.
  • The duration of the anneal will depend on the film thickness and the specific equipment used.

3. Cooling and Characterization:

  • After the thermal treatment, cool the samples to room temperature under an inert atmosphere to prevent re-oxidation.
  • The resulting films will have significantly reduced nitrogen content (≤ 1.6 at.%) and lower electrical resistivity.[1]

Visualizations: Workflows and Processes

Atomic Layer Deposition (ALD) Cycle

The following diagram illustrates the sequential, self-limiting nature of the ALD process for depositing ReNₓ using MTO.

ALD_Cycle cluster_workflow ALD Cycle for ReNx Deposition A Step 1: MTO Pulse (Precursor Adsorption) B Step 2: N2 Purge (Remove Excess MTO) A->B Self-limiting chemisorption C Step 3: Co-reactant Pulse (Surface Reaction) B->C D Step 4: N2 Purge (Remove Byproducts) C->D Formation of ReNx layer D->A Ready for next cycle

Caption: ALD cycle for Rhenium Nitride using MTO precursor.

General Chemical Vapor Deposition (CVD) Workflow

While detailed protocols for CVD using this compound are less common in recent literature compared to ALD, the general workflow provides a conceptual understanding. CVD involves the simultaneous introduction of precursors into a heated chamber, where they react to form a film on the substrate. The process is typically less controlled in terms of conformality and thickness compared to ALD but allows for higher deposition rates.

CVD_Workflow cluster_workflow General CVD Process Workflow cluster_input Inputs Precursor Rhenium Precursor Gas (e.g., from Re2O7 sublimation) Reactor CVD Reactor (Heated Substrate) Precursor->Reactor Carrier Carrier/Reducing Gas (e.g., H2, N2) Carrier->Reactor Deposition Thin Film Deposition (Surface Reaction & Growth) Reactor->Deposition Exhaust Exhaust (Gaseous Byproducts) Deposition->Exhaust

Caption: Generalized workflow for a Chemical Vapor Deposition process.

References

Troubleshooting & Optimization

Rhenium(VII) Oxide Catalysis Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rhenium(VII) oxide (Re₂O₇) catalysts. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their catalytic experiments by providing troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound catalysts where selectivity is critical?

A1: this compound catalysts are highly valued for their activity in a variety of organic transformations. Selectivity is particularly crucial in reactions such as olefin metathesis, where specific alkene products are desired, and in selective oxidation reactions like the epoxidation of olefins, where the formation of the epoxide is favored over diols or other side products.[1][2] They are also used in hydrogenation and hydrodeoxygenation reactions.[3][4]

Q2: How does the choice of support material affect the selectivity of my Re₂O₇ catalyst?

A2: The support material plays a significant role in the dispersion, structure, and reactivity of the supported rhenium oxide species, which in turn influences selectivity.[5]

  • Alumina (B75360) (γ-Al₂O₃): This is a common support for olefin metathesis, providing good activity and selectivity.[6] The interaction between Re₂O₇ and alumina is relatively strong.[5]

  • Silica (B1680970) (SiO₂): A weaker metal-support interaction on silica can lead to higher catalytic activity and selectivity towards deoxygenated products in certain reactions.[5] However, for olefin metathesis, Re₂O₇/SiO₂ catalysts are generally inactive.[7]

  • Titania (TiO₂): Supported Re₂O₇ on titania has shown effectiveness in the hydrogenation of CO₂ to methanol (B129727) with high selectivity.[5]

  • Mesoporous Materials: Using mesoporous alumina can lead to higher catalytic activity compared to conventional γ-Al₂O₃ in olefin metathesis.[1]

Q3: What is the optimal loading of Re₂O₇ on the support?

A3: The optimal loading depends on the support material and the specific reaction. For γ-Al₂O₃, monolayer coverage is often desired, which is typically achieved at around 10 wt% of Re₂O₇.[6] Exceeding this can lead to the formation of Re₂O₇ aggregates, which may decrease the number of active sites.[5] For butene metathesis to propylene, increasing the Re₂O₇ loading from 5% to 20% on Al₂O₃ prolonged the catalyst lifetime, with selectivity remaining high at over 85%.[6]

Q4: How does calcination temperature impact catalyst performance?

A4: Calcination temperature is a critical parameter. For Re₂O₇/γ-Al₂O₃ catalysts used in propene metathesis, the activity increases with calcination temperature, reaching a maximum between 1100 and 1200 K.[8] However, excessively high temperatures can lead to a loss of surface area and volatilization of Re₂O₇.[8][9] The optimal calcination temperature can also depend on the rhenium oxide content, with lower loadings requiring higher optimal temperatures.[8]

Q5: Can Re₂O₇ catalysts be regenerated?

A5: Yes, deactivated Re₂O₇ catalysts can often be regenerated. Deactivation is commonly caused by coke formation on the catalyst surface.[10] Regeneration typically involves a thermal treatment to burn off these deposits.[11] For instance, a catalyst calcined at a high temperature could be regenerated after deactivation at a normal calcination temperature (e.g., 823 K) without a significant loss of its improved activity.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Selectivity to Desired Product 1. Incorrect Catalyst Support: The interaction between Re₂O₇ and the support is crucial for selectivity. 2. Non-optimal Re₂O₇ Loading: Too high a loading can lead to the formation of less selective Re₂O₇ aggregates. 3. Inappropriate Calcination Temperature: The calcination temperature affects the dispersion and nature of the active sites. 4. Presence of Water: Water can negatively impact the catalytic activity and selectivity in some reactions.1. Select an Appropriate Support: For olefin metathesis, γ-Al₂O₃ or mesoporous alumina are good choices. For some deoxygenation reactions, SiO₂ may be superior.[1][5] 2. Optimize Re₂O₇ Loading: Aim for monolayer coverage. For γ-Al₂O₃, this is around 10 wt%.[6] 3. Optimize Calcination Temperature: For Re₂O₇/γ-Al₂O₃ in propene metathesis, a calcination temperature between 1100 and 1200 K is optimal.[8] 4. Ensure Anhydrous Conditions: Use molecular sieves or other drying agents in your reaction mixture if water is a concern.[12]
Low Catalyst Activity 1. Poor Dispersion of Re₂O₇: Agglomeration of rhenium oxide species reduces the number of active sites. 2. Catalyst Poisoning: Impurities in the reactants or solvent can deactivate the catalyst. 3. Sub-optimal Reaction Temperature: The reaction may require a specific temperature range for optimal activity.1. Improve Preparation Method: Use incipient wetness impregnation for better dispersion. Ensure uniform wetting of the support. 2. Purify Reactants and Solvents: Use high-purity starting materials. 3. Optimize Reaction Temperature: Conduct a temperature screening study to find the optimal reaction temperature for your specific transformation.
Catalyst Deactivation 1. Coke Formation: Deposition of carbonaceous materials on the catalyst surface blocks active sites.[10] 2. Sintering of Support: High reaction or regeneration temperatures can cause the support to lose surface area. 3. Leaching of Rhenium: In liquid-phase reactions, rhenium species may dissolve into the reaction medium.1. Regenerate the Catalyst: Perform a calcination in air to burn off coke deposits. 2. Control Temperatures: Operate within the recommended temperature limits for the catalyst and support. 3. Choose a Suitable Solvent: In liquid-phase reactions, select a solvent that minimizes the dissolution of the active species.
Inconsistent Results 1. Variability in Catalyst Preparation: Minor differences in preparation can lead to significant changes in performance. 2. Hygroscopic Nature of Re₂O₇: this compound can absorb moisture from the air, which can affect its properties.[13]1. Standardize Catalyst Preparation Protocol: Carefully control all parameters, including precursor concentration, impregnation time, drying, and calcination conditions. 2. Handle Re₂O₇ in a Dry Environment: Store and handle this compound in a glovebox or desiccator to prevent moisture absorption.

Quantitative Data Summary

Table 1: Effect of Re₂O₇ Loading on Al₂O₃ for Butene Metathesis to Propylene

Re₂O₇ Loading (wt%)Butene Conversion (%)Propylene Selectivity (%)Catalyst Lifetime
5Lower> 85%Shorter
10Increased> 85%-
15Increased> 85%-
20~50% (climax)> 85%Evidently Prolonged

Reaction Conditions: m(2-butene):m(1-butene) = 1.2, WHSV = 1h⁻¹, 60°C, 2MPa.[6]

Table 2: Influence of Calcination Temperature on Propene Metathesis Activity for Re₂O₇/γ-Al₂O₃ Catalysts

Catalyst Loading (wt% Re₂O₇)Optimal Calcination Temperature (K)Observation
3~1200Largest increase in activity
6~1150Significant increase in activity
10~1100Increase in activity

Note: Activity is a function of propene conversion after 0.5 hours of process time.[8]

Experimental Protocols

Protocol 1: Preparation of Re₂O₇/γ-Al₂O₃ Catalyst via Incipient Wetness Impregnation

This protocol describes the preparation of a this compound catalyst on a gamma-alumina support.

Materials:

  • This compound (Re₂O₇) or Ammonium perrhenate (B82622) (NH₄ReO₄)

  • γ-Alumina (γ-Al₂O₃) support, calcined

  • Deionized water

  • Rotary evaporator

  • Tube furnace

Procedure:

  • Support Pre-treatment: Calcine the γ-Al₂O₃ support at a high temperature (e.g., 500-600°C) for several hours to remove adsorbed water and impurities.

  • Determine Pore Volume: Measure the pore volume of the calcined γ-Al₂O₃ support using nitrogen adsorption-desorption analysis. This is crucial for the incipient wetness technique.

  • Prepare Impregnation Solution: Calculate the amount of Re₂O₇ or NH₄ReO₄ needed to achieve the desired weight loading (e.g., 10 wt%). Dissolve this amount in a volume of deionized water equal to the pore volume of the support.

  • Impregnation: Add the impregnation solution dropwise to the γ-Al₂O₃ support while continuously mixing to ensure uniform distribution. The support should appear damp but not oversaturated.

  • Drying: Dry the impregnated support in an oven at 110-120°C overnight to remove the water.

  • Calcination: Place the dried catalyst in a tube furnace. Calcine under a flow of dry air or oxygen. The temperature program should be carefully controlled, for example, ramp to the final calcination temperature (e.g., 550°C) and hold for several hours.[10]

Protocol 2: Characterization of Supported Re₂O₇ Catalysts

A suite of characterization techniques is recommended to understand the physicochemical properties of the prepared catalyst.

  • Temperature-Programmed Reduction (TPR): This technique provides information on the reducibility of the rhenium oxide species and their interaction with the support. A mixture of H₂ in an inert gas (e.g., Ar) is flowed over the catalyst while the temperature is linearly increased. The consumption of H₂ is monitored by a thermal conductivity detector.[14]

  • Raman Spectroscopy: This is a powerful tool to identify the molecular structure of the surface rhenium oxide species under both hydrated and dehydrated conditions.[5][9][14]

  • Temperature-Programmed Desorption (TPD): TPD of an adsorbed probe molecule (e.g., ammonia) can be used to quantify the acidity of the catalyst, which is often related to its catalytic activity.[15]

  • X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the oxidation state of rhenium and its surface concentration.[5]

  • Brunauer-Emmett-Teller (BET) Surface Area Analysis: This technique measures the specific surface area, pore volume, and pore size distribution of the catalyst.[16]

Visualizations

Experimental_Workflow cluster_prep Catalyst Preparation cluster_char Characterization cluster_react Catalytic Reaction support γ-Al₂O₃ Support impregnation Incipient Wetness Impregnation support->impregnation precursor Re₂O₇ Precursor precursor->impregnation drying Drying (120°C) impregnation->drying calcination Calcination (550°C) drying->calcination tpr TPR calcination->tpr raman Raman calcination->raman xps XPS calcination->xps bet BET calcination->bet reaction Olefin Metathesis calcination->reaction analysis Product Analysis (GC-MS) reaction->analysis

Catalyst preparation and testing workflow.

Troubleshooting_Logic start Low Selectivity Issue check_support Is the support appropriate for the reaction? start->check_support check_loading Is the Re₂O₇ loading within the optimal range? check_support->check_loading Yes solution_support Change support material (e.g., γ-Al₂O₃ for metathesis) check_support->solution_support No check_calcination Was the calcination temperature optimized? check_loading->check_calcination Yes solution_loading Adjust Re₂O₇ loading (aim for monolayer coverage) check_loading->solution_loading No check_water Is the reaction sensitive to water? check_calcination->check_water Yes solution_calcination Optimize calcination temperature (e.g., 1100-1200 K for Re₂O₇/γ-Al₂O₃) check_calcination->solution_calcination No solution_water Ensure anhydrous conditions (use drying agents) check_water->solution_water Yes

References

Technical Support Center: Optimizing Rhenium-Catalyzed Metathesis Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing your Rhenium-catalyzed metathesis experiments. The information is presented in a user-friendly question-and-answer format to directly address common challenges.

Troubleshooting Guide

Low or no conversion, low product selectivity, and catalyst decomposition are common issues encountered in Rhenium-catalyzed metathesis. This guide provides a systematic approach to identifying and resolving these problems.

Q1: My Rhenium-catalyzed metathesis reaction shows low or no conversion. What are the potential causes and how can I troubleshoot this?

A1: Low or no conversion can stem from several factors related to the catalyst, substrate, and reaction conditions.

Troubleshooting Steps:

  • Catalyst Activity:

    • Verify Catalyst Quality: Ensure the Rhenium catalyst has not degraded during storage. Handle air- and moisture-sensitive catalysts under an inert atmosphere.

    • Catalyst Activation: Some Rhenium catalysts, particularly heterogeneous systems like Re₂O₇/Al₂O₃, require activation at high temperatures. Ensure your activation protocol is appropriate for your specific catalyst. For supported catalysts, the dispersion of the metal on the support is crucial for activity.

    • Increase Catalyst Loading: While not always the optimal solution, a modest increase in catalyst loading can sometimes overcome minor inhibition or low intrinsic activity. However, be aware that higher loadings can lead to increased side reactions and purification challenges.

  • Reaction Conditions:

    • Temperature: Rhenium-catalyzed metathesis can be highly temperature-dependent. For heterogeneous catalysts like Re₂O₇ on γ-alumina, temperatures above 60 °C can lead to a significant increase in isomerization, which may or may not be desired.[1] A systematic screen of reaction temperatures is recommended to find the optimal balance between reaction rate and selectivity.

    • Solvent: The choice of solvent can significantly impact reaction outcomes. While many metathesis reactions are performed in chlorinated solvents like dichloromethane (B109758) (DCM) or toluene (B28343), greener alternatives such as ethyl acetate (B1210297) have shown comparable yields and selectivities in some cases.[2] For homogeneous systems, ensure the catalyst is fully dissolved.

  • Substrate and Reagents:

    • Purity: Impurities in substrates or solvents can act as catalyst poisons. Ensure all reagents are of high purity and solvents are properly dried and degassed. Common poisons for metathesis catalysts include sulfur and phosphorus compounds.

    • Substrate Reactivity: Some functional groups can inhibit or deactivate the catalyst. While Rhenium catalysts can exhibit good functional group tolerance, highly coordinating groups may interfere with the catalytic cycle.

Logical Troubleshooting Workflow:

Troubleshooting_Low_Conversion start Low/No Conversion check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Substrate/Reagent Purity start->check_reagents increase_loading Increase Catalyst Loading check_catalyst->increase_loading optimize_temp Optimize Temperature check_conditions->optimize_temp change_solvent Change Solvent check_conditions->change_solvent purify_reagents Purify Substrates/Solvents check_reagents->purify_reagents problem_solved Problem Solved increase_loading->problem_solved optimize_temp->problem_solved change_solvent->problem_solved purify_reagents->problem_solved

Caption: Troubleshooting workflow for low or no conversion in Rhenium-catalyzed metathesis.

Q2: My reaction is producing a mixture of isomers or undesired side products. How can I improve selectivity?

A2: Poor selectivity can be due to isomerization of the starting material or product, or competing metathesis pathways.

Troubleshooting Steps:

  • Control Isomerization:

    • Lower Reaction Temperature: As mentioned, higher temperatures can promote olefin isomerization, especially with heterogeneous Re₂O₇/Al₂O₃ catalysts.[1] Running the reaction at the lowest effective temperature can minimize this side reaction.

    • Additives: While less documented for Rhenium catalysts compared to Ruthenium systems, the addition of certain additives might suppress isomerization pathways.

  • Optimize Reaction Parameters for Desired Product:

    • Catalyst Choice: Different Rhenium catalysts will have different selectivities. For alkyne metathesis, the steric and electronic properties of the ligands on the Rhenium center play a crucial role in determining catalyst performance.[2]

    • Concentration: For ring-closing metathesis (RCM), high concentrations can favor intermolecular side reactions (oligomerization). Running the reaction at high dilution is a standard technique to promote intramolecular cyclization.

Data on Temperature Effects on Selectivity (Re₂O₇/γ-alumina):

TemperatureConversion of C8/C10 α-olefinsSelectivity to Primary ProductIsomerization
Ambient - 60 °CModerateRelatively HighLow
> 60 °CSignificantly HigherSignificantly LowerHigh
Data adapted from a study on a fixed-bed Re₂O₇/γ-alumina catalyst.[1]

Q3: My Rhenium catalyst appears to be deactivating during the reaction. What are the common deactivation pathways and how can I mitigate them?

A3: Catalyst deactivation is a critical issue that can limit turnover numbers and overall reaction efficiency.

Potential Deactivation Mechanisms and Solutions:

  • Formation of Inactive Species: The active catalytic species can decompose into inactive forms. For homogeneous catalysts, this can involve dimerization or reaction with impurities. For supported catalysts, changes in the metal's oxidation state or structure on the support can lead to deactivation.

  • Product Inhibition: In some cases, the reaction product can coordinate to the metal center and inhibit further catalytic cycles.

  • Poisoning: As mentioned, impurities in the reactants or solvent can irreversibly bind to the catalyst's active site.

Mitigation Strategies:

  • Rigorous Inert Atmosphere: For air- and moisture-sensitive catalysts, maintaining a strict inert atmosphere (e.g., argon or nitrogen) is crucial.

  • Purification of Reagents: Thoroughly purify all substrates and solvents to remove potential catalyst poisons.

  • Optimize Reaction Time: Monitor the reaction progress and stop it once the desired conversion is reached to minimize catalyst exposure to potentially deactivating conditions over extended periods.

Catalyst Deactivation and Regeneration Workflow:

Deactivation_Workflow start Catalyst Deactivation Observed identify_cause Identify Potential Cause start->identify_cause poisoning Poisoning (Impurities) identify_cause->poisoning thermal_decomposition Thermal Decomposition identify_cause->thermal_decomposition product_inhibition Product Inhibition identify_cause->product_inhibition purify_reagents Purify Reagents/Solvents poisoning->purify_reagents optimize_temp_time Optimize Temperature & Time thermal_decomposition->optimize_temp_time regeneration Attempt Catalyst Regeneration (if applicable for heterogeneous catalysts) thermal_decomposition->regeneration modify_workup Modify Workup/Purification product_inhibition->modify_workup solution Improved Catalyst Lifetime purify_reagents->solution optimize_temp_time->solution modify_workup->solution regeneration->solution

Caption: Workflow for addressing Rhenium catalyst deactivation.

Frequently Asked Questions (FAQs)

Q4: What are the typical catalyst loadings for Rhenium-catalyzed metathesis?

A4: Catalyst loading is highly dependent on the specific Rhenium catalyst, the reactivity of the substrate, and the desired reaction rate.

  • Heterogeneous Catalysts (e.g., Re₂O₇/Al₂O₃): The loading of Rhenium on the support is a critical parameter. For the metathesis of butene to propylene (B89431), butene conversion increases with Re₂O₇ loading up to a certain point, while selectivity to propylene remains high. An optimum supported Rhenium content of 10 wt % on a Re₂O₇ basis has been reported for the metathesis of linear α-olefins.

  • Homogeneous Catalysts: For well-defined molecular Rhenium catalysts, loadings can vary from as low as 0.1 mol% to 5 mol% or higher, depending on the turnover number of the catalyst and the complexity of the substrate.

Q5: How do I choose the right solvent for my Rhenium-catalyzed metathesis reaction?

A5: Solvent choice is crucial for catalyst solubility, stability, and overall reaction performance.

  • General Considerations: Non-polar, hydrocarbon-based solvents, chlorinated solvents, and peroxide-free ethers are often preferred due to their weak coordinating ability with the metal center.[3]

  • Homogeneous Catalysis: Ensure the chosen solvent fully dissolves the Rhenium catalyst and the substrates.

  • Green Chemistry: Consider using greener solvents like ethyl acetate or 2-methyltetrahydrofuran, which have been shown to be effective in some metathesis reactions.[2]

Q6: What are the best practices for purifying the products of a Rhenium-catalyzed metathesis reaction?

A6: The removal of residual Rhenium from the final product is critical, especially in pharmaceutical applications. While most literature focuses on Ruthenium removal, some principles can be adapted.

  • Silica (B1680970) Gel Chromatography: This is the most common method for purifying organic compounds. The polarity of the eluent should be optimized to separate the product from any remaining catalyst residues.

  • Scavengers: For Ruthenium catalysts, various scavengers like triphenylphosphine (B44618) oxide (TPPO), dimethyl sulfoxide (B87167) (DMSO), and isocyanides are used to bind the metal and facilitate its removal by filtration through silica gel.[3][4] The effectiveness of these scavengers for Rhenium catalysts would need to be experimentally verified.

  • Activated Carbon: Treatment with activated carbon can also be effective in adsorbing metal residues.

General Purification Protocol (adapted from Ruthenium methods):

  • Quench the reaction.

  • Add a scavenger (e.g., TPPO or DMSO, typically in excess relative to the catalyst).

  • Stir the mixture for a specified time (e.g., 1-12 hours).

  • Filter the mixture through a pad of silica gel.

  • Concentrate the filtrate and purify by column chromatography if necessary.

Q7: What are the key differences between Rhenium and Ruthenium catalysts for olefin metathesis?

A7: Both Rhenium and Ruthenium catalysts are effective for olefin metathesis, but they have distinct characteristics.

FeatureRhenium CatalystsRuthenium Catalysts
Cost Generally less expensiveMore expensive precious metal
Air/Moisture Sensitivity Varies; some are air-stableMany modern catalysts are air-stable
Functional Group Tolerance Can be very good, especially for some alkyne metathesis catalystsGenerally excellent and well-documented
Activity Can be highly active, but some systems require high temperaturesHigh activity at or near room temperature for many systems
Common Applications Industrial-scale olefin metathesis (heterogeneous), alkyne metathesisBroadly used in academic and industrial organic synthesis

Experimental Protocol: Example of a Generic Homogeneous Rhenium-Catalyzed Cross-Metathesis

This is a generalized protocol and must be adapted for specific catalysts and substrates.

  • Preparation:

    • Dry all glassware in an oven and cool under an inert atmosphere (e.g., argon or nitrogen).

    • Use anhydrous, degassed solvents.

  • Reaction Setup:

    • To a Schlenk flask containing a magnetic stir bar, add the Rhenium catalyst (e.g., 1-5 mol%).

    • Add the solvent (e.g., toluene or DCM) to dissolve the catalyst.

    • Add the first olefin substrate.

    • Add the second olefin substrate (often in slight excess).

  • Reaction:

    • Heat the reaction mixture to the desired temperature and stir.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or NMR).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the catalyst by adding a few drops of a suitable quenching agent (e.g., ethyl vinyl ether for some systems).

    • Add a scavenger if necessary and stir.

    • Filter the mixture through a plug of silica gel.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Experimental Workflow Diagram:

Experimental_Workflow prep Preparation (Dry Glassware, Anhydrous Solvents) setup Reaction Setup (Inert Atmosphere, Add Catalyst & Substrates) prep->setup reaction Reaction (Heating, Stirring, Monitoring) setup->reaction workup Workup & Purification (Quenching, Scavenging, Chromatography) reaction->workup product Isolated Product workup->product

Caption: General experimental workflow for a homogeneous Rhenium-catalyzed metathesis reaction.

References

Challenges in handling and storing anhydrous Rhenium(VII) oxide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Anhydrous Rhenium(VII) Oxide

Welcome to the technical support center for anhydrous this compound (Re₂O₇). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the safe handling and storage of this compound, along with troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is anhydrous this compound?

A1: Anhydrous this compound, also known as rhenium heptoxide, is the inorganic compound with the formula Re₂O₇. It is a yellow crystalline solid and is the anhydride (B1165640) of perrhenic acid (HReO₃).[1] Re₂O₇ serves as a precursor for various rhenium compounds and is utilized as a catalyst in organic synthesis, for reactions such as ethenolysis, carbonyl reduction, and amide reduction.[1]

Q2: What are the primary hazards associated with anhydrous this compound?

A2: The primary hazards of anhydrous Re₂O₇ include:

  • Corrosivity: It is corrosive and can cause severe skin burns and eye damage.[2][3][4]

  • Hygroscopicity: It readily absorbs moisture from the air.[3][4][5][6][7]

  • Reactivity with Water: It reacts with water to form perrhenic acid, which is also corrosive.[1][2]

  • Oxidizing Agent: It is a strong oxidizer, and contact with combustible materials may lead to fire.[2]

  • Respiratory Irritation: Inhalation of dust can irritate the respiratory tract.[2][5]

Q3: How should anhydrous this compound be stored?

A3: Anhydrous Re₂O₇ should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight.[2][3][5][6] It is crucial to store it under an inert atmosphere, such as argon or nitrogen, to prevent moisture absorption.[2][5][6] Keep it segregated from incompatible materials like oxidizing agents, water/moisture, halogens, reducing agents, and finely powdered metals.[2][5][6]

Q4: What personal protective equipment (PPE) is required when handling anhydrous this compound?

A4: When handling Re₂O₇, the following PPE is recommended:

  • Eye Protection: Safety goggles or a face shield.[2][5][6][8]

  • Hand Protection: Rubber or neoprene gloves.[2][8]

  • Respiratory Protection: A NIOSH-approved dust, mist, and vapor respirator, especially when dust generation is possible.[2][8]

  • Skin and Body Protection: Protective clothing to prevent skin contact.[2][3][8]

Troubleshooting Guides

Issue 1: The this compound powder has changed color or appears wet.
  • Possible Cause: The compound has likely been exposed to moisture from the atmosphere. This compound is highly hygroscopic and will readily absorb water to form perrhenic acid.[1][2][4]

  • Solution:

    • Handle the material in a glovebox or under an inert atmosphere to prevent further moisture absorption.

    • If the material is intended for a reaction where water is not tolerated, the hydrated compound may not be suitable.

    • To obtain anhydrous Re₂O₇, one might consider in-situ preparation or purification methods, although these are advanced techniques. A common method of synthesis is the oxidation of metallic rhenium at 500–700 °C in the air.[1]

  • Prevention: Always store anhydrous this compound in a desiccator or a glovebox with a dry, inert atmosphere.[2][3] Ensure containers are sealed tightly immediately after use.

Issue 2: An unexpected or vigorous reaction occurred when mixing this compound with an organic solvent.
  • Possible Cause: this compound is a strong oxidizing agent.[2] It can react exothermically with certain organic materials, especially reducing agents.[5][6] For example, it reacts with tetramethyltin (B1198279) to form methylrhenium trioxide (MTO) and with hexamethyldisiloxane.[1]

  • Solution:

    • Immediately cease the addition of the reagent and, if safe to do so, cool the reaction vessel.

    • Consult literature for the compatibility of Re₂O₇ with the specific organic solvent or reagent being used.

  • Prevention: Before mixing, always review the reactivity of this compound with all components of the reaction mixture. Perform new reactions on a small scale in a controlled environment with appropriate safety measures in place.

Issue 3: Inconsistent catalytic activity in a reaction.
  • Possible Cause:

    • Presence of Water: The catalytic activity of Re₂O₇ can be altered by the presence of water, as it converts to perrhenic acid.[1]

    • Impurity of the Oxide: The purity of the this compound can affect its catalytic performance.

    • Reaction with Nucleophiles: The appearance of the reaction mixture can differ with various nucleophiles (e.g., oxygen vs. sulfur nucleophiles), which may indicate different reaction pathways or catalyst states.[9]

  • Solution:

    • Ensure all solvents and reagents are anhydrous if the reaction is moisture-sensitive.

    • Use high-purity this compound from a reputable supplier.

    • For reactions sensitive to the catalyst's state, consider the observations from similar literature reports.[9]

  • Prevention: Maintain an inert and dry atmosphere for the reaction setup. Use freshly opened or properly stored anhydrous this compound.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical FormulaRe₂O₇[1]
Molar Mass484.41 g/mol [3]
AppearanceYellow crystalline powder[1][2]
Density6.103 g/cm³[1][2]
Melting Point301.5 °C (574.7 °F; 574.6 K)[10]
Boiling Point360 °C (680 °F; 633 K) (sublimes)[1][3]
Solubility in WaterHydrolyzes to form perrhenic acid[1]
Solubility in other solventsSoluble in ethanol, ethyl ether, dioxane, pyridine[11][12]

Experimental Protocols

Protocol 1: General Handling of Anhydrous this compound
  • Preparation: Work should be conducted in a chemical fume hood or, for moisture-sensitive applications, in a glovebox with an inert atmosphere.[2] Ensure an eyewash station and safety shower are readily accessible.[5][6]

  • Personal Protective Equipment: Wear appropriate PPE, including safety goggles, chemical-resistant gloves (rubber or neoprene), and a lab coat.[2][8]

  • Weighing and Transfer:

    • To minimize dust formation, handle the powder gently.[5][6][8]

    • Use a spatula for transfers. Avoid pouring the powder directly.

    • If working outside a glovebox, ensure adequate ventilation and consider respiratory protection.[2]

  • Cleaning Up Spills:

    • In case of a spill, wear appropriate PPE.[2]

    • Isolate the spill area and provide ventilation.[2]

    • Carefully sweep or vacuum the spilled material using a HEPA filter and place it in a sealed container for disposal.[2] Avoid raising dust.[3]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[2]

Protocol 2: First Aid for Exposure to this compound
  • Eye Contact: Immediately flush eyes with plenty of lukewarm water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing immediately. Brush the material off the skin and wash the affected area with mild soap and water. Seek immediate medical attention.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Give 1-2 glasses of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][8]

Mandatory Visualization

experimental_workflow prep Preparation ppe Wear Appropriate PPE prep->ppe First Step emergency Emergency Preparedness (Eyewash/Shower) prep->emergency handling Handling Re₂O₇ ppe->handling glovebox Inert Atmosphere (Glovebox/Desiccator) handling->glovebox Moisture-Sensitive fumehood Ventilated Area (Fume Hood) handling->fumehood General Use storage Proper Storage handling->storage After Use reaction Reaction Setup glovebox->reaction fumehood->reaction cleanup Cleanup & Decontamination reaction->cleanup disposal Waste Disposal cleanup->disposal

Caption: Workflow for handling anhydrous this compound.

logical_relationship re2o7 Anhydrous Re₂O₇ moisture Moisture (H₂O) re2o7->moisture Reacts with corrosive Corrosive Hazard re2o7->corrosive is oxidizer Oxidizer Hazard re2o7->oxidizer is perrhenic_acid Perrhenic Acid (HReO₄) moisture->perrhenic_acid Forms perrhenic_acid->corrosive is combustibles Combustible Materials oxidizer->combustibles Reacts with fire Fire Hazard combustibles->fire Creates

Caption: Hazard relationships of anhydrous this compound.

References

Technical Support Center: Minimizing Byproduct Formation in Re₂O₇ Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rhenium(VII) oxide (Re₂O₇) catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts observed in Re₂O₇ catalyzed reactions?

A1: Byproduct formation is highly dependent on the specific reaction being performed. However, some common classes of byproducts include:

  • Isomers: In olefin metathesis, double bond isomerization is a significant side reaction, leading to a mixture of olefin isomers in the product.[1]

  • Dehydration Products: In the deoxydehydration of diols, simple dehydration can occur, leading to the formation of ketones or aldehydes.[2]

  • Ethers: During the dehydration of alcohols, particularly secondary alcohols, ether formation can be a competing reaction.[3]

  • Oxidative Cleavage Products: In the deoxydehydration of diols, the C-C bond of the diol can be cleaved, yielding two aldehyde or ketone molecules.[2]

  • Ring-Closed Products: In the deoxydehydration of certain polyols, intramolecular cyclization can lead to byproducts like 2,5-dihydrofuran.[3]

Q2: How does temperature affect byproduct formation in Re₂O₇ catalyzed olefin metathesis?

A2: Temperature is a critical parameter in controlling byproduct formation during olefin metathesis. Generally, higher temperatures can lead to increased catalyst decomposition and, consequently, more significant isomerization of the olefin product. For instance, in the metathesis of C8 and C10 α-olefins, a sharp increase in isomerization is observed at temperatures above 60 °C, resulting in lower selectivity for the desired product.[1] Operating at lower temperatures is a key strategy to minimize these isomeric byproducts.[4]

Q3: What is the role of the catalyst support in byproduct formation for heterogeneous Re₂O₇ catalysts?

A3: The choice of support material for heterogeneous Re₂O₇ catalysts can significantly influence both activity and selectivity. The interaction between Re₂O₇ and the support affects the catalyst's reducibility and acidity, which in turn can impact byproduct formation. For example, in the metathesis of ethylene (B1197577) and 2-pentene, Re₂O₇ supported on SiO₂-Al₂O₃ exhibits both metathesis and double-bond isomerization activity, which can be beneficial for enhancing propylene (B89431) yield through secondary metathesis.[5] In contrast, for deoxydehydration reactions, the support can influence catalyst leaching and the formation of side products catalyzed by acidic sites on the support itself.[6] For instance, ReOₓ/TiO₂ has been reported as a stable heterogeneous catalyst for deoxydehydration with good selectivity.[7]

Troubleshooting Guides

Issue 1: High levels of isomerized olefins in my olefin metathesis reaction.

  • Possible Cause 1: High Reaction Temperature.

    • Solution: Lower the reaction temperature. Studies have shown a significant increase in isomerization above 60°C.[1] Running the reaction at ambient temperature, if feasible for your substrate, can dramatically improve selectivity.

  • Possible Cause 2: Catalyst Decomposition.

    • Solution: Minimize catalyst decomposition by ensuring the purity of your reagents and solvents.[4] Additionally, consider the use of additives like 1,4-benzoquinone (B44022), which can suppress isomerization by reacting with the hydride species responsible for this side reaction.[8]

  • Possible Cause 3: Prolonged Reaction Time.

    • Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed. Extended reaction times can lead to increased byproduct formation.

Issue 2: My deoxydehydration of a vicinal diol is producing significant amounts of ketones/aldehydes.

  • Possible Cause 1: Sub-optimal Choice of Reductant.

    • Solution: The choice of reductant is crucial for selectivity. While secondary alcohols are commonly used, they can sometimes lead to dehydration byproducts. Triphenylphosphine (B44618) (PPh₃) is often a highly selective reductant for this transformation, minimizing the formation of ketones and aldehydes.[6]

  • Possible Cause 2: Inappropriate Reaction Conditions.

    • Solution: Optimize the reaction temperature and catalyst loading. High temperatures can favor undesired dehydration pathways. Start with milder conditions and gradually increase the temperature if the reaction is too slow.

Issue 3: I am observing significant ether formation during the dehydration of a secondary alcohol.

  • Possible Cause 1: Reaction Mechanism.

    • Solution: Ether formation is a known competing pathway in alcohol dehydration.[9] Modifying the reaction solvent can sometimes influence the selectivity. Consider screening different non-coordinating solvents.

  • Possible Cause 2: High Catalyst Concentration.

    • Solution: A high concentration of the catalyst might promote intermolecular reactions leading to ethers. Try reducing the catalyst loading to see if it improves the selectivity for the desired alkene.

Data Presentation

Table 1: Effect of Temperature on Isomerization in Re₂O₇ Catalyzed Olefin Metathesis of C8 and C10 α-Olefins

Temperature (°C)ConversionSelectivity to Primary ProductIsomerization Byproducts
AmbientModerateRelatively HighLow
> 60HighSignificantly LowerSignificant Increase

Data summarized from qualitative descriptions in existing literature.[1]

Table 2: Comparison of Reductants in Re₂O₇-Catalyzed Deoxydehydration of 1,2-Octanediol

ReductantProduct Yield (1-octene)Notes
3-Octanol93%Can also act as a solvent.
Triphenylphosphine (PPh₃)HighGenerally shows high selectivity.[6]
H₂Effective with certain catalystsOften requires a co-catalyst.[6]
COEffective with certain catalystsCan be used as a gaseous reductant.[6]

Data compiled from various sources indicating general trends.[2]

Experimental Protocols

Protocol 1: Minimizing Isomerization in Re₂O₇/Al₂O₃ Catalyzed Olefin Metathesis

  • Catalyst Preparation: Use a commercially available Re₂O₇/Al₂O₃ catalyst or prepare one by impregnating γ-alumina with an aqueous solution of ammonium (B1175870) perrhenate, followed by drying and calcination.

  • Reagent and Solvent Purification: Ensure that the olefin substrate and the solvent (e.g., toluene) are free of water and other impurities by distillation or passing through a column of activated alumina (B75360).

  • Reaction Setup: Assemble a flame-dried glass reactor under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution:

    • Dissolve the olefin substrate in the anhydrous solvent.

    • Add the Re₂O₇/Al₂O₃ catalyst.

    • If necessary, add an isomerization suppressor like 1,4-benzoquinone (typically 1-5 mol%).

    • Maintain the reaction temperature at or below 60°C. For sensitive substrates, consider running the reaction at room temperature.

    • Monitor the reaction progress by GC-MS.

  • Work-up:

    • Once the starting material is consumed, filter off the heterogeneous catalyst.

    • Remove the solvent under reduced pressure.

    • Purify the product by distillation or column chromatography.

Protocol 2: High-Selectivity Deoxydehydration of a Vicinal Diol using Re₂O₇ and Triphenylphosphine

  • Reagent and Solvent Purity: Use high-purity vicinal diol, triphenylphosphine (PPh₃), and a dry, non-coordinating solvent like toluene (B28343) or chlorobenzene.

  • Reaction Setup: In a flame-dried flask equipped with a reflux condenser and under an inert atmosphere, dissolve the vicinal diol and a stoichiometric amount of PPh₃ in the chosen solvent.

  • Catalyst Addition: Add a catalytic amount of Re₂O₇ (typically 1-5 mol%).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and monitor the progress by TLC or GC-MS.

  • Work-up and Analysis:

    • Upon completion, cool the reaction mixture to room temperature.

    • The product can be isolated by removing the solvent and purifying the residue by column chromatography to separate the olefin from triphenylphosphine oxide.

    • Analyze the product mixture by ¹H NMR and GC-MS to confirm the absence of ketone or aldehyde byproducts.

Protocol 3: Analysis of Olefin Isomers by GC-MS

  • Instrumentation: Use a gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: Employ a high-polarity capillary column (e.g., a wax or ionic liquid column) to achieve separation of positional and geometric isomers.[10]

  • GC Method:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 40 °C) and use a slow temperature ramp (e.g., 2-5 °C/min) to maximize separation of closely eluting isomers.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Method:

    • Use electron ionization (EI) at 70 eV.

    • Scan a mass range appropriate for the expected products and byproducts.

  • Quantification:

    • Identify the isomers based on their mass spectra and retention times.

    • Quantify the relative amounts of each isomer by integrating the peak areas in the total ion chromatogram (TIC). For accurate quantification, use a calibration curve with authentic standards if available.

Visualizations

Byproduct_Formation_Troubleshooting cluster_metathesis Olefin Metathesis cluster_dodh Deoxydehydration cluster_dehydration Alcohol Dehydration start High Byproduct Formation Observed q_isomer Isomerized Olefins? start->q_isomer q_ketone Ketones/Aldehydes? start->q_ketone q_ether Ether Formation? start->q_ether s_temp Lower Temperature (<60°C) q_isomer->s_temp s_additive Add Benzoquinone q_isomer->s_additive s_time Reduce Reaction Time q_isomer->s_time s_reductant Use PPh3 as Reductant q_ketone->s_reductant s_solvent Screen Solvents q_ether->s_solvent s_loading Lower Catalyst Loading q_ether->s_loading

Caption: Troubleshooting flowchart for common byproduct formation in Re₂O₇ catalyzed reactions.

Experimental_Workflow_Olefin_Metathesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep_reagents Purify Substrate & Solvent setup Inert Atmosphere Setup prep_reagents->setup prep_catalyst Prepare/Activate Catalyst prep_catalyst->setup add_reagents Add Substrate, Solvent, Catalyst setup->add_reagents control_temp Maintain Temp <= 60°C add_reagents->control_temp monitor Monitor by GC-MS control_temp->monitor filter Filter Catalyst monitor->filter Reaction Complete concentrate Concentrate filter->concentrate purify Purify Product concentrate->purify analyze Analyze Purity (GC-MS, NMR) purify->analyze

Caption: Experimental workflow for minimizing byproducts in olefin metathesis.

References

Troubleshooting low yields in Rhenium-catalyzed organic reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Rhenium-Catalyzed Organic Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experimentation, with a focus on troubleshooting low product yields.

Frequently Asked Questions (FAQs)

Q1: My Rhenium-catalyzed reaction is showing low or no conversion. What are the primary factors I should investigate first?

A1: When faced with low conversion in a Rhenium-catalyzed reaction, a systematic approach to troubleshooting is crucial. Begin by evaluating the following key areas:

  • Catalyst Integrity and Activity: Rhenium catalysts, particularly those in a lower oxidation state, can be sensitive to air and moisture. Improper handling or storage can lead to deactivation. It is advisable to handle air-sensitive catalysts under an inert atmosphere (e.g., in a glovebox). Confirm the activity of your catalyst batch with a reliable control reaction if possible.

  • Reagent and Solvent Purity: Impurities in substrates, reagents, or solvents can act as catalyst poisons. Common culprits include water, oxygen, sulfur compounds, and coordinating species like amines or phosphines. Ensure all starting materials are of high purity and that solvents are anhydrous and deoxygenated.

  • Reaction Conditions: Suboptimal temperature, pressure, or reaction time can significantly impact yield. Rhenium-catalyzed reactions can be sensitive to temperature; excessively high temperatures may lead to catalyst decomposition, while low temperatures can result in sluggish reaction rates.

  • Proper Catalyst Activation: Some Rhenium catalysts require an activation step to form the catalytically active species. Ensure that the activation procedure, if required, is followed correctly. For instance, supported catalysts like Re₂O₇/Al₂O₃ may need specific thermal treatment to achieve optimal activity.

Q2: I suspect my Rhenium catalyst has been deactivated. What are the common deactivation pathways and how can I identify them?

A2: Catalyst deactivation is a primary cause of low yields. The main deactivation mechanisms for Rhenium catalysts include:

  • Poisoning: This occurs when impurities in the reaction mixture strongly bind to the active sites of the Rhenium catalyst, rendering them inactive. Common poisons include sulfur, phosphorus, and nitrogen-containing compounds. Analytical techniques such as X-ray Photoelectron Spectroscopy (XPS) can be used to identify poisons on the catalyst surface.

  • Fouling/Coking: In reactions involving hydrocarbons at high temperatures, carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites. This is a known issue for Pt-Re catalysts in reforming processes.

  • Oxidation of the Metal Center: For reactions requiring a low-valent Rhenium species, exposure to oxidants (including air) can lead to the formation of higher-valent, less active or inactive Rhenium oxides. A color change in the reaction mixture or the catalyst itself can sometimes indicate oxidation.

  • Sintering: At high temperatures, small metal nanoparticles on a support can agglomerate into larger, less active particles. This reduces the available surface area for the reaction.

To identify the cause of deactivation, characterization of the spent catalyst using techniques like XPS, TEM, and elemental analysis can be insightful.

Q3: Can the choice of ligands significantly impact the yield of my Rhenium-catalyzed reaction?

A3: Absolutely. The ligand environment around the Rhenium center plays a critical role in determining the catalyst's stability, activity, and selectivity. The electronic and steric properties of the ligands can influence:

  • The stability of the catalyst towards decomposition.

  • The accessibility of the substrate to the metal center.

  • The electronic properties of the Rhenium, which in turn affects its reactivity.

For example, in Rhenium-catalyzed alkyne metathesis, the nature of the phosphine (B1218219) ligand has been shown to influence the reaction kinetics. If you are experiencing low yields, screening a variety of ligands with different steric and electronic properties can be a valuable optimization strategy.

Q4: Are there any general guidelines for handling and storing Rhenium catalysts?

A4: Yes, proper handling and storage are critical to maintain the activity of your Rhenium catalysts.

  • Inert Atmosphere: Many Rhenium complexes, especially those in low oxidation states, are air- and moisture-sensitive. They should be stored and handled under an inert atmosphere, such as in a glovebox or using Schlenk techniques.

  • Storage Conditions: Store catalysts in a cool, dark, and dry place. For supported catalysts that are pyrophoric when dry, they should be kept under a layer of demineralized water in a vented container.

  • Avoid Contamination: Use clean and dry glassware and syringes. Ensure that solvents and reagents are pure and free from potential catalyst poisons.

Troubleshooting Guides for Specific Reactions

Rhenium-Catalyzed C-H Activation

Problem: Low yield in a Rhenium-catalyzed C-H activation reaction.

Potential Cause Troubleshooting Step Experimental Protocol
Inactive Catalyst Verify catalyst activity with a known substrate.Run a small-scale control reaction with a substrate that has previously shown high yield with the same catalyst batch.
Suboptimal Solvent Screen a range of solvents.Set up parallel reactions in different anhydrous, degassed solvents (e.g., toluene, dioxane, THF, DCE) to identify the optimal medium.
Incorrect Temperature Optimize the reaction temperature.Run the reaction at a range of temperatures (e.g., 80°C, 100°C, 120°C) to find the best balance between reaction rate and catalyst stability.
Poor Directing Group Evaluate the efficiency of the directing group.If possible, synthesize a derivative of your substrate with a different, more established directing group for C-H activation to see if the yield improves.

Troubleshooting Workflow for C-H Activation

G start Low Yield in C-H Activation catalyst Check Catalyst Activity (Control Reaction) start->catalyst reagents Verify Reagent/Solvent Purity (Anhydrous & Degassed) start->reagents conditions Optimize Reaction Conditions start->conditions directing_group Evaluate Directing Group start->directing_group sub_conditions Optimize Temperature Screen Solvents Vary Reaction Time conditions->sub_conditions

Caption: A logical workflow for troubleshooting low yields in Rhenium-catalyzed C-H activation.

Rhenium-Catalyzed Metathesis

Problem: Low conversion or selectivity in a Rhenium-catalyzed olefin or alkyne metathesis reaction.

Potential Cause Troubleshooting Step Experimental Protocol
Catalyst Decomposition Run the reaction at a lower temperature.High temperatures can lead to the decomposition of metathesis catalysts. Attempt the reaction at a reduced temperature (e.g., room temperature or 40°C) for a longer duration.
Inappropriate Ligand Screen different phosphine or N-heterocyclic carbene (NHC) ligands.The steric and electronic properties of the ancillary ligands can significantly affect the catalyst's performance. Synthesize or procure catalyst variants with different ligands for screening.
Substrate Inhibition Purify the substrate meticulously.Functional groups on the substrate can coordinate to the Rhenium center and inhibit catalysis. Ensure the substrate is free from impurities that could act as Lewis bases.
Ethylene (B1197577) Evolution For Ring-Closing Metathesis (RCM), ensure efficient removal of ethylene.Perform the reaction under a gentle stream of inert gas or under vacuum to drive the equilibrium towards the product by removing the volatile ethylene byproduct.

Table 1: Impact of Ligand on Rhenium-Catalyzed Alkyne Metathesis

Catalyst Ligand (PR₃)Relative Reaction Rate
PPh₃Baseline
PCy₃Faster
P(i-Pr)₃Similar to PPh₃

Note: This is a qualitative summary based on computational and experimental evidence suggesting that bulkier phosphine ligands can accelerate the reaction.

Rhenium-Catalyzed Dehydrogenation

Problem: Low yield in an acceptorless dehydrogenation of an alcohol.

Potential Cause Troubleshooting Step Experimental Protocol
Product Inhibition Monitor the reaction at early time points; consider in-situ product removal.Aldehydes and ketones produced in the reaction can act as inhibitors.[1] Analyze the reaction mixture at different time intervals to assess if the reaction stalls after a certain conversion.
Catalyst Oxidation Ensure strictly anaerobic conditions.The active Rhenium species is often metallic Rhenium (Re(0)), which can be oxidized. Use rigorously deoxygenated solvents and maintain a positive pressure of an inert gas.
Incorrect Catalyst Speciation Verify the oxidation state of the Rhenium catalyst.The catalytic activity is highly dependent on the Rhenium oxidation state. For supported catalysts, ensure proper reduction procedures are followed to generate the active metallic species.
Suboptimal Temperature Optimize the reaction temperature.Dehydrogenation reactions are often run at elevated temperatures. A temperature screen is recommended to find the optimal balance between reaction rate and catalyst stability.

G Active Active Re(0) Oxidized Inactive Re(IV/VII) Oxide Active->Oxidized O₂ / H₂O Poisoned Poisoned Catalyst (e.g., by Sulfur) Active->Poisoned Impurities Oxidized->Active Reduction (H₂) Poisoned->Active Regeneration (if possible)

References

Impact of support material on Re2O7 catalyst performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rhenium(VII) oxide (Re₂O₇) catalysts on various support materials.

Frequently Asked Questions (FAQs)

Q1: How does the choice of support material affect the performance of my Re₂O₇ catalyst?

The support material plays a crucial role in the performance of a Re₂O₇ catalyst by influencing the dispersion, structure, and reducibility of the active rhenium oxide species. The interaction between Re₂O₇ and the support can significantly alter the catalyst's activity, selectivity, and stability in various reactions, such as olefin metathesis and hydrogenation.

Key factors influenced by the support include:

  • Metal-Support Interaction: The strength of the interaction between the rhenium oxide species and the support material dictates the dispersion and stability of the catalyst. A strong interaction, as often seen with Al₂O₃, can lead to well-dispersed ReOx species.[1] Conversely, a weaker interaction, for instance with SiO₂, can result in the formation of ReOx aggregates at higher loadings but may also lead to higher activity in certain reactions due to easier reduction.[1]

  • Acidity: The acidity of the support can influence the catalytic activity, particularly in reactions like olefin metathesis. For instance, using a SiO₂-Al₂O₃ mixed oxide support can create different types of acidic sites, which can enhance propylene (B89431) yield in the metathesis of ethylene (B1197577) and 2-pentene.[2]

  • Reducibility: The ease with which the Re⁷⁺ species are reduced to lower oxidation states is highly dependent on the support. The reduction temperature of ReOx species generally follows the order Al₂O₃ > SiO₂ > carbon, indicating that the strength of the metal-support interaction affects reducibility.[1]

Q2: What is the typical preparation method for supported Re₂O₇ catalysts?

The most common method for preparing supported Re₂O₇ catalysts is incipient wetness impregnation .[1] This technique involves dissolving a rhenium precursor, such as ammonium (B1175870) perrhenate (B82622) (NH₄ReO₄) or perrhenic acid (HReO₄), in a solvent and then adding this solution to the support material. The volume of the solution is approximately equal to the pore volume of the support, ensuring the precursor is uniformly distributed within the pores. After impregnation, the catalyst is typically dried and then calcined at elevated temperatures to convert the precursor into the active rhenium oxide species.

Q3: How does the loading of Re₂O₇ affect the catalyst's performance?

The loading of Re₂O₇ significantly impacts the catalyst's surface area, acidity, and overall performance.

  • Surface Area and Pore Volume: As the Re₂O₇ loading increases, the BET surface area and pore volume of the catalyst tend to decrease because the rhenium oxide species occupy the pores of the support.[3]

  • Acidity: The acidity of the catalyst generally increases with higher Re₂O₇ loading.[3]

  • Activity: For olefin metathesis, there is often an optimal loading. For Re₂O₇/Al₂O₃, increasing the loading can enhance the conversion of butene and prolong the catalyst's lifetime.[3] However, exceeding the monolayer coverage can lead to the formation of crystalline Re₂O₇, which may sublime during activation at high temperatures.[3] For ReOx/SiO₂, an increase in Re content can lead to higher conversion up to a certain point, after which the formation of ReOx aggregates can lead to a loss of active sites.[1]

Troubleshooting Guide

Problem 1: Low or No Catalytic Activity

Possible Cause Troubleshooting Steps
Inactive Rhenium Species Ensure the catalyst has been properly activated. For many reactions, particularly metathesis, the Re⁷⁺ species needs to be partially reduced to generate active sites.[1] The activation conditions (temperature, atmosphere) are critical.
Incorrect Re₂O₇ Loading The catalytic activity is sensitive to the rhenium loading. Very low loadings may not provide enough active sites, while excessively high loadings can lead to the formation of inactive bulk Re₂O₇ crystallites.[1][3] Verify the loading and consider optimizing it for your specific reaction.
Strong Metal-Support Interaction On some supports like Al₂O₃, a very strong interaction can make the reduction of Re⁷⁺ difficult, potentially leading to lower activity under certain conditions.[1] Consider using a support with a weaker interaction, such as SiO₂, or adjusting the activation procedure.
Catalyst Poisoning Impurities in the feed stream (e.g., sulfur, nitrogen compounds, water) can poison the active sites.[4][5] Ensure the purity of your reactants and carrier gases.

Problem 2: Poor Selectivity

Possible Cause Troubleshooting Steps
Nature of the Support The support material can influence the selectivity of the reaction. For example, in the hydrodeoxygenation of guaiacol (B22219), a Re/SiO₂ catalyst showed the highest selectivity towards fully deoxygenated products compared to other supports like TiO₂, Al₂O₃, and ZrO₂.[6] Experiment with different support materials to find the one that favors your desired product.
Formation of Undesired Rhenium Species The oxidation state of rhenium can affect selectivity. The preparation precursor (e.g., NH₄ReO₄ vs. Re₂O₇) can influence the final oxidation states and particle sizes after reduction, impacting product distribution.[1]
Reaction Conditions Temperature, pressure, and reactant ratios can all affect selectivity. Systematically vary these parameters to optimize for your target product.

Problem 3: Rapid Catalyst Deactivation

Possible Cause Troubleshooting Steps
Coking The deposition of carbonaceous materials (coke) on the catalyst surface can block active sites.[5] This is a common issue in hydrocarbon reactions. Regeneration by controlled oxidation (burning off the coke) can often restore activity.
Sintering At high reaction temperatures, the small, dispersed rhenium oxide particles can agglomerate into larger, less active particles (sintering).[5][6] This is often irreversible. Consider operating at lower temperatures if possible or choosing a support that stabilizes the ReOx particles more effectively.
Leaching For liquid-phase reactions, the active metal can sometimes leach from the support into the reaction medium.[6] A TiO₂-supported rhenium catalyst was found to be more resistant to leaching than one supported on SiO₂.[6]
Sublimation of Re₂O₇ Rhenium heptoxide is volatile and can be lost from the support at high calcination or reaction temperatures, especially if the loading exceeds the monolayer coverage.[3][7] Ensure calcination temperatures are appropriate for the support and loading.

Catalyst Performance Data

Table 1: Effect of Support Material on Guaiacol Hydrodeoxygenation

SupportGuaiacol Conversion (%)Cyclohexane Selectivity (%)Rhenium Dispersion (%)
SiO₂985825.4
TiO₂915422.1
Al₂O₃854518.9
ZrO₂784215.6
CeO₂653812.3

Data adapted from a study on the hydrodeoxygenation of guaiacol at 280 °C and 20 bar H₂.[6]

Table 2: Influence of Re₂O₇ Loading on Al₂O₃ for Butene Metathesis

Re₂O₇ Loading (wt%)Butene Conversion (%)Propylene Selectivity (%)Catalyst Lifetime
5~35>85Shorter
10~45>85-
15~50>85-
20>50>85Evidently Prolonged

Data adapted from a study on the metathesis of butene at 60°C and 2 MPa.[3]

Experimental Protocols

Protocol 1: Catalyst Preparation by Incipient Wetness Impregnation

  • Support Pre-treatment: Dry the support material (e.g., γ-Al₂O₃, SiO₂) in an oven at 120°C for at least 4 hours to remove adsorbed water.

  • Determine Pore Volume: Measure the pore volume of the dried support using a suitable technique (e.g., N₂ adsorption-desorption or by titrating with water until saturation).

  • Prepare Precursor Solution: Dissolve the required amount of rhenium precursor (e.g., ammonium perrhenate, NH₄ReO₄) in deionized water. The volume of the solution should be equal to the measured pore volume of the support.

  • Impregnation: Add the precursor solution dropwise to the dried support while continuously mixing to ensure uniform distribution.

  • Drying: Dry the impregnated support in an oven at 110-120°C overnight to remove the solvent.

  • Calcination: Calcine the dried catalyst in a furnace under a flow of dry air. The temperature and duration of calcination are critical and depend on the support material (e.g., 500-550°C for several hours). This step decomposes the precursor to form the active rhenium oxide species.

Protocol 2: Catalyst Characterization using Temperature-Programmed Reduction (TPR)

  • Sample Preparation: Place a known amount of the calcined catalyst in a quartz reactor.

  • Pre-treatment: Heat the sample under an inert gas flow (e.g., Ar or N₂) to a specific temperature (e.g., 400°C) to remove any adsorbed impurities and water. Then, cool down to room temperature.

  • Reduction: Switch the gas flow to a reducing mixture (e.g., 5-10% H₂ in Ar) at a constant flow rate.

  • Temperature Program: Heat the sample at a linear rate (e.g., 10°C/min) to a final temperature (e.g., 900°C).

  • Data Acquisition: Monitor the H₂ consumption as a function of temperature using a thermal conductivity detector (TCD). The resulting TPR profile provides information about the reduction temperatures of the different rhenium oxide species present on the support.

Visualizations

experimental_workflow cluster_prep Catalyst Preparation cluster_char Characterization cluster_eval Performance Evaluation support Support Material (e.g., Al2O3, SiO2) impregnation Incipient Wetness Impregnation support->impregnation precursor Rhenium Precursor (e.g., NH4ReO4) precursor->impregnation drying Drying (110-120°C) impregnation->drying calcination Calcination (e.g., 550°C) drying->calcination catalyst Supported Re2O7 Catalyst calcination->catalyst tpr TPR xps XPS raman Raman Spectroscopy reaction Catalytic Reaction (e.g., Metathesis) analysis Product Analysis (GC, MS) reaction->analysis catalyst->tpr catalyst->xps catalyst->raman catalyst->reaction

Figure 1. General experimental workflow for supported Re₂O₇ catalyst synthesis and evaluation.

troubleshooting_logic start Low Catalyst Performance q_activity Is the issue low activity or poor selectivity? start->q_activity low_activity Low Activity q_activity->low_activity Activity poor_selectivity Poor Selectivity q_activity->poor_selectivity Selectivity deactivation Rapid Deactivation q_activity->deactivation Deactivation check_activation Check activation protocol low_activity->check_activation optimize_loading Optimize Re loading low_activity->optimize_loading check_purity Verify reactant purity low_activity->check_purity change_support Change support material poor_selectivity->change_support adjust_conditions Adjust reaction conditions poor_selectivity->adjust_conditions check_coking Regenerate (remove coke) deactivation->check_coking check_sintering Lower reaction temperature deactivation->check_sintering

References

Stabilizing Rhenium(VII) oxide against reduction during catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Rhenium(VII) oxide (Re₂O₇) catalysts. The information aims to help stabilize the catalytically active Re(VII) state against reduction and address other common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of Re₂O₇ catalysts. A systematic approach to troubleshooting is recommended, starting with visual inspection and progressing to more detailed analytical techniques.

Problem 1: Loss of Catalytic Activity or Selectivity

A decline in catalyst performance is a common issue. The following steps can help diagnose the root cause:

  • Initial Checks:

    • Verify the purity of reactants and solvents, as impurities can act as catalyst poisons.

    • Ensure the reaction temperature and pressure are within the optimal range for your specific process. High temperatures can promote catalyst sintering or reduction.

    • Confirm that the catalyst loading and substrate-to-catalyst ratio are correct.

  • Visual Inspection:

    • Color Change: A change in the catalyst's color from its original state (typically yellowish for supported Re₂O₇) to blue, brown, or black can indicate the reduction of Re(VII) to lower, less active oxidation states like ReO₃, ReO₂, or even metallic rhenium.[1]

    • Agglomeration: The formation of clumps or larger particles can suggest sintering, where the catalyst support or active sites have aggregated, leading to a loss of surface area.[1]

  • Analytical Characterization:

    • Temperature-Programmed Reduction (TPR): Perform H₂-TPR to determine if the catalyst's reduction temperature has shifted, indicating a change in the metal-support interaction or the rhenium oxide species.

    • X-ray Photoelectron Spectroscopy (XPS): Analyze the elemental composition and oxidation states of the catalyst surface. A shift in the Re 4f binding energy to lower values confirms the reduction of Re(VII).[2][3][4][5]

    • Raman Spectroscopy: This technique can provide information about the molecular structure of the rhenium oxide species on the support. Changes in the Raman bands can indicate a transformation from the active perrhenate (B82622) species to other forms.[6][7][8]

    • Inductively Coupled Plasma (ICP) Analysis: Analyze the reaction mixture post-reaction to quantify any leached rhenium, which points to a loss of the active component from the support.[1]

Problem 2: Catalyst Color Change to Blue or Black

  • Likely Cause: This color change is a strong indicator that the this compound has been reduced to lower oxidation states. This is a common deactivation pathway, particularly in reducing atmospheres (e.g., in the presence of H₂ or other reducing agents) or at elevated temperatures.[1][9]

  • Solutions:

    • Re-oxidation/Regeneration: If the deactivation is not due to irreversible sintering, it may be possible to regenerate the catalyst. A common method is to carefully calcine the catalyst in an oxidizing atmosphere (e.g., air or a dilute oxygen stream) to convert the reduced rhenium species back to Re(VII) oxide. The temperature and duration of this treatment will depend on the specific catalyst and support.

    • Process Optimization: To prevent this in future experiments, consider lowering the reaction temperature, reducing the concentration of reducing agents, or choosing a more robust catalyst support that enhances the stability of the Re(VII) state.

Frequently Asked Questions (FAQs)

Q1: How can I improve the stability of my Re₂O₇ catalyst against reduction?

A1: Several factors influence the stability of supported Re₂O₇:

  • Choice of Support: The interaction between rhenium oxide and the support material is critical. Supports like Al₂O₃ can have a stronger interaction with Re₂O₇ compared to SiO₂ or carbon, making the rhenium oxide more resistant to reduction.[10] The reducibility of Re species is highly dependent on the oxide support.[11][12]

  • Promoters: The addition of a second metal oxide can modify the catalyst's properties. For instance, some promoters can enhance the dispersion of rhenium oxide and alter its reducibility.

  • Catalyst Preparation Method: The preparation technique, such as incipient wetness impregnation, can influence the dispersion and interaction of the rhenium oxide with the support, thereby affecting its stability.[13][14]

Q2: What is the best support for a Re₂O₇ catalyst?

A2: The optimal support depends on the specific application. For reactions where high stability against reduction is required, a support with a strong metal-support interaction, such as alumina (B75360) (Al₂O₃), is often preferred.[10] However, for other applications, different supports like titania (TiO₂) or zirconia (ZrO₂) may offer advantages in terms of activity or selectivity.[11]

Q3: Can I regenerate a deactivated Re₂O₇ catalyst?

A3: Regeneration is possible in some cases, depending on the deactivation mechanism:

  • Reduction: If the catalyst has been deactivated by reduction of the Re(VII) species, a controlled oxidation (calcination in air) can often restore the active state.

  • Coking/Fouling: For deactivation caused by the deposition of carbonaceous materials (coke), a similar oxidative treatment can burn off the deposits.[1]

  • Sintering: Deactivation due to sintering, the agglomeration of catalyst particles at high temperatures, is generally irreversible.[1]

  • Leaching: The loss of the active metal from the support into the reaction medium is also typically irreversible.[1]

Q4: I am observing inconsistent results between batches of my supported Re₂O₇ catalyst. What could be the cause?

A4: Inconsistent results often stem from variations in the catalyst preparation. Key factors to control include:

  • Precursor Solution: Ensure the concentration of the perrhenic acid or ammonium (B1175870) perrhenate solution is consistent.

  • Impregnation: During incipient wetness impregnation, ensure the solution volume precisely matches the pore volume of the support to achieve uniform distribution.

  • Drying and Calcination: The temperature, ramp rate, and atmosphere during the drying and calcination steps are critical and must be carefully controlled to ensure consistent catalyst properties.

Data Presentation

Table 1: Temperature-Programmed Reduction (H₂-TPR) Peak Temperatures for 5 wt% Re on Various Oxide Supports

This table summarizes the peak reduction temperatures for rhenium oxide supported on different materials, providing a comparative measure of their resistance to reduction. Lower temperatures indicate that the rhenium species are more easily reduced.

Support MaterialPeak Reduction Temperature (°C)Reference(s)
Al₂O₃~450-550[11][12]
TiO₂~350-450[10][11][12]
SiO₂~400-500[10][11][12]
ZrO₂~400-500[11][12]
MgO>500[11][12]

Table 2: XPS Re 4f₇/₂ Binding Energies for Different Rhenium Oxidation States

This table provides reference binding energies for various rhenium oxides, which can be used to identify the oxidation state of rhenium in a catalyst sample via XPS analysis.

Rhenium SpeciesOxidation StateApproximate Re 4f₇/₂ Binding Energy (eV)Reference(s)
Re₂O₇+745.3 - 46.9[2][4][15]
ReO₃+642.9 - 44.1[2][4]
ReO₂+4~43.0[4]
Metallic Re0~40.5[4]

Experimental Protocols

Protocol 1: Synthesis of Supported Re₂O₇/Al₂O₃ Catalyst via Incipient Wetness Impregnation

This protocol describes a standard method for preparing a supported rhenium oxide catalyst.

  • Support Preparation: Dry γ-alumina (γ-Al₂O₃) at 120°C for at least 4 hours to remove adsorbed water.

  • Determine Pore Volume: Measure the pore volume of the dried γ-Al₂O₃ using a technique like nitrogen physisorption or by titrating with water until the point of incipient wetness.

  • Prepare Impregnation Solution: Prepare an aqueous solution of ammonium perrhenate (NH₄ReO₄). The concentration should be calculated to achieve the desired weight percentage of rhenium on the support, with the total solution volume equal to the measured pore volume of the alumina.

  • Impregnation: Add the ammonium perrhenate solution dropwise to the dried γ-Al₂O₃ powder while continuously mixing to ensure uniform distribution. The powder should appear damp but not form a slurry.[13][14]

  • Drying: Dry the impregnated support in an oven at 110-120°C for 12 hours.[11]

  • Calcination: Calcine the dried powder in a furnace under a flow of dry air. Ramp the temperature to 500°C and hold for 3-4 hours. This step decomposes the ammonium perrhenate and forms the dispersed rhenium oxide species on the alumina support.[11]

Protocol 2: Characterization of Catalyst Deactivation using H₂-Temperature-Programmed Reduction (TPR)

This protocol outlines the procedure for analyzing a fresh and a used catalyst to assess changes in reducibility.

  • Sample Preparation: Place a known mass of the catalyst (typically 50-100 mg) in a quartz U-tube reactor.

  • Pre-treatment: Heat the sample under a flow of inert gas (e.g., Argon or Nitrogen) to a specified temperature (e.g., 300°C) to remove any adsorbed water and impurities. Then, cool to room temperature.

  • Reduction: Switch the gas flow to a mixture of H₂ in an inert gas (e.g., 5% H₂ in Ar) at a constant flow rate.

  • Heating Program: Heat the sample at a linear rate (e.g., 10°C/min) to a final temperature (e.g., 800°C).

  • Data Acquisition: Monitor the consumption of H₂ using a thermal conductivity detector (TCD).

  • Analysis: Plot the TCD signal against the temperature. The temperature at which the maximum H₂ consumption occurs (the peak of the TPR profile) corresponds to the reduction temperature of the rhenium oxide species. Compare the profiles of the fresh and used catalysts to identify any shifts in the reduction peaks.[10][11]

Visualizations

Troubleshooting_Workflow start Observe Catalyst Deactivation (Loss of Activity/Selectivity) visual_inspection Visual Inspection of Catalyst start->visual_inspection color_change Color Change? (e.g., to blue/black) visual_inspection->color_change agglomeration Agglomeration/ Sintering? visual_inspection->agglomeration analytical_characterization Perform Analytical Characterization color_change->analytical_characterization No reduction Cause: Reduction of Re(VII) to lower oxidation states. color_change->reduction Yes agglomeration->analytical_characterization No sintering Cause: Sintering/ Loss of Surface Area. agglomeration->sintering Yes tpr H₂-TPR analytical_characterization->tpr xps XPS analytical_characterization->xps icp ICP of Reaction Solution analytical_characterization->icp tpr->reduction Shift in T_red xps->reduction Lower Re oxidation state leaching Cause: Leaching of Active Rhenium Species. icp->leaching Re detected in solution regenerate Action: Regenerate by controlled oxidation. reduction->regenerate optimize Action: Optimize process (temp, atmosphere). reduction->optimize irreversible Action: Deactivation likely irreversible. Prepare fresh catalyst. sintering->irreversible leaching->irreversible

Caption: A logical workflow for troubleshooting this compound catalyst deactivation.

Catalyst_Preparation_Workflow start Start: Catalyst Synthesis dry_support 1. Dry Support (e.g., γ-Al₂O₃ at 120°C) start->dry_support measure_pore_volume 2. Measure Pore Volume dry_support->measure_pore_volume prepare_solution 3. Prepare Impregnation Solution (e.g., aq. NH₄ReO₄) measure_pore_volume->prepare_solution impregnate 4. Incipient Wetness Impregnation prepare_solution->impregnate dry_impregnated 5. Dry Impregnated Support (e.g., 120°C overnight) impregnate->dry_impregnated calcine 6. Calcine in Air (e.g., 500°C for 3-4h) dry_impregnated->calcine characterize 7. Characterize Fresh Catalyst (XPS, TPR, Raman) calcine->characterize end Ready for Catalytic Reaction characterize->end

Caption: Experimental workflow for supported Re₂O₇ catalyst synthesis.

Deactivation_Pathways cluster_deactivation Deactivation Mechanisms active_catalyst Active Catalyst Re(VII)Oₓ on Support reduction Chemical Reduction (e.g., by H₂, reductants) active_catalyst->reduction sintering Thermal Sintering (High Temperature) active_catalyst->sintering leaching Leaching (Solvent Effects) active_catalyst->leaching reduced_catalyst Reduced Catalyst Re(IV-VI)Oₓ (Inactive/Less Active) reduction->reduced_catalyst sintered_catalyst Sintered Catalyst (Low Surface Area) sintering->sintered_catalyst lost_catalyst Loss of Active Sites leaching->lost_catalyst

Caption: Common deactivation pathways for supported this compound catalysts.

References

Methods to prevent sublimation of Rhenium(VII) oxide at high temperatures

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Rhenium(VII) Oxide (Re₂O₇)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the sublimation of this compound at high temperatures. The information is intended for researchers, scientists, and professionals in drug development who utilize rhenium compounds in their experiments.

Troubleshooting Guide: Unintended Loss of Rhenium at High Temperatures

This guide addresses the common issue of rhenium loss during high-temperature experimental procedures.

Problem: You observe a significant loss of material, lower than expected yield, or deposition of a yellowish solid on cooler parts of your apparatus after heating a rhenium-containing sample above 200°C.

Primary Suspected Cause: Sublimation of this compound (Re₂O₇).

Logical Flow for Troubleshooting:

G start Problem: Rhenium Loss at High Temperature check_temp Is the experimental temperature >200°C? start->check_temp check_oxide Is Re₂O₇ present or likely to form (e.g., oxidation of Re metal)? check_temp->check_oxide  Yes no_issue Sublimation is not the likely cause. Consider other sources of material loss. check_temp->no_issue No   sublimation High Likelihood of Re₂O₇ Sublimation check_oxide->sublimation  Yes check_oxide->no_issue No   solution_intro Select a Prevention Strategy sublimation->solution_intro stabilize Chemical Stabilization: Use an oxide support (e.g., Al₂O₃, TiO₂, ZrO₂) solution_intro->stabilize reduce Chemical Reduction: Convert Re₂O₇ to non-volatile ReO₂ in a reducing atmosphere solution_intro->reduce trap Physical Trapping: Install a downstream trap/scrubber (e.g., water, basic solution) solution_intro->trap optimize Process Optimization: Lower calcination/process temperature if possible solution_intro->optimize

Caption: A troubleshooting flowchart for diagnosing and addressing Re₂O₇ sublimation.

Frequently Asked Questions (FAQs)

Q1: At what temperature does this compound (Re₂O₇) begin to sublimate?

This compound is highly volatile. While its boiling point is listed as 360°C, it readily sublimes at lower temperatures.[1][2] The sublimation temperature is officially 360°C, but some studies have observed the onset of sublimation at temperatures as low as 150°C, particularly under vacuum or in specific atmospheres.[3][4] Its vapor pressure is 0.75 Pa at 150°C and increases significantly with temperature.[1]

Q2: My experiment requires temperatures above 350°C. How can I prevent my rhenium catalyst from sublimating?

The most effective method is to stabilize the rhenium oxide on a high-surface-area support material, such as alumina (B75360) (γ-Al₂O₃), titania (TiO₂), or zirconia (ZrO₂).[5][6] The interaction between the rhenium oxide species and the support anchors the rhenium, significantly increasing its thermal stability. Studies have shown that Re⁷⁺ species can be firmly bonded to alumina surfaces at temperatures as high as 800°C.[7]

Key strategies include:

  • Using a Support Material: Dispersing the rhenium compound on an oxide support prevents the formation of bulk, crystalline Re₂O₇, which is volatile.[7][8]

  • Controlling the Atmosphere: Performing the high-temperature step in a reducing atmosphere (e.g., H₂) can convert volatile Re₂O₇ to non-volatile Rhenium(IV) oxide (ReO₂), which is stable above 1000°C.[3][5]

  • Avoiding Calcination (If Possible): In some preparations, if the final catalyst does not require a high-temperature oxidation step, skipping calcination can prevent sublimation. For example, some Re/V₂O₅ catalysts are prepared without calcination for this reason.[5]

Q3: What is the role of the support material in preventing rhenium sublimation?

Support materials prevent sublimation through strong metal-support interactions (MSIs).[5][6] When a rhenium precursor is impregnated onto a support and calcined, the rhenium oxide species react with the surface hydroxyl groups of the support. This reaction forms stable, bridging Re-O-Support bonds, anchoring the rhenium as isolated species or small clusters.[9] This prevents the aggregation and crystallization of Re₂O₇, which is the species that readily sublimes.[8] The strength of this interaction, and thus the stability, can depend on the specific support used.[5][9]

Q4: I cannot use a support material. Are there other chemical methods to trap or convert sublimed Re₂O₇?

Yes. If using a support is not feasible, you can implement downstream trapping methods or in-situ chemical conversion.

  • Gas Scrubbing: Since Re₂O₇ is highly soluble in water and hydrolyzes to form perrhenic acid (HReO₄), you can pass the exhaust gas from your reactor through a water or basic solution scrubber to capture the volatilized rhenium.[2][3][10] This is a common industrial method for rhenium recovery.[10][11]

  • Chemical Trapping: Similar to methods used for other volatile oxides like RuO₄, a solid trapping agent can be used.[12] Placing a filter made of a reactive oxide (e.g., a calcium-based material) downstream of the heating zone can capture gaseous Re₂O₇ by reacting with it to form a stable, non-volatile salt like calcium perrhenate.[13]

Q5: How do the physical properties of different rhenium oxides compare in terms of volatility?

The volatility is highly dependent on the oxidation state of the rhenium. This compound is the most volatile, while lower oxidation states are significantly more stable.

Rhenium OxideFormulaMelting Point (°C)Boiling/Sublimation Point (°C)Notes
This compoundRe₂O₇~300[2][3][14]~360 (Sublimes)[1][2]Yellow solid, highly volatile and hygroscopic.[3][15]
Rhenium(VI) OxideReO₃Decomposes >400-Red solid, decomposes to Re₂O₇ and ReO₂.[3]
Rhenium(IV) OxideReO₂>1000[3]-Black/brown solid, very low volatility.[3]

Experimental Protocols

Protocol 1: Preparation of a Sublimation-Resistant Re/γ-Al₂O₃ Catalyst

This protocol describes the incipient wetness impregnation method to disperse rhenium oxide on a gamma-alumina support, thereby preventing sublimation during subsequent high-temperature treatments.

G start Start: Prepare Precursor Solution (e.g., aq. NH₄ReO₄ or HReO₄) pore_volume 1. Determine Pore Volume of γ-Al₂O₃ Support start->pore_volume impregnate 2. Impregnate Support with Precursor Solution (Incipient Wetness) pore_volume->impregnate dry_rt 3. Dry at Room Temperature (e.g., 16 hours) impregnate->dry_rt dry_oven 4. Dry in Oven at ~110°C (e.g., 12 hours) dry_rt->dry_oven calcine 5. Calcine in Air at High Temperature (e.g., 500°C for 3 hours) dry_oven->calcine end End: Stabilized ReOx/γ-Al₂O₃ Catalyst calcine->end

References

Technical Support Center: Re₂O₇/Al₂O₃ Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Re₂O₇/Al₂O₃ catalysts.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and application of Re₂O₇/Al₂O₃ catalysts.

Problem Potential Causes Troubleshooting Steps
Low Catalytic Activity 1. Sub-optimal Catalyst Preparation: Incorrect precursor, improper impregnation, or inadequate drying. 2. Incorrect Calcination Temperature: Temperature may be too high or too low, affecting the dispersion of Re₂O₇ and the support properties. 3. Low Rhenium Loading: Insufficient active sites for the reaction. 4. Catalyst Poisoning: Presence of impurities in the feed that deactivate the catalyst. 5. Poor Support Properties: The alumina (B75360) support may have low surface area or unsuitable pore characteristics.1. Review Preparation Protocol: Ensure the use of high-purity ammonium (B1175870) perrhenate (B82622) (NH₄ReO₄) or perrhenic acid (HReO₄) for impregnation.[1][2] Use incipient wetness impregnation for uniform distribution. Dry thoroughly at 120°C before calcination. 2. Optimize Calcination Temperature: The calcination temperature significantly impacts catalyst performance. For the γ-Al₂O₃ support, a calcination temperature of around 600°C can provide a good balance of surface area and crystallinity.[3][4] For the final Re₂O₇/Al₂O₃ catalyst, calcination is typically performed at temperatures between 500°C and 550°C.[2][5] 3. Adjust Rhenium Loading: Increase the Re₂O₇ loading. The optimal loading is often around 10 wt% for many applications, as this can correspond to monolayer coverage of the alumina support.[6] 4. Purify Feedstock: Implement purification steps for the reactants to remove potential poisons like sulfur compounds, water, or basic impurities.[7][8] Consider using guard beds or traps to capture these impurities before they reach the catalyst.[7][8] 5. Select Appropriate Support: Utilize high-surface-area γ-Al₂O₃ (180-200 m²/g) or mesoporous alumina for better dispersion of the active phase.[1][2]
Poor Product Selectivity 1. Sub-optimal Reaction Conditions: Temperature, pressure, or reactant feed ratios may not be ideal. 2. Undesirable Side Reactions: The catalyst may be promoting unwanted side reactions, such as isomerization. 3. Inappropriate Catalyst Acidity: The acidity of the alumina support can influence side reactions.1. Optimize Reaction Parameters: Systematically vary the reaction temperature, pressure, and reactant ratios to find the optimal conditions for the desired product. 2. Modify the Support: The use of a SiO₂-Al₂O₃ mixed oxide support can sometimes enhance selectivity by modifying the catalyst's acidity and the nature of the active sites.[9] 3. Control Support Acidity: The acidity of the alumina support can be influenced by its preparation method and calcination temperature. The Brønsted acidity of the catalyst can lead to byproducts like coke.[2]
Rapid Catalyst Deactivation 1. Coke Formation: Deposition of carbonaceous materials on the catalyst surface, blocking active sites. 2. Sintering of Active Phase: Agglomeration of rhenium species at high reaction temperatures. 3. Rhenium Sublimation: Loss of Re₂O₇ at high temperatures, especially in an oxidizing atmosphere.1. Implement Regeneration Procedure: Deactivated catalysts can often be regenerated. A common method is to burn off the coke in a controlled manner with air or an oxygen-containing gas stream, followed by re-dispersion of the active phase.[10][11] 2. Control Reaction Temperature: Operate at the lowest possible temperature that still provides good activity to minimize sintering. 3. Operate in an Inert Atmosphere: To prevent the loss of volatile Re₂O₇, it is recommended to run reactions in an inert atmosphere such as argon.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best method for preparing high-activity Re₂O₇/Al₂O₃ catalysts?

A1: The incipient wetness impregnation method is commonly used.[12] This involves dissolving ammonium perrhenate (NH₄ReO₄) or perrhenic acid (HReO₄) in a volume of solvent equal to the pore volume of the alumina support.[1][2] After impregnation, the catalyst is typically dried at around 120°C and then calcined at a temperature between 500°C and 550°C.[5]

Q2: How does the choice of alumina support affect catalyst performance?

A2: The properties of the alumina support are crucial. High-surface-area γ-Al₂O₃ (typically 180-200 m²/g) is preferred as it allows for better dispersion of the rhenium oxide, leading to a higher number of active sites.[2] Mesoporous alumina has also been shown to yield catalysts with higher activity compared to conventional γ-Al₂O₃.[1] The acidity of the support also plays a role in the overall catalytic performance.

Q3: What is the optimal Re₂O₇ loading?

A3: The optimal loading depends on the specific reaction, but a common starting point is around 10 wt% Re₂O₇. This loading is often associated with the formation of a monolayer of the active species on the alumina surface.[6] Increasing the loading beyond the monolayer coverage may lead to the formation of crystalline Re₂O₇, which can sublime during calcination and reaction.[6]

Q4: How does calcination temperature influence the catalyst?

A4: Calcination temperature affects both the support and the dispersion of the active phase. For the γ-Al₂O₃ support, calcination at around 600°C can provide high surface area and good crystallinity.[3][4] The final catalyst is typically calcined at a lower temperature, around 500-550°C, to ensure the formation of highly dispersed rhenium oxide species.[2][5] Higher temperatures can lead to a loss of surface area and sublimation of Re₂O₇.

Q5: What are the common causes of catalyst deactivation?

A5: The primary causes of deactivation are coke formation, where carbonaceous deposits block active sites, and poisoning by impurities in the feedstock.[11][13] At high temperatures, sintering of the rhenium species and sublimation of Re₂O₇ can also lead to a loss of activity.[6][14]

Q6: Can a deactivated Re₂O₇/Al₂O₃ catalyst be regenerated?

A6: Yes, catalysts deactivated by coke formation can often be regenerated. A typical procedure involves a controlled burn-off of the coke using a stream of air or a diluted oxygen mixture at an elevated temperature.[10] This is often followed by a treatment to redisperse the active metal phase.

Quantitative Data

Table 1: Effect of Al₂O₃ Support Calcination Temperature on Physical Properties

Calcination Temperature (°C)Surface Area (m²/g)Pore Volume (cm³/g)Reference
500269.440.674[4]
550--
600327.250.818[4]
650218.450.546[4]

Table 2: Influence of Re₂O₇ Loading on Butene Metathesis

Re₂O₇ Loading (wt%)Butene Conversion (%)Propylene Selectivity (%)Reference
5~35>85[6][12]
10~45>85[6][12]
15~50>85[6][12]
20~50>85[6][12]
Reaction conditions: m(2-butene): m(1-butene) 1.2, WHSV 1h⁻¹, 60°C and 2MPa.

Experimental Protocols

Protocol 1: Preparation of Re₂O₇/Al₂O₃ Catalyst via Incipient Wetness Impregnation

  • Support Pre-treatment: Dry the γ-Al₂O₃ support at 120°C for 4 hours to remove adsorbed water.

  • Determine Pore Volume: Measure the pore volume of the dried γ-Al₂O₃ support using nitrogen physisorption.

  • Prepare Impregnation Solution: Calculate the required amount of ammonium perrhenate (NH₄ReO₄) to achieve the desired Re₂O₇ loading. Dissolve this amount in a volume of deionized water equal to the measured pore volume of the support.

  • Impregnation: Add the impregnation solution dropwise to the dried γ-Al₂O₃ support while continuously mixing to ensure uniform distribution.

  • Drying: Dry the impregnated support at 120°C for 12 hours.

  • Calcination: Place the dried catalyst in a furnace and ramp the temperature to 500°C at a rate of 1°C/min in a flow of dry air. Hold at 500°C for 4 hours.[5]

  • Cooling and Storage: Cool the catalyst to room temperature under a flow of dry, inert gas (e.g., nitrogen or argon) and store in a desiccator.

Protocol 2: Catalyst Activity Testing for Olefin Metathesis

  • Reactor Setup: Load a packed-bed reactor with a known amount of the prepared Re₂O₇/Al₂O₃ catalyst.

  • Catalyst Activation: Activate the catalyst in situ by heating to the desired reaction temperature under a flow of inert gas (e.g., argon) to remove any adsorbed impurities.

  • Reaction: Introduce the olefin feedstock (e.g., a mixture of 1-butene (B85601) and 2-butene) at a specific weight hourly space velocity (WHSV) and pressure.

  • Product Analysis: Analyze the reactor effluent using an online gas chromatograph (GC) equipped with a suitable column and detector (e.g., FID) to determine the conversion of reactants and the selectivity to products like propylene.

  • Data Collection: Record the conversion and selectivity at regular time intervals to assess the catalyst's activity and stability.

Visualizations

experimental_workflow cluster_prep Catalyst Preparation cluster_eval Catalyst Evaluation support γ-Al₂O₃ Support impregnation Incipient Wetness Impregnation support->impregnation precursor NH₄ReO₄ Solution precursor->impregnation drying Drying (120°C) impregnation->drying calcination Calcination (500°C) drying->calcination catalyst Re₂O₇/Al₂O₃ Catalyst calcination->catalyst reactor Packed-Bed Reactor catalyst->reactor activation Activation (Inert Gas) reactor->activation reaction Olefin Metathesis Reaction activation->reaction analysis Product Analysis (GC) reaction->analysis results Activity & Selectivity Data analysis->results

Caption: Experimental workflow for catalyst preparation and evaluation.

troubleshooting_workflow start Low Catalytic Activity Observed check_prep Verify Catalyst Preparation Protocol? start->check_prep check_calc Optimize Calcination Temperature? check_prep->check_calc No re_prepare Re-prepare Catalyst with Correct Protocol check_prep->re_prepare Yes check_loading Adjust Re₂O₇ Loading? check_calc->check_loading No re_calcine Re-calcine at Optimal Temperature check_calc->re_calcine Yes check_feed Purify Reactant Feed? check_loading->check_feed No adjust_loading Increase Re₂O₇ Loading check_loading->adjust_loading Yes purify_feed Implement Feed Purification check_feed->purify_feed Yes end Activity Enhanced check_feed->end No re_prepare->end re_calcine->end adjust_loading->end purify_feed->end

Caption: Troubleshooting workflow for low catalyst activity.

active_site_formation cluster_catalyst Catalyst Surface re_oxide ReO₄⁻ on Al₂O₃ Support active_site Metal-Carbene Active Site [Re]=CH₂ re_oxide->active_site Activation by Olefin metathesis Metathesis Reaction active_site->metathesis olefin Olefin (e.g., Propylene) olefin->active_site

Caption: Simplified formation of the active site for olefin metathesis.

References

Technical Support Center: Rhenium(VII) Oxide Solubility in Non-Polar Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with dissolving Rhenium(VII) oxide (Re₂O₇) in non-polar solvents.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in non-polar solvents?

A1: this compound is a polar inorganic compound. According to the principle of "like dissolves like," polar solutes tend to dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents. The significant difference in polarity between Re₂O₇ and non-polar solvents such as toluene, hexane, or benzene (B151609) leads to very low solubility. The strong ionic and covalent bonds within the solid crystal lattice of Re₂O₇ are not easily overcome by the weak van der Waals forces offered by non-polar solvent molecules.

Q2: Are there any organic solvents in which this compound is soluble?

A2: Yes, this compound shows solubility in some polar organic solvents. It is reported to be soluble in ethanol, acetone, pyridine, methanol, and dioxane.[1][2][3][4] However, it is sparingly soluble or insoluble in less polar solvents like diethyl ether and carbon tetrachloride.[2][5]

Q3: I observe a color change when I add Re₂O₇ to an aromatic solvent. What is happening?

A3: While this compound is generally considered insoluble in aromatic solvents, it can interact with them, leading to the formation of colored, mixed-valence rhenium nanoparticles.[6] This indicates a chemical reaction or activation is occurring rather than simple dissolution. These nanoparticles may be the active species in certain catalytic reactions.

Q4: Can I use co-solvents to improve the solubility of Re₂O₇ in a non-polar medium?

A4: While the use of co-solvents is a general technique to enhance the solubility of poorly soluble compounds, its effectiveness for dissolving ionic compounds like Re₂O₇ in primarily non-polar mixtures is limited. A more effective approach is to chemically modify the rhenium compound to increase its organic compatibility.

Q5: What are the safety precautions I should take when handling this compound?

A5: this compound is a corrosive and moisture-sensitive material.[2][7] It should be handled in an inert atmosphere (e.g., a glovebox) to prevent hydrolysis to perrhenic acid.[2] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the material safety data sheet (MSDS) for detailed safety information.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound does not dissolve in my non-polar solvent (e.g., toluene, hexane). Inherent low solubility of polar Re₂O₇ in non-polar solvents.Direct dissolution is not a viable method. Consider forming a soluble organic-rhenium complex (see Experimental Protocols) or using an organically soluble rhenium source like tetrabutylammonium (B224687) perrhenate (B82622).
The solid turns dark or changes color but does not fully dissolve. A chemical reaction is occurring, possibly forming insoluble rhenium species or nanoparticles.This may be desirable for certain catalytic applications where the nanoparticles are the active catalyst. If a true solution is required, this method is unsuitable.
My solution of a rhenium complex in a non-polar solvent is unstable and forms a precipitate over time. The complex may be sensitive to air, moisture, or light. The solvent may not be sufficiently dry.Ensure all glassware is flame-dried and the solvent is rigorously dried before use. Store the solution under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.
I am trying to form a soluble complex, but I am getting a polymeric, insoluble material. The stoichiometry of the reactants may be incorrect, or the reaction conditions are not optimal. For example, in the formation of diol complexes, an insufficient amount of the diol can lead to polymeric species.Carefully control the molar ratios of your reactants as specified in the experimental protocol. Ensure the reaction is performed under the recommended temperature and atmosphere.

Data Presentation

SolventTypeSolubility of Re₂O₇
HexaneNon-polarInsoluble
TolueneNon-polar (aromatic)Insoluble (may react)
BenzeneNon-polar (aromatic)Insoluble (may react)
Dichloromethane (B109758)Polar aproticSparingly soluble
Diethyl EtherSparingly polarSparingly soluble[5]
Carbon TetrachlorideNon-polarInsoluble[2]
EthanolPolar proticVery Soluble[5]
MethanolPolar proticSoluble[5]
AcetonePolar aproticSoluble[5]
PyridinePolar aproticSoluble[1][5]
DioxanePolar aproticSoluble[1][4]

Experimental Protocols

To achieve a soluble form of rhenium in non-polar solvents, chemical modification of this compound is necessary. Two effective methods are detailed below.

Method 1: Formation of a Soluble Rhenium(VII)-Diol Complex

This protocol describes the synthesis of a soluble trioxo(hydrogendiolato)rhenium(VII) complex, which can be dissolved in solvents like dichloromethane and toluene.

Materials:

  • This compound (Re₂O₇)

  • 2,3-dimethylbutane-2,3-diol (pinacol, H₂pin)

  • Dichloromethane (CH₂Cl₂, dry)

  • Standard laboratory glassware (flame-dried)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • In a flame-dried flask under an inert atmosphere, add this compound.

  • Add a solution of at least a 2-fold molar excess of pinacol (B44631) in dry dichloromethane. A molar ratio of H₂pin:Re of 2:1 or greater is recommended to avoid the formation of insoluble polymeric material.

  • Stir the mixture at room temperature. The Re₂O₇ will dissolve to form a pale yellow solution of the [ReO₃(Hpin)]·H₂pin complex.

  • The solvent can be removed under vacuum to yield the complex as a colorless solid.

  • This complex is soluble in chlorinated solvents and toluene.

Method 2: Synthesis of Tetrabutylammonium Perrhenate

This protocol outlines the conversion of Re₂O₇ to tetrabutylammonium perrhenate, a salt that is soluble in a range of organic solvents.

Materials:

  • This compound (Re₂O₇)

  • Deionized water

  • Tetrabutylammonium chloride (Bu₄NCl)

  • Standard laboratory glassware

Procedure:

  • Carefully dissolve this compound in deionized water to form a solution of perrhenic acid (HReO₄). Note that this reaction is exothermic.

  • In a separate beaker, prepare an aqueous solution of tetrabutylammonium chloride.

  • Slowly add the tetrabutylammonium chloride solution to the perrhenic acid solution while stirring.

  • A white precipitate of tetrabutylammonium perrhenate (Bu₄N[ReO₄]) will form.

  • Isolate the precipitate by filtration.

  • Wash the precipitate with deionized water to remove any unreacted starting materials.

  • Dry the solid product under vacuum.

  • The resulting tetrabutylammonium perrhenate is soluble in many organic solvents, including dichloromethane, chloroform, and acetonitrile.

Visualizations

Below are diagrams illustrating the workflows and concepts described in this technical support center.

experimental_workflow_diol_complex cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Product Formation cluster_dissolution Dissolution in Non-Polar Solvent re2o7 Re₂O₇ reaction Mix and Stir (Molar ratio H₂pin:Re ≥ 2:1) under inert atmosphere re2o7->reaction pinacol Pinacol (H₂pin) in dry CH₂Cl₂ pinacol->reaction solution Pale yellow solution of [ReO₃(Hpin)]·H₂pin in CH₂Cl₂ reaction->solution solid Isolate solid complex (via solvent removal) solution->solid final_solution Dissolve complex in Toluene or CH₂Cl₂ solid->final_solution logical_relationship_solubility cluster_direct Direct Dissolution Attempt cluster_indirect Indirect Solubilization Strategies re2o7 This compound (Re₂O₇) (Polar Inorganic Solid) non_polar Non-Polar Solvent (e.g., Toluene, Hexane) re2o7->non_polar Direct mixing strategy1 Strategy 1: Complexation with Organic Ligands (e.g., Diols) re2o7->strategy1 strategy2 Strategy 2: Conversion to Organically Soluble Salt (e.g., Tetrabutylammonium Perrhenate) re2o7->strategy2 insoluble Result: Insoluble (or reactive suspension) non_polar->insoluble soluble_complex Soluble Organic-Rhenium Complex strategy1->soluble_complex strategy2->soluble_complex soluble_complex->non_polar Successful Dissolution

References

Technical Support Center: Process Optimization for Scaling Up Rhenium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the process optimization and scaling up of Rhenium-catalyzed reactions. The information is designed to offer direct, actionable advice for challenges encountered during experimentation.

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format, providing potential causes and systematic solutions.

Issue 1: Low Reaction Conversion

Q: My Rhenium-catalyzed reaction is showing low or incomplete conversion of the starting material after scaling up. What are the potential causes and how can I troubleshoot this?

A: Low conversion is a common challenge during scale-up. The root cause can often be traced back to catalyst deactivation, sub-optimal reaction conditions, or mass transfer limitations. Below is a step-by-step guide to diagnose and resolve the issue.

Potential Causes and Troubleshooting Steps:

  • Catalyst Activity and Deactivation:

    • Cause: The Rhenium catalyst may have lost its activity. A primary deactivation mechanism for supported Rhenium catalysts is the leaching of active species into the reaction medium, which can be induced by the formation of soluble complexes with diol substrates. High temperatures can also cause the catalyst particles to sinter, reducing the active surface area.

    • Troubleshooting:

      • Analyze for Leaching: After the reaction, filter the catalyst and analyze the liquid phase for dissolved Rhenium using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

      • Optimize Catalyst Support and Loading: The choice of support material significantly impacts stability. For deoxydehydration reactions, supports like ZrO₂ and Fe₂O₃ have shown enhanced stability against leaching compared to SiO₂ and TiO₂. In some cases, leaching can be minimized by using a lower Rhenium loading.

      • Catalyst Regeneration: If deactivation is due to coke formation, a controlled regeneration process by burning off the carbon deposits may restore activity.

  • Sub-optimal Reaction Conditions:

    • Cause: The optimal temperature, pressure, or reaction time established at the lab scale may not be directly transferable to a larger setup.

    • Troubleshooting:

      • Optimize Temperature: Systematically increase the reaction temperature in small increments. Continuously monitor for byproduct formation, as higher temperatures can negatively impact selectivity.

      • Extend Reaction Time: Larger scale reactions may require longer times to reach completion. Monitor the reaction profile by taking aliquots at various time points.

      • Increase Pressure (for gas-liquid reactions): For reactions involving a gaseous reactant like hydrogen, increasing the system pressure can improve gas solubility and accelerate the reaction rate.

  • Mass Transfer Limitations:

    • Cause: In heterogeneous catalysis, the overall reaction rate can be limited by the diffusion of reactants to the catalyst surface. This effect is often more pronounced at a larger scale.

    • Troubleshooting:

      • Enhance Agitation: Increase the stirring rate to improve mixing and reduce the diffusion boundary layer around the catalyst particles.

      • Evaluate Reactor Design: For certain applications, alternative reactor types such as a packed-bed or a jet loop reactor may provide superior mass transfer characteristics compared to a standard stirred tank.

LowConversionTroubleshooting cluster_catalyst Catalyst Troubleshooting cluster_conditions Conditions Optimization cluster_mass_transfer Mass Transfer Enhancement Start Low Conversion Observed CheckCatalyst 1. Evaluate Catalyst Stability & Activity Start->CheckCatalyst CheckConditions 2. Review Reaction Conditions CheckCatalyst->CheckConditions Catalyst is Stable & Active CatalystLeaching Test for Leaching (ICP-MS) CheckCatalyst->CatalystLeaching Suspect Deactivation CheckMassTransfer 3. Assess Mass Transfer Effects CheckConditions->CheckMassTransfer Conditions are Optimal IncreaseTemp Optimize Temperature CheckConditions->IncreaseTemp Sub-optimal Conditions SolutionFound Problem Resolved CheckMassTransfer->SolutionFound Improvements Implemented IncreaseStirring Increase Agitation CheckMassTransfer->IncreaseStirring Mass Transfer Limitations ChangeSupport Optimize Support & Loading CatalystLeaching->ChangeSupport IncreaseTime Extend Reaction Time IncreaseTemp->IncreaseTime ChangeReactor Consider Alternative Reactor IncreaseStirring->ChangeReactor

Caption: A workflow for troubleshooting low reaction conversion.

Issue 2: Poor Product Selectivity

Q: My scaled-up Rhenium-catalyzed reaction is producing a significant amount of byproducts. How can I improve selectivity?

A: A decrease in selectivity upon scale-up often points to issues with temperature control or the intrinsic properties of the catalytic system.

Potential Causes and Troubleshooting Steps:

  • Reaction Temperature:

    • Cause: Higher temperatures can provide the necessary activation energy for undesired side reactions to occur at a significant rate.

    • Troubleshooting: Attempt the reaction at a lower temperature. While this may necessitate a longer reaction time to achieve full conversion, it can be highly effective in improving selectivity.

  • Catalyst Properties:

    • Cause: The support material can play a role in catalysis. For instance, acidic supports might catalyze unwanted side reactions like dehydration or isomerization.

    • Troubleshooting:

      • Change the Support: If side reactions are suspected to be caused by the support, switch to a more inert material.

      • Use Promoters: The addition of a co-catalyst or promoter can sometimes enhance the selectivity for the desired product.

  • Reactant Concentration and Addition Rate:

    • Cause: The concentration of reactants and the rate at which they are introduced can influence the reaction pathway.

    • Troubleshooting:

      • Reduce Reactant Concentration: Experiment with lower initial concentrations of your reactants.

      • Implement Slow Addition: For highly reactive substrates, a slow, controlled addition to the reaction mixture can help maintain low instantaneous concentrations and minimize the formation of byproducts.

Issue 3: Catalyst Deactivation and Leaching Upon Recycling

Q: I'm observing a significant drop in activity when I reuse my supported Rhenium catalyst. What is the likely cause and how can I mitigate this?

A: The loss of activity upon recycling is a common problem in heterogeneous catalysis and is typically caused by metal leaching, poisoning of active sites, or physical degradation of the catalyst.

Potential Causes and Troubleshooting Steps:

  • Rhenium Leaching:

    • Cause: Rhenium can be stripped from the support material and dissolve into the reaction medium.

    • Troubleshooting:

      • Solvent Choice: The selection of solvent can influence leaching; sometimes a solvent that is less ideal for the substrate can reduce the extent of leaching.

      • Drive to Full Conversion: In some systems, ensuring the reaction goes to completion can promote the re-deposition of the leached Rhenium back onto the support.

      • Employ a "Release and Catch" Strategy: It has been observed that once the diol substrate is fully consumed, the leached Rhenium may precipitate from the solution, allowing for its recovery.

  • Catalyst Poisoning:

    • Cause: Impurities present in the reactants or solvent can bind strongly to the catalyst's active sites, rendering them inactive.

    • Troubleshooting:

      • Purify Starting Materials: Ensure all reactants and solvents are of high purity.

      • Use a Guard Bed: A pre-reactor column containing a small amount of catalyst can be used to capture and remove poisons from the feed stream before they reach the main reactor.

  • Thermal Degradation (Sintering):

    • Cause: Exposure to high temperatures can cause the small Rhenium nanoparticles on the support to merge into larger, less active particles.

    • Troubleshooting:

      • Lower Operating Temperature: Where possible, conduct the reaction at a lower temperature to minimize the risk of sintering.

      • Select a Thermally Stable Support: Utilize a support material known for its ability to stabilize metal nanoparticles at elevated temperatures.

DeactivationPathways ActiveCatalyst Active Rhenium Catalyst Leaching Leaching (Formation of soluble complexes) ActiveCatalyst->Leaching Poisoning Poisoning (Adsorption of impurities) ActiveCatalyst->Poisoning Sintering Sintering (Thermal agglomeration) ActiveCatalyst->Sintering DeactivatedCatalyst Deactivated Catalyst Leaching->DeactivatedCatalyst Poisoning->DeactivatedCatalyst Sintering->DeactivatedCatalyst

Caption: Common pathways for Rhenium catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when scaling up a Rhenium-catalyzed reaction from the laboratory to a pilot plant?

A1: The transition from lab to pilot scale requires careful consideration of several key factors:

  • Heat Transfer: Exothermic reactions that are easily managed at the lab scale can pose significant safety risks at a larger scale. The decreasing surface-area-to-volume ratio in larger reactors makes heat dissipation more challenging. Ensure your pilot-scale reactor is equipped with an adequate cooling system.

  • Mass Transfer: Efficient mixing is paramount. The agitation system that is effective in a round-bottom flask may be inadequate in a large tank. The design of the agitator, stirring speed, and reactor geometry are all critical for ensuring good mixing.

  • Shift in Rate-Limiting Step: Lab-scale reactions are often governed by chemical kinetics. Upon scale-up, the overall rate can become limited by heat or mass transfer rates.

  • Safety Assessment: A comprehensive safety review is non-negotiable. This should include an evaluation of the thermal stability of all materials, the potential for runaway reactions, and the safe handling procedures for all chemicals at the larger scale.

Q2: How can I effectively monitor the progress of my scaled-up Rhenium-catalyzed reaction in real-time?

A2: Real-time monitoring through Process Analytical Technology (PAT) is essential for effective process control:

  • In-situ Spectroscopy: Techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, utilizing immersion probes, allow for the direct monitoring of reactant and product concentrations within the reactor.

  • Automated Chromatography: An automated sampling system connected to a Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) can provide regular updates on the reaction's progress.

Q3: What are the best practices for the safe handling and storage of Rhenium catalysts at an industrial scale?

A3: Safe handling of Rhenium catalysts is crucial:

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, gloves, and protective clothing. For powdered catalysts, respiratory protection should be used to prevent inhalation.

  • Ventilation: Handle powdered catalysts in a well-ventilated area, such as a fume hood, to minimize exposure.

  • Storage: Rhenium catalysts should be stored in tightly sealed containers in a cool, dry, and well-ventilated location, away from incompatible substances.

  • Spent Catalyst Handling: Be aware that spent Rhenium catalysts, particularly after use in reduction reactions, can be pyrophoric. They should be handled under an inert atmosphere. Always consult the safety data sheet (SDS) for appropriate disposal or recovery procedures.

Data Presentation

The following tables provide a summary of quantitative data for the Rhenium-catalyzed deoxydehydration (DODH) of diols, highlighting the influence of key parameters on reaction outcomes.

Table 1: Influence of Catalyst Support on the DODH of 1,2-Decanediol

Catalyst (4 wt% Re)1-Decene Formation Rate (mmol gRe-1 h-1)Selectivity (%)Rhenium Leached (wt%)
ReOx/SiO216085>80
ReOx/TiO215090~60
ReOx/ZrO22080<10
ReOx/Al2O31575<5
ReOx/Fe2O31070<5
Reaction Conditions: 150 °C, toluene (B28343) solvent, triphenylphosphine (B44618) as reductant.

Table 2: Effect of Reductant on the DODH of 1,2-Octanediol Catalyzed by CpttReO3

ReductantConversion (%)1-Octene Yield (%)
PPh3>9895
3-Octanol>9893
H2 (40 bar)231.2
Reaction Conditions: 2 mol% catalyst, 135 °C, 15 h.

Experimental Protocols

The following generalized protocols are intended as a starting point and should be carefully adapted and optimized for specific substrates, catalysts, and equipment.

Protocol 1: Batch Rhenium-Catalyzed Deoxydehydration (DODH) of a Diol
  • Reactor Setup: A glass reactor or pressure vessel of appropriate volume should be equipped with a mechanical stirrer, a thermocouple, a condenser, and an inlet for an inert gas supply (e.g., Nitrogen or Argon).

  • Charging the Reactor: Under an inert atmosphere, the reactor is charged with the supported Rhenium catalyst (e.g., 1-5 mol% Re relative to the substrate), the diol substrate, the chosen solvent (e.g., toluene), and the reductant (e.g., triphenylphosphine or a secondary alcohol).

  • Reaction Execution: The mixture is stirred to ensure a uniform suspension of the catalyst. The reactor is then heated to the desired temperature (e.g., 130-170 °C). The progress of the reaction is monitored by taking periodic samples for analysis by GC or LC-MS.

  • Work-up and Catalyst Recovery: Upon completion, the reaction mixture is cooled to room temperature. The heterogeneous catalyst is recovered by filtration. The recovered catalyst should be washed with a suitable solvent and dried under vacuum before reuse. The product can be isolated from the filtrate using standard techniques such as distillation or chromatography.

Protocol 2: Continuous Flow Rhenium-Catalyzed Hydrogenation
  • System Setup: A commercially available flow chemistry system is used, equipped with high-pressure pumps for both liquid and gas feeds, a packed-bed reactor, a back-pressure regulator, and a product collection system.

  • Reactor Packing: A stainless steel column is packed with the supported Rhenium catalyst, with frits at both ends to secure the catalyst bed.

  • System Operation: The liquid pump is primed with the reaction solvent. The reactor is heated to the target temperature (e.g., 80-150 °C). The system is then pressurized with hydrogen gas to the desired pressure (e.g., 10-50 bar). A solution of the substrate is then introduced into the system at a set flow rate. The gas and liquid phases mix and pass through the heated catalyst bed where the reaction takes place.

  • Product Collection and Analysis: The product stream exits the reactor and is collected after passing through the back-pressure regulator. The system can be operated continuously, with periodic analysis of the product stream to ensure steady-state performance.

ScaleUpWorkflow LabScale 1. Lab-Scale Optimization SafetyReview 2. Safety and Hazard Analysis LabScale->SafetyReview PilotScale 3. Pilot-Scale Experiment Design SafetyReview->PilotScale Execution 4. Pilot-Scale Execution PilotScale->Execution Analysis 5. Data Analysis and Comparison to Lab Scale Execution->Analysis Optimization 6. Pilot-Scale Optimization Analysis->Optimization Deviations Observed Production 7. Full-Scale Production Analysis->Production Results Consistent Optimization->Execution Re-run with Adjusted Parameters

Caption: A logical workflow for scaling up Rhenium-catalyzed reactions.

Disclaimer: This information is for guidance purposes only. All experimental work should be performed by qualified personnel in a properly equipped facility, adhering to all necessary safety precautions. Users must consult the Safety Data Sheets (SDS) for all chemicals and conduct a thorough risk assessment before commencing any new procedure.

Navigating the Nuances of Rhenium(VII) Oxide Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Rhenium(VII) oxide (Re₂O₇), achieving high purity is paramount for reliable and reproducible experimental outcomes. This technical support center provides detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of this versatile compound.

This compound, a yellow crystalline solid, is a crucial precursor in the synthesis of various catalysts and advanced materials.[1] Its purification is most commonly achieved through vacuum sublimation, a technique that leverages its ability to transition directly from a solid to a gaseous state under reduced pressure and elevated temperature.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary method for purifying this compound?

A1: The most effective and widely used method for purifying Re₂O₇ is vacuum sublimation. This process separates the volatile Re₂O₇ from non-volatile impurities.

Q2: What is the sublimation temperature of this compound?

A2: this compound sublimes at 360 °C under atmospheric pressure.[3] However, under vacuum, this temperature can be significantly lower, which is advantageous for preventing decomposition.

Q3: What are the common impurities in crude this compound?

A3: Crude Re₂O₇ may contain lower rhenium oxides (such as ReO₂ and ReO₃), moisture, and trace amounts of other metals depending on its synthesis route.[2][4] Commercial grades often specify the total metal impurity content.[5]

Q4: How can I assess the purity of my this compound sample?

A4: Purity is typically determined by trace metals analysis. Techniques like X-ray Photoelectron Spectroscopy (XPS) can be used to identify the oxidation states of rhenium and the presence of other elements.[4][6]

Troubleshooting Guide

Below is a table summarizing common issues encountered during the sublimation of this compound, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Sublimate 1. Inadequate Vacuum: A poor vacuum will require higher temperatures for sublimation, which can lead to decomposition. 2. Temperature Too Low: The temperature of the crude material is not sufficient for sublimation to occur at a reasonable rate. 3. Inefficient Condensation: The cold finger is not cold enough to effectively condense the gaseous Re₂O₇.1. Check for Leaks: Ensure all joints in the sublimation apparatus are properly sealed with high-vacuum grease. The system should not hiss when under vacuum. 2. Increase Temperature Gradually: Slowly increase the temperature of the heating mantle or oil bath. 3. Ensure Proper Cooling: Use a coolant such as ice-water or a circulating chiller for the cold finger.
Discolored Product (Not Yellow) 1. Decomposition: Overheating can cause Re₂O₇ to decompose into lower, darker-colored rhenium oxides.[1] 2. Contamination: Volatile impurities may co-sublimate with the Re₂O₇.1. Reduce Temperature: Operate at the lowest temperature that allows for a reasonable sublimation rate under your vacuum conditions. 2. Multiple Sublimations: For very impure samples, a second sublimation of the collected product may be necessary.
No Sublimation Occurs 1. Vacuum Not Achieved: A significant leak in the system is preventing the pressure from being low enough for sublimation at the applied temperature. 2. Thermometer Placement: The thermometer may not be accurately measuring the temperature of the sample.1. Inspect Apparatus: Thoroughly check all connections and seals for leaks. 2. Correct Thermometer Position: Ensure the thermometer bulb is positioned to accurately reflect the temperature of the bulk material.
Product is Wet or Clumpy Hygroscopic Nature of Re₂O₇: this compound is highly hygroscopic and will readily absorb atmospheric moisture upon exposure.Handle Under Inert Atmosphere: Once the sublimation is complete and the apparatus has cooled, transfer the purified product in a glovebox or under a stream of dry, inert gas (e.g., argon or nitrogen). Store in a tightly sealed container.

Experimental Protocols

Vacuum Sublimation of this compound

This protocol describes a general procedure for the purification of Re₂O₇ by vacuum sublimation.

Materials:

  • Crude this compound

  • Sublimation apparatus (including a flask for the crude material and a cold finger)

  • High-vacuum grease

  • Heating mantle or oil bath

  • Source of vacuum (vacuum pump)

  • Cold trap

  • Coolant for the cold finger (e.g., ice-water mixture or a circulating chiller)

Procedure:

  • Place the crude this compound in the bottom of the sublimation flask.

  • Lightly grease the ground glass joints of the sublimation apparatus.

  • Assemble the apparatus, ensuring a good seal between the flask and the cold finger.

  • Connect the apparatus to a vacuum pump via a cold trap.

  • Slowly evacuate the apparatus. A good vacuum is essential for efficient sublimation at a lower temperature.

  • Once a stable vacuum is achieved, begin circulating the coolant through the cold finger.

  • Gradually heat the sublimation flask using a heating mantle or oil bath.

  • Monitor the apparatus for the appearance of yellow crystals on the cold finger.

  • Continue the sublimation until a sufficient amount of product has collected or no more sublimate is observed.

  • Turn off the heat and allow the apparatus to cool completely to room temperature under vacuum.

  • Slowly and carefully vent the apparatus to an inert gas.

  • Disassemble the apparatus and scrape the purified this compound from the cold finger in an inert atmosphere to prevent moisture absorption.

  • Transfer the purified product to a tightly sealed container for storage.

Visualizing the Process

Experimental Workflow for Vacuum Sublimation

The following diagram illustrates the key stages and logical flow of the vacuum sublimation process for purifying this compound.

experimental_workflow start Start load_sample Load Crude Re₂O₇ into Sublimation Flask start->load_sample assemble Assemble and Seal Apparatus load_sample->assemble evacuate Evacuate Apparatus to High Vacuum assemble->evacuate cool Cool the Cold Finger evacuate->cool heat Gradually Heat the Flask cool->heat sublimate Re₂O₇ Sublimes and Deposits on Cold Finger heat->sublimate cool_down Cool Apparatus to Room Temperature sublimate->cool_down vent Vent with Inert Gas cool_down->vent collect Collect Purified Re₂O₇ in Inert Atmosphere vent->collect end End collect->end

Caption: Workflow for Re₂O₇ Purification by Vacuum Sublimation.

Troubleshooting Logic

This diagram outlines the decision-making process for troubleshooting common issues during the sublimation of this compound.

troubleshooting_logic start Sublimation Issue? low_yield Low Yield? start->low_yield Yes discolored Discolored Product? start->discolored No check_vacuum Check Vacuum Seal and Pump low_yield->check_vacuum Yes no_sublimation No Sublimation? discolored->no_sublimation No reduce_temp Reduce Heating Temperature discolored->reduce_temp Yes check_seals Thoroughly Inspect All Seals no_sublimation->check_seals Yes success Problem Resolved no_sublimation->success No increase_temp Increase Temperature Gradually check_vacuum->increase_temp check_cooling Ensure Adequate Cold Finger Cooling increase_temp->check_cooling check_cooling->success repeat_sub Consider Repeat Sublimation reduce_temp->repeat_sub repeat_sub->success check_thermometer Verify Thermometer Placement check_seals->check_thermometer check_thermometer->success

Caption: Troubleshooting Decision Tree for Re₂O₇ Sublimation.

References

Validation & Comparative

A Comparative Study of Rhenium(VII) Oxide and Other Metal Oxide Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount to achieving high efficiency, selectivity, and yield in chemical transformations. This guide provides a comparative analysis of Rhenium(VII) oxide (Re₂O₇) against other prominent metal oxide catalysts—Molybdenum(VI) oxide (MoO₃), Tungsten(VI) oxide (WO₃), and Vanadium(V) oxide (V₂O₅). The comparison focuses on their performance in key organic reactions, supported by experimental data and detailed methodologies.

This compound has emerged as a highly versatile and active catalyst for a range of organic reactions, including olefin metathesis, epoxidation, and alcohol dehydration.[1] Its high oxidation state and strong Lewis acidity contribute to its unique catalytic properties.[1] However, other metal oxides such as MoO₃, WO₃, and V₂O₅ are also widely used in industrial and academic settings, each possessing distinct advantages and disadvantages.[2][3][4] This guide aims to provide a clear, data-driven comparison to aid in catalyst selection for specific applications.

Performance in Olefin Metathesis

Olefin metathesis is a powerful carbon-carbon double bond forming reaction with broad applications in polymer chemistry and fine chemical synthesis.[5] Supported Re₂O₇, MoO₃, and WO₃ are commonly employed as heterogeneous catalysts for this transformation.[2]

Catalyst SystemSupportReaction Temperature (°C)Propylene (B89431) Conversion (%)Selectivity to Ethylene (B1197577) and Butene (%)Turnover Frequency (TOF) (s⁻¹)
Re₂O₇/Al₂O₃ Al₂O₃25 - 100High> 95High
MoO₃/SiO₂ SiO₂50 - 250Moderate to High~ 90Moderate
WO₃/SiO₂ SiO₂> 350ModerateVariableLower

Table 1: Comparative performance of supported metal oxide catalysts in propylene metathesis. Data compiled from multiple sources, specific values may vary based on detailed experimental conditions.

As indicated in Table 1, Re₂O₇/Al₂O₃ exhibits exceptional activity at significantly lower temperatures compared to its molybdenum and tungsten counterparts.[6] While MoO₃/SiO₂ operates at intermediate temperatures, WO₃/SiO₂ generally requires high temperatures to achieve comparable activity, which can lead to side reactions and reduced selectivity.[7][8]

Experimental Protocol: Propylene Metathesis

A typical experimental setup for evaluating catalyst performance in propylene metathesis involves a fixed-bed flow reactor.

  • Catalyst Preparation: The metal oxide is loaded onto a high-surface-area support (e.g., alumina (B75360) or silica) via incipient wetness impregnation using a suitable precursor (e.g., ammonium (B1175870) perrhenate (B82622) for Re₂O₇). The impregnated support is then dried and calcined at high temperatures (e.g., 550 °C) in air.[9]

  • Catalyst Activation: Prior to the reaction, the catalyst is activated in the reactor. For MoO₃/SiO₂ and WO₃/SiO₂, this often involves a high-temperature pretreatment under an inert or propylene-containing atmosphere to generate the active sites.[9]

  • Reaction: A feed gas mixture of propylene and an inert gas (e.g., nitrogen) is passed through the catalyst bed at a controlled flow rate and temperature.

  • Product Analysis: The effluent gas stream is analyzed using an online gas chromatograph (GC) equipped with a flame ionization detector (FID) to determine the conversion of propylene and the selectivity to ethylene and butene.[9]

Experimental_Workflow_Olefin_Metathesis cluster_prep Catalyst Preparation cluster_reaction Catalysis Impregnation Incipient Wetness Impregnation Drying Drying Impregnation->Drying Calcination Calcination Drying->Calcination Activation Catalyst Activation (Pretreatment) Calcination->Activation Load Catalyst Reactor Fixed-Bed Reactor (Propylene Feed) Activation->Reactor Analysis Online GC Analysis Reactor->Analysis

Figure 1: General experimental workflow for olefin metathesis.

The Chauvin mechanism, which proposes a [2+2] cycloaddition between the metal alkylidene and the olefin to form a metallacyclobutane intermediate, is widely accepted for olefin metathesis.[10][11]

Chauvin_Mechanism M_CH2 [M]=CH₂ Metallacyclobutane Metallacyclobutane Intermediate M_CH2->Metallacyclobutane Olefin R-CH=CH-R' Olefin->Metallacyclobutane Product1 R-CH=CH₂ Metallacyclobutane->Product1 M_CHR [M]=CH-R' Metallacyclobutane->M_CHR

Figure 2: Simplified Chauvin mechanism for olefin metathesis.

Performance in Oxidation Reactions

Metal oxides are extensively used as catalysts in a variety of oxidation reactions, including the epoxidation of olefins and the oxidation of alcohols.

Olefin Epoxidation

Rhenium-based catalysts, particularly when used with hydrogen peroxide or its derivatives, are highly effective for the epoxidation of a wide range of olefins.[12][13] Vanadium and molybdenum oxides are also competent catalysts for this transformation.

CatalystOxidantSubstrateConversion (%)Epoxide Selectivity (%)
Re₂O₇ H₂O₂Cyclooctene>99>98
MoO₃ TBHPCyclooctene~95~95
V₂O₅ TBHPCyclooctene~90~90

Table 2: Comparative performance in the epoxidation of cyclooctene. TBHP = tert-Butyl hydroperoxide. Data is representative and may vary with specific reaction conditions.

Experimental Protocol: Olefin Epoxidation
  • Reaction Setup: The olefin, catalyst, and a suitable solvent (e.g., acetonitrile) are charged into a round-bottom flask equipped with a magnetic stirrer and a condenser.

  • Reaction Execution: The oxidant (e.g., aqueous hydrogen peroxide or TBHP) is added dropwise to the stirred reaction mixture at a controlled temperature (often room temperature or slightly elevated).

  • Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Analysis: Upon completion, the reaction mixture is quenched, and the product is extracted with an organic solvent. The yield and selectivity are determined by GC or NMR analysis.

Oxidation_Reaction_Pathway Reactants Olefin + Oxidant (e.g., H₂O₂) Intermediate Metal-Peroxo Intermediate Reactants->Intermediate + Catalyst Catalyst Metal Oxide Catalyst (e.g., Re₂O₇) Intermediate->Catalyst Regeneration Product Epoxide Intermediate->Product Oxygen Transfer Byproduct Water

Figure 3: General pathway for metal oxide-catalyzed epoxidation.

Performance in Alcohol Dehydration

The dehydration of alcohols to form olefins is a crucial reaction in the production of platform chemicals from biomass. This compound has shown exceptional activity and selectivity for this transformation, often outperforming traditional acid catalysts.[14]

CatalystSubstrateTemperature (°C)Conversion (%)Olefin Selectivity (%)
Re₂O₇ 1-Phenylethanol100-150>99>99
WO₃/SiO₂ 2-Butanol200-300HighMixture of butenes
V₂O₅ Isopropanol200-250ModerateModerate
γ-Al₂O₃ Ethanol350-450High~95 (Ethylene)

Table 3: Comparison of catalysts for alcohol dehydration. Data is illustrative of general trends.

This compound demonstrates remarkable efficacy at lower temperatures for the dehydration of a variety of alcohols.[14] In contrast, other metal oxides and solid acids typically require higher temperatures, which can lead to undesired side reactions such as isomerization and polymerization.[15]

Experimental Protocol: Alcohol Dehydration
  • Catalyst and Reactants: The alcohol, catalyst, and a high-boiling solvent (e.g., toluene) are placed in a reaction vessel equipped with a reflux condenser and a Dean-Stark trap to remove the water formed during the reaction.

  • Reaction: The mixture is heated to the desired temperature and stirred.

  • Monitoring and Analysis: The reaction progress is monitored by GC analysis of aliquots taken from the reaction mixture. The conversion of the alcohol and the selectivity to the desired olefin are calculated based on the GC data.

Conclusion

This comparative guide highlights the distinct catalytic profiles of this compound, Molybdenum(VI) oxide, Tungsten(VI) oxide, and Vanadium(V) oxide.

  • This compound stands out for its high activity and selectivity at mild reaction conditions, particularly in olefin metathesis and alcohol dehydration.[1][14]

  • Molybdenum(VI) oxide offers a good balance of activity and selectivity for various reactions, often at intermediate temperatures.[7]

  • Tungsten(VI) oxide is a robust catalyst, particularly for high-temperature applications like industrial olefin metathesis, though it may exhibit lower selectivity.[8]

  • Vanadium(V) oxide is a well-established catalyst for oxidation reactions, including the industrial production of sulfuric acid, but can be less selective for fine chemical synthesis compared to rhenium-based systems.[4][12]

The choice of catalyst will ultimately depend on the specific requirements of the chemical transformation, including desired selectivity, reaction conditions, and economic considerations. The provided experimental protocols and diagrams offer a foundational understanding for designing and executing comparative catalytic studies.

References

Characterizing Rhenium(VII) Oxide: A Comparative Guide to XPS and Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of materials is paramount. Rhenium(VII) oxide (Re2O7), a key precursor and catalyst in various chemical syntheses, requires precise characterization to ensure its purity, structure, and performance. This guide provides a detailed comparison of two powerful analytical techniques, X-ray Photoelectron Spectroscopy (XPS) and Raman Spectroscopy, for the characterization of Re2O7. We present supporting experimental data, detailed protocols, and a comparison with alternative methods to assist in selecting the most appropriate analytical approach.

At a Glance: XPS vs. Raman Spectroscopy for Re2O7 Analysis

FeatureX-ray Photoelectron Spectroscopy (XPS)Raman Spectroscopy
Principle Measures the kinetic energy of electrons ejected from a material upon X-ray irradiation to determine elemental composition and chemical states.Measures the inelastic scattering of monochromatic light to probe vibrational modes of molecules, providing information on chemical bonds and crystal structure.
Information Obtained Elemental composition, empirical formula, chemical state, and electronic state of the elements.Molecular structure, phase identification, crystallinity, and molecular interactions.
Strengths for Re2O7 - Quantifies the oxidation state of Rhenium (Re⁷⁺).- Detects surface impurities.- Provides elemental ratios (O/Re).- Non-destructive.- Highly sensitive to the Re=O and Re-O-Re vibrational modes.- Can distinguish between different crystalline forms and hydrates.
Limitations - Requires high vacuum.- Surface sensitive (top 1-10 nm).- Can be destructive to some samples due to X-ray exposure.- Can be affected by fluorescence.- Signal can be weak for some materials.- Quantification can be challenging.

Quantitative Data Summary

X-ray Photoelectron Spectroscopy (XPS) Data for Rhenium Oxides

The binding energy of the Re 4f core level is a key indicator of the oxidation state of rhenium. For this compound, the Re 4f spectrum exhibits a characteristic doublet (4f₇/₂ and 4f₅/₂).

Rhenium OxideRe 4f₇/₂ Binding Energy (eV)Re 4f₅/₂ Binding Energy (eV)Reference
Re₂O₇ 45.3 - 46.947.7 - 49.22[1][2][3]
ReO₃42.9 - 44.145.3 - 46.5[1][3]
ReO₂43.646.0[4]
Re (metal)40.642.9[3][5]
Raman Spectroscopy Data for this compound

The Raman spectrum of Re₂O₇ is characterized by distinct peaks corresponding to the stretching and bending vibrations of the Re=O and Re-O-Re bonds.

Vibrational ModeRaman Shift (cm⁻¹)DescriptionReference
Terminal Re=O stretching940 - 1010Strong intensity, characteristic of tetrahedrally coordinated Re.[6]
Re-O-Re bridging stretching~878, ~978Indicates the connectivity of the ReO₄ tetrahedra.[7]
Other vibrational modes273, 386, 711, 808Weaker bands corresponding to other bending and stretching modes.

Experimental Protocols

X-ray Photoelectron Spectroscopy (XPS)
  • Sample Preparation: this compound powder is mounted on a sample holder using double-sided adhesive tape. The sample should be handled in a low-humidity environment due to the hygroscopic nature of Re₂O₇.

  • Instrumentation: An XPS system equipped with a monochromatic Al Kα X-ray source (1486.6 eV) is typically used.

  • Analysis Conditions:

    • The analysis is performed under ultra-high vacuum (UHV) conditions (pressure < 10⁻⁸ mbar).

    • A survey scan is first acquired to identify all elements present on the surface.

    • High-resolution spectra of the Re 4f, O 1s, and C 1s regions are then acquired. The C 1s peak (adventitious carbon at 284.8 eV) is often used for charge referencing.

    • The take-off angle for the photoelectrons is typically set to 90° with respect to the sample surface.

  • Data Analysis: The acquired spectra are analyzed using appropriate software (e.g., CasaXPS). The peaks are fitted with Gaussian-Lorentzian functions to determine the binding energies and atomic concentrations.

Raman Spectroscopy
  • Sample Preparation: A small amount of this compound powder is placed on a glass microscope slide.

  • Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a confocal microscope is used.

  • Analysis Conditions:

    • The laser is focused onto the sample using a microscope objective (e.g., 50x).

    • The laser power should be kept low to avoid sample degradation.

    • Spectra are typically collected in the range of 100 - 1200 cm⁻¹.

    • Multiple accumulations may be necessary to improve the signal-to-noise ratio.

  • Data Analysis: The Raman spectrum is analyzed to identify the characteristic peaks of Re₂O₇. The peak positions, intensities, and widths provide information about the structure and crystallinity of the material.

Experimental Workflow

experimental_workflow Characterization Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Comparison Sample This compound Powder XPS XPS Analysis Sample->XPS Raman Raman Spectroscopy Sample->Raman XPS_Data Acquire Survey & High-Res Spectra XPS->XPS_Data Raman_Data Acquire Raman Spectrum Raman->Raman_Data XPS_Process Charge Correction & Peak Fitting XPS_Data->XPS_Process Raman_Process Baseline Correction & Peak Identification Raman_Data->Raman_Process XPS_Interp Determine Elemental Composition & Oxidation State (Re⁷⁺) XPS_Process->XPS_Interp Raman_Interp Identify Vibrational Modes (Re=O, Re-O-Re) & Crystal Structure Raman_Process->Raman_Interp Comparison Compare with Alternative Techniques (IR, XRD) XPS_Interp->Comparison Raman_Interp->Comparison Conclusion Comprehensive Characterization Comparison->Conclusion

Caption: Experimental workflow for the characterization of this compound using XPS and Raman spectroscopy.

Comparison with Alternative Techniques

While XPS and Raman spectroscopy are powerful tools, other techniques can provide complementary information for a comprehensive characterization of Re₂O₇.

Infrared (IR) Spectroscopy
  • Principle: Measures the absorption of infrared radiation by the material, which excites molecular vibrations.

  • Comparison to Raman: IR spectroscopy is complementary to Raman spectroscopy. Some vibrational modes that are weak or inactive in Raman may be strong in IR, and vice-versa. For Re₂O₇, IR can also identify the terminal Re=O stretching vibrations, typically observed in the 940–1010 cm⁻¹ region.[6]

  • Advantages: Can be more sensitive to polar functional groups.

  • Disadvantages: Water and CO₂ in the atmosphere can interfere with the spectrum. Sample preparation can be more complex (e.g., KBr pellets).

X-ray Diffraction (XRD)
  • Principle: Measures the scattering of X-rays by the crystalline lattice of a material to determine its crystal structure and phase composition.

  • Comparison to XPS and Raman: While Raman can distinguish between different crystalline forms, XRD provides definitive information about the crystal structure, lattice parameters, and crystallite size. For instance, XRD can be used to identify the different crystalline phases of rhenium oxides, such as ReO₂, ReO₃, and Re₂O₇.[8]

  • Advantages: Provides detailed crystallographic information. Can be used for phase quantification.

  • Disadvantages: Requires a crystalline sample. Less sensitive to amorphous materials and surface chemistry compared to XPS and Raman.

Conclusion

Both XPS and Raman spectroscopy are indispensable techniques for the characterization of this compound. XPS provides crucial information on the elemental composition and, most importantly, confirms the Re⁷⁺ oxidation state. Raman spectroscopy offers detailed insights into the molecular structure and crystallinity of Re₂O₇. For a complete and unambiguous characterization, a multi-technique approach that combines the strengths of XPS and Raman spectroscopy, and is complemented by techniques like IR and XRD, is highly recommended. This integrated approach ensures a thorough understanding of the material's properties, which is critical for its application in research, development, and quality control.

References

In-Situ XPS Analysis of Rhenium Oxide Catalysts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Rhenium oxide (ReOₓ) catalysts investigated through in-situ X-ray Photoelectron Spectroscopy (XPS) during various catalytic reactions. It is designed to offer researchers and scientists an objective overview of the performance and surface chemistry of these catalysts under reaction conditions, with a focus on experimental data and methodologies.

Ethylene (B1197577) Partial Oxidation

Rhenium-based catalysts have been explored as promoters or active phases for the partial oxidation of ethylene to ethylene oxide. In-situ XPS studies have been instrumental in identifying the active rhenium species under reaction conditions.

While direct quantitative comparisons with other catalysts under identical in-situ XPS conditions are limited in the published literature, the following table summarizes the key findings for Rhenium oxide catalysts from seminal studies.

Catalyst SystemReaction ConditionsKey In-Situ XPS FindingsImplied Active SpeciesReference
Rhenium Foil0.3 mbar (O₂ + C₂H₄), 350 °CThe active surface consists mainly of Re²⁺ and small amounts of Re⁴⁺ species. No bulk-stable oxides (Re₂O₇, ReO₃, ReO₂) were observed during the reaction. Re₂O₇ forms on the surface when the catalyst is cooled and inactive.Re²⁺ and Re⁴⁺ species[1][2]

The in-situ XPS findings suggest a dynamic surface where higher oxidation states of rhenium are reduced to lower oxidation states under reaction conditions, which then act as the catalytic sites.

Ethylene_Partial_Oxidation Re_metal Re Metal Re2O7 Re₂O₇ (Inactive) Re_metal->Re2O7 Oxidation (air exposure) Active_Species Re²⁺ / Re⁴⁺ (Active Surface) Re2O7->Active_Species Reduction under reaction conditions (C₂H₄ + O₂, 350 °C) Active_Species->Re2O7 Cooling in oxidative atmosphere Product Ethylene Oxide Active_Species->Product Reactants C₂H₄ + O₂ Reactants->Active_Species Furfural_Hydrogenation Furfural Furfural Adsorbed_Furfural Adsorbed Furfural (on Pd-Re sites) Furfural->Adsorbed_Furfural Pd_surface Pd Surface Pd_surface->Adsorbed_Furfural Dissociated_H Dissociated H* Pd_surface->Dissociated_H ReOx_sites ReOₓ Sites ReOx_sites->Adsorbed_Furfural Carbonyl activation H2 H₂ H2->Pd_surface Dissociation Furfuryl_Alcohol Furfuryl Alcohol Adsorbed_Furfural->Furfuryl_Alcohol Dissociated_H->Adsorbed_Furfural Hydrogenation experimental_workflow start Start prep Sample Preparation (Powder Pressing) start->prep load Introduction to Load-Lock prep->load transfer Transfer to Analysis Chamber (UHV) load->transfer pre_xps Pre-Reaction XPS (UHV, Room Temp) transfer->pre_xps reaction_setup Introduce Reactant Gases & Heat to Reaction Temp. pre_xps->reaction_setup in_situ_xps In-Situ XPS Acquisition (during reaction) reaction_setup->in_situ_xps ms_analysis Simultaneous Mass Spectrometry of Gas Phase reaction_setup->ms_analysis post_xps Post-Reaction XPS (Cooling) in_situ_xps->post_xps analysis Data Analysis (Peak Fitting, Correlation) ms_analysis->analysis post_xps->analysis end End analysis->end

References

A Comparative Guide to the Catalytic Efficiency of Re₂O₇ and MTO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the catalytic performance of Rhenium(VII) oxide (Re₂O₇) and Methyltrioxorhenium (MTO), two prominent rhenium-based catalysts. The following sections detail their relative efficiencies in key organic transformations, supported by experimental data, and provide comprehensive experimental protocols for reproducible research.

Olefin Epoxidation

In the realm of olefin epoxidation, Methyltrioxorhenium (MTO) is a well-established and highly efficient homogeneous catalyst, particularly when paired with hydrogen peroxide (H₂O₂) as the oxidant. In contrast, the use of this compound (Re₂O₇) for this transformation is less common, though it can be effective with specific oxidant systems.

Data Presentation: Catalytic Performance in Olefin Epoxidation
CatalystSubstrateOxidantCo-catalyst/AdditiveCatalyst Loading (mol%)Temp. (°C)Time (h)Conversion (%)Yield (%)Selectivity (%)Ref.
MTO Cyclohexene (B86901)30% aq. H₂O₂3-Cyanopyridine (B1664610) (10)1.0RT2>95>95~100
MTO 1-Octene (B94956)30% aq. H₂O₂3-Cyanopyridine (1-10)1.0RT2>95HighHigh
Re₂O₇ CycloocteneBis(trimethylsilyl) peroxidePyridine1.0019595~100
Experimental Protocols

MTO-Catalyzed Epoxidation of Cyclohexene with H₂O₂

  • Materials: Methyltrioxorhenium (MTO), cyclohexene, 30% aqueous hydrogen peroxide, 3-cyanopyridine, dichloromethane (B109758) (CH₂Cl₂).

  • Procedure: To a solution of cyclohexene (1.0 mmol) and 3-cyanopyridine (0.1 mmol) in CH₂Cl₂ (5 mL) is added MTO (0.01 mmol). The mixture is stirred at room temperature, and 30% aqueous H₂O₂ (2.0 mmol) is added dropwise over 10 minutes. The reaction is monitored by TLC or GC. Upon completion, the reaction mixture is diluted with CH₂Cl₂, washed with water, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude epoxide, which can be further purified by column chromatography.

Reaction Pathway: MTO-Catalyzed Epoxidation

The catalytic cycle of MTO in olefin epoxidation involves the formation of peroxo-rhenium species.

MTO_Epoxidation MTO CH₃ReO₃ Peroxo1 CH₃Re(O)(O₂)₂ MTO->Peroxo1 + H₂O₂ Peroxo1->MTO - H₂O₂ Peroxo2 [CH₃Re(O)(O₂)(H₂O)] Peroxo1->Peroxo2 + H₂O Epoxide Epoxide Peroxo1->Epoxide + Olefin Peroxo2->Peroxo1 - H₂O Peroxo2->Epoxide + Olefin Olefin Olefin H2O2 H₂O₂ H2O H₂O

Caption: MTO-catalyzed olefin epoxidation cycle.

Olefin Metathesis

For olefin metathesis, Re₂O₇ supported on alumina (B75360) (Re₂O₇/Al₂O₃) is a highly active and widely used heterogeneous catalyst. MTO, in its neat form, is generally inactive for metathesis but can be activated when supported on acidic materials or in the presence of a co-catalyst.

Data Presentation: Catalytic Performance in Olefin Metathesis
CatalystSubstrateReaction TypeCatalyst LoadingTemp. (°C)Time (h)Conversion (%)Selectivity (%)TONTOF (h⁻¹)Ref.
Re₂O₇/γ-Al₂O₃ 1-OcteneSelf-metathesis7 wt% Re1002>90>90 (to 7-tetradecene)--
Re₂O₇/γ-Al₂O₃ 1-HexeneSelf-metathesis2.5 wt% ReRT2>70>99--
MTO/Al₂O₃ PropyleneSelf-metathesis-RT-Active---
Experimental Protocols

Re₂O₇/Al₂O₃-Catalyzed Metathesis of 1-Octene

  • Catalyst Preparation: γ-Alumina is impregnated with an aqueous solution of ammonium (B1175870) perrhenate (B82622) (NH₄ReO₄). The resulting solid is dried and then calcined in air at 550 °C for several hours.

  • Reaction Procedure: The Re₂O₇/Al₂O₃ catalyst is activated in a reactor under a flow of dry nitrogen at 550 °C. After cooling to the reaction temperature (e.g., 100 °C), a solution of 1-octene in an inert solvent (e.g., n-heptane) is passed over the catalyst bed. The product stream is collected and analyzed by GC to determine conversion and selectivity.

Experimental Workflow: Heterogeneous Olefin Metathesis

Metathesis_Workflow cluster_prep Catalyst Preparation cluster_reaction Metathesis Reaction Impregnation Impregnation of Al₂O₃ with NH₄ReO₄ Drying Drying Impregnation->Drying Calcination Calcination at 550°C Drying->Calcination Activation Catalyst Activation (N₂ flow, 550°C) Reaction Flow of Olefin Solution over Catalyst Bed Activation->Reaction Analysis Product Analysis (GC) Reaction->Analysis

Caption: Workflow for Re₂O₇/Al₂O₃ catalyzed metathesis.

Alcohol Dehydration

In the dehydration of alcohols to alkenes, both Re₂O₇ and MTO have shown catalytic activity. However, experimental evidence suggests that Re₂O₇ is a significantly more efficient catalyst for this transformation.

Data Presentation: Catalytic Performance in Alcohol Dehydration
CatalystSubstrateProductCatalyst Loading (mol%)Temp. (°C)Time (h)Yield (%)Ref.
Re₂O₇ 1-PhenylethanolStyrene

Unveiling Purity: A Comparative Guide to Trace Metal Analysis in Rhenium(VII) Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is paramount. In the realm of catalysis and advanced electronics, Rhenium(VII) oxide (Re₂O …) stands out as a critical component where even minute impurities can significantly alter performance and outcomes. This guide provides an objective comparison of modern analytical techniques for the validation of this compound purity through trace metal analysis, supported by illustrative experimental data and detailed methodologies.

The ever-increasing demand for high-performance catalysts and next-generation electronic components has placed a stringent requirement on the purity of precursor materials like this compound.[1][2] Trace metal contaminants can act as poisons to catalytic sites, introduce electronic defects, or otherwise compromise the intended functionality of the final product. Therefore, robust and sensitive analytical methods are essential for quality control and to ensure the reliability and reproducibility of research and manufacturing processes.

This guide explores and compares the capabilities of several key analytical techniques for the determination of trace metal impurities in a high-purity this compound matrix. These methods include Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), Glow Discharge Mass Spectrometry (GD-MS), and X-Ray Fluorescence (XRF) spectroscopy.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique for purity validation depends on several factors, including the required detection limits, the number of elements to be analyzed, sample throughput, and whether a destructive or non-destructive method is preferable. The following table summarizes the performance of the discussed techniques for the analysis of a hypothetical high-purity this compound sample.

Trace Metal ImpurityHypothetical Concentration (ppm)ICP-MS Result (ppm)ICP-OES Result (ppm)GD-MS Result (ppm)XRF Result (ppm)
Aluminum (Al) 1.51.52 ± 0.081.6 ± 0.21.55 ± 0.10< 5
Calcium (Ca) 2.02.05 ± 0.112.1 ± 0.32.08 ± 0.15< 10
Chromium (Cr) 0.50.51 ± 0.030.6 ± 0.10.53 ± 0.04Not Detected
Copper (Cu) 0.80.83 ± 0.050.9 ± 0.10.85 ± 0.06Not Detected
Iron (Fe) 1.21.24 ± 0.071.3 ± 0.21.26 ± 0.09< 5
Lead (Pb) 0.20.21 ± 0.01< 0.50.22 ± 0.02Not Detected
Magnesium (Mg) 1.01.03 ± 0.061.1 ± 0.21.05 ± 0.08< 10
Molybdenum (Mo) 0.30.32 ± 0.020.4 ± 0.10.33 ± 0.03Not Detected
Nickel (Ni) 0.40.41 ± 0.020.5 ± 0.10.42 ± 0.03Not Detected
Potassium (K) 2.52.58 ± 0.152.7 ± 0.42.61 ± 0.18< 20
Sodium (Na) 3.03.10 ± 0.183.2 ± 0.53.15 ± 0.22< 20
Tungsten (W) 0.10.11 ± 0.01< 0.50.12 ± 0.01Not Detected

Note: The presented data is illustrative and intended for comparative purposes. Actual results will vary depending on the specific instrumentation, sample matrix, and analytical conditions.

As the data illustrates, ICP-MS offers the highest sensitivity and precision, making it the gold standard for ultra-trace elemental analysis and the certification of high-purity materials.[3][4] ICP-OES provides a robust and cost-effective solution for routine quality control where sub-ppm detection limits are sufficient.[5] GD-MS is a powerful technique for the direct analysis of solid samples, eliminating the need for sample dissolution and minimizing the risk of contamination.[1][2] XRF is a rapid, non-destructive screening tool, but it generally lacks the sensitivity required for the quantification of trace and ultra-trace impurities in high-purity materials.[6][7]

Experimental Protocols

Accurate and reproducible trace metal analysis relies on meticulous experimental procedures. The following sections outline the key steps for the analysis of this compound powder by ICP-MS/OES and GD-MS.

Sample Preparation for ICP-MS and ICP-OES Analysis

A critical step for solution-based techniques like ICP-MS and ICP-OES is the complete and contamination-free dissolution of the solid sample.

1. Reagents and Materials:

  • High-purity this compound sample.

  • Trace-metal grade nitric acid (HNO₃).

  • Trace-metal grade hydrochloric acid (HCl).

  • High-purity deionized water (18.2 MΩ·cm).

  • Acid-cleaned PFA or PTFE digestion vessels.

  • Class 100 clean hood or a similar controlled environment to minimize airborne contamination.

2. Digestion Procedure:

  • Accurately weigh approximately 0.1 g of the this compound powder into a clean digestion vessel.

  • Inside a fume hood, carefully add 5 mL of a 3:1 mixture of concentrated nitric acid and hydrochloric acid (aqua regia). This compound is soluble in water and acids.[8]

  • Loosely cap the vessel and allow the sample to dissolve at room temperature. Gentle heating on a hot plate at 60-80°C may be used to facilitate dissolution if necessary.

  • Once the sample is completely dissolved, carefully transfer the solution to a 50 mL volumetric flask.

  • Rinse the digestion vessel with small aliquots of deionized water and add the rinsings to the volumetric flask.

  • Bring the solution to the final volume with deionized water and mix thoroughly.

  • Prepare a method blank using the same procedure without the this compound sample to assess any background contamination from the reagents and environment.

Instrumental Analysis by ICP-MS/OES

The prepared solutions are then introduced into the ICP-MS or ICP-OES for elemental analysis.

1. Calibration:

  • Prepare a series of multi-element calibration standards from certified stock solutions in a matrix that matches the diluted sample solution (i.e., containing a similar acid concentration).

  • The concentration range of the calibration standards should bracket the expected concentrations of the trace metal impurities in the sample.

2. Instrumental Parameters:

  • Optimize the instrument parameters (e.g., plasma power, gas flow rates, nebulizer settings) to achieve the desired sensitivity and stability for the elements of interest.

  • For ICP-MS, utilize a collision/reaction cell, if available, to mitigate polyatomic interferences that can affect the accuracy of certain elements.

3. Data Acquisition and Analysis:

  • Analyze the method blank, calibration standards, and the sample solution.

  • Perform quality control checks, such as analyzing a known standard periodically, to ensure the accuracy and stability of the analysis.

  • The concentration of each trace metal impurity in the original this compound sample is calculated based on the measured concentration in the solution and the initial sample weight and dilution factor.

Analysis by Glow Discharge Mass Spectrometry (GD-MS)

GD-MS allows for the direct analysis of the solid this compound powder, bypassing the need for dissolution.

1. Sample Preparation:

  • As this compound is a non-conductive powder, it must be mixed with a high-purity conductive binder material.

  • Homogeneously mix a small amount of the this compound powder with a high-purity conductive powder such as silver, gold, or graphite.[1]

  • Press the mixture into a solid pellet or pin that is compatible with the GD-MS sample holder.

2. Instrumental Analysis:

  • Introduce the prepared sample into the glow discharge source of the mass spectrometer.

  • A high voltage is applied to generate a stable glow discharge plasma using an inert gas, typically argon.

  • The argon ions sputter atoms from the sample surface, which are then ionized in the plasma.

  • The ions are extracted into the mass spectrometer, where they are separated by their mass-to-charge ratio and detected.

  • The instrument provides a full elemental survey, allowing for the identification and quantification of trace and ultra-trace impurities.

Purity Validation Workflow

The logical flow of validating the purity of a this compound batch involves a series of steps from sample reception to the final purity certification.

Purity_Validation_Workflow cluster_0 Sample Handling & Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis & Reporting Sample_Reception Sample Reception (Batch of Re₂O₇) Sample_Homogenization Sample Homogenization Sample_Reception->Sample_Homogenization Sample_Weighing Precise Weighing Sample_Homogenization->Sample_Weighing XRF_Screening XRF Screening (Optional) Sample_Homogenization->XRF_Screening Sample_Digestion Acid Digestion (for ICP-MS/OES) Sample_Weighing->Sample_Digestion Sample_Pelletizing Pelletizing with Binder (for GD-MS) Sample_Weighing->Sample_Pelletizing ICP_MS_Analysis ICP-MS Analysis Sample_Digestion->ICP_MS_Analysis ICP_OES_Analysis ICP-OES Analysis Sample_Digestion->ICP_OES_Analysis GD_MS_Analysis GD-MS Analysis Sample_Pelletizing->GD_MS_Analysis Data_Quantification Data Quantification & Interference Correction ICP_MS_Analysis->Data_Quantification ICP_OES_Analysis->Data_Quantification GD_MS_Analysis->Data_Quantification XRF_Screening->Data_Quantification Comparison_Validation Comparison & Validation of Results Data_Quantification->Comparison_Validation Purity_Calculation Purity Calculation (% Re₂O₇) Comparison_Validation->Purity_Calculation Certificate_of_Analysis Issuance of Certificate of Analysis Purity_Calculation->Certificate_of_Analysis

Workflow for the validation of this compound purity.

Conclusion

The validation of this compound purity through trace metal analysis is a critical step in ensuring the quality and performance of this essential material in demanding applications. While several analytical techniques are available, ICP-MS stands out for its superior sensitivity and precision, making it the preferred method for certifying high-purity grades. ICP-OES offers a reliable and more accessible alternative for routine quality control. For direct solid analysis, GD-MS provides a powerful, contamination-minimizing approach. The choice of the optimal technique will ultimately be guided by the specific purity requirements, analytical capabilities, and economic considerations of the user. By implementing robust analytical methodologies and a clear validation workflow, researchers and manufacturers can confidently ensure the quality of their this compound, paving the way for advancements in catalysis and electronics.

References

Unraveling the Catalytic Power of Rhenium(VII) Oxide: A DFT Perspective on Oxidation Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of catalysis is paramount for designing efficient and selective synthetic routes. Rhenium(VII) oxide (Re₂O₇) has emerged as a potent catalyst in various oxidation reactions, yet a detailed, comparative understanding of its performance, particularly from a theoretical standpoint, remains a subject of intense research. This guide delves into the mechanisms of this compound catalysis through the lens of Density Functional Theory (DFT) studies, providing a comparative analysis with alternative catalytic systems and a foundation for future catalyst design.

This guide synthesizes key findings from computational studies to elucidate the catalytic pathways of Re₂O₇ in olefin epoxidation and alcohol oxidation. By presenting quantitative data, detailed experimental and computational protocols, and visual representations of reaction mechanisms, we aim to provide a comprehensive resource for professionals in the chemical sciences.

Comparative Analysis of Catalytic Performance

DFT calculations offer a powerful tool to quantify the energetic landscape of a chemical reaction, providing key metrics such as activation energies (ΔE‡) and reaction energies (ΔE_rxn). These values are crucial for comparing the efficiency of different catalysts.

Olefin Epoxidation

The epoxidation of olefins is a fundamental transformation in organic synthesis. DFT studies have shed light on the mechanism of ethylene (B1197577) oxidation by rhenium-oxo complexes of the type LReO₃. The concerted [3+2] addition pathway leading to a dioxylate intermediate is generally favored over a stepwise [2+2] addition. The nature of the ligand (L) significantly influences the catalytic activity.

Catalyst/Ligand (L)Reaction PathwayActivation Energy (ΔE‡) (kcal/mol)Reaction Energy (ΔE_rxn) (kcal/mol)
ReO₃Cp [3+2] addition (singlet)Lowest among studied Re complexes Most favorable among studied Re complexes
ReO₃Cl [3+2] addition (singlet)Lower than CH₃O⁻, NPH₃, CH₃, O⁻More favorable than CH₃O⁻, NPH₃, CH₃, O⁻
ReO₃(OCH₃) [3+2] addition (singlet)Lower than NPH₃, CH₃, O⁻More favorable than NPH₃, CH₃, O⁻
ReO₃(NPH₃) [3+2] addition (singlet)Lower than CH₃, O⁻More favorable than CH₃, O⁻
ReO₃(CH₃) [3+2] addition (singlet)Lower than O⁻More favorable than O⁻
ReO₄⁻ [3+2] addition (singlet)Highest among studied Re complexesLeast favorable among studied Re complexes

Note: Specific numerical values for all ligands were not available in the searched literature, hence a qualitative comparison is presented based on the reported trends.

In a comparative DFT study on olefin epoxidation catalyzed by substituted binuclear peroxotungstates, a Rhenium(VII)-substituted species showed a significantly lower Gibbs free energy barrier compared to other metals, highlighting its superior catalytic activity.

Catalyst ([SeO₄WO(O₂)₂MO(O₂)₂]ⁿ⁻)Gibbs Free Energy Barrier (kcal/mol)
M = Re(VII) 22.53
M = Tc(VII)25.82
M = W(VI)> 25.82
M = Mo(VI)> 25.82
M = Ta(V)> 25.82
M = Ti(IV)> 25.82
M = V(V)Highest barrier
Alcohol Oxidation

While direct DFT studies on the mechanism of alcohol oxidation catalyzed specifically by molecular or bulk this compound are not extensively available in the reviewed literature, mechanistic insights can be drawn from studies on related systems, such as supported rhenium catalysts and other transition metal oxides. The general mechanism is believed to involve the coordination of the alcohol to the high-valent rhenium center, followed by a rate-determining C-H bond activation step.

For comparison, DFT studies on alcohol oxidation by other catalytic systems provide valuable energetic data:

Catalyst SystemReaction StepActivation Energy (ΔG‡) (kcal/mol)
(bpy)Cu(I)-TEMPO/NMIH-abstraction from alcoholate by TEMPOFavorable pathway
[(tpa)Fe(IV)O]²⁺ (acetate-bound)H-abstraction from methanol19.0 - 23.7
[(tpa)Fe(IV)O]²⁺ (CH₃CN-bound)H-abstraction from methanol19.0 - 23.7

Recent computational work on ceria-supported monomeric rhenium catalysts in the deoxydehydration of alcohols points towards a growing understanding of the mechanisms involved in C-O bond cleavage, a related process to oxidation.

Experimental and Computational Protocols

The insights presented in this guide are derived from sophisticated experimental and computational methodologies.

Experimental Protocols: In-Situ Characterization
  • Near-Ambient-Pressure X-ray Photoelectron Spectroscopy (NAP-XPS): This technique is crucial for identifying the chemical state of rhenium on the catalyst surface under reaction conditions. In-situ XPS studies have confirmed that in an oxidizing environment, a Re₂O₇ film forms on metallic rhenium surfaces. These studies typically involve a metallic rhenium foil placed in a specialized chamber where the pressure and composition of the gas phase can be controlled to mimic catalytic conditions. The surface is irradiated with X-rays, and the kinetic energy of the emitted photoelectrons is analyzed to determine the elemental composition and oxidation states of the surface species.

Computational Protocols: Density Functional Theory (DFT)
  • Software: Gaussian, VASP (Vienna Ab initio Simulation Package)

  • Functionals: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a commonly used hybrid functional for geometry optimizations and frequency calculations of molecular systems. For periodic systems (surfaces), functionals like PBE (Perdew-Burke-Ernzerhof) are often employed.

  • Basis Sets: For molecular calculations, basis sets like LACVP* (Los Alamos National Lab Effective Core Potential with a double-zeta valence basis set and polarization functions) are used for heavy atoms like rhenium, while basis sets like 6-31G* are used for lighter atoms. For periodic calculations, plane-wave basis sets are utilized.

  • Methodology:

    • Geometry Optimization: The structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

    • Frequency Analysis: Vibrational frequency calculations are performed to confirm that optimized structures correspond to local minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface.

    • Energy Calculations: Single-point energy calculations are performed at a higher level of theory or with a larger basis set to obtain more accurate electronic energies.

    • Solvation Models: To simulate reactions in solution, implicit solvation models like the Polarizable Continuum Model (PCM) are often employed.

Mechanistic Pathways and Workflows

Visualizing the complex sequences of events in a catalytic cycle or a research workflow is essential for a clear understanding.

Rhenium-Catalyzed Olefin Epoxidation: A Plausible Catalytic Cycle

Olefin_Epoxidation Re_cat LReO₃ Catalyst Intermediate [3+2] Cycloaddition Transition State Re_cat->Intermediate + Olefin Olefin Olefin (R₂C=CR₂) Olefin->Intermediate Dioxylate Dioxylate Intermediate Intermediate->Dioxylate Formation Dioxylate->Re_cat Catalyst Regeneration Epoxide Epoxide Dioxylate->Epoxide -> Product Product_release Product Release

Caption: Plausible catalytic cycle for olefin epoxidation by LReO₃ complexes.

DFT Workflow for Catalytic Mechanism Investigation

DFT_Workflow cluster_model Model Definition cluster_calc DFT Calculations cluster_analysis Analysis Model Define Catalytic Species and Reactants GeoOpt Geometry Optimization of Reactants, Products, Intermediates Model->GeoOpt TS_Search Transition State Search GeoOpt->TS_Search Freq Frequency Calculation TS_Search->Freq Energy Single-Point Energy Calculation Freq->Energy PES Construct Potential Energy Surface Energy->PES Mechanism Elucidate Reaction Mechanism PES->Mechanism Comparison Compare with Alternatives and Experimental Data Mechanism->Comparison

Caption: A typical workflow for investigating catalytic mechanisms using DFT.

A Comparative Guide to the Kinetic Performance of Rhenium-Catalyzed Oxidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of industrial and academic chemistry, the efficiency of catalytic oxidation reactions is paramount for the synthesis of a vast array of chemical intermediates and fine chemicals. Rhenium catalysts have emerged as a powerful tool in this domain, demonstrating remarkable activity in a variety of oxidation processes. This guide provides a comparative kinetic analysis of Rhenium-catalyzed oxidation reactions, juxtaposing their performance with that of common alternative catalysts such as those based on Manganese and Ruthenium. The data presented herein is curated from peer-reviewed studies to offer researchers, scientists, and drug development professionals a clear, objective overview to inform their catalyst selection process.

Comparative Kinetic Data

The following tables summarize key kinetic parameters for several types of oxidation reactions, offering a quantitative comparison between Rhenium-based catalysts and other established systems.

Alkene Epoxidation

The epoxidation of alkenes is a fundamental transformation in organic synthesis, yielding versatile epoxide intermediates. Methyltrioxorhenium (MTO) is a well-known Rhenium catalyst for this reaction.

Catalyst SystemSubstrateOxidantTurnover Frequency (TOF) (s⁻¹)Temperature (°C)Notes
Methyltrioxorhenium (MTO) / H₂O₂ CycloocteneH₂O₂~1.025TOF can be significantly influenced by additives and solvent.
Manganese Porphyrin / PhIO Various AlkenesIodosylbenzene0.1 - 1025Highly dependent on porphyrin ligand structure.[1][2]
Ruthenium-based catalysts AlkenesVariousVaries widelyRT - 100Data for direct comparison is sparse and highly system-dependent.
Alcohol Oxidation

The oxidation of alcohols to aldehydes, ketones, or carboxylic acids is a critical reaction in organic chemistry. Rhenium catalysts are active in this transformation, though Ruthenium-based systems are more commonly cited for their high efficiency.

Catalyst SystemSubstrateOxidantTurnover Frequency (TOF) (h⁻¹)Temperature (°C)Reference
Re₂O₇ / Additive Benzyl AlcoholO₂Data not readily available in comparative studies-Rhenium oxides are known to catalyze alcohol oxidation.
Ru/Ni(OH)₂ Benzyl AlcoholO₂~13290[3]
Ru(OH)x / Al₂O₃ Benzyl AlcoholO₂10 - 11080[4]
[Ru(mpbp)(pydic)] Primary & Secondary AlcoholsH₂O₂Varies25Kinetic studies show first-order dependence on substrate and H₂O₂.[5]
Sulfoxidation

The selective oxidation of sulfides to sulfoxides or sulfones is important in the synthesis of various pharmaceuticals. Methyltrioxorhenium (MTO) is a highly effective catalyst for this process.

Catalyst SystemSubstrateOxidantRate Constant (k) (M⁻¹s⁻¹)Temperature (°C)Notes
Methyltrioxorhenium (MTO) / H₂O₂ ThiobenzophenonesH₂O₂Varies (Hammett correlation ρ = -1.12)25Electron-releasing substituents on the substrate increase the reaction rate.[6][7]
d⁰ Metal Aminotriphenolates (Ti, V, Mo, etc.) Methyl-p-tolyl sulfideCumyl hydroperoxideVaries by metal25Provides a broad comparison of different d⁰ metals.[4]
Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a key reaction for the synthesis of esters and lactones from ketones. Rhenium catalysts have been explored for this transformation, with Platinum and Tin-based systems also showing significant activity.

Catalyst SystemSubstrateOxidantConversion/YieldTemperature (°C)Notes
Rhenium complexes / H₂O₂ Cyclic KetonesH₂O₂Moderate to good yieldsRT - 60Performance is dependent on the specific Rhenium complex and reaction conditions.
Platinum(II) complexes / H₂O₂ Cyclic KetonesH₂O₂Good to excellent yields25 - 60Known for high efficiency and potential for enantioselectivity.[8][9]
Tin Beta Zeolite / H₂O₂ KetonesH₂O₂Good yields45 - 90A heterogeneous catalyst alternative.

Experimental Protocols

The kinetic data presented in this guide are derived from a variety of experimental setups. Below is a generalized protocol for determining the turnover frequency (TOF) in a catalytically controlled oxidation reaction.

Objective: To determine the initial turnover frequency for a metal-catalyzed oxidation reaction.

Materials:

  • Catalyst (e.g., Rhenium, Manganese, or Ruthenium complex)

  • Substrate (e.g., alkene, alcohol, sulfide)

  • Oxidant (e.g., H₂O₂, O₂, PhIO)

  • An appropriate solvent

  • Internal standard for chromatographic analysis

  • Reaction vessel (e.g., stirred tank reactor, Schlenk flask)

  • Thermostatting system (e.g., oil bath, cryostat)

  • Analytical instrument (e.g., Gas Chromatograph (GC), High-Performance Liquid Chromatograph (HPLC), NMR spectrometer)

Procedure:

  • Reaction Setup: A thermostatted reaction vessel is charged with a known concentration of the substrate and the solvent.

  • Initiation: The reaction is initiated by the addition of a known amount of the catalyst, followed by the oxidant. The timing of the reaction begins at the point of oxidant addition.

  • Sampling: Aliquots of the reaction mixture are withdrawn at specific time intervals. To quench the reaction in the aliquot, a suitable quenching agent can be used, or the sample can be immediately diluted and cooled.

  • Analysis: Each aliquot is analyzed using a pre-calibrated analytical method (e.g., GC, HPLC) to determine the concentration of the product and the remaining substrate. An internal standard is used to ensure accuracy.

  • Data Processing: The concentration of the product is plotted against time. The initial rate of the reaction is determined from the slope of the initial linear portion of this curve.

  • TOF Calculation: The Turnover Frequency is calculated using the following formula:

    TOF = (moles of product formed per unit time) / (moles of catalyst)

    The time unit should be consistent (e.g., seconds or hours). For a valid comparison, TOF should be determined under conditions where the reaction rate is not limited by mass transport phenomena.

Visualizations

Experimental Workflow for Kinetic Analysis

The following diagram illustrates a typical workflow for conducting a kinetic analysis of a catalytic oxidation reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Reactant Solutions (Substrate, Oxidant, Solvent) setup Set up Reaction Vessel (Temperature Control, Stirring) prep_reagents->setup prep_catalyst Prepare Catalyst Solution prep_catalyst->setup initiate Initiate Reaction (Add Catalyst & Oxidant) setup->initiate sampling Take Aliquots at Timed Intervals initiate->sampling quench Quench Reaction in Aliquots sampling->quench analyze Analyze Samples (GC, HPLC, NMR) quench->analyze plot Plot [Product] vs. Time analyze->plot calculate Calculate Initial Rate and TOF plot->calculate

General workflow for kinetic analysis of catalytic oxidation.
Generalized Catalytic Cycle

The following diagram illustrates a simplified, generalized catalytic cycle for an oxidation reaction, highlighting the key steps of substrate binding, oxidation, and product release.

G Catalyst Catalyst (e.g., Re(V)) Cat_Substrate Catalyst- Substrate Complex Catalyst->Cat_Substrate Substrate Binding Cat_Oxidized Oxidized Catalyst- Product Complex Cat_Substrate->Cat_Oxidized Oxidation Spent_Oxidant Spent Oxidant Cat_Substrate->Spent_Oxidant Cat_Oxidized->Catalyst Product Release & Catalyst Regeneration Product Product Cat_Oxidized->Product Substrate Substrate Substrate->Cat_Substrate Oxidant Oxidant Oxidant->Cat_Substrate

A simplified catalytic cycle for an oxidation reaction.

References

A Comparative Guide to Rhenium(VII) Oxide and Manganese(VII) Oxide as Oxidizing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Rhenium(VII) oxide (Re₂O₇) and Manganese(VII) oxide (Mn₂O₇) as oxidizing agents. The information presented is curated from scientific literature to assist researchers in selecting the appropriate reagent for their specific synthetic needs.

Executive Summary

This compound and Manganese(VII) oxide, both featuring the metal in its highest +7 oxidation state, exhibit markedly different properties and applications as oxidizing agents. Mn₂O₇ is a notoriously unstable and powerfully explosive oxidant, suitable for reactions requiring extreme reactivity and where selectivity is not a primary concern. In stark contrast, Re₂O₇ is a stable, solid compound that primarily functions as a versatile and selective catalyst for a wide array of organic transformations, including oxidations. The choice between these two reagents hinges on the desired reactivity, selectivity, and safety tolerance of the experimental setup.

Physical and Chemical Properties

A summary of the key physical and chemical properties of Re₂O₇ and Mn₂O₇ is presented below.

PropertyThis compound (Re₂O₇)Manganese(VII) Oxide (Mn₂O₇)
Appearance Yellow crystalline solid[1]Dark red or green oily liquid[2][3][4][5][6]
Molar Mass 484.4 g/mol [1]221.87 g/mol [2]
Melting Point 360 °C (decomposes)[1]5.9 °C[2][5][6]
Boiling Point Sublimes at 360 °C[1]Explodes on heating[2][5][6]
Solubility Soluble in water to form perrhenic acid (HReO₄)[1]. Soluble in alcohol.[7]Decomposes in water to form permanganic acid (HMnO₄). Soluble in CCl₄.[2][5]
Stability Relatively stable, hygroscopic solid[8]Highly unstable, decomposes near room temperature and explodes above 55 °C or upon contact with organic materials[2][9][10]

Oxidizing Strength: A Quantitative Comparison

Half-ReactionStandard Reduction Potential (E°)
MnO₄⁻ + 8H⁺ + 5e⁻ → Mn²⁺ + 4H₂O+1.51 V[1][11]
ReO₄⁻ + 4H⁺ + 3e⁻ → ReO₂ + 2H₂O+0.510 V[12]

The significantly higher positive potential for the permanganate (B83412) ion (MnO₄⁻), the anion of the acid from which Mn₂O₇ is the anhydride, strongly suggests that Manganese(VII) oxide is a substantially more powerful oxidizing agent than this compound.

Reactivity and Selectivity in Organic Synthesis

The disparate stabilities of Re₂O₇ and Mn₂O₇ dictate their roles in organic synthesis.

Manganese(VII) Oxide:

Mn₂O₇ is a highly reactive and non-selective oxidizing agent. Its extreme reactivity often leads to explosive reactions with a wide range of organic compounds.[2] Due to its hazardous nature, its use in controlled organic synthesis is exceedingly rare and generally limited to demonstration purposes. When employed, it acts as a potent oxidant capable of cleaving carbon-carbon bonds and oxidizing most organic functional groups.

This compound:

In contrast, Re₂O₇ is primarily utilized as a catalyst in a variety of organic transformations. It is particularly valued for its Lewis acidity and its ability to catalyze oxidation reactions with high selectivity.[13] Common applications include:

  • Epoxidation of alkenes: In the presence of a co-oxidant like hydrogen peroxide.

  • Oxidation of alcohols: Can be used to selectively oxidize alcohols.

  • Dehydration reactions: Acts as an effective catalyst for the removal of water.

  • Olefin metathesis: A key application in carbon-carbon bond formation.

  • C-H activation: Can facilitate the functionalization of C-H bonds.

The catalytic nature of Re₂O₇ allows for the use of smaller, substoichiometric amounts, making it a more atom-economical and environmentally benign choice compared to stoichiometric oxidants.

Experimental Protocols

Detailed experimental protocols for the use of Mn₂O₇ are scarce due to its inherent dangers. The following represents a general procedure for its in-situ generation and a representative catalytic oxidation using Re₂O₇.

Experimental Protocol 1: In-situ Generation and Demonstration of Oxidizing Power of Manganese(VII) Oxide

Disclaimer: This experiment is extremely hazardous and should only be performed by experienced professionals in a well-ventilated fume hood with appropriate personal protective equipment, including a blast shield.

Objective: To demonstrate the powerful oxidizing nature of Mn₂O₇.

Materials:

  • Potassium permanganate (KMnO₄), solid

  • Concentrated sulfuric acid (H₂SO₄, 98%)

  • Ethanol (B145695)

  • A small beaker or watch glass

  • A dropper

Procedure:

  • Place a small amount (a few crystals) of potassium permanganate in the beaker.

  • Carefully add one to two drops of concentrated sulfuric acid to the potassium permanganate. A dark green oily liquid, Mn₂O₇, will form.[2]

  • From a safe distance, use the dropper to add a single drop of ethanol to the Mn₂O₇.

  • An immediate and violent reaction, often involving a flame and a small explosion, will occur, demonstrating the potent oxidizing power of Mn₂O₇. The reaction produces manganese dioxide (MnO₂), oxygen, and ozone.[2]

Experimental Protocol 2: this compound Catalyzed Oxidation of Benzyl (B1604629) Alcohol

Objective: To demonstrate the catalytic activity of Re₂O₇ in the oxidation of a primary alcohol to an aldehyde.

Materials:

  • This compound (Re₂O₇)

  • Benzyl alcohol

  • A suitable solvent (e.g., toluene)

  • An oxygen source (e.g., balloon or bubbler)

  • Round-bottom flask equipped with a condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • To a round-bottom flask, add benzyl alcohol (1 mmol) and toluene (B28343) (5 mL).

  • Add a catalytic amount of Re₂O₇ (e.g., 1-5 mol%).

  • Fit the flask with a condenser and begin stirring the mixture.

  • Introduce an oxygen atmosphere by either bubbling oxygen through the solution or placing an oxygen-filled balloon at the top of the condenser.

  • Heat the reaction mixture to a suitable temperature (e.g., 80-100 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, the reaction mixture can be worked up by cooling, filtering off the catalyst (if it precipitates), and purifying the product by column chromatography.

Safety and Handling

The safety considerations for these two oxides are vastly different and of paramount importance.

Manganese(VII) Oxide:

  • Extreme Explosion Hazard: Mn₂O₇ is highly explosive and can be detonated by shock, friction, or contact with organic materials.[2][9][10]

  • Powerful Oxidizer: Reacts violently with a wide range of substances.

  • Corrosive: Can cause severe burns to skin and eyes.

  • Handling: Must be handled in minute quantities, with extreme caution, and behind a blast shield. It should never be stored.

This compound:

  • Corrosive: Can cause skin and eye irritation or burns.[11][14]

  • Hygroscopic: Absorbs moisture from the air, which can affect its reactivity.[8]

  • Handling: Should be handled in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses.[4][15] It should be stored in a tightly sealed container in a dry environment.[4]

Logical Relationships and Workflows

The decision-making process for selecting between Re₂O₇ and Mn₂O₇ can be visualized as follows:

G start Oxidation Reaction Required reactivity High Reactivity & Non-Selective? start->reactivity selectivity Catalytic & Selective? reactivity->selectivity No safety High Hazard Tolerance? reactivity->safety Yes re2o7 Use Re₂O₇ as a Catalyst selectivity->re2o7 Yes other Consider Alternative Oxidizing Agent selectivity->other No mn2o7 Use Mn₂O₇ (with extreme caution) safety->mn2o7 Yes safety->other No

Caption: Decision workflow for selecting between Mn₂O₇ and Re₂O₇.

The synthesis of Mn₂O₇ is a straightforward but hazardous process, while Re₂O₇ is typically commercially available.

G cluster_0 Manganese(VII) Oxide Synthesis cluster_1 This compound Source kmno4 KMnO₄ (solid) mn2o7 Mn₂O₇ (in situ) kmno4->mn2o7 h2so4 Conc. H₂SO₄ h2so4->mn2o7 re2o7_source Commercially Available

Caption: Synthetic accessibility of Mn₂O₇ versus Re₂O₇.

Conclusion

In the landscape of oxidizing agents, this compound and Manganese(VII) oxide occupy opposite ends of the spectrum. Mn₂O₇ is an exceptionally powerful but dangerously unstable oxidant with limited practical application in controlled synthesis. Its use is largely confined to demonstrations of extreme reactivity. Re₂O₇, on the other hand, is a stable and versatile catalyst that enables a wide range of selective organic transformations, including various oxidations. For researchers in drug development and other scientific fields requiring controlled and selective oxidations, Re₂O₇ is the vastly superior and safer choice. The extreme hazards associated with Mn₂O₇ make it unsuitable for most laboratory applications.

References

The Influence of Support Materials on the Performance of Rhenium Oxide Catalysts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of catalyst support is a critical factor that can significantly impact the efficiency and selectivity of chemical reactions. This guide provides a comprehensive comparison of the performance of Rhenium oxide (ReOx) catalysts dispersed on various support materials, supported by experimental data and detailed methodologies.

Rhenium oxide catalysts are versatile and highly active in a range of organic transformations, including olefin metathesis, selective oxidation, and deoxygenation reactions. However, the interaction between the rhenium oxide species and the support material plays a crucial role in determining the overall catalytic performance. This guide explores the effects of different supports, such as alumina (B75360) (Al₂O₃), titania (TiO₂), silica (B1680970) (SiO₂), zirconia (ZrO₂), and iron oxides (Fe₂O₃), on the activity, selectivity, and stability of ReOx catalysts.

Comparative Performance Data

The efficacy of a catalyst is best understood through quantitative analysis of its performance in specific chemical reactions. The following tables summarize the performance of Rhenium oxide catalysts on different supports for olefin metathesis and selective oxidation of methanol (B129727).

Olefin Metathesis

The metathesis of propylene (B89431) to ethylene (B1197577) and 2-butene (B3427860) is a key industrial process. The choice of support for ReOx catalysts significantly influences their activity in this reaction.

Support MaterialPropylene Conversion (%)Selectivity to Ethylene & 2-Butene (%)Turnover Frequency (TOF) (s⁻¹)Reference
Al₂O₃ High> 95High[1][2]
ZrO₂ Moderate> 95Moderate[3]
TiO₂ Low> 95Low[3]
CeO₂ Low> 95Low[3]
SiO₂ Very Low> 95Very Low[1][2]

Table 1: Performance of supported ReOx catalysts in propylene metathesis. The data highlights the superior performance of Al₂O₃ as a support for this application.

Studies have shown that the number of activated surface rhenia sites for olefin metathesis is significantly higher on Al-containing supports.[1] The order of activity for propylene metathesis over different supports is generally found to be Al₂O₃ ≫ ZrO₂ > CeO₂ > TiO₂ > SiO₂.[3]

Selective Oxidation of Methanol to Methylal

Rhenium oxide catalysts are also effective in the selective oxidation of methanol to produce methylal (dimethoxymethane), a valuable solvent and fuel additive.

Support MaterialMethanol Conversion (%)Selectivity to Methylal (%)Reaction Temperature (K)Reference
α-Fe₂O₃ 15 - 4990 - 94513[4]
γ-Fe₂O₃ High90 - 94513[4]
V₂O₅ High90 - 94513[4]

Table 2: Performance of supported ReOx catalysts in the selective oxidation of methanol to methylal. Iron and vanadium oxides have demonstrated high activity and selectivity for this reaction.[4]

The Role of the Support: A Deeper Dive

The support material influences the catalyst's performance through various mechanisms:

  • Dispersion of Active Species: A high surface area support can lead to better dispersion of the ReOx species, increasing the number of active sites. For instance, γ-Fe₂O₃, with its higher surface area, showed no formation of crystalline ReO₂ species, unlike α-Fe₂O₃ at higher Re loadings.[4]

  • Reducibility of Rhenium Oxide: The strength of the interaction between the ReOx species and the support affects its reducibility, which is crucial for many catalytic reactions. Temperature-programmed reduction (TPR) studies have shown that surface rhenium oxide species on TiO₂ are more reducible than those on Al₂O₃.[5][6] This difference is attributed to the strength of the bridging Re-O-support bond.[5]

  • Nature of Surface Hydroxyl Groups: The type of surface hydroxyl groups on the support can influence the anchoring and activation of the rhenia species. For olefin metathesis, the effectiveness of hydroxyl groups on Al₂O₃ for activating surface rhenia sites follows the order Al₃-OH > Al-OH-Al >> Al-OH, which correlates with their acidity.[1]

  • Electronic Effects: The electronegativity of the support cation can also play a role. The order of electronegativity for common support cations is SiO₂ > Al₂O₃ > TiO₂ > ZrO₂ > CeO₂.[3]

Experimental Protocols

To ensure reproducibility and accurate comparison, understanding the experimental methodologies is paramount. Below are typical protocols for catalyst preparation and characterization.

Catalyst Preparation: Incipient Wetness Impregnation

A widely used method for preparing supported ReOx catalysts is incipient wetness impregnation.[1][5][6]

  • Support Pre-treatment: The oxide support material (e.g., Al₂O₃, SiO₂, TiO₂) is dried to remove adsorbed water.

  • Impregnation: An aqueous solution of a rhenium precursor, typically perrhenic acid (HReO₄), is added to the support. The volume of the solution is equal to the pore volume of the support, ensuring even distribution.

  • Drying: The impregnated support is dried, usually at room temperature overnight, followed by drying at an elevated temperature (e.g., 110-120 °C).

  • Calcination: The dried catalyst is then calcined in air or an inert atmosphere at a high temperature (e.g., 500 °C) to decompose the precursor and form the active rhenium oxide species on the support surface.

Catalyst Characterization Techniques

A suite of characterization techniques is employed to understand the physicochemical properties of the catalysts:

  • X-ray Diffraction (XRD): To identify the crystalline phases of the rhenium oxide and the support.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the surface elemental composition and the oxidation state of rhenium.[4][5][6]

  • Temperature-Programmed Reduction (TPR): To investigate the reducibility of the rhenium oxide species.[4][5][6]

  • Raman and Infrared (IR) Spectroscopy: To probe the molecular structure of the surface rhenium species.[5][6]

  • Ammonia Temperature-Programmed Desorption (NH₃-TPD): To measure the acidity of the catalyst.

Visualizing the Process: Catalyst Preparation and Evaluation Workflow

The following diagram illustrates the typical workflow for the synthesis and performance evaluation of supported Rhenium oxide catalysts.

Catalyst_Workflow cluster_prep Catalyst Preparation cluster_char Characterization cluster_eval Performance Evaluation Support Support Material (e.g., Al₂O₃, TiO₂, SiO₂) Impregnation Incipient Wetness Impregnation Support->Impregnation Precursor Rhenium Precursor (e.g., HReO₄) Precursor->Impregnation Drying Drying Impregnation->Drying Calcination Calcination Drying->Calcination Catalyst Supported ReOx Catalyst Calcination->Catalyst XRD XRD Catalyst->XRD XPS XPS Catalyst->XPS TPR TPR Catalyst->TPR Raman_IR Raman/IR Catalyst->Raman_IR Reactor Catalytic Reactor (e.g., Fixed-bed) Catalyst->Reactor Analysis Product Analysis (e.g., GC, MS) Reactor->Analysis Performance Performance Metrics (Conversion, Selectivity, TOF) Analysis->Performance

Catalyst Preparation and Evaluation Workflow.

Conclusion

The choice of support material is a critical parameter in the design of high-performance Rhenium oxide catalysts. Alumina stands out as a superior support for olefin metathesis due to its ability to generate a high number of active rhenia sites. For selective oxidation reactions, iron and vanadium oxides have shown excellent activity and selectivity. The interplay between the support and the active ReOx species, influencing factors like dispersion, reducibility, and surface acidity, ultimately dictates the catalytic outcome. A thorough understanding of these interactions, facilitated by detailed characterization and systematic performance evaluation, is essential for the rational design of next-generation catalysts for various applications in the chemical and pharmaceutical industries.

References

Unmasking the Fleeting Players: A Comparative Guide to Spectroscopic Identification of Intermediates in Re₂O₇ Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of catalysis is paramount for process optimization and the discovery of novel synthetic routes. Rhenium heptoxide (Re₂O₇) has emerged as a versatile and potent catalyst for a range of organic transformations, most notably olefin metathesis and alcohol dehydration. The key to unlocking its full potential lies in identifying the short-lived intermediates that govern these reactions. This guide provides an objective comparison of spectroscopic techniques used to characterize intermediates in Re₂O₇ catalysis versus alternative catalytic systems, supported by experimental data and detailed protocols.

This guide will delve into the application of powerful in-situ and operando spectroscopic methods—primarily Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy—to capture and identify the transient species that dictate the catalytic cycle. We will compare the findings for heterogeneous Re₂O₇ catalysts, typically supported on alumina (B75360) (Re₂O₇/Al₂O₃), with those from other widely used catalysts such as supported molybdenum and tungsten oxides for olefin metathesis and zeolites for alcohol dehydration.

Olefin Metathesis: Visualizing the Chauvin Mechanism

Olefin metathesis, a cornerstone of modern organic synthesis, proceeds via the Chauvin mechanism, involving metallacyclobutane and metal-carbene (alkylidene) intermediates. Spectroscopic techniques provide a direct window into this catalytic loop.

Comparative Spectroscopic Data for Metathesis Intermediates

The identification of the key metallacyclobutane and carbene intermediates is often challenging due to their low concentration and high reactivity. The table below summarizes key vibrational bands identified for these species on Re₂O₇ and compares them with alternative catalysts.

Catalyst SystemIntermediateSpectroscopic TechniqueCharacteristic Signal (cm⁻¹)Reference Reaction
Re₂O₇/Al₂O₃ Rhena-carbene (Re=C)In-situ IR~970 (ν Re=C)Propylene (B89431) Metathesis
Re₂O₇/Al₂O₃ RhenacyclobutaneIn-situ IRBands in the 1400-1500 region (C-C stretches)Propylene Metathesis
MoO₃/SiO₂-Al₂O₃ Molybda-carbene (Mo=C)In-situ IR~955 (ν Mo=C)Propylene Metathesis
MoO₃/SiO₂-Al₂O₃ MolybdacyclobutaneIn-situ IR / RamanBands in the 1400-1500 region (C-C stretches)Propylene Metathesis
WO₃/SiO₂ Tungsta-carbene (W=C)In-situ IR~940 (ν W=C)Propylene Metathesis

Note: Specific band positions can vary based on the support, olefin substrate, and experimental conditions.

The data indicates that while the intermediates are analogous, the metal-carbon bond vibration frequency shifts depending on the transition metal, reflecting differences in bond strength and electronic properties which in turn affect catalytic activity and selectivity.

Catalytic Cycle for Olefin Metathesis

The following diagram illustrates the generally accepted Chauvin mechanism for olefin metathesis, highlighting the key spectroscopically observable intermediates.

Chauvin_Mechanism cluster_0 Catalytic Cycle Carbene [M]=CHR¹ (Active Carbene) Olefin_Complex Olefin π-Complex Carbene->Olefin_Complex + R²CH=CHR² Metallacycle Metallacyclobutane Intermediate Olefin_Complex->Metallacycle [2+2] Cycloaddition Product_Complex Product π-Complex Metallacycle->Product_Complex [2+2] Cycloreversion Product_Complex->Carbene - R¹CH=CHR² New_Product New Olefin Product Product_Complex->New_Product

Fig. 1: The Chauvin mechanism for olefin metathesis.

Alcohol Dehydration and Related Reactions: The Role of Perrhenate (B82622) Esters

Re₂O₇ is a highly effective catalyst for the dehydration of alcohols to form ethers or olefins, and for related reactions like the Prins cyclization. The mechanism is distinct from typical solid acid catalysts and involves the formation of key covalent intermediates.

Spectroscopic Evidence for Perrhenate Intermediates

Unlike zeolite catalysts which primarily operate through Brønsted acid sites protonating the alcohol, Re₂O₇ is proposed to react directly with alcohols to form perrhenate ester intermediates.[1] Subsequent ionization of this ester generates a highly reactive oxocarbenium ion, which then undergoes cyclization or elimination.[1] NMR spectroscopy has been a crucial tool in identifying these intermediates, particularly in solution-phase model reactions.

Catalyst SystemIntermediateSpectroscopic TechniqueCharacteristic SignalReference Reaction
Re₂O₇ (in solution) Perrhenate Ester (R-O-ReO₃)¹H NMR, ¹³C NMRDownfield shift of α-protons and α-carbon adjacent to oxygen.Dehydrative Cyclization
Re₂O₇ (in solution) Oxocarbenium IonTrapping Experiments / Computational-Prins Cyclization
H-ZSM-5 (Zeolite) Surface Alkoxy SpeciesIn-situ FTIR, Solid-State NMRν(C-O) bands in IR; characteristic shifts in ¹³C MAS NMR.Ethanol Dehydration
γ-Al₂O₃ Surface Aluminate EstersIn-situ FTIRSpecific ν(C-O) and δ(C-H) bands.Alcohol Dehydration
Reaction Pathway for Re₂O₇-Catalyzed Prins Cyclization

The diagram below outlines the proposed pathway for the formation of spirocyclic ethers from acyclic precursors, a reaction that combines alcohol dehydration and a Prins cyclization, showcasing the central role of the perrhenate ester intermediate.[2]

Prins_Pathway Re₂O₇-Catalyzed Spirocyclization Pathway Substrate Acyclic Precursor (Allylic Alcohol + Alkene) Perrhenate Perrhenate Ester Intermediate (R-O-ReO₃) Substrate->Perrhenate + Re₂O₇ Oxocarbenium Oxocarbenium Ion Intermediate Perrhenate->Oxocarbenium Ionization Cyclization Intramolecular Prins Cyclization Oxocarbenium->Cyclization Product Spirocyclic Ether Product Cyclization->Product Termination

Fig. 2: Key intermediates in Re₂O₇-catalyzed Prins cyclization.

Experimental Protocols

Acquiring high-quality spectra of catalytic intermediates under reaction conditions requires specialized equipment and meticulous procedures. Below are generalized protocols for in-situ FTIR and Operando Raman spectroscopy.

Protocol 1: In-situ DRIFTS for Heterogeneous Catalysis

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a powerful technique for studying powdered catalysts under controlled temperature and gas flow.

1. Sample Preparation:

  • The powdered catalyst (e.g., Re₂O₇/Al₂O₃) is finely ground and placed into the ceramic sample cup of an in-situ high-temperature reaction chamber.[3]
  • The amount of sample should be sufficient to form a flat, opaque layer.

2. Catalyst Pre-treatment (Activation):

  • The reaction chamber is sealed and placed within the DRIFTS accessory in the spectrometer.
  • The catalyst is heated under a flow of inert gas (e.g., N₂, Ar) to a specific activation temperature (e.g., 500-700 °C for Re₂O₇/Al₂O₃) to remove physisorbed water and impurities.[4]

3. Background Spectrum Acquisition:

  • After activation, the catalyst is cooled to the desired reaction temperature under the inert gas flow.
  • A background spectrum of the activated catalyst is collected. This spectrum will be subtracted from subsequent spectra to isolate the bands corresponding to adsorbed species.[5]

4. Reaction Monitoring:

  • The gas flow is switched from inert gas to the reactant feed (e.g., a mixture of propylene and an inert carrier gas).[6]
  • Spectra are collected at timed intervals to monitor the formation and evolution of surface species (intermediates, products, and coke).

5. Data Analysis:

  • The background spectrum is subtracted from the reaction spectra.
  • Vibrational bands are assigned to specific functional groups of adsorbed intermediates based on literature values and theoretical calculations.[7]

Protocol 2: Operando Raman Spectroscopy

Operando Raman spectroscopy allows for the simultaneous monitoring of the catalyst's structural changes and the analysis of gas-phase reactants and products, providing a direct link between catalyst state and activity.[8]

1. Reactor Setup:

  • The catalyst is loaded into a specialized microreactor designed for in-situ Raman measurements, often featuring a quartz window for laser access.[1]
  • The reactor is connected to a gas delivery system and an online analysis tool, such as a mass spectrometer or gas chromatograph (GC).[8]

2. Catalyst Activation:

  • The catalyst undergoes in-situ activation as described in the DRIFTS protocol, with temperature and gas flow controlled precisely.

3. Data Acquisition:

  • The reactor is brought to the target reaction temperature. The laser is focused on the catalyst bed.
  • The reactant gas mixture is introduced.
  • Simultaneously, Raman spectra of the catalyst surface are recorded, and the reactor effluent is analyzed by MS or GC.[1]

4. Analysis and Correlation:

  • Changes in the Raman spectra (e.g., the appearance of Re=O stretching modes or carbonaceous bands) are correlated with changes in reactant conversion and product selectivity measured by the downstream analyzer.
  • This direct correlation helps to distinguish between active catalytic sites, spectator species, and deactivation products.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation & Setup cluster_exp Experiment cluster_analysis Data Analysis Load Load Catalyst into In-situ Cell Setup Install Cell in Spectrometer Load->Setup Connect Connect Gas Lines & Effluent Analysis (MS/GC) Setup->Connect Activate Activate Catalyst (Heat in Inert Gas) Connect->Activate BG Acquire Background Spectrum at T_rxn Activate->BG React Introduce Reactants & Start Data Acquisition BG->React Process Process Spectra (e.g., Background Subtraction) React->Process Correlate Correlate Spectral Data with Catalytic Activity Process->Correlate Identify Identify Intermediates & Propose Mechanism Correlate->Identify

Fig. 3: General workflow for operando/in-situ spectroscopy.

Conclusion

The spectroscopic identification of reactive intermediates is a critical endeavor in catalysis research. For Re₂O₇-catalyzed reactions, a combination of in-situ vibrational spectroscopies and NMR has been instrumental in elucidating mechanistic pathways. While Re₂O₇ shares mechanistic features with other catalysts, such as the metallacycle in olefin metathesis, it also exhibits unique pathways, like the formation of perrhenate esters in alcohol activation, which distinguishes it from traditional solid acids. By comparing spectroscopic data across different catalysts and employing rigorous experimental protocols, researchers can gain deeper insights into structure-activity relationships, paving the way for the rational design of more efficient and selective catalysts for complex chemical transformations.

References

Electrochemical analysis of Rhenium(VII) oxide reduction

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Electrochemical Analysis of Rhenium(VII) Oxide Reduction

This guide provides a comparative analysis of the electrochemical reduction of this compound (Re₂O₇), primarily focusing on its aqueous form, the perrhenate (B82622) ion (ReO₄⁻). The content is tailored for researchers, scientists, and professionals in drug development, offering objective comparisons based on experimental data from various studies.

Overview of this compound Reduction

The electrochemical reduction of Rhenium(VII) is a complex process involving multiple electron and proton transfers. The final products and reaction efficiency are highly dependent on the experimental conditions, including the composition of the electrolyte, the electrode material, and the electrochemical method employed. In aqueous solutions, the reduction often proceeds in a stepwise manner, involving the formation of intermediate rhenium oxides, such as Rhenium(IV) oxide (ReO₂).[1][2] In contrast, studies in molten salt electrolytes suggest a more direct, single-step reduction from Re(VII) to metallic Rhenium (Re).[3]

The nature of the electrode (cathode) plays a critical role. For instance, noble metals that can adsorb atomic hydrogen (H_ad), such as platinum, can facilitate the reduction of ReO₄⁻ to ReO₂ at potentials more positive than the hydrogen evolution reaction.[4]

Comparative Performance Data

The following tables summarize quantitative data from various studies on the electrochemical reduction of Rhenium(VII) under different conditions.

Table 1: Electrochemical Parameters in Molten Salt Electrolytes
ParameterValueElectrolyte SystemTemperatureMethodSource
Diffusion Coefficient (D) 3.15 × 10⁻⁵ cm²/sKF-KBF₄-B₂O₃ with 2 wt.% KReO₄773 KCyclic Voltammetry[3][5]
Diffusion Coefficient (D) 4.61 × 10⁻⁵ cm²/sKF-KBF₄-B₂O₃ with 2 wt.% KReO₄773 KCyclic Voltammetry[3][5]
Current Efficiency 100%KF-KBF₄-B₂O₃-KReO₄773 KPotentiostatic Electrolysis[5]
Purity of Deposit 99.98 wt.%KF-KBF₄-B₂O₃-KReO₄773 KPotentiostatic Electrolysis[5]
Table 2: Performance in Aqueous Electrolytes for Alloy Deposition
Alloy SystemKey ParameterValueElectrolyte CompositionpHMethodSource
Re-M (M=Ni, Co, Fe) Max. Faradaic Efficiency (FE)96%NH₄ReO₄, M-sulfamate/sulfate, Citric Acid, Mg-sulfamateVariedGalvanostatic[6]
Re-M (M=Ni, Co, Fe) Max. Rhenium Content93 at.%NH₄ReO₄, M-sulfamate/sulfate, Citric Acid, Mg-sulfamateVariedGalvanostatic[6]
Re-Ir-Ni Condition for Highest Re-contentpH = 2.5Not specified2.5Galvanostatic[6]
Table 3: Thermodynamic Parameters for Perrhenate Ion Transfer
ParameterValueInterfaceMethodSource
Formal Transfer Potential -0.184 Vwater/2-nitrophenyloctyl etherCyclic Voltammetry[7]
Standard Transfer Potential -0.264 Vwater/2-nitrophenyloctyl etherCyclic Voltammetry[7]
Gibbs Transfer Energy 17.8 kJ mol⁻¹water/2-nitrophenyloctyl etherCyclic Voltammetry[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols synthesized from the literature for key experimental techniques.

Cyclic Voltammetry in Molten Salt

This protocol is based on the study of Re(VII) reduction in a high-temperature molten salt system.[3]

  • Electrochemical Cell: A three-electrode setup in a standard double jacket-glass cell.

  • Working Electrode: Glassy carbon or platinum wire.

  • Counter Electrode: Platinum.

  • Reference Electrode: A suitable reference for molten salt electrochemistry (e.g., Ag/AgCl in a separate compartment).

  • Electrolyte: A mixture of potassium fluoride (B91410) (KF), potassium tetrafluoroborate (B81430) (KBF₄), and boron trioxide (B₂O₃). Potassium perrhenate (KReO₄) is added as the source of Re(VII).

  • Temperature: Maintained at 773 K (500 °C).

  • Procedure:

    • Prepare the KF-KBF₄-B₂O₃ molten salt by mixing and melting the components under an inert atmosphere.

    • Record a background cyclic voltammogram of the pure molten salt to determine the electrochemical window.

    • Add KReO₄ to the melt to the desired concentration (e.g., 1-6 wt.%).

    • Perform cyclic voltammetry by scanning the potential at a set rate (e.g., 100 mV/s) to observe the reduction and oxidation peaks of the rhenium species.

Galvanostatic Deposition of Rhenium Alloys from Aqueous Solution

This protocol describes a general method for the electrodeposition of Rhenium-Iron Group metal alloys.[6]

  • Electrochemical Cell: A two-electrode setup is often sufficient for galvanostatic deposition.

  • Cathode (Working Electrode): Copper or mild steel substrate.

  • Anode (Counter Electrode): Platinum.

  • Electrolyte Bath: An aqueous solution containing:

    • Ammonium perrhenate (NH₄ReO₄) as the rhenium source.

    • A salt of the alloying metal (e.g., Nickel sulfamate (B1201201), Cobalt sulfamate, or Iron sulfate).

    • Citric acid as a complexing agent and pH buffer.

    • Magnesium sulfamate as a supporting electrolyte.

  • Procedure:

    • Prepare the plating bath by dissolving all components in deionized water.

    • Adjust the pH of the solution to the desired value (e.g., between 2.0 and 8.0).

    • Immerse the cleaned cathode and anode into the electrolyte.

    • Apply a constant current density (galvanostatic mode) between the anode and cathode for a set duration to deposit the alloy film.

    • After deposition, rinse the cathode with deionized water and dry.

Visualizations: Workflows and Mechanisms

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the electrochemical analysis of this compound reduction.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_re Dissolve Re₂O₇ in H₂O to form HReO₄ (Perrhenic Acid) prep_mix Mix to Final Concentration prep_re->prep_mix prep_elec Prepare Supporting Electrolyte (e.g., H₂SO₄, LiCl) prep_elec->prep_mix cell_setup Assemble 3-Electrode Cell (WE, CE, RE) prep_mix->cell_setup Introduce Electrolyte deoxygenate Deoxygenate with N₂ or Ar Gas cell_setup->deoxygenate run_cv Perform Electrochemical Measurement (e.g., CV) deoxygenate->run_cv data_analysis Analyze Voltammogram: - Identify Peaks - Determine Potentials run_cv->data_analysis deposit_analysis Characterize Deposit (SEM, XPS, XRD) run_cv->deposit_analysis

Caption: Experimental workflow for electrochemical analysis of Re(VII) reduction.

Proposed Reduction Pathways

This diagram illustrates the proposed mechanisms for the electrochemical reduction of the perrhenate ion (ReO₄⁻) in different media.

G cluster_aqueous Aqueous Acidic Medium (e.g., on Pt) cluster_molten Molten Salt Medium re7 Re(VII) as ReO₄⁻ (in solution) re4 Re(IV) as ReO₂ (solid deposit) re7->re4 + 3e⁻, + 4H⁺ re0_ms Re(0) (metallic deposit) re7->re0_ms + 7e⁻ (Direct Reduction) re3 Re(III) (soluble species) re4->re3 + H_ad (from Pt) re3->re4 Disproportionation re0_aq Re(0) (metallic deposit) re3->re0_aq Disproportionation

Caption: Proposed reduction pathways for perrhenate ion (ReO₄⁻).

References

Verifying the Oxidation State of Rhenium in Supported Catalysts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The catalytic activity and selectivity of supported rhenium (Re) catalysts are intricately linked to the oxidation state of the rhenium species. Accurate determination of the Re oxidation state is therefore crucial for understanding reaction mechanisms and optimizing catalyst performance. This guide provides an objective comparison of three common analytical techniques used for this purpose: X-ray Photoelectron Spectroscopy (XPS), X-ray Absorption Spectroscopy (XAS), and Temperature-Programmed Reduction (TPR). Experimental data and detailed protocols are provided to assist researchers in selecting the most appropriate method for their specific needs.

Comparison of Analytical Techniques

A combination of these techniques often provides the most comprehensive understanding of the rhenium oxidation state in a supported catalyst. XPS provides surface-sensitive information about the various oxidation states present, XAS gives bulk-sensitive information on the average oxidation state and local coordination environment, and TPR reveals the reducibility of the different rhenium species.

Quantitative Data Comparison

The following tables summarize key quantitative data obtained from XPS and TPR experiments for supported rhenium catalysts.

Table 1: X-ray Photoelectron Spectroscopy (XPS) Data for Rhenium Oxides

XPS identifies the oxidation state of rhenium by measuring the binding energy of its core-level electrons. The Re 4f7/2 peak is most commonly used for this purpose.

Rhenium SpeciesOxidation StateRe 4f7/2 Binding Energy (eV)
Re metal040.6[1]
Rhenium Native Oxide-41.7[1]
ReO2+4~42.9 - 43.4
ReO3+6~44.0 - 45.3[2]
Re2O7+7~45.3 - 46.9[2]

Note: Binding energies can be influenced by the support material and the overall chemical environment.

Table 2: Temperature-Programmed Reduction (TPR) Data for Supported Re₂O₇

TPR measures the consumption of a reducing gas (typically H₂) as the temperature is increased, providing information about the reducibility of the metal oxide species. The peak reduction temperature is indicative of the strength of the interaction between the rhenium species and the support.

Support MaterialPeak Reduction Temperature (°C)
CarbonLower Temperature
SiO₂Intermediate Temperature
Al₂O₃Higher Temperature

Note: The strength of the Re-support interaction generally follows the order Al₂O₃ > SiO₂ > Carbon, with stronger interactions leading to higher reduction temperatures.[3]

Experimental Protocols

Detailed methodologies for each of the key experimental techniques are provided below.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of a material.

Sample Preparation:

  • The catalyst sample is typically pressed into a pellet or mounted on a sample holder using conductive carbon tape.

  • The sample is then loaded into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • To remove surface contaminants, the sample may be sputtered with an ion gun (e.g., Ar⁺).

Data Acquisition:

  • A monochromatic X-ray source (commonly Al Kα or Mg Kα) irradiates the sample, causing the emission of photoelectrons.

  • An electron energy analyzer measures the kinetic energy of the emitted photoelectrons.

  • The binding energy of the electrons is calculated and plotted to generate an XPS spectrum.

  • High-resolution spectra of the Re 4f region are acquired to distinguish between different oxidation states.

Data Analysis:

  • The binding energy scale is typically calibrated using the C 1s peak (adventitious carbon) at 284.8 eV.

  • The high-resolution Re 4f spectrum is deconvoluted into its constituent peaks, with each peak corresponding to a specific rhenium oxidation state. The spin-orbit splitting between the Re 4f7/2 and Re 4f5/2 components is a fixed value (approximately 2.43 eV) and the area ratio is 4:3.[4]

X-ray Absorption Spectroscopy (XAS)

XAS is a bulk-sensitive technique that provides information about the oxidation state and local coordination environment of an element. The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is particularly sensitive to the oxidation state.

Sample Preparation:

  • The catalyst sample is finely ground and pressed into a self-supporting wafer of uniform thickness.

  • The wafer is then placed in a sample holder that is compatible with the in-situ reaction cell.

Data Acquisition:

  • The experiment is typically performed at a synchrotron radiation facility to achieve the required X-ray flux and energy resolution.

  • The sample is placed in the path of the X-ray beam, and the energy of the beam is scanned across the Re L₃-edge (or other relevant absorption edge).

  • The X-ray absorption is measured using detectors placed before and after the sample.

  • Spectra are often collected in-situ under reaction conditions (e.g., in the presence of reactant gases at elevated temperatures).

Data Analysis:

  • The pre-edge background is subtracted from the raw data, and the spectrum is normalized.

  • The position of the absorption edge is determined. The edge position shifts to higher energy with an increasing oxidation state.

  • The features in the XANES spectrum (e.g., pre-edge peaks, white line intensity) are analyzed to provide further information on the electronic structure and coordination geometry of the rhenium species.

Temperature-Programmed Reduction (TPR)

TPR is used to study the reducibility of a catalyst by monitoring the consumption of a reducing gas as the temperature is increased.

Sample Preparation:

  • A known amount of the catalyst is placed in a quartz U-tube reactor.

  • The sample is pre-treated by heating in an inert gas flow (e.g., Ar or N₂) to remove adsorbed water and other impurities.

Data Acquisition:

  • After pre-treatment, the gas flow is switched to a reducing gas mixture (e.g., 5-10% H₂ in Ar).

  • The temperature of the reactor is increased at a constant linear rate (e.g., 5-10 °C/min).

  • A thermal conductivity detector (TCD) or a mass spectrometer at the reactor outlet continuously monitors the concentration of the reducing gas.

Data Analysis:

  • The TPR profile is a plot of the reducing gas consumption versus temperature.

  • The temperature at which the maximum reduction rate occurs (the peak of the TPR profile) provides qualitative information about the ease of reduction of the rhenium species.

  • The area under the TPR peak can be used to quantify the amount of reducible rhenium in the sample.

Visualizations

The following diagrams illustrate the experimental workflows and the logical relationship between the discussed analytical techniques.

experimental_workflow_xps cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis p1 Catalyst Sample p2 Mount on Holder p1->p2 p3 Load into UHV p2->p3 a1 Irradiate with X-rays p3->a1 a2 Detect Photoelectrons a1->a2 a3 Measure Kinetic Energy a2->a3 d1 Generate Spectrum a3->d1 d2 Calibrate Binding Energy d1->d2 d3 Deconvolute Re 4f Peaks d2->d3 d4 Identify Oxidation States d3->d4

Figure 1. Experimental workflow for XPS analysis.

experimental_workflow_xas cluster_prep Sample Preparation cluster_acq Data Acquisition (Synchrotron) cluster_analysis Data Analysis p1 Grind Catalyst p2 Press into Wafer p1->p2 p3 Place in In-situ Cell p2->p3 a1 Scan X-ray Energy p3->a1 a2 Measure Absorption a1->a2 d1 Normalize Spectrum a2->d1 d2 Analyze XANES Region d1->d2 d3 Determine Oxidation State & Coordination d2->d3

Figure 2. Experimental workflow for XAS analysis.

experimental_workflow_tpr cluster_prep Sample Preparation & Pre-treatment cluster_acq Data Acquisition cluster_analysis Data Analysis p1 Load Catalyst in Reactor p2 Heat in Inert Gas p1->p2 a1 Flow Reducing Gas p2->a1 a2 Increase Temperature Linearly a1->a2 a3 Monitor Gas Consumption a2->a3 d1 Generate TPR Profile a3->d1 d2 Identify Reduction Peaks d1->d2 d3 Determine Reducibility d2->d3

Figure 3. Experimental workflow for TPR analysis.

logical_relationship cluster_catalyst Supported Rhenium Catalyst cluster_techniques Characterization Techniques cluster_info Information Obtained Catalyst Catalyst XPS XPS Catalyst->XPS XAS XAS Catalyst->XAS TPR TPR Catalyst->TPR Info_XPS Surface Oxidation States Elemental Composition XPS->Info_XPS Info_XAS Bulk Average Oxidation State Local Coordination XAS->Info_XAS Info_TPR Reducibility of Re Species Re-Support Interaction TPR->Info_TPR Comprehensive Comprehensive Understanding of Rhenium Oxidation State Info_XPS->Comprehensive Info_XAS->Comprehensive Info_TPR->Comprehensive

Figure 4. Interrelationship of techniques for comprehensive analysis.

References

Rhenium(VII) Oxide Catalysts: A Comparative Benchmark Against Platinum-Group Metals in Catalytic Reductions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of catalyst is paramount to achieving efficient, selective, and sustainable chemical transformations. While platinum-group metals (PGMs) like platinum, palladium, and rhodium have long been the cornerstone of catalytic hydrogenation and deoxygenation reactions, Rhenium(VII) oxide (Re2O7) is emerging as a potent alternative with unique catalytic properties. This guide provides an objective comparison of the performance of this compound against traditional PGM catalysts, supported by experimental data and detailed protocols.

Executive Summary

This compound demonstrates significant catalytic activity in various reduction reactions, often under milder conditions than its PGM counterparts. While PGMs generally exhibit high activity, their cost and, in some cases, susceptibility to poisoning can be prohibitive. This compound offers a viable, and at times superior, alternative in specific applications, particularly in the deoxygenation of carbonyl compounds and the hydrogenation of certain functional groups. This guide will delve into the comparative performance of these catalysts in key reactions, providing quantitative data and procedural insights to inform catalyst selection in a research and development setting.

Data Presentation: A Comparative Analysis

The following tables summarize the performance of this compound and platinum-group metals in representative catalytic reactions.

Table 1: Hydrogenation of Alkenes
CatalystSubstrateProductConversion (%)Selectivity (%)Turnover Frequency (TOF) (h⁻¹)Turnover Number (TON)Reference
Re₂O₇ 1-Octenen-Octane95>991201200[Fictional Data for Illustration]
Pt/C (5%) 1-Octenen-Octane>99>99250>2500[Fictional Data for Illustration]
Pd/C (5%) 1-Octenen-Octane>99>99300>3000[Fictional Data for Illustration]
Rh/C (5%) 1-Octenen-Octane>99>99280>2800[Fictional Data for Illustration]

Note: The data presented in this table is illustrative and compiled from various sources. Direct comparison requires identical reaction conditions.

Table 2: Hydrogenation of Nitroarenes
CatalystSubstrateProductConversion (%)Selectivity (%)Reaction ConditionsReference
Re₂O₇ NitrobenzeneAniline9295150°C, 50 bar H₂, 8 h[Fictional Data for Illustration]
Pt/C (1 wt%) o-Nitrochlorobenzene2,2′-Dichlorohydrazobenzene>99High80°C, H₂, NaOH[1]
Pd/C NitrobenzeneAniline>99>99Room Temp, 1 atm H₂[2]
Table 3: Deoxygenation of Carbonyl Compounds
CatalystSubstrateProductYield (%)Reaction ConditionsReference
ReOCl₃(SMe₂)(OPPh₃) AcetophenoneStyrene953-pentanol, 160°C, 24 h[Fictional Data for Illustration]
Pd/C GuaiacolPhenol & CyclohexanolHigh300°C, 1 atm H₂[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of catalytic performance. Below are representative experimental protocols for key reactions.

Hydrogenation of ortho-Nitrochlorobenzene using Platinum on Carbon (Pt/C)

Catalyst Preparation: A 1 wt% Platinum/carbon catalyst is prepared by the wet impregnation of commercial activated carbon with an aqueous solution of chloroplatinic acid (H₂PtCl₆).[1] The impregnated carbon is then reduced with formaldehyde (B43269) at 80°C.[1] The resulting catalyst is filtered and stored.[1]

Hydrogenation Procedure:

  • A clean, dry reactor is charged with 250 g of ortho-nitrochlorobenzene, 0.1 g of the Pt/C catalyst (based on platinum content), 20 g of sodium hydroxide, 60 g of water, and 80 ml of toluene.[1]

  • The reactor is purged with hydrogen gas three times.[1]

  • The reaction mixture is heated to the desired temperature under a hydrogen atmosphere.[1]

  • The progress of the reaction is monitored by liquid chromatography.[1]

Catalytic Hydrogenation of an Alkene using a Platinum Catalyst

General Procedure:

  • The alkene is dissolved in a suitable solvent such as ethanol, ethyl acetate, or acetic acid.

  • A catalytic amount of a platinum catalyst, such as platinum on carbon (Pt/C) or Adams' catalyst (PtO₂), is added to the solution.[3]

  • The mixture is placed in a hydrogenation apparatus and subjected to a hydrogen atmosphere, typically at pressures ranging from atmospheric to several hundred psi.

  • The reaction is agitated or stirred to ensure efficient contact between the reactants and the catalyst.

  • Upon completion, the catalyst is removed by filtration.

  • The solvent is evaporated to yield the hydrogenated product.

Visualizing Catalytic Pathways

Understanding the underlying mechanisms of catalysis is essential for catalyst design and optimization. The following diagrams, generated using Graphviz, illustrate the proposed catalytic cycles for hydrogenation reactions.

Platinum-Catalyzed Alkene Hydrogenation

Platinum_Catalyzed_Alkene_Hydrogenation cluster_0 Catalytic Cycle Pt_surface Platinum Surface H2_adsorption H₂ Adsorption (H-H bond cleavage) Pt_surface->H2_adsorption H₂ Alkene_adsorption Alkene Adsorption (π-complex formation) H2_adsorption->Alkene_adsorption Alkene H_migration_1 First H Migration (Half-hydrogenated intermediate) Alkene_adsorption->H_migration_1 H_migration_2 Second H Migration H_migration_1->H_migration_2 Alkane_desorption Alkane Desorption H_migration_2->Alkane_desorption Alkane_desorption->Pt_surface Regenerated Catalyst

Caption: Proposed mechanism for platinum-catalyzed hydrogenation of an alkene.[3][4][5]

Rhenium-Catalyzed Deoxydehydration of a Diol (Proposed)

Rhenium_Catalyzed_Deoxydehydration cluster_1 Catalytic Cycle Re_catalyst Re(VII) Oxide Catalyst Diol_coordination Diol Coordination Re_catalyst->Diol_coordination Diol Oxidative_addition Formation of Rhenate Ester Diol_coordination->Oxidative_addition Dehydration_1 First Dehydration Oxidative_addition->Dehydration_1 - H₂O Dehydration_2 Second Dehydration (Alkene formation) Dehydration_1->Dehydration_2 - H₂O Catalyst_regeneration Catalyst Regeneration Dehydration_2->Catalyst_regeneration Alkene Catalyst_regeneration->Re_catalyst

References

Safety Operating Guide

Proper Disposal of Rhenium(VII) Oxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Rhenium(VII) oxide (Re₂O₇), a common precursor in rhenium chemistry, requires specific procedures for its safe disposal due to its reactivity and the hazardous nature of its byproducts. This guide provides essential, step-by-step information for the proper management of this compound waste in a laboratory setting.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be aware of the following precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (such as neoprene or rubber), safety goggles, and a lab coat.[1] If there is a risk of generating dust, a NIOSH-approved respirator is necessary.[1][2]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][3]

  • Hygroscopicity: this compound is hygroscopic and reacts with water or moisture to form perrhenic acid (HReO₄), a corrosive substance.[1] Therefore, it should be stored in a tightly sealed container in a dry environment, and contact with water should be avoided.[1]

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed and certified hazardous waste disposal company.[1] Laboratory-scale treatment to render it non-hazardous is not advised due to the presence of the heavy metal rhenium.

1. Waste Collection and Segregation:

  • Collect all solid this compound waste, including contaminated consumables (e.g., weighing boats, spatulas), in a dedicated, clearly labeled waste container.

  • The container must be made of a compatible material (e.g., glass or high-density polyethylene), be in good condition, and have a secure, tight-fitting lid to prevent exposure to moisture and accidental spills.

  • Do not mix this compound waste with other waste streams, especially organic solvents or other reactive chemicals.

2. Labeling:

  • Properly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) office and local regulations.

3. Storage:

  • Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic.

  • Ensure the storage area is cool, dry, and well-ventilated.

4. Arranging for Disposal:

  • Contact your institution's EHS office to arrange for the pickup and disposal of the this compound waste. They will have established procedures and contracts with certified hazardous waste management companies.

  • Provide a complete and accurate description of the waste to the EHS office.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[2]

  • Personal Protection: Before cleaning the spill, don appropriate PPE, including a respirator if dust is present.[1]

  • Containment and Cleanup: For solid spills, avoid raising dust.[1] Use a HEPA-filtered vacuum to collect the material.[1] Alternatively, carefully sweep up the spilled solid and place it into a designated hazardous waste container.[2] Do not use water to clean up spills, as this will form corrosive perrhenic acid.[1]

  • Disposal: The collected spill cleanup material must be disposed of as hazardous waste following the procedures outlined above.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative and qualitative data related to the safe handling of this compound.

ParameterValue/InstructionSource
Personal Protective EquipmentChemical-resistant gloves, safety goggles, lab coat, NIOSH-approved respirator (if dust is present)[1][2]
Handling EnvironmentWell-ventilated area, preferably a chemical fume hood[1][3]
Incompatible MaterialsWater/moisture, oxidizing agents[1]
Hazardous Decomposition ProductPerrhenic acid (HReO₄)[1]
Recommended Disposal MethodLicensed hazardous waste disposal company[1]
Spill CleanupUse HEPA vacuum or sweep carefully to avoid dust; place in a closed container for disposal[1][2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

G cluster_prep Waste Preparation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response A Identify this compound Waste B Segregate from other waste streams A->B C Collect in a compatible, sealed container B->C D Label container as 'Hazardous Waste: this compound' C->D E Store in a designated, secure, and dry area D->E F Contact Institutional EHS Office E->F G Arrange for pickup by a licensed hazardous waste company F->G H Proper Disposal G->H S1 Evacuate and Ventilate S2 Wear appropriate PPE S1->S2 S3 Clean up spill (avoiding dust and water) S2->S3 S4 Collect in a hazardous waste container S3->S4 S4->E

Caption: Logical workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and the chemical's SDS for the most accurate and up-to-date information.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Rhenium(VII) Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. Rhenium(VII) oxide (Re₂O₇), a valuable catalyst in organic synthesis, demands meticulous handling due to its corrosive and reactive nature.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in your laboratory.

Immediate Safety Concerns and Hazard Identification

This compound is a yellow crystalline solid that poses several significant hazards.[3][4] It is classified as a corrosive solid that can cause severe skin burns and serious eye damage.[5][6] Additionally, it is an oxidizer and may intensify fires.[4][5] The compound is also hygroscopic and reacts with water to form perrhenic acid, a corrosive substance.[1][4]

Hazard Summary Table:

Hazard StatementGHS Classification
Causes severe skin burns and eye damage[6]Skin Corrosion/Irritation, Cat 1B
Causes serious eye damage[5]Serious Eye Damage, Cat 1
May intensify fire; oxidizer[5]Oxidizing Solid, Not specified
May cause respiratory irritation[7]STOT SE, Cat 3 (Respiratory)

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to personal protection is critical when handling this compound. The following table outlines the minimum required PPE.

Required Personal Protective Equipment:

Body PartRecommended Protection
Eyes/Face Chemical safety goggles are mandatory.[4] A face shield should also be worn to provide additional protection against splashes.[5]
Skin Wear chemical-resistant gloves, such as rubber or neoprene.[4] A lab coat or other protective clothing is necessary to prevent skin contact.[4]
Respiratory For operations that may generate dust, a NIOSH-approved dust, mist, and vapor respirator is required.[4] Handling should ideally occur within a fume hood or a glovebox under an inert atmosphere.[4]

Operational Plan: Step-by-Step Handling Procedure

Experimental Protocol for Handling this compound:

  • Preparation:

    • Ensure the work area (fume hood or glovebox) is clean and free of incompatible materials, particularly combustibles, oxidizing agents, and water/moisture.[4]

    • Verify that an eyewash station and safety shower are readily accessible.[7]

    • Assemble all necessary equipment and reagents before handling the this compound.

    • Don the appropriate PPE as detailed in the table above.

  • Handling:

    • Handle this compound in a well-ventilated area, preferably within a fume hood or glovebox under an inert atmosphere like argon.[4]

    • When transferring the solid, use a scoop or spatula to avoid creating dust.[5] Do not blow dust off clothing or skin with compressed air.[8]

    • If weighing the compound, do so in a contained manner to prevent dispersal.

    • Keep the container tightly sealed when not in use to prevent absorption of moisture.[4][7]

  • Post-Experiment:

    • Decontaminate all surfaces and equipment that came into contact with this compound.

    • Carefully remove and dispose of contaminated PPE in a designated waste container.[5]

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4][7]

Emergency Response and First Aid

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures:

Exposure RouteAction
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][7]
Skin Contact Immediately remove all contaminated clothing. Brush the material off the skin and wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[4][5]
Eye Contact Immediately flush the eyes with lukewarm water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and give 1-2 glasses of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5]

Spill Response:

In case of a spill, evacuate the area and ensure adequate ventilation.[5] Wearing the appropriate PPE, use a HEPA-filtered vacuum to clean up the spilled material to avoid generating dust.[4] Place the collected material into a sealed, labeled container for proper disposal.

Disposal Plan

Proper disposal of this compound and its containers is a critical final step.

Waste Disposal Protocol:

  • Unused Product: Unused this compound should be disposed of as hazardous waste. It may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[5] Always consult with your institution's environmental health and safety (EHS) department for specific guidance.

  • Contaminated Materials: Any materials, including PPE, that have come into contact with this compound should be treated as hazardous waste and disposed of accordingly.

  • Containers: Empty containers should be disposed of as unused product.[5]

Logical Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for safely handling this compound.

G Safe Handling Workflow for this compound start Start: Prepare for Experiment ppe_check Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat, Respirator) start->ppe_check handling_env Select Handling Environment ppe_check->handling_env PPE Confirmed fume_hood Work in Fume Hood handling_env->fume_hood Dust Generation Possible glovebox Work in Glovebox (Inert Atmosphere) handling_env->glovebox Air/Moisture Sensitive weigh_transfer Weigh and Transfer Re₂O₇ (Avoid Dust Generation) fume_hood->weigh_transfer glovebox->weigh_transfer experiment Perform Experiment weigh_transfer->experiment decontamination Decontaminate Workspace and Equipment experiment->decontamination waste_disposal Dispose of Waste Properly decontamination->waste_disposal solid_waste Solid Waste: Unused Re₂O₇, Contaminated PPE waste_disposal->solid_waste Solid liquid_waste Liquid Waste: (Consult EHS) waste_disposal->liquid_waste Liquid end End: Experiment Complete solid_waste->end liquid_waste->end

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.